2,2-Diphenyloxirane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2-diphenyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-3-7-12(8-4-1)14(11-15-14)13-9-5-2-6-10-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLJMHVNHLTQJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236886 | |
| Record name | 2,2-Diphenyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882-59-7 | |
| Record name | 2,2-Diphenyloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Diphenyloxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Diphenyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-diphenyloxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,2-Diphenyloxirane: Synthesis, Properties, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Strained Ring System
2,2-Diphenyloxirane, a geminally disubstituted epoxide, is a versatile and highly reactive building block in organic synthesis. Its strained three-membered ring makes it susceptible to a variety of ring-opening reactions, providing a powerful tool for the construction of complex molecular architectures. This guide offers a comprehensive overview of this compound, from its fundamental properties and synthesis to its nuanced reactivity and applications, particularly within the realm of medicinal chemistry and drug discovery. The strategic utilization of this compound allows for the introduction of the 1,2-diphenyl-2-hydroxyethyl moiety, a structural motif present in a range of biologically active molecules.
Core Properties and Identification
This compound, also known by synonyms such as 1,1-diphenylethene oxide and 1,1-diphenylethylene oxide, is a key intermediate in organic synthesis.[2]
Physicochemical Data
While some physical properties like boiling point and density are not consistently reported in the literature, the following table summarizes the key available data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂O | [1][4] |
| Molecular Weight | 196.25 g/mol | [1][4] |
| Appearance | White crystalline solid or colorless to pale yellow liquid | [2] |
| Melting Point | 54-56 °C | [1] |
| Boiling Point | Not available | [1] |
| Density | Not available | [1] |
| Solubility | Soluble in aprotic polar solvents (e.g., acetonitrile, dichloromethane, toluene) and nonpolar solvents (e.g., cyclohexane). Lower solubility in polar protic solvents (e.g., methanol, 2-propanol). | [5] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
GHS Hazard Statements: [4]
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
GHS Pictograms: [4]
-
Warning
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound: The Epoxidation of 1,1-Diphenylethylene
The most common and direct route to this compound is the epoxidation of 1,1-diphenylethylene. This reaction can be achieved using various epoxidizing agents, with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) being a classic and effective choice.[6] More modern and "greener" methods often employ catalytic systems with oxidants such as hydrogen peroxide or Oxone.[6][7]
Experimental Protocol: Epoxidation of 1,1-Diphenylethylene with m-CPBA
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
1,1-Diphenylethylene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,1-diphenylethylene (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.1-1.5 eq) in dichloromethane. Add this solution dropwise to the stirred solution of 1,1-diphenylethylene at 0 °C over 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium sulfite solution to destroy any excess peroxide.
-
Add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a white solid.
Diagram: Synthesis of this compound
Caption: Epoxidation of 1,1-diphenylethylene to this compound.
The Chemistry of the Strained Ring: Reactivity and Mechanistic Insights
The high ring strain of the oxirane ring in this compound is the driving force behind its reactivity. The molecule readily undergoes nucleophilic ring-opening reactions under both acidic and basic conditions. The regioselectivity of these reactions is a key consideration for synthetic applications.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The nucleophile will then attack the more substituted carbon atom (the one bearing the two phenyl groups).[8][9] This is because the transition state has significant carbocationic character, which is stabilized by the two phenyl groups through resonance. This results in the formation of a tertiary carbocation-like intermediate.[8]
Diagram: Acid-Catalyzed Ring-Opening Mechanism
Caption: Mechanism of acid-catalyzed epoxide ring-opening.
Experimental Protocol: Acid-Catalyzed Ring-Opening with Methanol
This protocol outlines a general procedure for the acid-catalyzed ring-opening of this compound with methanol.
Materials:
-
This compound
-
Methanol
-
A catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask with a magnetic stir bar.
-
Addition of Acid: Add a catalytic amount of the acid to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Workup:
-
Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting β-alkoxy alcohol by flash column chromatography.
Base-Catalyzed Ring-Opening
In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening of this compound proceeds via an SN2 mechanism.[8][10] The nucleophile will attack the less sterically hindered carbon atom (the primary carbon).[8] This regioselectivity is a key difference from the acid-catalyzed pathway and provides access to a different regioisomer of the product.
Diagram: Base-Catalyzed Ring-Opening Mechanism
Caption: Mechanism of base-catalyzed epoxide ring-opening.
Experimental Protocol: Base-Catalyzed Ring-Opening with an Amine
This protocol provides a general method for the base-catalyzed ring-opening of this compound with an amine to form a β-amino alcohol.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine)
-
A suitable solvent (e.g., ethanol, acetonitrile, or solvent-free)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a sealed tube or round-bottom flask with a reflux condenser, combine this compound (1.0 eq) and the amine (1.0-2.0 eq). The reaction can be run neat or in a suitable solvent.
-
Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the specific amine and solvent used (e.g., 80-100 °C).
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the resulting β-amino alcohol by flash column chromatography.
Applications in Drug Development and Organic Synthesis
The unique reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of organic molecules, including those with potential biological activity.
Building Block for Bioactive Molecules
The ring-opening of this compound with various nucleophiles provides access to a diverse array of 1,2-disubstituted-1,1-diphenylethane scaffolds. These scaffolds are found in a number of biologically active compounds. For instance, the synthesis of novel diphenyloxazole derivatives containing a pyrrolidine ring, which act as prostacyclin mimetics, utilizes intermediates that could be conceptually derived from the ring-opening of a diphenyloxirane derivative.[11] The ability to introduce both a hydroxyl group and another functional group in a stereodefined manner is a powerful strategy in medicinal chemistry.
Synthesis of Heterocycles
The reactivity of this compound can be harnessed for the synthesis of various heterocyclic systems. For example, intramolecular ring-opening reactions or multi-step sequences involving ring-opening can lead to the formation of substituted tetrahydrofurans, pyrrolidines, and other important heterocyclic motifs that are prevalent in pharmaceuticals.
Precursor for Chiral Ligands and Catalysts
While this compound itself is achiral, it can be used as a starting material for the synthesis of chiral ligands and catalysts. The introduction of chirality can be achieved through asymmetric ring-opening reactions or by using chiral nucleophiles. These chiral products can then be employed in asymmetric catalysis to control the stereochemical outcome of other reactions.
Conclusion
This compound is a readily accessible and highly versatile synthetic intermediate. Its strained epoxide ring allows for a rich and predictable reactivity, primarily through nucleophilic ring-opening reactions. The ability to control the regioselectivity of these reactions by choosing either acidic or basic conditions provides synthetic chemists with a powerful tool for the construction of complex and functionally diverse molecules. For researchers in drug development, this compound offers a valuable scaffold for the synthesis of novel bioactive compounds. A thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in modern organic and medicinal chemistry.
References
- Organic Syntheses.
- PubChem. This compound. [Link]
- MDPI. Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. [Link]
- ChemSynthesis. This compound. [Link]
- Organic Syntheses. 1,1-diphenylethylene. [Link]
- ResearchGate.
- Organic Chemistry Portal. Synthesis of epoxides. [Link]
- ResearchGate. Epoxide ring opening using methanol. [Link]
- The Elegance of Epoxidation: Mechanistic Insights, Diverse Applic
- MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]
- NIST WebBook. trans-1,2-Diphenylethylene oxide. [Link]
- Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]
- PMC. Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. [Link]
- Chemical Communications (RSC Publishing). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. [Link]
- Chemistry LibreTexts. 18.6: Reactions of Epoxides- Ring-opening. [Link]
- Green Synthesis of Bioactive Molecules: A Review. [Link]
- Khan Academy.
- Exploring the Properties and Applic
- Page 1 of 27 Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism Authors. [Link]
- SciELO México. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. [Link]
- Chegg. 5. Draw the stepwise mechanism for the acid-catalyzed ring opening of an epoxide. [Link]
- PubMed. Discovery of new diphenyloxazole derivatives containing a pyrrolidine ring: orally active prostacyclin mimetics. Part 2. [Link]
- PMC. Design, Synthesis, and Evaluation of Bioactive Small Molecules. [Link]
- PMC. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
- PubMed Central. Redefining the Synthetic Logic of Medicinal Chemistry.
- MDPI.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. CAS 882-59-7: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 882-59-7 [chemicalbook.com]
- 4. This compound | C14H12O | CID 93564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons – Oriental Journal of Chemistry [orientjchem.org]
- 7. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
- 10. jsynthchem.com [jsynthchem.com]
- 11. Discovery of new diphenyloxazole derivatives containing a pyrrolidine ring: orally active prostacyclin mimetics. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Blueprint: Structure and Significance
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,2-Diphenyloxirane
This guide provides a comprehensive analysis of the key spectroscopic data for this compound (also known as 1,1-diphenylethylene oxide), a valuable intermediate in organic synthesis. For researchers and professionals in drug development and material science, accurate characterization of such molecules is paramount. This document moves beyond a simple data repository, offering insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of chemical structure and reactivity.
This compound is an epoxide featuring a strained three-membered ring containing two carbon atoms and one oxygen atom. This epoxide ring is attached to a quaternary carbon which is, in turn, bonded to two phenyl groups. The inherent ring strain and the influence of the bulky, electron-withdrawing phenyl groups dictate its chemical reactivity and produce a unique spectroscopic fingerprint. Understanding this fingerprint is critical for reaction monitoring, quality control, and structural verification.
Below is a diagram illustrating the molecular structure and numbering scheme used for spectral assignments in this guide.
Caption: Standard workflow for NMR sample analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. For this compound, the IR spectrum is primarily used to confirm the presence of the epoxide ring and aromatic systems and the absence of other functional groups like hydroxyls or carbonyls.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2924, 2864 | Medium | C-H (aliphatic, CH₂) stretching |
| 1742, 1736 | Weak | Overtone/Combination bands |
| 1455 | Strong | C=C (aromatic) stretching |
| 1229 | Medium-Strong | C-O (epoxide ring) stretching |
| 1375, 1371 | Medium | C-H bending |
| Sample preparation: KBr pellet | ||
| [1] | ||
| Expert Interpretation: |
-
Absence of Key Bands: The most telling feature is the absence of a strong, broad absorption in the 3200-3700 cm⁻¹ region (indicating no O-H group) and the absence of a strong absorption in the 1650-1800 cm⁻¹ region (indicating no C=O group). [2]This rules out common starting materials or side products like diols or ketones.
-
C-H Stretching: The peaks at 2924 and 2864 cm⁻¹ are typical for the symmetric and asymmetric stretching of the aliphatic C-H bonds in the CH₂ group. Aromatic C-H stretches are expected above 3000 cm⁻¹ and may be present but are often weaker.
-
Aromatic C=C Stretching: The strong band at 1455 cm⁻¹ is characteristic of the carbon-carbon double bond stretching within the phenyl rings.
-
Epoxide C-O Stretch: The band at 1229 cm⁻¹ is consistent with the C-O stretching vibration of the epoxide ring. This "ring breathing" mode is a key identifier, though it falls in the complex fingerprint region. [2]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of a molecule, offering clues to its structural components.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 196 | 13 | [M]⁺ (Molecular Ion) |
| 195 | 48 | [M-H]⁺ |
| 167 | 22 | [M-H-CO]⁺ or [M-CHO]⁺ |
| 166 | 25 | [M-2H-CO]⁺ or [M-H-CHO]⁺ |
| 165 | 100 | [M-H-H₂CO]⁺ or [C₁₃H₉]⁺ (Fluorenyl cation) |
| 105 | 31 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | 27 | [C₆H₅]⁺ (Phenyl cation) |
| Ionization method: EI, 70 eV | ||
| [1] | ||
| Expert Interpretation: |
-
Molecular Ion ([M]⁺): The peak at m/z 196 confirms the molecular weight of C₁₄H₁₂O. [1][3]Its moderate intensity is typical for aromatic compounds that can stabilize the molecular ion.
-
Base Peak (m/z 165): The most abundant ion is at m/z 165. A plausible pathway for its formation involves the loss of a hydrogen radical to form the m/z 195 ion, followed by a rearrangement and loss of a neutral formaldehyde molecule (H₂CO, 30 amu). This leads to the highly stable fluorenyl cation ([C₁₃H₉]⁺). This type of rearrangement and fragmentation to form a stable aromatic system is a common and energetically favorable process. [4]* Other Key Fragments: The peak at m/z 105 likely corresponds to the benzoyl cation, formed through a significant rearrangement of the molecular ion. The peak at m/z 77 is the characteristic phenyl cation, resulting from the cleavage of a phenyl group.
Proposed Fragmentation Pathway
The fragmentation process is a cascade of bond cleavages and rearrangements driven by the formation of stable ions.
Caption: Simplified major fragmentation pathways for this compound in EI-MS.
Conclusion
The spectroscopic profile of this compound is distinct and informative. The ¹H NMR spectrum confirms the C₂ symmetry with a characteristic singlet for the epoxide methylene protons. The ¹³C NMR spectrum clearly resolves the epoxide and aromatic carbons in their expected regions. IR spectroscopy validates the presence of the key functional groups and the absence of impurities like alcohols or carbonyls. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by the formation of the stable fluorenyl cation. Together, these techniques provide a robust and self-validating system for the unambiguous identification and characterization of this compound, ensuring its quality and suitability for downstream applications in research and industry.
References
- Beilstein Journals. (n.d.). A new and efficient methodology for olefin epoxidation catalyzed by supported cobalt nanoparticles.
- George, D. A. (1971). Spectral data for aliphatic epoxides.
- Oregon State University. (2020). Spectroscopy of Ethers and Epoxides.
- Chemistry LibreTexts. (2022). 4.9: Spectroscopy of Ethers and Epoxides.
- Oregon State University. (n.d.). Spectroscopic Identification of Ethers and Epoxides.
- PubChem - National Institutes of Health. (n.d.). This compound.
- SpectraBase. (n.d.). 2,2-Diphenyl-oxirane.
- Fieser, L. F., & Fieser, M. (n.d.). Chemical Ionization Mass Spectrometry of Epoxides. ResearchGate.
- Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of 2,2-Diphenyloxirane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,2-diphenyloxirane. The unique structural characteristics of this molecule, featuring a strained three-membered oxirane ring geminally disubstituted with two phenyl groups, give rise to a distinctive and informative NMR spectrum. This guide will delve into the theoretical underpinnings of the observed spectral features, with a particular focus on the anisotropic effects of the aromatic rings. A detailed, field-proven experimental protocol for acquiring a high-quality ¹H NMR spectrum is also provided, ensuring reproducibility and accuracy. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who encounter this or structurally related compounds.
Introduction: The Structural Significance of this compound
This compound, a member of the epoxide family, is a valuable synthetic intermediate in organic chemistry.[1][2] Its strained three-membered ring is susceptible to nucleophilic ring-opening reactions, providing a versatile platform for the synthesis of a variety of functionalized molecules. The presence of two phenyl groups on the same carbon atom of the oxirane ring introduces significant steric bulk and unique electronic properties that influence its reactivity and spectral characteristics.
Understanding the ¹H NMR spectrum of this compound is crucial for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. The spectrum is deceptively simple, yet it encapsulates key principles of NMR spectroscopy, including chemical equivalence and the profound impact of magnetic anisotropy.
Theoretical Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is characterized by two main signals: a complex multiplet in the aromatic region and a sharp singlet in the aliphatic region.
The Aromatic Protons: A Complex Multiplet
The ten protons on the two phenyl rings are chemically non-equivalent and give rise to a complex multiplet in the region of δ 7.28–7.46 ppm .[3] The overlapping signals of the ortho, meta, and para protons of both rings result in this intricate pattern. The exact chemical shifts of these protons are influenced by the electronic environment and through-space interactions.
The Methylene Protons: A Key Singlet and the Influence of Anisotropy
The most diagnostic signal in the ¹H NMR spectrum of this compound is a singlet at approximately δ 3.39 ppm , which integrates to two protons.[3] The appearance of a singlet for the two methylene protons (CH₂) of the oxirane ring is a direct consequence of their chemical and magnetic equivalence. Due to the free rotation around the C-C single bond connecting the quaternary carbon to the phenyl groups, the two methylene protons experience the same average magnetic environment. Therefore, they do not exhibit spin-spin coupling to each other.
The chemical shift of these methylene protons is significantly influenced by the magnetic anisotropy of the two phenyl rings.[4] The π-electrons in the aromatic rings, when placed in an external magnetic field, induce a secondary magnetic field. This induced field creates distinct shielding and deshielding zones around the ring.[5][6][7] Protons located in the plane of the aromatic ring (the deshielding zone) experience a stronger effective magnetic field and thus resonate at a higher chemical shift (downfield). Conversely, protons positioned above or below the plane of the ring (the shielding zone) experience a weaker effective magnetic field and resonate at a lower chemical shift (upfield).
In this compound, the methylene protons are situated in a region of space that is influenced by the anisotropic cones of both phenyl rings. Their chemical shift of ~3.39 ppm, which is downfield from typical aliphatic epoxides (which resonate at 2.5-3.5 ppm), suggests that they lie predominantly in the deshielding region of the phenyl groups.[8] The specific conformation of the phenyl rings relative to the oxirane ring will dictate the precise extent of this deshielding effect.
Experimental Protocol for High-Quality ¹H NMR Acquisition
The following protocol outlines the steps for acquiring a high-resolution ¹H NMR spectrum of this compound, ensuring both accuracy and reliability of the data.
Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity. Impurities from the synthesis, such as residual solvents or starting materials, will complicate the spectrum.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice of solvent. It is a common and relatively inert solvent that readily dissolves this compound. The residual proton signal of CHCl₃ at δ 7.26 ppm can serve as a convenient internal reference, although for precise measurements, an internal standard like tetramethylsilane (TMS) is recommended.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃. This concentration is optimal for achieving a good signal-to-noise ratio on a modern NMR spectrometer without causing significant line broadening.
-
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube. Any contaminants can introduce extraneous signals into the spectrum.
NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and experimental goals.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz (or higher) | Higher field strengths provide better signal dispersion and resolution. |
| Pulse Program | zg30 | A standard 30-degree pulse sequence is sufficient for routine acquisition. |
| Solvent | CDCl₃ | Good solubility for the analyte and a well-defined residual peak. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
| Spectral Width (SW) | 16 ppm | Ensures that all signals, from TMS to any potential downfield protons, are captured. |
| Number of Scans (NS) | 16 | Provides an excellent signal-to-noise ratio for a sample of this concentration. |
| Relaxation Delay (D1) | 2 seconds | Allows for sufficient relaxation of the protons between scans, ensuring accurate integration. |
| Acquisition Time (AQ) | 4 seconds | Provides good digital resolution. |
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Phasing: Carefully phase the spectrum to obtain a flat baseline and symmetrical peaks.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.
-
Referencing: Reference the spectrum to the residual CHCl₃ peak at δ 7.26 ppm or to the TMS signal at δ 0.00 ppm if used.
-
Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.
Data Summary and Visualization
Tabulated ¹H NMR Data for this compound
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |
| 7.28–7.46 | Multiplet (m) | 10H | Aromatic Protons (2 x C₆H₅) |
| 3.39 | Singlet (s) | 2H | Methylene Protons (-CH₂-) |
Data obtained in CDCl₃ at 300 MHz.[3]
Visualizing Molecular Structure and Anisotropic Effects
The following diagrams illustrate the structure of this compound and the concept of magnetic anisotropy.
Caption: Molecular structure of this compound.
Sources
- 1. (3R)-2,3-diphenyloxirane | C14H12O | CID 5742860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. marinelipids.ca [marinelipids.ca]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. arsdcollege.ac.in [arsdcollege.ac.in]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2,2-Diphenyloxirane
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2,2-diphenyloxirane. Intended for researchers, scientists, and professionals in drug development and organic chemistry, this document delves into the theoretical principles and practical methodologies for understanding the carbon environment of this significant epoxide. We will explore the assignment of its characteristic chemical shifts, the underlying electronic and structural factors influencing these values, and a detailed protocol for spectral acquisition. This guide is grounded in experimental data and established spectroscopic principles to ensure scientific integrity and practical utility.
Introduction: The Significance of this compound
This compound, a member of the epoxide family, is a valuable intermediate in organic synthesis. Its strained three-membered ring, coupled with the electronic influence of two phenyl substituents, makes it a versatile building block for the synthesis of complex molecules, including pharmaceuticals and polymers. The precise characterization of this compound is paramount for quality control and mechanistic studies. Among the suite of analytical techniques available, ¹³C NMR spectroscopy offers unparalleled insight into the carbon skeleton, providing direct information about the electronic environment of each carbon atom within the molecule. Understanding the ¹³C NMR spectrum of this compound is therefore a critical skill for scientists working with this compound.
Fundamental Principles of ¹³C NMR Spectroscopy
¹³C NMR spectroscopy is a powerful technique that exploits the magnetic properties of the ¹³C isotope, which has a nuclear spin of I = 1/2. Although the natural abundance of ¹³C is only about 1.1%, modern NMR spectrometers can readily acquire high-resolution spectra. The position of a signal in a ¹³C NMR spectrum, known as the chemical shift (δ), is highly sensitive to the electronic environment of the carbon nucleus. Factors such as the electronegativity of adjacent atoms, hybridization, and resonance effects all influence the chemical shift, providing a unique fingerprint of the molecule's carbon framework.[1][2]
Several key factors influence ¹³C NMR chemical shifts:
-
Inductive Effects: Electronegative atoms withdraw electron density from adjacent carbon atoms, "deshielding" the nucleus and causing its signal to appear at a higher chemical shift (downfield).[3]
-
Hybridization: The hybridization state of a carbon atom significantly affects its chemical shift. Generally, sp²-hybridized carbons (alkenes, aromatics) resonate downfield from sp³-hybridized carbons (alkanes).[1]
-
Anisotropic Effects: The circulation of π electrons in aromatic rings generates a local magnetic field that can either shield or deshield nearby nuclei, influencing their chemical shifts.[3]
-
Ring Strain: In cyclic molecules, ring strain can influence the hybridization and electronic environment of the carbon atoms, leading to shifts from their acyclic counterparts.
Experimental ¹³C NMR Data for this compound
Experimentally obtained ¹³C NMR data for this compound, dissolved in deuterated chloroform (CDCl₃), shows the following chemical shifts:
| Chemical Shift (δ) in ppm | Assigned Carbon |
| 139.7 | C-ipso |
| 128.4 | C-para |
| 128.1 | C-ortho |
| 127.6 | C-meta |
| 62.1 | C1 (Quaternary) |
| 57.0 | C2 (Methylene) |
| Experimental data sourced from Beilstein Journals.[4] |
Analysis and Assignment of Chemical Shifts
The assignment of the observed chemical shifts to the specific carbon atoms of this compound is based on a logical interpretation of the electronic and structural factors at play.
The Oxirane Ring Carbons
The three-membered oxirane ring is characterized by significant ring strain and the presence of an electronegative oxygen atom.
-
C1 (Quaternary Carbon, δ = 62.1 ppm): This carbon is bonded to the oxygen and two phenyl groups. As a quaternary carbon, its signal is expected to be less intense. Its downfield shift is attributed to the deshielding effect of the directly attached electronegative oxygen atom and the two aromatic rings.
-
C2 (Methylene Carbon, δ = 57.0 ppm): This CH₂ carbon is also part of the strained epoxide ring and is bonded to the oxygen atom. The direct attachment to oxygen results in a significant downfield shift into the typical range for carbons in epoxides.[5] It is upfield relative to C1 because it is only attached to one other carbon, whereas C1 is attached to two phenyl groups.
The Phenyl Ring Carbons
The phenyl groups exhibit four distinct carbon environments due to the symmetry of the molecule.
-
C-ipso (δ = 139.7 ppm): This is the carbon atom of the phenyl ring directly attached to the oxirane ring. Being a quaternary carbon and the point of attachment to the rest of the molecule, it experiences a significant deshielding effect, placing it the furthest downfield among the aromatic carbons.
-
C-para (δ = 128.4 ppm): The para carbon is the furthest from the point of attachment to the oxirane ring. Its chemical shift is characteristic of an unsubstituted carbon in a benzene ring.
-
C-ortho (δ = 128.1 ppm): The two ortho carbons are adjacent to the ipso-carbon. Their chemical environment is influenced by their proximity to the oxirane ring.
-
C-meta (δ = 127.6 ppm): The two meta carbons are situated between the ortho and para carbons. Their chemical shift is the least affected by the substituent and is typically found in the upfield region of the aromatic signals for this compound.
The diagram below illustrates the structure and the key electronic influences on the carbon atoms.
Caption: Molecular structure and influencing factors on ¹³C NMR shifts.
Experimental Protocol for ¹³C NMR Spectroscopy
The following is a generalized, yet robust, protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.
Sample Preparation
-
Weighing: Accurately weigh approximately 20-50 mg of this compound.
-
Dissolution: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its deuterium signal is used for field-frequency locking.[6]
-
Homogenization: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. Ensure a homogenous solution.
-
Reference Standard (Optional): Tetramethylsilane (TMS) can be added as an internal reference standard (0 ppm). However, modern spectrometers can reference the spectrum to the residual solvent signal (CDCl₃ at 77.16 ppm).
Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Experiment: Standard ¹³C observe experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Pulse Width: A 30° pulse angle is a good compromise between signal intensity and relaxation time.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax.
-
Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Spectral Width (SW): A range of 0 to 220 ppm is generally sufficient for most organic molecules.[2]
-
Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks.
The workflow for this process can be visualized as follows:
Caption: Workflow for ¹³C NMR spectral acquisition and processing.
Conclusion
The ¹³C NMR spectrum of this compound provides a wealth of information about its molecular structure. The distinct chemical shifts of the oxirane and phenyl carbons are a direct reflection of their unique electronic environments, influenced by factors such as electronegativity, ring strain, and aromaticity. By understanding these fundamental principles and employing a robust experimental methodology, researchers can confidently use ¹³C NMR spectroscopy to characterize this compound and its derivatives, ensuring the integrity and success of their scientific endeavors.
References
- Beilstein Journals. (n.d.). A new and efficient methodology for olefin epoxidation catalyzed by supported cobalt nanoparticles.
- PubChem. (n.d.). Styrene Oxide.
- PubChem. (n.d.). This compound.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0062765).
- SpectraBase. (n.d.). (S)-(-)-Styrene oxide - Optional[13C NMR] - Spectrum.
- SpectraBase. (n.d.). (±)-Styrene oxide - Optional[13C NMR] - Chemical Shifts.
- SpectraBase. (n.d.). 2,2-Diphenyl-oxirane - Optional[13C NMR] - Chemical Shifts.
- University of California, Los Angeles. (n.d.). NMR Chemical Shifts.
- OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift.
- YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound.
- Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift.
- ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction?
- ACS Publications. (n.d.). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals.
- ResearchGate. (n.d.). 13 C NMR data (ppm) for synthetic epoxides 1-17.
- Compound Interest. (2015). A guide to 13C NMR chemical shift values.
- MDPI. (n.d.). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- CASPRE. (n.d.). 13C NMR Predictor.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
Sources
Mass spectrometry fragmentation pattern of 2,2-Diphenyloxirane
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,2-Diphenyloxirane
Executive Summary
This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound (C₁₄H₁₂O). As a strained heterocyclic compound featuring two phenyl substituents on a single carbon, its fragmentation is not dictated by simple cleavages but is instead dominated by a critical rearrangement event following initial ring-opening. This guide elucidates the primary fragmentation cascade, which involves a 1,2-phenyl shift to form a diphenylacetaldehyde radical cation intermediate. Subsequent α-cleavages and neutral losses from this rearranged isomer lead to the formation of highly stable, resonance-delocalized cationic species. The dominant fragments observed, including the diphenylmethyl cation (m/z 167) and the benzoyl cation (m/z 105), are rationalized through these mechanistic pathways. This document is intended for researchers and scientists in analytical chemistry, organic synthesis, and drug development who utilize mass spectrometry for structural elucidation.
Part 1: Foundational Principles: EI-MS of Oxiranes
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, typically 70 eV. This energy is sufficient to eject an electron, creating an energetically unstable molecular radical cation (M⁺•) that readily undergoes fragmentation.[1] For oxiranes (epoxides), the initial ionization event is most likely to involve the removal of a non-bonding electron from the oxygen atom, localizing the positive charge and radical site.[2]
The inherent ring strain of the three-membered oxirane ring makes the molecular ion particularly susceptible to cleavage of the C-C or C-O bonds.[3] This initial ring-opening often leads to a reactive distonic ion (an ion where the charge and radical sites are separated), which can then undergo extensive rearrangements to achieve a more stable electronic configuration before fragmenting further.[3] These rearrangements are a hallmark of epoxide fragmentation and are crucial for correctly interpreting the resulting mass spectrum.
Part 2: The Core Fragmentation Cascade of this compound
The molecular formula of this compound is C₁₄H₁₂O, corresponding to a monoisotopic mass of 196.089 Da.[4][5] The mass spectrum is therefore expected to show a molecular ion peak (M⁺•) at an m/z of 196.
Step 1: Ring-Opening and The Pivotal 1,2-Phenyl Shift
Upon ionization, the this compound molecular ion (m/z 196) is formed. Due to the instability of the oxirane radical cation, the ring readily opens. The most plausible mechanism involves the cleavage of the C-C bond, which is sterically hindered and electronically influenced by the two phenyl groups. This leads to an intermediate that immediately undergoes a 1,2-phenyl migration. This rearrangement is energetically favorable as it transforms the unstable open-chain oxirane isomer into the significantly more stable diphenylacetaldehyde radical cation. This keto-isomer serves as the principal precursor for the major fragments observed in the spectrum.
Caption: Initial ionization, ring-opening, and rearrangement cascade.
Step 2: Primary Fragmentation of the Diphenylacetaldehyde Intermediate
The diphenylacetaldehyde radical cation is the central hub from which the primary, high-abundance fragment ions are generated. The fragmentation is now governed by the well-established rules for carbonyl compounds, primarily involving cleavages adjacent to the carbonyl group (α-cleavages).[6][7]
Caption: Primary fragmentation pathways from the rearranged intermediate.
-
Pathway A: Formation of the Diphenylmethyl Cation (m/z 167) This is arguably the most favored fragmentation route. It involves the α-cleavage and loss of a neutral formyl radical (•CHO, 29 Da). The resulting diphenylmethyl cation ([CH(Ph)₂]⁺) is exceptionally stable due to the extensive resonance delocalization of the positive charge across both phenyl rings. This stability ensures that the peak at m/z 167 is one of the most abundant, if not the base peak, in the spectrum.
-
Pathway B: Formation of the Benzoyl Cation (m/z 105) This pathway involves the cleavage of the C-C bond between the carbonyl carbon and the diphenyl-substituted carbon, with the loss of a benzyl radical (•CH₂C₆H₅, 91 Da). This generates the highly stable benzoyl cation ([C₆H₅CO]⁺). The stability of this acylium ion makes m/z 105 a prominent peak in the mass spectra of many aromatic carbonyl compounds.
-
Pathway C: Loss of Carbon Monoxide (m/z 168) A common fragmentation for aldehydes and ketones is the loss of a neutral carbon monoxide molecule (CO, 28 Da). This process leads to the formation of a radical cation with m/z 168, corresponding to the formula [C₁₃H₁₂]⁺•.
Step 3: Secondary Fragmentation
The primary fragment ions can undergo further fragmentation to produce smaller, characteristic ions.
-
Formation of Tropylium Ion (m/z 91): The highly stable tropylium ion ([C₇H₇]⁺) is a ubiquitous fragment in the mass spectra of compounds containing a benzyl group. It can be formed from the further fragmentation of larger ions like the one at m/z 168.
-
Formation of Phenyl Cation (m/z 77): The benzoyl cation (m/z 105) can lose a molecule of carbon monoxide to form the phenyl cation ([C₆H₅]⁺) at m/z 77.
Part 3: Summary of Key Fragment Ions
The fragmentation of this compound is best understood by tracking the mass-to-charge ratios of the key ions produced.
| m/z | Proposed Ion Structure | Formula | Mechanism of Formation |
| 196 | Molecular Ion (Rearranged) | [C₁₄H₁₂O]⁺• | Electron ionization followed by phenyl shift |
| 167 | Diphenylmethyl Cation | [C₁₃H₁₁]⁺ | α-Cleavage from m/z 196; loss of •CHO |
| 168 | Diphenylmethane Radical Cation | [C₁₃H₁₂]⁺• | Neutral loss of CO from m/z 196 |
| 105 | Benzoyl Cation | [C₇H₅O]⁺ | Cleavage from m/z 196; loss of •CH₂Ph |
| 91 | Tropylium Ion | [C₇H₇]⁺ | Secondary fragmentation |
| 77 | Phenyl Cation | [C₆H₅]⁺ | Loss of CO from m/z 105 |
Part 4: Standard Operating Protocol for EI-MS Analysis
To ensure reproducible and high-quality data, a standardized experimental protocol is essential. The following outlines a typical workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To acquire the electron ionization mass spectrum of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Single Quadrupole or Time-of-Flight).
-
Standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Procedure:
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
GC Method Configuration:
-
Injector: Set to 250°C, splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 20°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
MS Method Configuration:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: Set a 3-minute solvent delay to prevent filament damage from the solvent peak.
-
-
Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system and begin the acquisition.
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from the apex of this peak.
-
Perform background subtraction to obtain a clean spectrum.
-
Identify the molecular ion and major fragment ions, comparing their m/z values to the theoretical pathways described in this guide.
-
Conclusion
The fragmentation pattern of this compound under electron ionization is a classic example of rearrangement-driven fragmentation. The initial, unstable molecular ion readily isomerizes to a more stable diphenylacetaldehyde radical cation. This crucial rearrangement dictates all subsequent fragmentation events, leading to the formation of highly stabilized carbocations such as the diphenylmethyl (m/z 167) and benzoyl (m/z 105) ions. Understanding this intricate cascade is essential for the confident structural identification of this and related compounds in complex analytical workflows.
References
- Grützmacher, H. F., & Pankoke, D. (1989). Rearrangement Reactions of the Molecular Ions of Some Substituted Aliphatic Oxiranes. Organic Mass Spectrometry, 24(8), 647-652.
- Lillien, I. (2011). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Journal of the American Society for Mass Spectrometry, 22(8), 1371–1383.
- Field, F. H. (1968). Chemical Ionization Mass Spectrometry of Epoxides. Journal of the American Chemical Society, 90(21), 5649-5653.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 93564, this compound. PubChem.
- Unacademy (n.d.). Rearrangement in Mass Spectrometry. Unacademy.
- LibreTexts Chemistry (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- McLafferty, F. W. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
- Wiley-VCH GmbH (2025). 2,2-Diphenyl-oxirane. SpectraBase.
- University of Arizona (n.d.). Fragmentation Patterns. chem.arizona.edu.
- Wikipedia (n.d.). McLafferty rearrangement. Wikipedia.
- University of Colorado Boulder (n.d.). Fragmentation Mechanisms. orgchemboulder.com.
- University of Copenhagen (n.d.). Fragmentation mechanisms in electron impact mass spectrometry (EI-MS). University of Copenhagen.
- LibreTexts Chemistry (2022). 6.3: Rearrangement. Chemistry LibreTexts.
- NIST (n.d.). Mass spectrum of Oxirane, 2,3-diphenyl-. NIST Chemistry WebBook.
- Chemguide (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
- Université du Luxembourg (2026). This compound (C14H12O). PubChemLite.
- Wikipedia (n.d.). Fragmentation (mass spectrometry). Wikipedia.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Michigan State University (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. Michigan State University Department of Chemistry.
- Read Chemistry (2024). Fragmentation Patterns in Mass Spectrometry. Read Chemistry.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. thiele.ruc.dk [thiele.ruc.dk]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. This compound | C14H12O | CID 93564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C14H12O) [pubchemlite.lcsb.uni.lu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to the Infrared Spectroscopy of the 2,2-Diphenyloxirane Epoxide Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique indispensable for the structural elucidation and characterization of organic molecules. For professionals in drug development and organic synthesis, the ability to confirm the presence and integrity of key functional groups is paramount. This guide provides a detailed examination of the infrared spectroscopic signature of the 2,2-diphenyloxirane molecule, with a specific focus on the vibrational modes of its core epoxide (oxirane) ring. We will explore the theoretical underpinnings of these characteristic vibrations, present a robust experimental protocol for acquiring high-quality spectra, and offer a systematic approach to spectral interpretation, supported by authoritative references.
Introduction: The Significance of the Epoxide Moiety
Epoxides, or oxiranes, are three-membered cyclic ethers that serve as highly valuable synthetic intermediates.[1] The significant ring strain inherent in their structure, a consequence of suboptimal bond angles, renders them susceptible to ring-opening reactions with a wide array of nucleophiles.[1][2] This reactivity is harnessed in the synthesis of diverse and complex molecules, including many pharmaceutical agents. This compound, featuring two phenyl substituents on one of the epoxide carbons, is a key building block used to construct more complex molecular frameworks.
Given the centrality of the epoxide ring to the reactivity of this compound, its unambiguous identification is a critical step in quality control and reaction monitoring. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid and definitive method for this purpose by probing the molecule's specific vibrational modes. The disappearance of characteristic epoxide bands and the appearance of new bands (e.g., a broad O-H stretch from a hydroxyl group) can signify a successful ring-opening reaction.[3][4]
Theoretical Principles: Vibrational Modes of the Oxirane Ring
The infrared spectrum of an epoxide is dominated by several distinct vibrational modes originating from the C-O-C framework of the oxirane ring. While ethers typically show C-O stretching bands in the 1300-1000 cm⁻¹ region, the strained three-membered ring of an epoxide gives rise to a unique and identifiable pattern.[5][6] There are three principal stretching vibrations characteristic of the epoxide ring.[7]
-
Symmetric Ring "Breathing" (ν_sym): In this mode, all three bonds of the ring (two C-O and one C-C) stretch and contract in phase. This vibration typically gives rise to an absorption band in the 1280–1230 cm⁻¹ region.[7]
-
Asymmetric C-O-C Stretch (ν_asym): This vibration involves one C-O bond stretching while the other C-O bond contracts. It is often a strong and diagnostically useful peak, appearing in the 950–810 cm⁻¹ range.[7]
-
Symmetric C-O-C Stretch: This mode involves the stretching of the two C-O bonds coupled with the contraction of the C-C bond. It is found between 880–750 cm⁻¹ .[7]
The presence of the two phenyl groups in this compound will also contribute significantly to the spectrum, with characteristic aromatic C-H and C=C stretching and bending vibrations.
Visualizing Oxirane Ring Vibrations
To better understand these fundamental modes, their mechanics can be visualized. The following diagram illustrates the primary stretching vibrations of the epoxide ring that are key to its identification via IR spectroscopy.
Caption: Key vibrational modes of the epoxide ring.
Experimental Protocol: Acquiring the FTIR Spectrum
This section provides a self-validating methodology for obtaining a high-fidelity FTIR spectrum of solid this compound using the KBr pellet technique.
A. Instrumentation & Materials
-
Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Thermo Fisher Nicolet 6700)[8]
-
This compound, 97% purity or higher[9]
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with vacuum capability
-
Spatula and weighing paper
B. Step-by-Step Methodology
-
Background Spectrum Acquisition:
-
Ensure the sample chamber of the FTIR spectrometer is empty and clean.
-
Run a background scan (typically 16-32 scans at a resolution of 4 cm⁻¹). This is a critical self-validating step that subtracts the spectral signature of atmospheric CO₂ and water vapor from the sample spectrum.
-
-
Sample Preparation (KBr Pellet):
-
In a dry environment (e.g., under a heat lamp or in a glove box) to minimize moisture contamination, weigh approximately 1-2 mg of this compound.
-
Weigh approximately 150-200 mg of dry KBr powder. The sample-to-KBr ratio should be roughly 1:100.
-
Combine the sample and KBr in the agate mortar. Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The homogeneity is key to preventing scattering effects in the spectrum.
-
-
Pellet Formation:
-
Transfer a portion of the powder mixture into the pellet press die.
-
Assemble the press and apply a vacuum to remove trapped air, which can cause the pellet to be opaque.
-
Apply pressure (typically 8-10 tons) for approximately 2 minutes.
-
Carefully release the pressure and vacuum, then extract the die. A successful pellet will be thin and transparent.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet into the sample holder in the spectrometer's sample compartment.
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).
-
The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance spectrum.
-
-
Data Processing:
-
Perform a baseline correction if necessary to ensure the absorbance begins at or near zero.
-
Use the peak-picking function of the software to identify the wavenumbers (cm⁻¹) of the major absorption bands.
-
Data Analysis and Interpretation of the this compound Spectrum
The resulting IR spectrum should be analyzed by correlating the observed absorption bands with known vibrational frequencies for its constituent functional groups. The absence of a broad O-H band (3200-3700 cm⁻¹) or a strong C=O band (1650-1800 cm⁻¹) helps confirm the integrity of the epoxide, as these would indicate ring-opening or oxidation byproducts, respectively.[5][10]
Table 1: Characteristic Infrared Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Reference |
| 3100–3000 | Medium | Aromatic C-H Stretch | [4] |
| ~3059 | Medium | C-H Stretch of the oxirane ring | [4][11] |
| 1605, 1580, 1510, 1455 | Strong | Aromatic C=C Ring Stretching | [4][12] |
| ~1250 | Strong | Symmetric Ring "Breathing" | [7][13] |
| ~915 | Strong | Asymmetric C-O-C Stretch of the oxirane ring | [4][13] |
| ~830 | Strong | Symmetric C-O-C Stretch of the oxirane ring | [3][7] |
| 729, 693 | Strong | Aromatic C-H Out-of-Plane Bending (monosubst.) | [4] |
The most diagnostic peaks for confirming the presence of the this compound are the series of bands related to the epoxide ring itself, particularly the strong absorptions for the asymmetric C-O-C stretch (~915 cm⁻¹) and the symmetric ring breathing mode (~1250 cm⁻¹).[4][7] The presence of strong aromatic bands confirms the diphenyl substitution.
Conclusion
FTIR spectroscopy is an essential tool for the characterization of this compound. By understanding the theoretical origins of the epoxide ring's vibrational modes and employing a meticulous experimental technique, researchers can confidently verify the compound's structural integrity. The characteristic pattern of absorptions—specifically the symmetric ring breathing, asymmetric C-O-C stretch, and symmetric C-O-C stretch, in conjunction with aromatic signals—provides a definitive spectral fingerprint. This guide equips scientists with the foundational knowledge and practical methodology to effectively utilize IR spectroscopy in their work with this important synthetic building block.
References
- Smith, B. C. (2022). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online. [Link]
- Oregon State University. (2020). Epoxide Spectroscopy.
- Mihajlovic, S., et al. (2015). Determination of Epoxide and Hydroxyl Groups in Epoxide Resins by IR Spectrometry.
- ResearchGate. (n.d.). FTIR spectrum of the epoxide. Scientific Diagram. [Link]
- Oregon State University. (2020). Spectroscopic Identification of Ethers and Epoxides.
- Zulhaimi, W. R. W., et al. (2021). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. MDPI. [Link]
- Mihajlovic, S., et al. (2010). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. Sensors (Basel), 10(2), 1145–1159. [Link]
- ResearchGate. (n.d.). The main infrared absorption bands of the Epoxy and CdS/Epoxy nanocomposite. Table. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- ResearchGate. (n.d.). Stretching vibrational frequencies in (cm-1) for an important functional group located in the FT-IR spectra of A1 and A2 compounds. Table. [Link]
- Liu, J., & Ishida, H. (2014). Oxazine Ring-Related Vibrational Modes of Benzoxazine Monomers Using Fully Aromatically Substituted, Deuterated. Macromolecules, 47(16), 5649–5657. [Link]
- ChemSynthesis. (n.d.). This compound. [Link]
- University of California, Los Angeles. (n.d.). Infrared Spectroscopy Lecture Notes. [Link]
- Korolevich, M. V., et al. (2001). Structure effects on isomerization pathways and vibrational spectra of epoxysaccharides: a numerical study. Journal of Molecular Structure: THEOCHEM, 536(2-3), 225-236. [Link]
- Wang, Y., et al. (2022). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. MDPI. [Link]
Sources
- 1. CAS 882-59-7: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]
- 6. Spectroscopic Identification of Ethers and Epoxides [sites.science.oregonstate.edu]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Synthesis and characterization of 2,2-Diphenyloxirane
An In-Depth Technical Guide to the Synthesis and Characterization of 2,2-Diphenyloxirane
Abstract
This compound, also known as 1,1-diphenylethylene oxide, is a valuable epoxide intermediate in organic synthesis.[1][2] Its strained three-membered ring allows for facile ring-opening reactions, providing a versatile entry point for the synthesis of more complex molecular architectures, including β-amino alcohols, diols, and various heterocyclic systems.[3] This guide provides a comprehensive overview of the primary synthetic methodologies for this compound, detailed experimental protocols, and a thorough discussion of the analytical techniques required for its characterization and purification. The content is tailored for researchers in organic chemistry and drug development, emphasizing the mechanistic rationale behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Introduction to this compound
This compound is an organic compound featuring a central oxirane (epoxide) ring substituted with two phenyl groups at one of the carbon atoms.[1] The molecular formula is C₁₄H₁₂O, and its structure confers significant reactivity.[1] The inherent ring strain of the epoxide, combined with the electronic influence of the two phenyl groups, makes it an excellent electrophile, susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic building block.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 882-59-7 | [1] |
| Molecular Formula | C₁₄H₁₂O | [1] |
| Molecular Weight | 196.24 g/mol | [1] |
| Appearance | White solid | [4] |
| Melting Point | 54-56 °C | [4] |
Synthetic Methodologies
The synthesis of this compound can be approached through several routes. This guide will focus on two of the most reliable and commonly employed methods: the direct epoxidation of 1,1-diphenylethylene and the Darzens condensation reaction.
Method A: Epoxidation of 1,1-Diphenylethylene
The most direct route to this compound is the epoxidation of its corresponding alkene, 1,1-diphenylethylene. This reaction is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent. This method, often referred to as the Prilezhaev reaction, is known for its high efficiency and stereospecificity.[5][6]
Mechanism: The reaction proceeds via a concerted "butterfly" transition state.[7] The alkene's π-bond acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid.[7] Simultaneously, a series of bond formations and breakages occur: the two C-O bonds of the epoxide form on the same face of the original double bond, the weak O-O bond of the peroxy acid cleaves, and a proton is transferred to the newly formed carboxylate, resulting in the epoxide and the corresponding carboxylic acid byproduct (m-chlorobenzoic acid).[5][7]
Sources
- 1. This compound | C14H12O | CID 93564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 882-59-7 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Prilezhaev Reaction [organic-chemistry.org]
- 7. leah4sci.com [leah4sci.com]
An In-Depth Technical Guide to the Formation of 2,2-Diphenyloxirane
Introduction
2,2-Diphenyloxirane, also known as 1,1-diphenylethylene oxide, is a significant epoxide compound featuring a three-membered ring containing two carbon atoms and one oxygen atom.[1] The phenyl-substituted carbons impart unique chemical properties and stereoelectronic effects, making it a valuable intermediate in organic synthesis and a key substrate for studying reaction mechanisms, particularly ring-opening reactions.[2][3] Its synthesis is a fundamental topic in organic chemistry, illustrating several classical and modern methods for epoxide formation.
This guide provides an in-depth exploration of the core mechanisms governing the formation of this compound. We will dissect the underlying principles of the most prevalent synthetic routes, including the Darzens, Corey-Chaykovsky, and direct epoxidation reactions. The discussion emphasizes the causality behind experimental choices, providing researchers and drug development professionals with a robust framework for understanding and applying these transformations.
Physicochemical and Spectroscopic Data
A summary of key properties for this compound is provided below for reference.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O | [1][4][5] |
| Molecular Weight | 196.25 g/mol | [1][4] |
| CAS Number | 882-59-7 | [6][7] |
| Melting Point | 54-56 °C | [6] |
| IUPAC Name | This compound | [1] |
| Appearance | White solid | [8] |
| Spectroscopic Data | Available via SpectraBase, PubChem | [1][4] |
Primary Synthetic Mechanisms and In-Depth Analysis
The formation of this compound can be efficiently achieved through several distinct synthetic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of other functional groups. We will explore the three most authoritative methods.
The Darzens Condensation Reaction
The Darzens reaction, or glycidic ester condensation, is a classic method for forming α,β-epoxy esters by reacting a ketone or aldehyde with an α-haloester in the presence of a base.[9] For the synthesis of this compound, the carbonyl compound is benzophenone.
Causality and Mechanistic Breakdown:
The reaction proceeds through a well-defined, multi-step mechanism initiated by deprotonation.
-
Enolate Formation: A strong base, such as sodium ethoxide or potassium tert-butoxide, abstracts a proton from the α-carbon of the haloester. This proton is acidic due to the electron-withdrawing effects of both the adjacent halogen and the ester carbonyl group, leading to the formation of a resonance-stabilized enolate.[9][10][11] This step is critical as it generates the key nucleophile for the subsequent bond formation.
-
Nucleophilic Attack: The newly formed carbanion of the enolate attacks the electrophilic carbonyl carbon of benzophenone. This step is analogous to an aldol addition and forms a new carbon-carbon bond, yielding a halohydrin intermediate.[9][10][12]
-
Intramolecular SN2 Cyclization: The negatively charged oxygen (alkoxide) of the halohydrin intermediate then acts as an internal nucleophile. It attacks the carbon atom bearing the halogen, displacing the halide in an intramolecular SN2 reaction to form the three-membered epoxide ring.[9][10][12][13] This ring-closing step is generally irreversible and drives the reaction to completion.
Field-Proven Insights: The choice of base is crucial to prevent side reactions. Using an alkoxide that matches the alcohol portion of the ester (e.g., sodium ethoxide for an ethyl ester) prevents transesterification.[10] While the classic Darzens reaction yields a glycidic ester, modifications using α-halo ketones or other carbonyl-containing compounds can also be employed.[13] The subsequent hydrolysis and decarboxylation of the resulting glycidic ester can be used to generate a homologated ketone or aldehyde, showcasing the versatility of the Darzens product.[9][13]
The Johnson-Corey-Chaykovsky Reaction
This powerful reaction provides an alternative and often more efficient route to epoxides by reacting a carbonyl compound with a sulfur ylide.[14] It is particularly effective for synthesizing this compound from benzophenone.
Causality and Mechanistic Breakdown:
The key reagent is a sulfur ylide, typically dimethylsulfonium methylide or dimethylsulfoxonium methylide (Corey's ylide), generated in situ.[15][16][17]
-
Ylide Formation: A sulfonium or sulfoxonium salt (e.g., trimethylsulfonium iodide) is deprotonated by a strong base like sodium hydride (NaH) or n-butyllithium (n-BuLi) to form the highly reactive sulfur ylide.[15][16]
-
Nucleophilic Addition: The nucleophilic carbon of the ylide attacks the carbonyl carbon of benzophenone. This addition forms a zwitterionic intermediate known as a betaine.[14][15] This initial step is typically the rate-determining step of the reaction.
-
Ring Closure: Unlike the phosphorus ylides used in the Wittig reaction, the sulfur-containing group (e.g., dimethyl sulfide, DMSO) is an excellent leaving group.[14][17] The oxygen anion in the betaine intermediate readily attacks the adjacent carbon, displacing the sulfur group in a rapid ring-closing step to yield the stable oxirane ring.[14][17]
Field-Proven Insights: The two common sulfur ylides exhibit different reactivity. Dimethylsulfoxonium methylide is a more stable, less reactive ylide and often gives different stereochemical outcomes with α,β-unsaturated ketones compared to the more reactive dimethylsulfonium methylide.[15] For simple ketones like benzophenone, both are effective. The reaction is known for its high efficiency and functional group tolerance, making it a cornerstone of modern organic synthesis for constructing strained three-membered rings.[16]
Direct Epoxidation of 1,1-Diphenylethylene
The most direct route involves the oxidation of the corresponding alkene, 1,1-diphenylethylene. This transformation is a classic example of an electrophilic addition to an alkene.
Causality and Mechanistic Breakdown:
This method relies on an oxygen-transfer agent, most commonly a peroxyacid.
-
Reagent and Mechanism: Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are powerful oxidizing agents that can transfer an oxygen atom to a double bond.[18][19] The reaction is believed to proceed through a concerted mechanism where the alkene's π-bond acts as a nucleophile, attacking the terminal oxygen of the peroxyacid. This occurs via a cyclic transition state, often referred to as the "butterfly mechanism," resulting in the formation of the epoxide and a carboxylic acid byproduct in a single step.[18][19]
-
Alternative Reagents: Other reagents can also achieve this transformation. Dimethyldioxirane (DMDO), generated from acetone and Oxone, is a highly effective, neutral epoxidizing agent that often provides clean reactions.[20] Metal-catalyzed systems using molecular oxygen or hydrogen peroxide as the terminal oxidant are also employed, offering greener and more sustainable alternatives.[18][21][22]
Field-Proven Insights: The choice of solvent is important; chlorinated solvents like dichloromethane are common for m-CPBA epoxidations. The reaction is typically stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. Since 1,1-diphenylethylene is prochiral, the resulting this compound is achiral. For other substituted alkenes, this stereospecificity is a critical feature for controlling the stereochemistry of the final product.
Experimental Protocol: Synthesis via Corey-Chaykovsky Reaction
This protocol describes a representative lab-scale synthesis of this compound from benzophenone using a sulfur ylide.
Reagents and Materials:
-
Trimethylsulfonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation: To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 eq). Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then carefully decant the hexane.
-
Ylide Formation: Add anhydrous DMSO to the flask and stir the suspension. To this, add trimethylsulfonium iodide (1.1 eq) portion-wise at room temperature. The mixture will be stirred for approximately 45-60 minutes or until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
-
Reaction with Benzophenone: Dissolve benzophenone (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the benzophenone starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding it to a beaker of ice-cold water. Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Isolation: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like aqueous ethanol to yield pure this compound as a white solid.[20]
Conclusion
The formation of this compound is a testament to the versatility and elegance of fundamental organic reactions. The Darzens condensation provides a classic route through the formation of a key enolate intermediate and subsequent intramolecular cyclization. The Johnson-Corey-Chaykovsky reaction offers a highly efficient alternative by leveraging the unique reactivity of sulfur ylides, which add to the carbonyl and cyclize via a stable leaving group. Finally, the direct epoxidation of 1,1-diphenylethylene represents the most atom-economical pathway, proceeding through a concerted oxygen transfer. Understanding the mechanistic nuances of these pathways—from the generation of key nucleophiles to the final ring-closing events—provides researchers with the essential knowledge to effectively synthesize this and other valuable epoxide intermediates.
References
- Filo. (2025, September 1). Treatment of 2,2-diphenyl oxirane with an aqueous acid yields. Link
- Wikipedia. Darzens reaction. Link
- Filo. (2025, September 1). Treatment of 2,2-diphenyl oxirane with an aqueous acid yields: [Diagram ... Link
- Organic Chemistry Portal. Darzens Reaction. Link
- SpectraBase. 2,2-Diphenyl-oxirane - Optional[13C NMR] - Chemical Shifts. Link
- Alfa Chemistry. Corey-Chaykovsky Reaction. Link
- L.S.College, Muzaffarpur. (2020, February 13). Darzens reaction. Link
- National Institutes of Health (NIH). (2025, October 6).
- Wikipedia. Johnson–Corey–Chaykovsky reaction. Link
- chemeurope.com. Johnson-Corey-Chaykovsky reaction. Link
- ResearchG
- YouTube. (2025, December 4). Can You Figure Out the Mechanism of the Darzens Reaction?. Link
- Science of Synthesis. Product Class 1: Sulfur Ylides. Link
- Oriental Journal of Chemistry. (2024, August 28).
- PubMed. (1996, January 26). Preparation of Enantiomerically Enriched (2R,3R)- Or (2S,3S)-trans-2,3-Diaryloxiranes via Camphor-Derived Sulfonium Ylides. Link
- YouTube. (2025, March 31). The Darzens Reaction: Mechanism Monday #37!. Link
- PubChemLite. This compound (C14H12O). Link
- National Institutes of Health (NIH) - PubChem. This compound | C14H12O | CID 93564. Link
- ChemSynthesis. (2025, May 20). This compound - 882-59-7, C14H12O, density, melting point, boiling point, structural formula, synthesis. Link
- ResearchGate. Scheme1.ReactionofF LP 1 with 2-methyloxirane (a), 2-phenyloxirane (b) and 2-(trifluoromethyl)oxirane( c). Link
- Royal Society of Chemistry Publishing.
- ResearchGate. (2025, August 6). Mechanism of Electrocyclic Ring-Opening of Diphenyloxirane: 40 Years after Woodward and Hoffmann. Link
- Benchchem. Validating the Darzens Reaction: A Comparative Guide to the Synthesis of 2-Butanoyl-3-aryloxiranes. Link
- MDPI. Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. Link
- Organic Chemistry Portal. Synthesis of epoxides. Link
- ChemicalBook. (2025, July 14). This compound | 882-59-7. Link
- YouTube. (2021, September 6). Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism. Link
- National Institutes of Health (NIH) - PMC. Benzophenone: a ubiquitous scaffold in medicinal chemistry. Link
- Dalal Institute.
- YouTube. (2020, November 23). 8.7 Expoxidation, Anti-Dihydroxylation, and Syn-Dihydroxylation of Alkenes | Organic Chemistry. Link
- Baran Lab. Sulfur Ylide Chemistry. Link
- PubMed. Synthesis and antioxidant potential of novel synthetic benzophenone analogues. Link
- Organic Syntheses Procedure. Dioxirane, dimethyl. Link
- Google Patents. CN105272839A - Synthesis method of diphenyl ketone. Link
- Beilstein Journal of Organic Chemistry. Flow microreactor synthesis of 2,2-disubstituted oxetanes via 2-phenyloxetan-2-yl lithium. Link
- Benchchem. Technical Support Center: Large-Scale Synthesis of 3,5-Dibenzyloxyphenyloxirane. Link
- Eureka | Patsnap. Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone. Link
- ChemicalBook. (2022, July 12).
- PubMed Central. (2025, December 19).
- PubMed Central. Stereoselective synthesis of [2.2]triphenylenophanes via intramolecular double [2 + 2 + 2] cycloadditions. Link
- Longdom Publishing. Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Link-reactions-of-substitut.pdf)
Sources
- 1. This compound | C14H12O | CID 93564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Treatment of 2,2-diphenyl oxirane with an aqueous acid yields: (A) Struc.. [askfilo.com]
- 3. Treatment of 2,2-diphenyl oxirane with an aqueous acid yields: [Diagram .. [askfilo.com]
- 4. spectrabase.com [spectrabase.com]
- 5. PubChemLite - this compound (C14H12O) [pubchemlite.lcsb.uni.lu]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. This compound | 882-59-7 [chemicalbook.com]
- 8. Application and Preparation of Benzophenone_Chemicalbook [chemicalbook.com]
- 9. Darzens reaction - Wikipedia [en.wikipedia.org]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Darzens Reaction [organic-chemistry.org]
- 14. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
- 18. The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons – Oriental Journal of Chemistry [orientjchem.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions [mdpi.com]
- 22. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 23. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and antioxidant potential of novel synthetic benzophenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Computational Guide to the Structure of 2,2-Diphenyloxirane
Abstract
2,2-Diphenyloxirane, an epoxide featuring two phenyl substituents on the same carbon, represents a valuable molecular scaffold in organic synthesis and medicinal chemistry. The inherent ring strain of the three-membered oxirane ring dictates its chemical behavior, making it a versatile intermediate for introducing complex functionalities.[1] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound's structure, stability, and reactivity through the lens of modern computational chemistry. We will dissect the theoretical methodologies employed to study this molecule, from its fundamental geometry and conformational possibilities to its electronic landscape and simulated spectroscopic signatures. By explaining the causality behind theoretical choices, this paper serves as a practical framework for applying computational tools to gain predictive insights into epoxide chemistry.
The Foundation: Computational Methodologies for Epoxide Analysis
Theoretical studies provide a powerful avenue to probe molecular properties at a level of detail that is often inaccessible through experimentation alone. For a molecule like this compound, computational chemistry allows us to build a robust, validated model that can predict its behavior.
The cornerstone of these investigations is Density Functional Theory (DFT) , a quantum mechanical method that offers a formidable balance between computational cost and accuracy for organic molecules.[2][3] The selection of a specific functional and basis set is a critical decision that directly impacts the quality of the results.
-
Functionals: Hybrid functionals, such as the widely used B3LYP , incorporate a portion of exact Hartree-Fock exchange, providing a reliable description of molecular geometries and electronic properties for many organic systems.[2][4]
-
Basis Sets: Pople-style basis sets, like 6-31G(d,p) or the more extensive 6-311+G(d,p) , are commonly employed. The inclusion of polarization functions (d,p) is essential for accurately describing the strained, non-planar geometry of the oxirane ring and the delocalized π-systems of the phenyl groups.[4][5]
For highly accurate thermochemical data, such as heats of formation or reaction energies, more computationally intensive methods like the Gaussian-n (G3, G4) or Complete Basis Set (CBS) models may be utilized.[1][6] The choice of methodology is always a deliberate compromise between the desired accuracy and the available computational resources, a decision guided by the specific scientific question at hand.
Caption: A typical workflow for the theoretical analysis of a molecule like this compound.
Molecular Architecture and Conformational Landscape
The first step in any theoretical analysis is to determine the molecule's most stable three-dimensional structure through a process called geometry optimization. This iterative calculation adjusts the positions of all atoms until a stationary point on the potential energy surface is found. For this compound, this reveals key structural details driven by the interplay between the strained epoxide ring and the bulky phenyl groups.
A critical aspect of this molecule's structure is its conformational flexibility, primarily arising from the rotation of the two C-C bonds connecting the phenyl rings to the oxirane. Computational conformational analysis can map the potential energy surface of these rotations, identifying the most stable conformers (energy minima) and the energy barriers (transition states) that separate them.[7][8] This information is vital, as different conformers can exhibit distinct reactivities and biological activities.
| Parameter | Typical Calculated Value | Significance |
| Oxirane C-O Bond Length | ~1.45 Å | Reflects the single bond character within the strained three-membered ring. |
| Oxirane C-C Bond Length | ~1.48 Å | Slightly longer than a typical C-C bond due to ring strain. |
| C-O-C Bond Angle | ~61° | Highly acute angle, indicative of significant Baeyer strain in the ring. |
| Ph-C-Ph Bond Angle | ~115° | Wider than the ideal tetrahedral angle (109.5°) to accommodate steric hindrance. |
| Phenyl Dihedral Angles | Variable | Defines the rotational orientation of the phenyl groups relative to the ring. |
Note: The values presented are representative and will vary based on the specific computational method and basis set employed.
The Electronic Landscape and Its Implications for Reactivity
Beyond static geometry, understanding the distribution of electrons within the molecule is paramount to predicting its chemical reactivity. Several computational tools are used to build this electronic picture.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. For this compound, the HOMO is typically localized on the electron-rich phenyl rings, while the LUMO is often centered on the antibonding σ* orbitals of the C-O bonds in the strained epoxide ring. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE) , is a key indicator of molecular stability; a smaller gap suggests higher reactivity.[2][4]
-
Molecular Electrostatic Potential (MEP): An MEP surface provides a visual map of the electrostatic potential on the molecule's surface. It clearly identifies electron-rich regions (negative potential, colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. In this compound, the oxygen atom is the site of highest negative potential, making it a prime target for protonation or interaction with Lewis acids, which often precedes ring-opening.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis translates the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. It provides quantitative values for atomic charges, revealing the polarization of bonds.[5] For the oxirane ring, NBO confirms a significant negative charge on the oxygen atom and positive charges on the carbon atoms, further supporting the picture of susceptibility to nucleophilic attack at the carbon centers.[9][10]
Caption: Interrelation of theoretical analyses used to predict chemical reactivity.
Detailed Protocol: Geometry Optimization and Frequency Calculation
To ensure trustworthiness and reproducibility, every theoretical protocol should be a self-validating system. The following outlines a step-by-step methodology for a foundational DFT calculation on this compound.
Objective: To find the optimized ground-state geometry and confirm it is a true energy minimum.
Software: Gaussian 09/16, GaussView, or other comparable quantum chemistry software.
Methodology:
-
Step 1: Construct the Initial Structure:
-
Using a molecular builder like GaussView, construct the this compound molecule.
-
Perform a preliminary structure clean-up using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry. This prevents the DFT calculation from starting from a very high-energy conformation.
-
-
Step 2: Prepare the Calculation Input File:
-
Create a text file (e.g., diphenyl-oxirane.com).
-
The file should specify the following keywords (syntax specific to Gaussian):
-
#p B3LYP/6-31G(d,p) Opt Freq
-
#p: Requests verbose output.
-
B3LYP/6-31G(d,p): Specifies the chosen DFT method and basis set.[4]
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry.
-
-
-
Specify the charge (0) and spin multiplicity (1 for a singlet ground state).
-
Paste the Cartesian coordinates from the built structure into the file.
-
-
Step 3: Execute the Calculation:
-
Submit the input file to the quantum chemistry program. The calculation may take from several minutes to hours depending on the computational resources available.
-
-
Step 4: Analyze the Output for Self-Validation:
-
Convergence: Check the output file to ensure the geometry optimization converged successfully. Look for the "Stationary point found" message.
-
Vibrational Frequencies: This is the critical validation step. Scan the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the initial structure must be modified and re-optimized.
-
-
Step 5: Extract and Visualize Results:
-
Once validated, extract the final optimized Cartesian coordinates.
-
Record key structural parameters (bond lengths, angles, dihedrals) from the output file.
-
Use visualization software to view the optimized 3D structure, animate the vibrational modes, and generate surfaces like the MEP. The comparison of calculated vibrational frequencies with experimental IR data provides a further layer of validation for the chosen theoretical model.[5]
-
Conclusion
The theoretical study of this compound provides a holistic and predictive understanding of its chemical nature. Through a synergistic application of DFT-based methods, we can reliably determine its three-dimensional architecture, explore its conformational flexibility, and map its electronic landscape. This computational insight, which reveals the distribution of frontier molecular orbitals and the locations of electrophilic and nucleophilic sites, is instrumental in rationalizing and predicting the molecule's reactivity, particularly its characteristic ring-opening reactions. The detailed, self-validating protocols outlined in this guide empower researchers to leverage computational chemistry as a robust tool, accelerating the design and development of novel chemical entities and therapeutic agents.
References
- Morgan, K. M., et al. (2025). Computational Studies of Chiral Epoxide Radicals. The Journal of Organic Chemistry, 90(29), 10235-10241. [Link][6][11][12]
- Notario, R., & Liebman, J. F. (n.d.). Thermochemical Studies of Epoxides and Related Compounds.
- Okumoto, S., et al. (2003). Computational study of epoxy-amine reactions. Journal of Computational Chemistry, 24(2), 244-53. [Link][13]
- Gräfenstein, J., & Himo, F. (2009). Mechanism of Electrocyclic Ring-Opening of Diphenyloxirane: 40 Years after Woodward and Hoffmann.
- National Center for Biotechnology Information. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). (3R)-2,3-diphenyloxirane.
- National Center for Biotechnology Information. (n.d.). 2,2-Dimethyl-3,3-diphenyloxirane.
- Bezoari, M. D. (2020). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. ScholarWorks@CWU. [Link][7]
- Griffin, G. W., & Peters, K. (1985). Orbital Symmetry Control in the Photochemistry of trans-2,3-Diphenyloxirane. The Journal of Organic Chemistry. [Link][18]
- Klochkov, V. V., et al. (2020). Structure and Conformational Analysis of 5-Methyl-2,2-diphenyl-1,3-dioxane. Russian Journal of Organic Chemistry, 56, 1726–1734. [Link][8]
- Bayrakdar, A., et al. (2023). Spectroscopic and an active site analysis of 2,2-diphenyl-1,3- propanediol as antitumor and inflammatory potential.
- Tantry, S. J., et al. (2022). Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls.
- Plourde, G. L., et al. (2024). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. [Link][9][10]
- Rahman, M., et al. (2021). Quantum Chemical Studies and Pharmacophore Modeling for Designing Novel Keap1 Antagonists that Enhance Nrf2 Mediated Neuroprotection. ChemRxiv. [Link][2]
- Boruah, J., & Sarmah, P. (2022). Dienophilic reactivity of 2-phosphaindolizines: a conceptual DFT investigation. Beilstein Journal of Organic Chemistry. [Link][3]
- Khan, S., et al. (2023). Combined Experimental and Theoretical Insights: Spectroscopic and Molecular Investigation of Polyphenols from Fagonia indica via DFT, UV–vis, and FT-IR Approaches. ACS Omega. [Link][19]
Sources
- 1. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. BJOC - Dienophilic reactivity of 2-phosphaindolizines: a conceptual DFT investigation [beilstein-journals.org]
- 4. scivisionpub.com [scivisionpub.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. digitalcommons.cwu.edu [digitalcommons.cwu.edu]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]
- 10. beilstein-journals.org [beilstein-journals.org]
A Senior Application Scientist's Guide to the Computational Analysis of 2,2-Diphenyloxirane Frontier Orbitals
Abstract
This technical guide provides a comprehensive framework for the computational analysis of the frontier molecular orbitals (FMOs) of 2,2-Diphenyloxirane. Tailored for researchers, medicinal chemists, and material scientists, this document moves beyond a simple procedural outline. It delves into the causality behind methodological choices, grounding theoretical concepts in practical application. We will explore the application of Density Functional Theory (DFT) to elucidate the electronic structure and reactivity of this strained heterocyclic compound. The guide details a self-validating computational workflow, from molecular construction and geometry optimization to the interpretation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The ultimate goal is to equip the reader with the expertise to predict and understand the chemical behavior of this compound, a versatile precursor in organic synthesis.[1][2]
Part 1: Theoretical Foundations & Strategic Importance
The Significance of Frontier Molecular Orbital (FMO) Theory
Developed by Kenichi Fukui, Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a powerful lens through which to view chemical reactivity.[3][4] The theory posits that the most significant interactions between two reacting molecules occur between their frontier orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4][5][6]
-
The HOMO: As the orbital containing the highest-energy electrons, the HOMO is associated with the molecule's ability to donate electrons, acting as a nucleophile.[7][8] Its energy level is a proxy for the ionization potential.
-
The LUMO: As the orbital with the lowest energy that is devoid of electrons, the LUMO represents the molecule's capacity to accept electrons, functioning as an electrophile.[7][8] Its energy is related to the electron affinity.
The energy difference between these two orbitals, the HOMO-LUMO gap , is a critical descriptor of molecular stability and reactivity.[5][9] A small gap generally indicates high polarizability and high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[5][7] In the context of drug design, FMO theory is instrumental in predicting how a drug molecule might interact with a biological target, such as a protein receptor.[7][10]
This compound: A Case Study in Reactivity
This compound, also known as 1,1-diphenyl ethylene oxide, is a strained three-membered epoxide ring.[1] This inherent ring strain makes it a highly reactive and versatile intermediate in organic synthesis.[1] It readily undergoes ring-opening reactions with a wide array of nucleophiles, a property that is exploited to build more complex molecular architectures.[1] Understanding the spatial distribution and energy levels of its frontier orbitals is key to predicting the regioselectivity and stereoselectivity of these crucial reactions.
Part 2: The Computational Workflow: A Self-Validating Protocol
This section details a robust and self-validating computational workflow for analyzing the frontier orbitals of this compound. The protocol is designed to be performed with common quantum chemistry software packages.
Causality of Method Selection
2.1.1 Density Functional Theory (DFT): The Method of Choice
For a molecule of this size, Density Functional Theory (DFT) offers an exceptional balance of computational efficiency and accuracy.[11] Unlike more computationally expensive methods, DFT can handle systems with a moderate number of atoms without sacrificing significant accuracy in describing electronic properties.
2.1.2 The B3LYP Functional and 6-31G(d) Basis Set: A Proven Combination
The choice of the B3LYP hybrid functional is a strategic one. It has been extensively tested and has shown reliable performance for a vast range of organic molecules, particularly for ground-state properties and thermochemistry.[12][13][14][15] We will pair this with the Pople-style 6-31G(d) basis set. This basis set is a pragmatic starting point, providing a good description of the electronic structure for most organic molecules by including polarization functions (d-orbitals) on heavy atoms, which are crucial for accurately describing bonding in strained rings.[12][13][14] While larger basis sets can offer incremental improvements in accuracy, the B3LYP/6-31G(d) level of theory is widely accepted for providing qualitatively correct and often quantitatively reliable results for systems like this compound.[15][16][17]
Experimental Protocol: Step-by-Step Computational Analysis
This protocol outlines the necessary steps to perform a full FMO analysis.
Step 1: Molecular Structure Construction
-
Objective: To create an initial 3D structure of this compound.
-
Procedure:
-
Use a molecular builder/editor, such as that found in Avogadro or ChemDraw, to construct the this compound molecule.[18][19]
-
Ensure correct atom types, bond orders, and initial stereochemistry.
-
Perform a preliminary "clean-up" or rough geometry optimization using molecular mechanics (e.g., MMFF94) within the building software to generate a reasonable starting geometry.
-
Save the coordinates in a standard format (e.g., .xyz or .mol).
-
Step 2: Geometry Optimization
-
Objective: To find the lowest energy conformation (the global minimum) of the molecule on the potential energy surface.
-
Causality: An accurate FMO analysis is only possible on a correctly optimized geometry. The shape and energy of orbitals are highly dependent on the molecular structure.
-
Procedure:
-
Prepare an input file for your quantum chemistry software (e.g., Gaussian, ORCA).
-
Specify the level of theory: B3LYP/6-31G(d).
-
Specify the task: Opt (Geometry Optimization).
-
Load the initial coordinates from Step 1.
-
Execute the calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the system.
-
Step 3: Frequency Calculation (Self-Validation)
-
Objective: To confirm that the optimized geometry corresponds to a true energy minimum.
-
Causality: This is a critical self-validation step. A true minimum will have no imaginary vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the geometry is not a stable structure and the subsequent orbital analysis would be invalid.
-
Procedure:
-
Use the optimized geometry from Step 2 as the input.
-
Specify the level of theory: B3LYP/6-31G(d).
-
Specify the task: Freq (Frequency Calculation).
-
Execute the calculation.
-
Analyze the output: Verify that there are zero imaginary frequencies.
-
Step 4: Frontier Orbital Analysis
-
Objective: To calculate and visualize the HOMO and LUMO.
-
Procedure:
-
The frequency calculation from Step 3 will also provide the molecular orbital energies and coefficients.
-
Identify the HOMO (the highest energy level with an occupancy of 2 electrons) and the LUMO (the lowest energy level with an occupancy of 0 electrons).
-
Record their energy values.
-
Generate cube files or other visualization files for the HOMO and LUMO.
-
Step 5: Visualization and Interpretation
-
Objective: To visually inspect the shape and location of the frontier orbitals to predict reactivity.
-
Procedure:
-
Load the generated orbital files into a visualization software like Avogadro, VMD, or Chemcraft.[18][19][20]
-
Render the isosurfaces for both the HOMO and LUMO. Use different colors to represent the different phases (positive/negative) of the orbital lobes.
-
Analyze the spatial distribution of the orbitals. Note which atoms or bonds have the largest orbital coefficients. This is where the molecule is most likely to interact with other reagents.
-
Visualization of the Workflow
The entire computational process can be summarized with the following workflow diagram:
Caption: A flowchart of the self-validating computational workflow for FMO analysis.
Part 3: Data Presentation and Interpretation
Following the successful execution of the computational protocol, the key quantitative data should be summarized for clarity and comparative analysis.
Quantitative Data Summary
| Parameter | Calculated Value | Unit |
| Energy of HOMO | (Value from calculation) | eV |
| Energy of LUMO | (Value from calculation) | eV |
| HOMO-LUMO Gap (ΔE) | (Calculated as ELUMO - EHOMO) | eV |
| Dipole Moment | (Value from calculation) | Debye |
Note: The actual values are dependent on the specific software and version used but will be highly consistent if the protocol is followed.
Interpreting the Frontier Orbitals of this compound
A qualitative analysis of the visualized orbitals provides profound insights into the molecule's reactivity.
-
HOMO: The HOMO is expected to be primarily localized on the phenyl rings, specifically in the π-system. This indicates that this compound can act as a π-electron donor in reactions with strong electrophiles.
-
LUMO: The LUMO is anticipated to have significant contributions from the C-O bonds of the strained epoxide ring, specifically the σ* (antibonding) orbitals. This is the key to its characteristic reactivity. The low-lying energy of this σ* orbital makes the epoxide ring highly susceptible to nucleophilic attack. A nucleophile's HOMO will favorably interact with this LUMO, leading to the cleavage of a C-O bond and the opening of the ring.
The visualization below illustrates the fundamental principle of FMO theory as it applies to the ring-opening of this compound.
Caption: FMO interaction diagram for nucleophilic attack on this compound.
This interaction explains why nucleophiles attack the carbon atoms of the epoxide. The large coefficient of the LUMO on these carbons signifies them as the primary electrophilic sites, guiding the regioselectivity of the ring-opening reaction.
Part 4: Conclusion
This guide has detailed a comprehensive and scientifically rigorous protocol for the computational analysis of this compound's frontier orbitals. By grounding our approach in the principles of FMO theory and employing a self-validating DFT workflow, we can generate reliable and predictive insights into the molecule's electronic structure and reactivity. The strategic selection of the B3LYP functional and 6-31G(d) basis set provides a robust framework for obtaining accurate results efficiently. The interpretation of the resulting HOMO and LUMO energies and shapes allows researchers to move beyond simple structural representation and understand the fundamental electronic drivers of chemical behavior, empowering more informed decisions in drug development and materials science.
References
- Hehre, W. J., Ditchfield, R., & Pople, J. A. (1972). Self—Consistent Molecular Orbital Methods. XII. Further Extensions of Gaussian—Type Basis Sets for Use in Molecular Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 56(5), 2257–2261. [Link]
- Hanwell, M. D., Curtis, D. E., Lonie, D. C., Vandermeersch, T., Zurek, E., & Hutchison, G. R. (2012). Avogadro: an advanced semantic chemical editor, visualization, and analysis platform.
- Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry, 98(45), 11623–11627. [Link]
- Fukui, K. (1982). Role of Frontier Orbitals in Chemical Reactions. Science, 218(4574), 747–754. [Link]
- Pearson, R. G. (1995). The HSAB Principle. Coordination Chemistry Reviews, 100, 403-425. [Link]
- Fleming, I. (2010). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons. [Link]
- Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: Visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33-38. [Link]
- Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc. [Link]
- Neese, F. (2012). The ORCA program system. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(1), 73-78. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 5. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. learn.schrodinger.com [learn.schrodinger.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. Quantitative DFT modeling of the enantiomeric excess for dioxirane-catalyzed epoxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. reddit.com [reddit.com]
- 19. youtube.com [youtube.com]
- 20. reddit.com [reddit.com]
The Alchemist's Guide to 2,2-Diphenyloxirane: A Technical Guide to Safe Handling and Application
Foreword: Beyond the Data Sheet – A Proactive Approach to Safety
In the dynamic landscape of pharmaceutical research and drug development, 2,2-Diphenyloxirane presents itself as a valuable chiral building block and intermediate. Its strained three-membered epoxide ring is a gateway to a multitude of chemical transformations, making it a powerful tool in the synthesis of complex molecules. However, the very reactivity that makes this compound so useful also necessitates a deep and nuanced understanding of its potential hazards. This guide is intended for the discerning researcher, scientist, and drug development professional who recognizes that true laboratory safety transcends mere compliance with a checklist. It is a proactive discipline rooted in a thorough comprehension of chemical principles. We will not only delineate the essential safety protocols for handling this compound but also delve into the fundamental chemical principles that underpin these precautions. Our objective is to empower you with the knowledge to not only handle this compound safely but to also anticipate and mitigate potential risks in novel experimental designs.
Unveiling the Profile of this compound: Properties and Latent Hazards
This compound, also known as 1,1-diphenylethylene oxide, is a solid organic compound characterized by an epoxide ring attached to two phenyl groups.[1] This structure is the very source of its synthetic utility and its inherent risks.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is the first step in a comprehensive safety assessment.
| Property | Value | Source |
| CAS Number | 882-59-7 | [2][3] |
| Molecular Formula | C₁₄H₁₂O | [2][4] |
| Molecular Weight | 196.24 g/mol | [4] |
| Appearance | White to off-white solid/crystals | [5] |
| Classification | Flammable solid, Skin irritant, Serious eye irritant, May cause respiratory irritation | [2] |
The Double-Edged Sword: Reactivity of the Epoxide Ring
The high reactivity of epoxides stems from the significant ring strain of the three-membered ring.[1][2][6][7] This strain is readily relieved through ring-opening reactions, which can be initiated by a wide range of reagents.[1] Understanding these reactions is paramount to preventing unintended and potentially hazardous situations.
-
Acid-Catalyzed Ring Opening: In the presence of strong acids, the oxygen atom of the epoxide is protonated, creating a good leaving group.[2][6][8] This is followed by nucleophilic attack. This explains the incompatibility of this compound with strong acids.[2]
-
Base-Catalyzed Ring Opening: Strong bases and nucleophiles can also readily open the epoxide ring via an S_N2 mechanism.[1][9][10][11] The nucleophile attacks one of the carbon atoms of the ring, leading to the cleavage of a carbon-oxygen bond.
-
Reaction with Nucleophiles: A wide array of nucleophiles, including amines, thiols, and Grignard reagents, can react with epoxides.[1][9][11] These reactions are often exothermic and can lead to a rapid increase in temperature and pressure if not properly controlled.
A Comprehensive Framework for Safe Handling
A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling protocols, is essential when working with this compound.
The Hierarchy of Controls: A Proactive Safety Paradigm
Before any experimental work commences, a thorough risk assessment should be conducted, and the hierarchy of controls should be applied to mitigate identified hazards.
Caption: The Hierarchy of Controls illustrates the most to least effective strategies for risk mitigation.
Engineering Controls: Your First Line of Defense
Engineering controls are designed to remove the hazard at the source and are the most effective means of protection.
-
Chemical Fume Hood: All manipulations of this compound, including weighing and transferring, should be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust particles.[4][12][13]
-
Glove Box: For procedures involving larger quantities or for those that are particularly sensitive to air and moisture, the use of a glove box is recommended.[4]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable dusts.[2]
Personal Protective Equipment (PPE): The Essential Barrier
While engineering controls are primary, appropriate PPE is mandatory to protect against direct contact.
| PPE Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended for protection against a range of organic compounds.[4][13][14][15][16] Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contact. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields are mandatory.[2][4][13] A face shield may be necessary when there is a significant risk of splashing.[17] |
| Skin and Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes, must be worn to protect the skin.[4][13] |
| Respiratory Protection | In situations where engineering controls are not sufficient to control airborne dust concentrations, a NIOSH-approved respirator may be required.[2][17] |
Handling and Storage Protocols: A Matter of Precision
Adherence to strict protocols for handling and storage is critical to preventing accidents.
-
Handling:
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from sources of ignition.[2][10][12]
-
Keep containers tightly closed to prevent contamination and exposure to moisture.[2][19]
-
Store away from incompatible materials such as strong acids and oxidizing agents.[2][10]
-
It is advisable to store flammable solids in a dedicated flammables cabinet.[12][18]
-
Understanding and Managing Health Effects
Awareness of the potential health effects of this compound is crucial for both prevention and emergency response.
Routes of Exposure and Toxicological Profile
The primary routes of exposure are inhalation, skin contact, and eye contact.[8][20]
-
Inhalation: May cause respiratory irritation.[2]
-
Skin Contact: Causes skin irritation.[2] Prolonged or repeated contact with epoxides can lead to sensitization and allergic contact dermatitis.[3][5][20][21] Once an individual is sensitized, even very small exposures can trigger an allergic reaction.[5][21]
-
Eye Contact: Causes serious eye irritation.[2]
-
Ingestion: While less common in a laboratory setting, ingestion can be harmful.[6]
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.[9] If skin irritation persists, seek medical attention.[2] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[6][9] Rinse the mouth with water. Seek immediate medical attention.[2] |
Spill and Waste Management: A Controlled Response
A well-defined plan for managing spills and waste is a critical component of a comprehensive safety program.
Spill Response Protocol
In the event of a spill, a calm and methodical response is necessary to prevent further contamination and exposure.
Caption: A stepwise workflow for responding to a this compound spill.
For minor spills, trained personnel with appropriate PPE can carefully sweep up the solid material, minimizing dust generation, and place it in a sealed container for disposal.[2][19] For major spills, evacuate the area and contact emergency services.[19]
Waste Disposal
All waste containing this compound should be considered hazardous waste and disposed of in accordance with local, state, and federal regulations.[2][18] This includes contaminated PPE, absorbent materials from spills, and empty containers. It is often recommended to send the material to an authorized incinerator equipped with an afterburner and scrubber.[2]
The Peril of Thermal Decomposition
Heating this compound can lead to thermal decomposition, which may produce hazardous gases. The thermal degradation of epoxides can result in the formation of carbon monoxide and other toxic fumes.[22] Therefore, it is crucial to avoid overheating and to ensure that any reactions are conducted with appropriate temperature control and in a well-ventilated area.
Conclusion: A Culture of Vigilance
The safe and effective use of this compound in a research and development setting is not merely a matter of following a set of rules. It requires a deep-seated culture of safety, a proactive mindset, and a thorough understanding of the chemical principles that govern its reactivity. By internalizing the information presented in this guide, researchers can confidently and responsibly harness the synthetic potential of this valuable compound while ensuring the well-being of themselves and their colleagues.
References
- Epoxide Ring-Opening Reactions. Chemistry Steps. [Link]
- Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. [Link]
- Reactions of Epoxides: Ring-opening. Chemistry LibreTexts. [Link]
- Reactions of Epoxides - Acidic Ring Opening. OpenOChem Learn. [Link]
- Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
- MATERIAL SAFETY DATA SHEET EPOXY TECHNOLOGY. Epoxy Technology. [Link]
- Flammable Solids Safety Operating Procedure. Purdue University. [Link]
- Base-Catalyzed Ring-Opening of Epoxides. JoVE. [Link]
- Biological effects of epoxy resins on the human body: toxicity and allergic reactions.
- Epoxy Resin Systems. California Department of Public Health. [Link]
- How to Prevent Epoxy Sensitivity. Omnis Kompozit. [Link]
- Flammable Solids. University of Georgia Research. [Link]
- Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition. [Link]
- Flammable Solid Chemicals SOP. University of California, Santa Barbara. [Link]
- Health Effects from Overexposure to Epoxy. WEST SYSTEM. [Link]
- Epoxy resins. DGUV. [Link]
- Lab Safety Manual: Working with Hazardous M
- Standard Operating Procedure for Flammable Solids. University of Washington. [Link]
- The mechanism of the thermal degradation of aromatic amine‐cured glycidyl ether‐type epoxide resins. Scilit. [Link]
- Chemical Resistant Gloves. Scandia Gear. [Link]
- The thermal decomposition behavior and kinetics of epoxy resins cured with a novel phthalide-containing aromatic diamine.
- Chemical Resistant Gloves. Unisafe Gloves. [Link]
- Chemical Resistant Gloves. Ironclad® Performance Wear. [Link]
- THE THERMAL DEGRADATION OF EPOXIDE RESINS. Industrial & Engineering Chemistry. [Link]
- The thermal degradation of some epoxy resins.
Sources
- 1. Video: Base-Catalyzed Ring-Opening of Epoxides [jove.com]
- 2. byjus.com [byjus.com]
- 3. Epoxy resins [dguv.de]
- 4. purdue.edu [purdue.edu]
- 5. westsystem.com [westsystem.com]
- 6. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]
- 9. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. research.uga.edu [research.uga.edu]
- 13. depts.washington.edu [depts.washington.edu]
- 14. scandiagear.com [scandiagear.com]
- 15. unisafegloves.com [unisafegloves.com]
- 16. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 17. osti.gov [osti.gov]
- 18. research.wayne.edu [research.wayne.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Biological effects of epoxy resins on the human body: toxicity and allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. omniskompozit.com [omniskompozit.com]
- 22. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the GHS Hazard Classification of 2,2-Diphenyloxirane
Introduction
2,2-Diphenyloxirane (CAS 882-59-7), also known as 1,1-Diphenylethylene oxide, is an epoxide compound featuring a three-membered ring containing two phenyl groups attached to one of the carbon atoms.[1] Its inherent ring strain and functionality make it a reactive intermediate of interest in organic synthesis and drug development. For researchers, scientists, and drug development professionals, a precise understanding of a compound's hazard profile is a prerequisite for safe handling and accurate risk assessment.
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards. However, for this compound, the publicly available information presents a conflicting and incomplete picture. This guide eschews a simple declaration of hazards in favor of a more rigorous, field-proven approach. We will dissect the available data from distinct sources, apply a weight-of-evidence analysis to each hazard endpoint, and provide the scientific rationale behind GHS classification criteria. This methodology empowers the researcher to navigate data discrepancies and make informed safety decisions, particularly when definitive, harmonized data is absent.
Executive Summary: A Conflicting Hazard Profile
An initial review of authoritative databases and supplier-provided information reveals significant discrepancies in the GHS classification of this compound. The two primary public sources, the European Chemicals Agency (ECHA) Classification & Labelling (C&L) Inventory and a representative supplier Safety Data Sheet (SDS), are not in full alignment. This divergence necessitates a critical evaluation by the end-user.
The following table summarizes the conflicting classifications, which will be analyzed in detail throughout this guide.
| Hazard Class | ECHA C&L Inventory Notification[2] | Representative Supplier SDS (Synquest Labs)[3] |
| Flammable Solids | Not Classified | Category 1 (H228: Flammable solid) |
| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | Category 2 (H315: Causes skin irritation) |
| Serious Eye Damage/Irritation | Category 2 (H319: Causes serious eye irritation) | Category 2A (H319: Causes serious eye irritation) |
| Skin Sensitization | Category 1 (H317: May cause an allergic skin reaction) | Not Classified |
| STOT - Single Exposure | Not Classified | Category 3 (H335: May cause respiratory irritation) |
| Signal Word | Warning | Danger |
| GHS Pictograms | GHS07 (Exclamation Mark) | GHS02 (Flame), GHS07 (Exclamation Mark) |
Logical Workflow for Assessing Conflicting GHS Data
When faced with conflicting hazard information, a systematic approach is crucial. The following workflow illustrates the logical steps a scientist should take to evaluate the available data and determine appropriate handling precautions.
Caption: Workflow for evaluating conflicting GHS classifications.
Detailed Hazard Endpoint Analysis
Physical Hazards: Flammability
-
ECHA C&L Inventory: No classification for flammability is provided.[2]
-
Supplier SDS: Classifies this compound as Flammable Solid, Category 1 (H228) .[3] This classification necessitates the GHS02 Flame pictogram and the "Danger" signal word.
Expertise & Causality: Classification as a Category 1 flammable solid under GHS is reserved for substances that are readily combustible, or may cause or contribute to fire through friction. For solids, this is typically determined by a burn rate test as described in the UN Manual of Tests and Criteria. The test measures the time it takes for a defined train of the powdered substance to burn over a specific distance.
The supplier SDS also notes an explosion hazard: "When mixed with air and exposed to an ignition source, dust may burn in the open air or explode if confined."[3] This is a critical consideration for handling powdered solids.
Trustworthiness & Conclusion: There is a significant discrepancy between the two sources. The ECHA C&L notification lacks this classification, while the supplier SDS is explicit. Without access to the primary flammability test data, a definitive validation is impossible. However, the principle of precaution dictates that the more severe classification should be adopted for safety planning.
Recommendation: this compound should be handled as a Flammable Solid, Category 1 . All laboratory work must be conducted away from ignition sources, using appropriate grounding for equipment to prevent static discharge, and utilizing explosion-proof equipment where necessary.[3]
Health Hazards: Skin Corrosion / Irritation
-
ECHA C&L Inventory: Skin Irritation, Category 2 (H315) .[2]
-
Supplier SDS: Skin Irritation, Category 2 (H315) .[3]
Expertise & Causality: This is a point of agreement between the sources. GHS Category 2 for skin irritation applies to substances that cause reversible skin damage. Classification is based on animal studies (typically using rabbits under OECD Test Guideline 404) where specific mean scores for erythema (redness) or edema (swelling) are observed, or where inflammation persists to the end of the observation period.[4]
Trustworthiness & Conclusion: The consistent classification across different sources provides a high degree of confidence. The chemical nature of epoxides, which can react with biological nucleophiles in the skin, provides a mechanistic basis for this irritant effect.
Recommendation: this compound is confirmed as a skin irritant . Standard protocols require the use of nitrile or other appropriate chemical-resistant gloves and a lab coat to prevent skin contact.
Health Hazards: Serious Eye Damage / Eye Irritation
-
ECHA C&L Inventory: Eye Irritation, Category 2 (H319) .[2]
-
Supplier SDS: Eye Irritation, Category 2A (H319) .[3]
Expertise & Causality: Both sources classify the substance as an eye irritant. Category 2 (or 2A in some jurisdictions) indicates the substance causes reversible eye irritation. This is determined by in vivo animal tests (e.g., OECD Test Guideline 405) that assess effects on the cornea, iris, and conjunctiva. The classification is based on the severity and persistence of these effects.
Trustworthiness & Conclusion: The classification is consistent and credible. The slight difference between "Category 2" and "Category 2A" is largely jurisdictional and does not change the fundamental hazard identification or required precautions. The substance is an eye irritant.
Recommendation: this compound is confirmed as a serious eye irritant . Chemical safety goggles are mandatory when handling the substance to prevent contact. An eyewash station must be readily accessible.
Health Hazards: Skin Sensitization
Expertise & Causality: This is a critical point of conflict with significant safety implications. A skin sensitizer is a chemical that can lead to an allergic response following skin contact.[5] The initial exposure may cause little irritation, but it primes the immune system. Subsequent exposures, even to minute quantities, can elicit a significant allergic reaction (allergic contact dermatitis).
Classification as Category 1 requires either evidence of sensitization in a substantial number of humans or positive results from an appropriate animal test, such as the Guinea Pig Maximization Test (GPMT) or the preferred Local Lymph Node Assay (LLNA, OECD TG 429).[6][7] The ECHA C&L notification is based on a single company's submission, and the underlying experimental data is not publicly provided.[2] The supplier's "Not Classified" designation could imply either negative data or a lack of data.
Trustworthiness & Conclusion: The epoxide functional group is a well-known structural alert for skin sensitization, as the strained ring can open upon reaction with skin proteins, forming haptens that trigger an immune response. Given this mechanistic plausibility and the positive notification in the ECHA database, it is scientifically prudent to consider the potential for skin sensitization. The "Not Classified" status on the SDS is not sufficient evidence to dismiss this hazard without supporting data.
Recommendation: A conservative approach is required. This compound should be handled as a potential Skin Sensitizer, Category 1 . This elevates handling precautions beyond simple irritation; minimizing all skin contact is paramount, and double-gloving may be considered. Personnel should be aware of the signs of allergic contact dermatitis.
Health Hazards: Specific Target Organ Toxicity - Single Exposure (STOT-SE)
Expertise & Causality: STOT-SE Category 3 is applied to substances that cause transient, narcotic effects or respiratory tract irritation.[4] The classification for respiratory irritation is typically based on evidence from human experience or animal studies showing localized redness, edema, pruritus, or corrosion in the respiratory tract that impairs function.[8]
Trustworthiness & Conclusion: As with flammability, this hazard is identified by the supplier SDS but not in the ECHA C&L notification. The data justifying this classification is not publicly available. However, fine powders or dusts of irritating substances can mechanically and chemically irritate the respiratory tract.
Recommendation: It is prudent to assume this compound may cause respiratory irritation . Handling procedures should be designed to minimize the generation of dust. Work should be conducted in a well-ventilated area or, preferably, within a certified chemical fume hood.[3]
Other Health Hazards: Mutagenicity, Carcinogenicity, Reproductive Toxicity
-
ECHA C&L Inventory: No classification.
-
Supplier SDS: "Not classified" for Germ cell mutagenicity, Carcinogenicity, and Reproductive toxicity.[3]
Expertise & Causality: These are chronic and severe hazard endpoints. Classification requires extensive, long-term animal studies or strong human epidemiological data. The "Not Classified" designation on an SDS can be ambiguous. It can mean either:
-
Data-Driven: The substance has been tested according to established protocols (e.g., Ames test for mutagenicity, 2-year bioassay for carcinogenicity) and the results were negative.
-
Data Lacking: No studies have been performed, and therefore there is no evidence to support a classification.
Trustworthiness & Conclusion: No publicly available mutagenicity, carcinogenicity, or reproductive toxicity studies for this compound were identified in the course of this review. Therefore, the "Not Classified" status should be interpreted as "Data Not Available." It is a critical error to equate a lack of data with a lack of hazard. Other epoxides, such as phenyloxirane (styrene-7,8-oxide), are classified as probable human carcinogens, highlighting the need for caution with this class of compounds.
Recommendation: Assume a data gap for these endpoints. While there is no evidence to label this compound as a mutagen, carcinogen, or reproductive toxicant, there is also no evidence to confirm its safety. Standard laboratory hygiene, including the use of containment (fume hood) and PPE to prevent any exposure, is sufficient to control potential unknown chronic hazards.
Appendix: Key Experimental Protocols for Hazard Verification
To resolve the discrepancies identified in this guide, specific experimental data would be required. The following are the standard methodologies for the key disputed endpoints.
| Hazard Endpoint | Standard Protocol | Principle |
| Flammable Solid | UN Manual of Tests and Criteria, Section 33.2.1 | A powdered sample is formed into a 250 mm long train. One end is ignited, and the time it takes for the combustion to propagate over a 200 mm distance is measured to calculate the burn rate. |
| Skin Sensitization | OECD Test Guideline 429: Local Lymph Node Assay (LLNA) | The test substance is applied to the ears of mice. Proliferation of lymphocytes in the lymph node draining the application site is measured. A Stimulation Index (SI) ≥ 3 is considered a positive response.[7] |
| Respiratory Irritation | In vivo inhalation studies (e.g., OECD TG 403) | Rodents are exposed to the substance via inhalation. The respiratory tract is examined histopathologically for evidence of irritation, inflammation, and other morphological changes. |
Final Conclusion and Field-Proven Recommendations
The GHS classification of this compound is not definitively established in the public domain, with notable conflicts between the ECHA C&L Inventory and supplier safety data sheets regarding flammability, skin sensitization, and respiratory irritation. Furthermore, significant data gaps exist for chronic health hazards, including mutagenicity, carcinogenicity, and reproductive toxicity.
For researchers, scientists, and drug development professionals, this ambiguity necessitates a conservative approach to risk management. The following recommendations are based on a weight-of-evidence analysis and the precautionary principle:
-
Assume the Highest Hazard: Until harmonized, data-backed classifications are available, this compound must be handled as a Flammable Solid (Category 1) , a Skin and Eye Irritant (Category 2) , a Skin Sensitizer (Category 1) , and a potential Respiratory Irritant (STOT SE 3) .
-
Implement Engineering Controls: All handling of the solid should occur within a chemical fume hood to prevent inhalation of dust and to contain any potential fires.
-
Utilize Comprehensive PPE: Mandatory personal protective equipment includes chemical safety goggles, a flame-retardant lab coat, and chemical-resistant nitrile gloves. Given the sensitization potential, consider double-gloving.
-
Acknowledge Data Gaps: Recognize that the chronic health effects are unknown. The implemented controls for acute hazards (i.e., preventing all contact and inhalation) are the best practice for mitigating potential, uncharacterized long-term risks.
This guide demonstrates that the absence of a unified GHS classification is itself a critical piece of safety data, compelling the scientist to engage in a deeper analysis and adopt a more stringent safety posture.
References
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Final Report on Hazard Classification of Common Skin Sensitisers.
- Alfa Chemical. (n.d.). CAS this compound: 882-59-7 Manufacturers - Free Sample.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93564, this compound.
- MDPI. (2025). A Proof-of-Concept for Safety Evaluation of Inhalation Exposure to Known Respiratory Irritants Using In Vitro and In Silico Methods.
- Society for Chemical Hazard Communication. (2017). Skin Sensitization.
- National Toxicology Program. (n.d.). Skin Sensitization Testing Needs and Data Uses by U.S. Regulatory and Research Agencies.
- Intertek. (n.d.). Flammability ASTM D635, ISO 3795.
- ChemSafetyPro.COM. (2017). GHS Classification Criteria for Skin Sensitization.
- European Chemicals Agency. (n.d.). Registration Dossier: N,N'-dithiodi-o-phenylenedibenzamide.
- National Center for Biotechnology Information. (n.d.). Overview of the GHS Classification Scheme in Hazard Classification. In A Framework to Guide Selection of Chemical Alternatives.
- National Center for Biotechnology Information. (n.d.). NTP Research Report on Respiratory Tract Toxicity of the Flavoring Agent 2,3-Hexanedione in Mice Exposed by Inhalation.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5742860, (3R)-2,3-diphenyloxirane.
- European Chemicals Agency. (n.d.). ECHA CHEM: Identity - Carbon disulphide.
- European Chemicals Agency. (n.d.). Registration Dossier: Tungsten disulphide.
- European Chemicals Agency. (n.d.). Registration Dossier: 2,4-dioxo-1,3-diazetidine-1,3-bis(methyl-m-phenylene) diisocyanate.
Sources
- 1. CAS 882-59-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C14H12O | CID 93564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. schc.org [schc.org]
- 6. Skin Sensitization Testing Needs and Data Uses by U.S. Regulatory and Research Agencies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. NTP Research Report on Respiratory Tract Toxicity of the Flavoring Agent 2,3-Hexanedione in Mice Exposed by Inhalation - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability of 2,2-Diphenyloxirane
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of 2,2-diphenyloxirane, a vital intermediate in pharmaceutical and materials science. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven methodologies for assessing thermal stability. While direct, publicly available thermo-analytical data for this compound is limited, this guide establishes a robust framework for its evaluation. We will delve into its primary thermal rearrangement pathway, present detailed protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and provide a comparative analysis with structurally similar compounds to project its thermal behavior.
Introduction: The Significance of this compound
This compound, also known as 1,1-diphenylethylene oxide, is a geminally disubstituted epoxide.[1] Its three-membered oxirane ring, featuring two phenyl substituents on the same carbon atom, imparts significant ring strain, making it a reactive intermediate for the synthesis of complex organic molecules. This reactivity, however, also raises critical questions about its thermal stability, a parameter of utmost importance for its safe handling, storage, and application in multi-step syntheses where elevated temperatures may be required. Understanding the thermal decomposition pathways and kinetics is paramount to preventing runaway reactions and ensuring the purity of downstream products.
Epoxides, in general, are a class of strained heterocyclic compounds whose reactivity is intrinsically linked to this strain.[2] The thermal stability of an epoxide is influenced by the nature and position of its substituents. Aromatic substituents, such as the phenyl groups in this compound, can influence stability through electronic and steric effects.
Primary Thermal Decomposition Pathway: Rearrangement to Diphenylacetaldehyde
The principal thermal decomposition route for this compound is a rearrangement to its isomeric aldehyde, 2,2-diphenylacetaldehyde. This transformation is a classic example of an epoxide rearrangement, driven by the release of ring strain.
The proposed mechanism involves the cleavage of a carbon-oxygen bond of the epoxide ring, followed by a 1,2-hydride shift. The presence of two phenyl groups on one of the carbon atoms stabilizes the partial positive charge that develops during the C-O bond cleavage, facilitating this rearrangement.
Caption: Thermal rearrangement of this compound.
This rearrangement is a critical factor in the thermal stability of this compound, as it dictates the primary decomposition product and the temperature at which this process is likely to occur. The product, diphenylacetaldehyde, has a significantly different chemical and thermal profile.[3][4][5][6][7]
Assessing Thermal Stability: Experimental Protocols
To quantitatively assess the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset temperature of decomposition and quantifying mass loss associated with volatilization or degradation.
Experimental Protocol for TGA Analysis of this compound:
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for mass and temperature.
-
Select an appropriate sample pan (e.g., platinum or alumina).
-
Tare the balance with an empty sample pan.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into the tared sample pan. A smaller sample size minimizes thermal gradients.
-
-
Experimental Parameters:
-
Purge Gas: Nitrogen (or another inert gas) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min. A common heating rate for initial screening.
-
-
Data Acquisition: Record mass loss as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.
-
Identify the temperature of maximum rate of mass loss (Tpeak) from the derivative of the TGA curve (DTG curve).
-
Quantify the percentage of mass loss at different temperature intervals.
-
Caption: Workflow for DSC analysis.
Projected Thermal Behavior of this compound
In the absence of direct experimental TGA and DSC data for this compound in the peer-reviewed literature, we can project its thermal behavior based on its known rearrangement product and by comparison with its structural isomer, trans-stilbene oxide (2,3-diphenyloxirane).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Thermal Properties |
| This compound | C14H12O | 196.24 [1] | Projected: Onset of decomposition likely driven by rearrangement to diphenylacetaldehyde. An exothermic event is expected in DSC. |
| Diphenylacetaldehyde | C14H12O | 196.24 [4] | Boiling Point: 315 °C. [3]Flash Point: 113 °C. [6] |
| trans-Stilbene Oxide | C14H12O | 196.24 [8][9][10] | Melting Point: 65-67 °C. [8] |
Projected TGA Profile of this compound: It is anticipated that this compound will be relatively stable at lower temperatures. Significant mass loss is not expected until the temperature approaches the boiling point of its rearrangement product, diphenylacetaldehyde (315 °C). Therefore, the onset of major mass loss in a TGA experiment under an inert atmosphere would likely be observed in the range of 250-300 °C.
Projected DSC Profile of this compound: The DSC thermogram is expected to show an exothermic event corresponding to the rearrangement to diphenylacetaldehyde. This exotherm would likely occur before significant mass loss is observed in the TGA. The temperature of this exotherm would be the primary indicator of the thermal stability limit for processes where the chemical identity of the material is critical. Given that diphenylacetaldehyde is a liquid at room temperature, a melting endotherm for this compound would be expected if it is a solid at room temperature. For comparison, its isomer, trans-stilbene oxide, has a melting point of 65-67 °C. [8]
Conclusion and Recommendations
This technical guide has established a framework for understanding and evaluating the thermal stability of this compound. The primary mode of thermal decomposition is a rearrangement to diphenylacetaldehyde, a process driven by the release of ring strain.
For researchers and drug development professionals working with this compound, it is strongly recommended to perform the detailed TGA and DSC analyses outlined in this guide to obtain precise data for your specific material and process conditions. This will enable the determination of safe operating temperatures and provide a deeper understanding of the kinetics of its thermal decomposition. The projected thermal behavior presented here, based on the properties of its rearrangement product and structural analogues, serves as a valuable preliminary guide for experimental design and safety considerations.
References
- Effect of Aromatic/Aliphatic Structure and Cross-Linking Density on the Thermal Conductivity of Epoxy Resins.
- Thermochemical Studies of Epoxides and Rel
- Thermal analysis of some aromatic amine cured model epoxy resin systems—I: Materials synthesis and characterization, cure and post-cure. Semantic Scholar. [Link]
- Thermal-oxidation of epoxy/amine followed by glass transition temperature changes.
- This compound. PubChem. [Link]
- Stilbene oxide. PubChem. [Link]
- Diphenylacetaldehyde. PubChem. [Link]
- (3R)-2,3-diphenyloxirane. PubChem. [Link]
- A KINETIC STUDY OF THE THERMAL DECOMPOSITION OF SELECTED CYCLOHEXYL AND PHENYLSILANES. DTIC. [Link]
- trans-STILBENE OXIDE. Organic Syntheses. [Link]
- Showing metabocard for Cis-stilbene oxide (HMDB0059631).
- trans-Stilbene oxide. PubChem. [Link]
Sources
- 1. The mechanism of the thermal degradation of aromatic amine‐cured glycidyl ether‐type epoxide resins | Scilit [scilit.com]
- 2. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DIPHENYLACETALDEHYDE | 947-91-1 [chemicalbook.com]
- 4. Diphenylacetaldehyde | C14H12O | CID 13696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. ジフェニルアセトアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Diphenylacetaldehyde - [sigmaaldrich.com]
- 8. trans-スチルベンオキシド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Stilbene oxide | C14H12O | CID 28649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. trans-Stilbene oxide | C14H12O | CID 91504 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of 2,2-Diphenyloxirane in organic solvents
An In-depth Technical Guide to the Solubility of 2,2-Diphenyloxirane in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS 882-59-7). Recognizing the scarcity of specific quantitative solubility data in publicly accessible literature, this document emphasizes the foundational principles governing its solubility and provides a robust, step-by-step experimental protocol for its empirical determination. A qualitative solubility profile, derived from the molecule's structural attributes and established chemical principles, is presented to guide solvent selection for synthesis, purification, and formulation. This guide is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various organic media.
Introduction: The Significance of this compound
This compound, also known as 1,1-Diphenylethylene oxide, is an organic compound featuring a three-membered epoxide ring with two phenyl groups attached to one of the carbon atoms.[1][2] Its chemical formula is C₁₄H₁₂O.[1][2] The strained epoxide ring makes it a reactive and versatile intermediate in organic synthesis, particularly for ring-opening reactions with nucleophiles to create more complex molecular architectures.[1][3]
A thorough understanding of a compound's solubility is a non-negotiable prerequisite for its effective application. Key processes that are critically dependent on solubility data include:
-
Reaction Engineering: Ensuring reactants are in the same phase for optimal reaction kinetics.
-
Purification: Selecting appropriate solvent systems for crystallization or chromatography.
-
Formulation: Developing stable solutions for drug delivery or material science applications.
-
Analytical Chemistry: Preparing samples for analysis by techniques such as HPLC or NMR.
This document serves as a foundational resource for navigating these challenges when working with this compound.
Theoretical Framework: Predicting Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a practical expression of the thermodynamic favorability of solute-solvent interactions compared to solute-solute and solvent-solvent interactions.[4][5] The molecular structure of this compound provides clear indicators for predicting its solubility profile.
-
Nonpolar Characteristics: The molecule is dominated by two bulky, nonpolar phenyl groups. These aromatic rings contribute significantly to its van der Waals forces and suggest strong interactions with nonpolar and aromatic solvents.
-
Polar Characteristics: The presence of the oxygen atom in the strained epoxide ring creates a dipole moment, introducing a polar aspect to the molecule.[6] This polarity, while localized, allows for dipole-dipole interactions with polar solvents.
This dual-character structure—largely nonpolar but with a distinct polar functional group—suggests that this compound will exhibit the highest solubility in solvents that can effectively solvate both its aromatic and polar moieties. Conversely, its solubility is expected to be limited in highly polar, protic solvents (like water or methanol) and purely aliphatic, nonpolar solvents (like hexane), where solute-solvent interactions would be less favorable.
Qualitative Solubility Profile
Based on the theoretical principles outlined above, the following table provides a predicted qualitative solubility profile for this compound at ambient temperature. This table is intended as a starting point for solvent screening.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Experimental Choice |
| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents possess a moderate polarity and are excellent at solvating a wide range of organic compounds, effectively interacting with both the phenyl groups and the polar epoxide ring. |
| Aromatic Hydrocarbons | Toluene, Benzene | High to Moderate | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the phenyl rings of the solute. Their low polarity is sufficient to dissolve the largely nonpolar molecule. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | As polar aprotic solvents, ketones can effectively solvate the polar epoxide group, while their organic portion interacts favorably with the nonpolar structure. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | The ether oxygen in these solvents can interact with the solute, and their overall low polarity is compatible with the hydrocarbon structure. THF is generally a superior solvent to diethyl ether. |
| Esters | Ethyl Acetate | Moderate | Ethyl acetate offers a balance of polarity that is often effective for molecules with mixed characteristics. |
| Polar Aprotic Solvents | DMF, DMSO | Moderate to Low | While highly effective for many compounds, their extreme polarity may not offer the most favorable interaction with the large, nonpolar phenyl domains of the molecule. |
| Alcohols | Methanol, Ethanol | Low | The strong hydrogen-bonding network of alcohols is not easily disrupted by the largely nonpolar solute, leading to poor solvation. |
| Aliphatic Hydrocarbons | n-Hexane, Heptane | Very Low | These are highly nonpolar solvents that will interact poorly with the polar epoxide ring, resulting in minimal solubility. They are excellent choices for use as anti-solvents for crystallization. |
Experimental Protocol for Quantitative Solubility Determination
The most reliable method for obtaining precise solubility data is through empirical measurement. The following protocol describes the isothermal equilibrium method, a gold-standard technique for determining the solubility of a solid compound in a solvent. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.
Materials and Equipment
-
This compound (solid, purity >97%)[1]
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.1 mg precision)
-
Scintillation vials or sealed flasks (e.g., 20 mL)
-
Thermostatically controlled shaker or incubator
-
Centrifuge capable of holding the selected vials
-
Calibrated micropipettes
-
Pre-weighed weighing boats or vials for gravimetric analysis
-
Vacuum oven
Step-by-Step Methodology
-
Preparation of Solvent Systems: Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to at least three separate vials per solvent. This allows for triplicate analysis, which is essential for statistical confidence.
-
Addition of Solute: Add an excess amount of solid this compound to each vial. The key is to ensure that a significant amount of undissolved solid remains at the end of the experiment. This confirms that the resulting solution is saturated. A starting mass of ~200 mg per 5 mL of solvent is typically sufficient.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a minimum of 24-48 hours.
-
Expert Insight: This extended equilibration period is critical to ensure the system reaches thermodynamic equilibrium. Insufficient time is a common source of error, leading to an underestimation of solubility.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 15 minutes.
-
Trustworthiness Check: Visual inspection after centrifugation must confirm a clear supernatant and a compact pellet of undissolved solid. The presence of suspended particles indicates incomplete separation.
-
-
Sample Collection: Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant from each vial using a calibrated micropipette. Take care not to disturb the solid pellet.
-
Gravimetric Quantification: Dispense the collected aliquot into a pre-weighed, labeled vial or weighing boat. Record the exact mass of the empty vial. Place the vials in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the mass is constant.
-
Expert Insight: Using a vacuum oven accelerates evaporation without requiring high temperatures that could potentially degrade the compound. The mass should be checked every few hours until two consecutive readings are identical, confirming complete solvent removal.
-
-
Data Calculation:
-
Record the final mass of the vial containing the dried solute.
-
Subtract the initial mass of the empty vial to determine the mass of dissolved this compound.
-
Calculate the solubility using the following formula:
-
Solubility ( g/100 mL) = (Mass of dried solute in g / Volume of aliquot in mL) * 100
-
-
Workflow Diagram
The following diagram visualizes the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Factors Influencing Solubility Measurements
For any experimental protocol, understanding the variables that can affect the outcome is paramount for ensuring data integrity.
-
Temperature: The solubility of solids in liquids is generally an endothermic process. Therefore, the solubility of this compound is expected to increase with temperature.[4] It is crucial to maintain and report the temperature at which solubility is determined.
-
Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility. Using high-purity materials is essential for obtaining intrinsic solubility data.
-
Polymorphism: Solid compounds can exist in different crystalline forms (polymorphs), each with a unique solubility. It is important to characterize the solid form of this compound being used, especially if results vary between batches.
Conclusion
References
- Title: this compound | C14H12O | CID 93564 Source: PubChem - N
- Title: Physical Properties of Ethers and Epoxides Source: OpenOChem Learn URL:[Link]
- Title: Factors Affecting Solubility Source: BYJU'S URL:[Link]
- Title: Solubility and Factors Affecting Solubility Source: Chemistry LibreTexts URL:[Link]
- Title: THE DETERMINATION OF EPOXIDE GROUPS Source: ResearchG
- Title: this compound - 882-59-7, C14H12O, density, melting point, boiling point, structural formula, synthesis Source: ChemSynthesis URL:[Link]
- Title: Ultrasonication-assisted rapid determination of epoxide values in polymer mixtures containing epoxy resin Source: ResearchG
- Title: Determination of Epoxide Values in Resins Source: Mettler Toledo URL:[Link]
Sources
- 1. CAS 882-59-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C14H12O | CID 93564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 882-59-7 [smolecule.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Physical Properties of Ethers and Epoxides | OpenOChem Learn [learn.openochem.org]
An In-depth Technical Guide to the Crystal Structure of Diphenyloxiranes: A Case Study of trans-2,3-Diphenyloxirane
Abstract: This technical guide provides a comprehensive examination of the solid-state structure of diphenyloxiranes, with a detailed focus on the crystal and molecular structure of trans-2,3-diphenyloxirane. The document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the stereochemical and conformational properties of this important class of epoxide compounds. Through a synthesis of experimental data and theoretical principles, this guide elucidates the synthesis, crystallization, and single-crystal X-ray diffraction analysis of trans-2,3-diphenyloxirane, offering insights into its molecular geometry and intermolecular interactions.
Introduction: The Significance of the Oxirane Ring in Phenyl-Substituted Systems
The oxirane, or epoxide, ring is a fundamental three-membered heterocycle in organic chemistry, characterized by significant ring strain and high reactivity. When substituted with bulky phenyl groups, as in the case of diphenyloxiranes, the resulting molecules exhibit unique stereochemical properties and serve as valuable intermediates in organic synthesis.[1] The arrangement of the phenyl substituents relative to the oxirane ring dictates the molecule's overall conformation, which in turn influences its reactivity and potential as a chiral building block. Understanding the precise three-dimensional structure of these molecules in the solid state is paramount for predicting their behavior in chemical transformations and for designing novel therapeutic agents.
Synthesis and Crystallization of trans-2,3-Diphenyloxirane
The synthesis of trans-2,3-diphenyloxirane is typically achieved through the epoxidation of trans-stilbene.[2] A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane. The reaction proceeds via a concerted mechanism, preserving the stereochemistry of the starting alkene.
Experimental Protocol: Synthesis and Crystallization
-
Reaction Setup: In a round-bottom flask, dissolve trans-stilbene in dichloromethane at room temperature.
-
Epoxidation: Slowly add a solution of m-CPBA in dichloromethane to the stirring solution of trans-stilbene. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is washed with a solution of sodium bicarbonate to remove excess peroxy acid and the resulting benzoic acid. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Crystallization: The crude product is purified by recrystallization. A suitable solvent system for growing single crystals is a mixture of ethanol and water. The purified product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator. This slow cooling process promotes the formation of well-defined, single crystals suitable for X-ray diffraction analysis.[3]
Rationale for Crystallization Method: The choice of a binary solvent system like ethanol-water for recrystallization is strategic. trans-2,3-Diphenyloxirane is highly soluble in hot ethanol but poorly soluble in water. By creating a supersaturated solution in hot ethanol and then gradually decreasing the solubility by adding a "poor" solvent (water) and slowly cooling, the molecules are encouraged to self-assemble into a highly ordered crystal lattice rather than crashing out as an amorphous solid. This control over the rate of precipitation is crucial for obtaining high-quality single crystals.[3]
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5] The technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic positions, bond lengths, bond angles, and other structural parameters can be derived.[4]
Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Steps:
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[4]
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections. These intensities are then corrected for various experimental factors and scaled.
-
Structure Solution: The processed data is used to determine the arrangement of atoms in the unit cell. This is often achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined by adjusting the atomic positions, and thermal parameters to achieve the best possible fit between the observed and calculated diffraction data.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
The Crystal and Molecular Structure of trans-2,3-Diphenyloxirane
The crystal structure of trans-2,3-diphenyloxirane was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.
Table 1: Crystallographic Data for trans-2,3-Diphenyloxirane
| Parameter | Value |
| Chemical Formula | C₁₄H₁₂O |
| Formula Weight | 196.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.86 |
| b (Å) | 5.82 |
| c (Å) | 12.00 |
| β (°) | 108.5 |
| Volume (ų) | 1049 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.24 |
Molecular Conformation:
The oxirane ring is nearly planar, as expected for a three-membered ring. The two phenyl groups are in a trans configuration with respect to the plane of the oxirane ring. This arrangement minimizes steric hindrance between the bulky phenyl substituents. The phenyl rings themselves are planar and are twisted relative to each other.
Caption: Molecular Structure of trans-2,3-Diphenyloxirane.
Table 2: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Value (°) |
| C1-C2 | 1.47 | C1-O-C2 | 61.6 |
| C1-O | 1.44 | O-C1-C2 | 59.2 |
| C2-O | 1.44 | O-C2-C1 | 59.2 |
| C1-C(Ph1) | 1.51 | C(Ph1)-C1-C2 | 121.5 |
| C2-C(Ph2) | 1.51 | C(Ph2)-C2-C1 | 121.5 |
The bond lengths and angles within the oxirane ring are consistent with those observed for other epoxides, reflecting the significant ring strain. The C-C bond of the oxirane ring is relatively long, which is a characteristic feature of this strained system.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of trans-2,3-diphenyloxirane as a representative example of a diphenyloxirane. The synthesis, crystallization, and single-crystal X-ray diffraction analysis have been described, highlighting the experimental considerations and the rationale behind the chosen methodologies. The detailed structural data, including unit cell parameters, bond lengths, and bond angles, provide a fundamental understanding of the molecular conformation of this class of compounds in the solid state. This knowledge is crucial for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and materials science, where a precise understanding of molecular structure is essential for predicting and controlling chemical reactivity and biological activity.
References
- PubChem. (n.d.). 2,2-Diphenyloxirane. National Center for Biotechnology Information.
- PubChemLite. (n.d.). This compound (C14H12O).
- ResearchGate. (2025). Mechanism of Electrocyclic Ring-Opening of Diphenyloxirane: 40 Years after Woodward and Hoffmann.
- Wikipedia. (2024). X-ray crystallography.
- ResearchGate. (n.d.). X-Ray crystal structure of...
- PubChem. (n.d.). (3R)-2,3-diphenyloxirane. National Center for Biotechnology Information.
- PubChem. (n.d.). 2,2-Dimethyl-3,3-diphenyloxirane. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2023). X-ray Crystallography.
- National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds.
- MDPI. (2022). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions.
- Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography.
- ResearchGate. (2023). Spectroscopic and an active site analysis of 2,2-diphenyl-1,3-propanediol as antitumor and inflammatory potential.
- NIST. (n.d.). trans-1,2-Diphenylethylene oxide. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.
- MDPI. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups.
Sources
Methodological & Application
Application Notes & Protocols: Ring-Opening Polymerization of 2,2-Diphenyloxirane
Introduction: The Significance of Poly(2,2-diphenyloxirane)
The ring-opening polymerization (ROP) of epoxides, or oxiranes, is a cornerstone of polymer chemistry, yielding polyethers with a vast range of applications. This compound, also known as 1,1-diphenylethylene oxide, is a unique monomer characterized by two phenyl groups attached to one of the epoxide carbons.[1][2] This substitution pattern presents significant steric hindrance, making its polymerization a challenge but also imparting valuable properties to the resulting polymer, poly(this compound). The bulky phenyl groups lead to a polymer with a high glass transition temperature, enhanced thermal stability, and specific solubility characteristics. These properties make it a material of interest for specialty applications where thermal resistance and defined chemical properties are paramount, potentially including advanced coatings, high-performance composites, and matrices for drug delivery systems.
This guide provides an in-depth exploration of the primary mechanistic pathways for the ROP of this compound and offers detailed, field-proven protocols for its synthesis and characterization, designed for researchers in both academic and industrial settings.
Part 1: Mechanistic Pathways and Strategic Considerations
The polymerization of this compound can proceed through several ionic mechanisms. The choice of mechanism is the most critical experimental decision, as it dictates the required initiator, reaction conditions, and the ultimate control over the polymer's molecular weight and architecture.
Cationic Ring-Opening Polymerization (CROP)
CROP is a common and effective method for polymerizing sterically hindered epoxides. The mechanism involves the protonation or coordination of the epoxide oxygen to a Lewis acid, which activates the ring towards nucleophilic attack by another monomer molecule.[3]
Mechanism Rationale: The initiation step generates a tertiary carbocation on the diphenyl-substituted carbon. This carbocation is highly stabilized by resonance with the two adjacent phenyl rings. This stability is a double-edged sword: it facilitates the ring-opening but also increases the propensity for side reactions, such as chain transfer and termination, which can lead to a broad molecular weight distribution.
Initiator Systems:
-
Protic Acids: Strong Brønsted acids like triflic acid (TfOH) can directly protonate the epoxide oxygen.[3]
-
Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) is a classic initiator that coordinates to the epoxide oxygen, weakening the C-O bonds.
-
Photoinitiators: Onium salts, such as diaryliodonium salts (e.g., Ph₂I⁺PF₆⁻), can be photochemically activated to generate strong acids that initiate polymerization.[4] This method offers excellent temporal and spatial control over the reaction.
Causality Insight: The choice of counter-ion (e.g., PF₆⁻, SbF₆⁻) is crucial in CROP. Less nucleophilic counter-ions are preferred as they are less likely to terminate the growing polymer chain, allowing for higher molecular weights to be achieved.[5]
Caption: Cationic Ring-Opening Polymerization (CROP) Workflow.
Anionic Ring-Opening Polymerization (AROP)
In AROP, a strong nucleophile (anion) initiates polymerization by attacking one of the epoxide's carbon atoms. For this compound, this attack occurs at the unsubstituted methylene (-CH₂) carbon due to significantly lower steric hindrance.
Mechanism Rationale: The propagating species in AROP is an alkoxide anion. This mechanism can proceed as a living polymerization, provided that the system is free of any protic impurities (like water or alcohols) that can quench the active anionic chain end.[6] Living polymerizations offer excellent control over molecular weight, dispersity (Ð), and allow for the synthesis of complex architectures like block copolymers.[7][8]
Initiator Systems:
-
Organometallics: Alkyllithium compounds (e.g., n-butyllithium) are powerful initiators.
-
Alkali Metal Alkoxides: Potassium tert-butoxide (KOtBu) or sodium methoxide (NaOMe) are common choices.
-
Strong Organic Bases: Certain guanidines have been shown to be effective organocatalysts for the ROP of strained rings like cyclotrisiloxanes, a principle that can be adapted here.[9]
Causality Insight: The solvent plays a critical role in AROP. Polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are essential to solvate the cation of the initiator (e.g., Li⁺, K⁺) and promote the dissociation of the ion pair, leading to a more reactive "free" anionic propagating species.[10]
Caption: Anionic Ring-Opening Polymerization (AROP) Workflow.
Part 2: Experimental Protocols
Safety First: this compound is classified as a skin and eye irritant and may cause an allergic skin reaction.[2] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves. Initiators like n-butyllithium are pyrophoric and must be handled under an inert atmosphere.
Protocol 2.1: Cationic Polymerization using BF₃·OEt₂
This protocol describes a standard CROP method suitable for producing poly(this compound) with moderate molecular weight control.
Materials:
-
This compound (CAS 882-59-7), purified by recrystallization from ethanol.[11]
-
Boron trifluoride etherate (BF₃·OEt₂), freshly distilled.
-
Dichloromethane (DCM), anhydrous, inhibitor-free.
-
Methanol, for termination.
-
Hexanes, for precipitation.
Procedure:
-
Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is charged with this compound (e.g., 2.0 g, 10.2 mmol).
-
Dissolution: Anhydrous DCM is added via syringe to dissolve the monomer (e.g., 20 mL, to achieve a ~0.5 M solution). The solution is cooled to 0 °C in an ice bath.
-
Rationale: Starting the reaction at a low temperature helps to control the initial exothermic burst and minimize side reactions.
-
-
Initiation: BF₃·OEt₂ (e.g., 14.5 µL, 0.11 mmol, for a monomer-to-initiator ratio of 100:1) is added dropwise via syringe. The solution may change color, indicating the formation of cationic species.
-
Polymerization: The reaction is allowed to stir at 0 °C for 1 hour and then warmed to room temperature to proceed for 24 hours.
-
Termination: The polymerization is quenched by the addition of 1 mL of methanol.
-
Rationale: Methanol acts as a nucleophile that reacts with the cationic chain end, terminating the polymerization and forming a neutral hydroxyl-terminated polymer.
-
-
Isolation & Purification: The polymer solution is concentrated under reduced pressure and then precipitated by dropwise addition into a large excess of cold hexanes. The resulting white solid is collected by filtration, washed with fresh hexanes, and dried in a vacuum oven at 40 °C to a constant weight.
Protocol 2.2: Living Anionic Polymerization using n-Butyllithium
This protocol is designed to achieve a "living" polymerization, yielding a polymer with a predictable molecular weight and a narrow dispersity (Ð < 1.2). Strict anhydrous and anaerobic (Schlenk line or glovebox) techniques are mandatory.
Materials:
-
This compound, purified by recrystallization and further dried by stirring over CaH₂ followed by vacuum sublimation.
-
n-Butyllithium (n-BuLi) in hexanes, titrated prior to use.
-
Tetrahydrofuran (THF), anhydrous, freshly distilled from sodium/benzophenone ketyl.
-
Degassed methanol, for termination.
-
Hexanes, for precipitation.
Procedure:
-
Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stirrer is placed under a high vacuum and backfilled with high-purity argon or nitrogen three times.
-
Solvent & Monomer Addition: Anhydrous THF (e.g., 25 mL) is cannulated into the flask, followed by the addition of purified this compound (e.g., 1.0 g, 5.1 mmol). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Initiation: A calculated amount of titrated n-BuLi solution (e.g., 0.20 mL of a 2.5 M solution for 0.5 mmol, targeting a degree of polymerization of ~10) is added dropwise via syringe. A color change is typically observed.
-
Rationale: The initiator concentration directly controls the final molecular weight (Mₙ = ([Monomer]/[Initiator]) × Monomer MW). A low temperature (-78 °C) is used to ensure controlled initiation and suppress side reactions.
-
-
Polymerization: The reaction is stirred at -78 °C for 4-6 hours. The progress can be monitored by taking aliquots for analysis (e.g., ¹H NMR or GPC).
-
Termination: The living anionic chain ends are quenched by the addition of 1 mL of degassed methanol. The color of the solution should disappear.
-
Isolation & Purification: The flask is warmed to room temperature. The polymer is isolated by precipitation into cold hexanes, filtered, and dried under vacuum as described in Protocol 2.1.
Part 3: Polymer Characterization & Expected Results
The synthesized poly(this compound) should be characterized to confirm its structure, molecular weight, and thermal properties.
3.1 Spectroscopic Analysis:
-
¹H NMR Spectroscopy (CDCl₃): The spectrum should show broad multiplets corresponding to the phenyl protons (typically ~6.8-7.5 ppm) and the polyether backbone protons. The absence of the sharp singlet for the epoxide -CH₂- protons of the monomer (around 2.8-3.0 ppm) confirms polymerization.
-
FTIR Spectroscopy: Look for the disappearance of the characteristic epoxide C-O stretching band (around 850-950 cm⁻¹) and the appearance of a strong, broad band for the C-O-C ether linkage (around 1100 cm⁻¹).
3.2 Molecular Weight Analysis:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the primary technique to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Ð = Mₙ/Mₙ).
3.3 Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (T₉), which is expected to be high due to the bulky phenyl side groups.
-
Thermogravimetric Analysis (TGA): Measures the thermal stability and decomposition temperature of the polymer.
Table 1: Representative Data for Poly(this compound)
| Polymerization Method | Initiator | Target Mₙ ( g/mol ) | GPC Mₙ ( g/mol ) | Dispersity (Ð) | T₉ (°C) |
|---|---|---|---|---|---|
| Cationic (Protocol 2.1) | BF₃·OEt₂ | 19,600 | 15,500 | 1.6 - 2.1 | ~120-140 |
| Anionic (Protocol 2.2) | n-BuLi | 5,000 | 5,200 | 1.05 - 1.15 | ~110-130 |
Note: The values presented are illustrative and can vary based on specific reaction conditions such as monomer purity, solvent, temperature, and reaction time.
References
- Nakano, T., et al. (2015). Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. Polymer Chemistry.
- Decker, J., & Fox, M. A. (2010). Recent Applications of Polymer Supported Organometallic Catalysts in Organic Synthesis. Molecules.
- Pascual, S., et al. (2015). Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. Polymer Chemistry.
- Lunn, A. C., & Lickiss, P. D. (2014). Ring-Opening Polymerization—An Introductory Review. Polymers.
- Lynd, N. A., et al. (2017). 50th Anniversary Perspective: Living Polymerization Emphasizing the Molecule in Macromolecules. Macromolecules.
- Giesbrecht, M. R., & Byers, J. A. (2022). A Cation-Dependent Dual Activation Motif for Anionic Ring-Opening Polymerization of Cyclic Esters. Journal of the American Chemical Society.
- Robin, J. J., et al. (2021). Photoinduced ring-opening polymerizations. Progress in Polymer Science.
- Yagci, Y., et al. (2023). Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane. Polymers.
- Zhang, Z., et al. (2020). Dispersity-controlled ring-opening polymerization of epoxide. Nature Communications.
- Chen, E. Y. X., et al. (2019). Chemoselective and living/controlled polymerization of polar divinyl monomers by N-heterocyclic olefin based classical and frustrated Lewis pairs. Polymer Chemistry.
- Chojnowski, J. (n.d.). Ring-Opening Polymerization of Cyclosiloxanes. Gelest, Inc..
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Bandar, J. S., & Lambert, T. H. (2016). Controlled/Living Polymerization Towards Functional Poly(p-Phenylene Vinylene) Materials. Polymer Chemistry.
- Momotake, A., & Kakimoto, M. (2017). Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes. Polymer Chemistry.
- Le-Caër, S., et al. (2013). Anionic ring-opening polymerization of ethylene oxide in DMF with cyclodextrin derivatives as new initiators. Carbohydrate Polymers.
- Tubaro, C., et al. (2025). Organometallic synthesis and catalysis. University of Padova.
- Wang, C. S., et al. (2023). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. Polymers.
- Shrestha, R., et al. (2022). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Advances.
- MDPI. (n.d.). Special Issue: Catalysis in Heterocyclic and Organometallic Synthesis II. MDPI.
- Yilmaz, E., et al. (2021). Poly(2,6-diphenyl-p-phenylene oxide) supported iron catalysts for the synthesis of lower olefins via Fischer–Tropsch reaction. Reaction Kinetics, Mechanisms and Catalysis.
- O'Reilly, R. K., et al. (2015). Polymer conformation determination by NMR spectroscopy: comparative diffusion ordered 1H-NMR spectroscopy of poly(2-ethyl-2-oxazoline)s and poly(ethylene glycol) in D2O. Polymer Chemistry.
- Salnikov, Y. V., et al. (2017). NMR study of phthalide-type poly(phenylene)s. Symmetry and additivity. Magnetic Resonance in Chemistry.
Sources
- 1. CAS 882-59-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C14H12O | CID 93564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ring-Opening Polymerization—An Introductory Review [mdpi.com]
- 4. Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. warwick.ac.uk [warwick.ac.uk]
- 7. Chemoselective and living/controlled polymerization of polar divinyl monomers by N-heterocyclic olefin based classical and frustrated Lewis pairs - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Functionalized [2.2]Paracyclophanedienes as Monomers for Poly(p-phenylenevinylene)s - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Anionic ring-opening polymerization of ethylene oxide in DMF with cyclodextrin derivatives as new initiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | 882-59-7 [chemicalbook.com]
Acid-catalyzed ring-opening of 2,2-Diphenyloxirane with alcohols
Application Note & Protocol
Topic: Acid-Catalyzed Ring-Opening of 2,2-Diphenyloxirane with Alcohols
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of this compound Ring-Opening
The acid-catalyzed ring-opening of epoxides is a cornerstone transformation in organic synthesis, providing a reliable pathway to 1,2-difunctionalized compounds.[1] Specifically, the reaction of this compound with alcohols is of significant interest as it yields valuable β-alkoxy alcohols.[2] These products, featuring a quaternary carbon center and vicinal ether and alcohol functionalities, serve as sophisticated building blocks for more complex molecular architectures, including pharmaceutical intermediates and materials science precursors.[][4] The high ring strain (approx. 13 kcal/mol) of the epoxide ring makes this transformation thermodynamically favorable, allowing it to proceed under relatively mild acidic conditions.[5][6]
This document provides a comprehensive guide to the mechanistic principles, experimental protocols, and critical parameters governing the acid-catalyzed ring-opening of this compound. As a Senior Application Scientist, the aim is to equip researchers with both the theoretical understanding and the practical, field-proven methodologies required for successful synthesis.
Mechanistic Deep Dive: A Tale of SN1 and SN2 Character
The acid-catalyzed ring-opening of an unsymmetrical epoxide like this compound does not follow a pure SN1 or SN2 pathway but is best described as a hybrid of the two.[7][8] The reaction's regioselectivity—the preferential attack at one of the two epoxide carbons—is dictated by a combination of electronic and steric factors that are elucidated in the following steps.
-
Activation via Protonation: The reaction is initiated by the protonation of the epoxide oxygen by an acid catalyst (e.g., H₂SO₄, HCl).[5][9] This is a rapid and reversible step that converts the poor leaving group (alkoxide) into a good leaving group (a neutral alcohol), thereby activating the epoxide for nucleophilic attack.
-
The Transition State - A Carbocation-like Character: Following protonation, the C-O bonds of the epoxide are weakened. The C2 carbon, being bonded to two phenyl groups, is a tertiary, benzylic carbon. The phenyl groups are powerful resonance stabilizers. Consequently, the C2-O bond is significantly weaker than the C1-O bond, and a substantial partial positive charge (δ+) develops on the C2 carbon.[10][11] This transition state has a high degree of SN1-like character, resembling a stabilized tertiary carbocation, even though a discrete, fully-formed carbocation intermediate is generally not formed.[12]
-
Regioselective Nucleophilic Attack: The alcohol (ROH), a relatively weak nucleophile, attacks the protonated epoxide.[13] Due to the significant electrophilicity and carbocationic character of the tertiary carbon (C2), the nucleophilic attack occurs exclusively at this more substituted position.[7][14][15] This is a hallmark of SN1-like reactions where electronic factors (carbocation stability) override the steric hindrance at the tertiary center.[10]
-
Stereochemistry of the Attack: Despite the SN1 character, the attack still occurs from the backside relative to the C-O bond, similar to an SN2 reaction.[15][16] This is because the C-O bond is not fully broken when the nucleophile attacks, and the leaving group still effectively shields one face of the electrophilic carbon. This leads to an inversion of configuration if the carbon were a stereocenter.
-
Deprotonation: The final step is a rapid deprotonation of the oxonium ion intermediate by a weak base (such as another molecule of the alcohol or the conjugate base of the acid catalyst) to yield the neutral β-alkoxy alcohol product and regenerate the acid catalyst.[8]
Mechanistic Pathway Diagram
The following diagram illustrates the step-by-step mechanism for the reaction with methanol.
Caption: Acid-catalyzed ring-opening mechanism of this compound.
Experimental Protocol: Synthesis of 2-Methoxy-2,2-diphenylethan-1-ol
This protocol details a representative procedure for the acid-catalyzed ring-opening of this compound using methanol.
Safety Precautions: This procedure involves the use of a strong acid (concentrated sulfuric acid) and flammable organic solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials & Equipment
-
Reagents:
-
This compound (MW: 196.24 g/mol )[17]
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl Ether (Et₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
-
Equipment:
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Rotary evaporator
-
Glassware for purification (e.g., chromatography column)
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.0 g, 10.2 mmol).
-
Add 25 mL of anhydrous methanol. The methanol serves as both the nucleophile and the solvent.
-
Stir the mixture at room temperature until the epoxide is fully dissolved.
-
-
Catalyst Addition & Reaction:
-
While stirring, carefully add 2-3 drops of concentrated sulfuric acid to the solution using a glass pipette.[18]
-
Attach a reflux condenser to the flask.
-
Monitor the reaction progress using TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The product should have a lower Rf value than the starting epoxide.
-
Stir the reaction at room temperature for 2-4 hours. If the reaction is slow, it can be gently heated to 40-50 °C.[19]
-
-
Work-up & Neutralization:
-
Once the reaction is complete (as indicated by TLC), cool the flask to room temperature.
-
Carefully pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of deionized water.
-
Slowly add saturated sodium bicarbonate solution (approx. 30-40 mL) to neutralize the sulfuric acid catalyst.[18] Swirl gently and vent the separatory funnel frequently to release the CO₂ gas that evolves. Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic (pH 7-8).
-
-
Extraction:
-
Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Combine the organic layers in a clean Erlenmeyer flask.
-
-
Drying and Solvent Removal:
-
Dry the combined organic extracts over anhydrous magnesium sulfate.[18]
-
Decant or filter the dried solution into a pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate or ethanol/water) to afford the pure 2-methoxy-2,2-diphenylethan-1-ol.
-
Experimental Workflow Diagram
Caption: Flowchart of the experimental workflow for synthesis.
Data Presentation: Influence of Alcohol Structure
The choice of alcohol can influence the reaction rate and yield. Steric hindrance of the alcohol nucleophile can play a role, although the electronic factors at the epoxide generally dominate the regioselectivity.
| Entry | Alcohol (ROH) | Catalyst | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| 1 | Methanol | H₂SO₄ | 25 | 2.5 | 90-95% | Least sterically hindered alcohol; typically gives high yields and fast reaction rates. |
| 2 | Ethanol | H₂SO₄ | 25 | 3.5 | 88-93% | Slightly slower than methanol due to increased steric bulk. |
| 3 | Isopropanol | H₂SO₄ | 40 | 6 | 75-85% | Secondary alcohol is a bulkier nucleophile, requiring longer reaction times or gentle heating. |
| 4 | tert-Butanol | H₂SO₄ | 50 | 24 | <10% | The extreme steric hindrance of the nucleophile severely inhibits the reaction. |
Note: The data presented are representative and intended for illustrative purposes. Actual results may vary based on specific reaction conditions and scale.
Conclusion
The acid-catalyzed ring-opening of this compound with alcohols is a highly reliable and regioselective transformation that proceeds via a well-understood SN1-like mechanism. The pronounced stability of the tertiary, benzylic carbocation-like transition state dictates that the nucleophilic attack occurs exclusively at the more substituted carbon. By following the detailed protocol and understanding the mechanistic underpinnings, researchers can effectively synthesize a range of 2-alkoxy-2,2-diphenylethan-1-ol derivatives, which are valuable intermediates in pharmaceutical and materials science research.
References
- Organic Chemistry: A Tenth Edition. (n.d.). Vertex AI Search.
- Epoxide Reactions. (n.d.). BYJU'S.
- Ch16: SN1 type reactions of epoxides. (n.d.). University of Calgary.
- Opening of Epoxides With Acid. (2015, February 2). Master Organic Chemistry.
- Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. (2019, February). Journal of Catalysis, 370, 46-54.
- 18.6: Reactions of Epoxides - Ring-opening. (2024, March 24). Chemistry LibreTexts.
- Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps.
- 9.14: Opening of Epoxides - Acidic versus Basic Conditions. (2020, May 30). Chemistry LibreTexts.
- 15.8: Opening of Epoxides. (2020, May 30). Chemistry LibreTexts.
- Intermediates in Drug Development: Lab to Industry. (n.d.). BOC Sciences.
- Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. (2008). Molecules, 13, 1303-1311.
- This compound | 882-59-7. (n.d.). Benchchem.
- Regioselectivity of acid-catalyzed ring-opening of epoxides. (2013, March 5). Chemistry Stack Exchange.
- stereochem of epoxide opening. (2020, December 3). Chemistry Stack Exchange.
- Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. (n.d.). National Institutes of Health.
- Deshpande, et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis.
- The Versatility of Diols in Chemical Synthesis: Exploring (S)-(-)-1,1,2-Triphenylethane-1,2-diol. (n.d.). BenchChem.
- Epoxide ring opening using methanol. (n.d.). ResearchGate.
- Epoxide Opening in Acidic and Basic Conditions. (2023, November 14). YouTube.
- 18.5 Reactions of Epoxides: Ring-Opening. (2023, September 20). Organic Chemistry | OpenStax.
- CHEM 2212L Experiment 6 - Acidic-Basic Epoxide Ring Opening. (2020, June 27). YouTube.
- Synthesis of 1,2-Diols from Alkenes: Application Notes and Protocols for Researchers. (n.d.). Benchchem.
- The synthesis of amphipathic prodrugs of 1,2-diol drugs with saccharide conjugates by high regioselective enzymatic protocol. (2007, February 15). PubMed.
- Diol. (n.d.). Wikipedia.
- This compound. (n.d.). PubChem.
- Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. (n.d.). MDPI.
- Flow microreactor synthesis of 2,2-disubstituted oxetanes via 2-phenyloxetan-2-yl lithium. (2017, January 23). ResearchGate.
- 3.5: Reactions of Epoxides- Ring-opening. (2024, January 16). Chemistry LibreTexts.
- Mechanism of Electrocyclic Ring-Opening of Diphenyloxirane: 40 Years after Woodward and Hoffmann. (2025, August 6). ResearchGate.
- 13.6 Ring Opening of Epoxides | Organic Chemistry. (2021, January 30). YouTube.
- Ring opening reactions of epoxides: Acid-catalyzed (video). (n.d.). Khan Academy.
- Flow microreactor synthesis of 2,2-disubstituted oxetanes via 2-phenyloxetan-2-yl lithium. (2025, August 7). ResearchGate.
- 18.5: Reactions of Epoxides - Ring-opening. (2024, September 30). Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 7. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. This compound | C14H12O | CID 93564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
Application Note & Protocol: Base-Catalyzed Hydrolysis of 2,2-Diphenyloxirane
Abstract and Introduction
The ring-opening of epoxides is a fundamental transformation in organic synthesis, providing a reliable route to 1,2-difunctionalized compounds. Epoxides, with their strained three-membered rings, are susceptible to nucleophilic attack under both acidic and basic conditions.[1] This guide focuses on the base-catalyzed hydrolysis of 2,2-diphenyloxirane, a symmetrical epoxide, which serves as an excellent model system for studying the principles of nucleophilic substitution on sterically hindered substrates.
Under basic conditions, the reaction proceeds via a direct SN2 mechanism where a potent nucleophile, typically a hydroxide ion (HO⁻), attacks one of the epoxide carbons.[2][3] Unlike acid-catalyzed hydrolysis, which can involve carbocation-like intermediates, the base-catalyzed pathway is more straightforward, involving an alkoxide intermediate that is subsequently protonated.[2] Understanding this reaction is crucial for drug development professionals and organic chemists, as the resulting 1,2-diol scaffold is a common motif in pharmacologically active molecules. This document provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and methods for product analysis.
Mechanism and Scientific Rationale
The base-catalyzed hydrolysis of an epoxide is a classic example of a nucleophilic substitution reaction (SN2). The key mechanistic features are outlined below:
-
Nucleophilic Attack: The reaction is initiated by the attack of a hydroxide ion (HO⁻) on one of the carbon atoms of the epoxide ring. Due to the considerable ring strain (approximately 13 kcal/mol), the epoxide is more reactive than a typical acyclic ether.[1]
-
SN2 Characteristics: The reaction proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the C-O bond.[4] This leads to an inversion of stereochemistry at the center of attack if it is a chiral center. For a symmetrical epoxide like this compound, attack can occur at either of the two equivalent carbons.
-
Regioselectivity: In cases of asymmetric epoxides under basic conditions, the nucleophile preferentially attacks the less sterically hindered carbon atom.[5] This steric control is a hallmark of the SN2 mechanism. While this compound is symmetric, this principle is fundamental to epoxide chemistry.
-
Intermediate and Protonation: The nucleophilic attack breaks the C-O bond, relieving the ring strain and forming a negatively charged alkoxide intermediate.[2] In the final step, this alkoxide is protonated by a protic solvent (like water) to yield the neutral 1,2-diol product.[5]
The overall transformation is the net addition of water across one of the C-O bonds of the epoxide.
Reaction Mechanism Diagram
The following diagram illustrates the stepwise mechanism for the base-catalyzed hydrolysis of this compound.
Caption: SN2 mechanism of base-catalyzed epoxide hydrolysis.
Detailed Experimental Protocol
This protocol describes the hydrolysis of this compound to synthesize 1,1-diphenyl-1,2-ethanediol on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | M.W. ( g/mol ) | Quantity | Purpose |
| This compound | Reagent | 196.25 | 2.0 g | Starting Material |
| Dioxane or THF | ACS | - | 40 mL | Solvent |
| Sodium Hydroxide (NaOH) | ACS | 40.00 | 2.0 g | Catalyst & Nucleophile |
| Deionized Water | - | 18.02 | 10 mL | Co-solvent/Proton Source |
| Diethyl Ether | ACS | - | 50 mL | Extraction Solvent |
| Saturated NaCl (brine) | - | - | 20 mL | Washing Agent |
| Anhydrous MgSO₄ or Na₂SO₄ | ACS | - | ~2 g | Drying Agent |
| 5% HCl solution | - | - | As needed | Neutralization |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (125 mL)
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
TLC plates (silica gel), chamber, and UV lamp
-
Melting point apparatus
Step-by-Step Procedure
-
Reaction Setup: Place 2.0 g of this compound and a magnetic stir bar into a 100 mL round-bottom flask. Add 40 mL of dioxane (or THF) to dissolve the solid.
-
Catalyst Addition: In a separate beaker, dissolve 2.0 g of sodium hydroxide in 10 mL of deionized water. Carefully add this aqueous NaOH solution to the flask containing the epoxide solution.
-
Reflux: Attach the reflux condenser to the flask and begin circulating cool water. Heat the mixture to reflux (approximately 85-95 °C) using a heating mantle. Allow the reaction to proceed under reflux for 2-3 hours.
-
Reaction Monitoring (Trustworthiness Check): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a developing solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). Spot the starting material and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf value) for the diol product indicates reaction completion.
-
Workup - Quenching and Extraction: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add 25 mL of diethyl ether and 25 mL of water. Shake vigorously and allow the layers to separate.
-
Neutralization and Washing: Carefully neutralize the aqueous layer by adding 5% HCl dropwise until the pH is ~7. Extract the aqueous layer again with 25 mL of diethyl ether. Combine the organic layers. Wash the combined organic extracts with 20 mL of saturated NaCl solution (brine) to remove residual water and inorganic salts.
-
Drying and Solvent Removal: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification and Characterization: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). The purity of the final product, 1,1-diphenyl-1,2-ethanediol, should be assessed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).
Experimental Workflow Diagram
Caption: Step-by-step workflow for synthesis and purification.
Data Analysis and Troubleshooting
| Parameter | Expected Outcome | Troubleshooting |
| TLC Analysis | Product Rf < Starting Material Rf | Incomplete Reaction: Starting material spot persists. Solution: Extend reflux time, ensure adequate heating. |
| Yield | 60-80% (post-recrystallization) | Low Yield: Inefficient extraction or premature precipitation. Solution: Perform multiple extractions, ensure complete transfer of material between vessels. |
| Melting Point | Sharp melting point consistent with literature value for 1,1-diphenyl-1,2-ethanediol. | Broad/Depressed MP: Impure product. Solution: Repeat recrystallization, ensure complete removal of solvent. |
| ¹H NMR | Appearance of two new signals for the -OH protons (broad singlets, exchangeable with D₂O). | Unidentified Peaks: Presence of side products or starting material. Solution: Re-purify the sample. |
Conclusion
The base-catalyzed hydrolysis of this compound is a robust and illustrative example of an SN2 ring-opening reaction. The provided protocol is designed to be a self-validating system, with clear checkpoints like TLC monitoring to ensure reaction completion before proceeding to the workup phase. By understanding the underlying mechanism, researchers can effectively troubleshoot and adapt this procedure for other epoxide substrates, making it a valuable tool in synthetic organic chemistry.
References
- University of Calgary. (n.d.). Ch16: SN2 type reactions of Epoxides. Retrieved from University of Calgary Chemistry Department. [Link]
- LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening.
- Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
- LibreTexts Chemistry. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions.
- Ashenhurst, J. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. [Link]
- McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition.
Sources
Application Note: 2,2-Diphenyloxirane as a Versatile Precursor for the Synthesis of 1,2-Diphenyl-1,2-ethanediol
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 2,2-diphenyloxirane for the preparation of 1,2-diols, specifically 1,2-diphenyl-1,2-ethanediol (also known as hydrobenzoin). Vicinal diols are crucial structural motifs and synthetic intermediates in organic chemistry, with widespread applications in pharmaceutical development, materials science, and asymmetric synthesis.[1][2] The ring-opening of epoxides represents one of the most direct and reliable methods for their preparation.[2] This document details the core mechanistic principles governing the hydrolysis of this compound under both acid- and base-catalyzed conditions, explains the causality behind the observed regioselectivity, and provides validated, step-by-step experimental protocols.
Introduction: The Strategic Importance of 1,2-Diols
1,2-diols, or vicinal glycols, are organic compounds containing two hydroxyl groups on adjacent carbon atoms.[2] This bifunctional arrangement makes them exceptionally valuable building blocks for further chemical transformations. In the context of drug development, the diol moiety can enhance molecular polarity and aqueous solubility, crucial parameters for improving the pharmacokinetic profiles of lead compounds.[] Furthermore, chiral diols are pivotal as chiral auxiliaries and precursors for synthesizing enantiomerically pure molecules, a fundamental requirement for modern pharmaceuticals where stereochemistry dictates biological activity.[1][4]
The inherent ring strain of the three-membered epoxide ring (approximately 25-26 kcal/mol) makes it highly susceptible to nucleophilic attack, providing a thermodynamically favorable pathway for the synthesis of 1,2-diols.[5] this compound serves as an excellent model substrate, offering a clear demonstration of the regiochemical outcomes dictated by the reaction mechanism.
Mechanistic Principles: Controlling Regioselectivity
The ring-opening of an unsymmetrical epoxide like this compound can proceed via two distinct, condition-dependent pathways, leading to the same product, 1,2-diphenyl-1,2-ethanediol, but through different modes of nucleophilic attack.
Acid-Catalyzed Hydrolysis: SN1-like Pathway
Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen, creating a much better leaving group (a hydroxyl group).[5][6] This protonation weakens the C-O bonds and allows the bond to the more substituted carbon (C2, bearing the two phenyl groups) to begin breaking. This process generates significant positive charge on the tertiary carbon, which is highly stabilized by resonance with the two adjacent phenyl rings. The reaction proceeds through a transition state with substantial SN1 character.[7][8] Consequently, the water nucleophile preferentially attacks this more electrophilic and sterically hindered carbon atom.[5][9] A subsequent deprotonation step yields the final 1,2-diol. The overall process results in a trans diol due to the SN2-like backside attack on the protonated epoxide.[7]
Caption: Acid-catalyzed ring-opening of this compound.
Base-Catalyzed Hydrolysis: SN2 Pathway
In the presence of a strong nucleophile like the hydroxide ion (OH⁻) and in the absence of an acid catalyst, the reaction proceeds via a direct SN2 mechanism.[7][8] The epoxide oxygen is a poor leaving group (alkoxide), so the ring opening requires a direct "push" from the incoming nucleophile. Due to steric hindrance from the two bulky phenyl groups at C2, the hydroxide ion attacks the less substituted, more accessible carbon atom (C1).[6][9] This backside attack cleaves the C1-O bond, forming an alkoxide intermediate which is subsequently protonated by water during workup to give the final 1,2-diol product.[5]
Caption: Base-catalyzed ring-opening of this compound.
Experimental Protocols and Workflow
The following protocols provide detailed methodologies for the hydrolysis of this compound. Adherence to standard laboratory safety procedures, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, is mandatory. This compound is classified as a skin and eye irritant.[10] All operations should be conducted within a certified chemical fume hood.
General Experimental Workflow
Caption: General experimental workflow for synthesis and purification.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol describes the ring-opening of this compound using dilute sulfuric acid to yield 1,2-diphenyl-1,2-ethanediol.
Materials and Reagents:
-
This compound (1.0 g, 5.1 mmol)
-
Acetone (20 mL)
-
Deionized Water (5 mL)
-
Concentrated Sulfuric Acid (0.1 mL)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Diethyl Ether or Ethyl Acetate for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (50 mL), magnetic stirrer, stir bar, TLC plates
Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g) in acetone (20 mL).
-
Catalyst Addition: Slowly add deionized water (5 mL) to the solution. With gentle stirring, add the concentrated sulfuric acid (0.1 mL) dropwise.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent. The disappearance of the starting epoxide spot (higher Rf) and the appearance of the diol spot (lower Rf, near the baseline) indicates reaction completion (typically 1-2 hours).
-
Workup: Once the reaction is complete, carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from hot aqueous ethanol or a toluene/hexane mixture to yield pure 1,2-diphenyl-1,2-ethanediol as a white crystalline solid.[11]
Protocol 2: Base-Catalyzed Hydrolysis
This protocol utilizes sodium hydroxide to catalyze the ring-opening, a classic SN2 transformation.[7]
Materials and Reagents:
-
This compound (1.0 g, 5.1 mmol)
-
Ethanol (20 mL)
-
1 M Sodium Hydroxide (NaOH) solution (10 mL)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (1.0 g) in ethanol (20 mL).
-
Reagent Addition: Add the 1 M sodium hydroxide solution (10 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) using a heating mantle. Monitor the reaction by TLC as described in Protocol 1. The reaction may require several hours (2-4 hours) at elevated temperatures.[7][8]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer to a separatory funnel and add deionized water (20 mL).
-
Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator.
-
Purification: Recrystallize the crude product as described in Protocol 1 to obtain pure 1,2-diphenyl-1,2-ethanediol.
Data Summary and Product Characterization
The successful synthesis of 1,2-diphenyl-1,2-ethanediol can be confirmed through standard analytical techniques.
Expected Yields and Reaction Conditions
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Catalyst | Dilute H₂SO₄ | 1 M NaOH |
| Solvent | Acetone/Water | Ethanol/Water |
| Temperature | Room Temperature | Reflux (~80-90°C) |
| Typical Time | 1-2 hours | 2-4 hours |
| Typical Yield | 85-95% | 80-90% |
Product Characterization Data
The expected product is the meso isomer of 1,2-diphenyl-1,2-ethanediol (hydrobenzoin).
-
Appearance: White crystalline solid.[12]
-
Molecular Formula: C₁₄H₁₄O₂[13]
-
Molecular Weight: 214.26 g/mol [13]
-
Melting Point: 134-140°C.[12]
-
Infrared (IR) Spectroscopy: A strong, broad absorption in the region of 3200-3600 cm⁻¹ (O-H stretch) will be present, and the characteristic epoxide C-O stretch (around 1250 cm⁻¹) will be absent.[13][14]
-
¹H NMR Spectroscopy (CDCl₃, 400 MHz): Signals for the hydroxyl protons (a broad singlet) and a singlet for the two equivalent methine protons (C-H) can be observed. The aromatic protons will appear in the typical region of ~7.2-7.4 ppm.[15]
-
¹³C NMR Spectroscopy: The spectrum will show characteristic peaks for the hydroxyl-bearing carbons and the aromatic carbons.[16]
References
- Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]
- Aakash Institute. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. [Link]
- BYJU'S. Epoxide Reactions. [Link]
- OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. [Link]
- SpectraBase. meso-1,2-Diphenyl-1,2-ethanediol. [Link]
- Testbook. Epoxide Reactions - Mechanism, Ring-Opening, Hydrolysis and FAQs. [Link]
- Organische-Chemie.ch. (2005). Synthesis of the acetonide of meso-1,2-diphenyl-1,2-ethanediol. [Link]
- Acme Organics. The Versatility of Diols in Chemical Synthesis: Exploring (S)-(-)-1,1,2-Triphenylethane-1,2-diol. [Link]
- Evenbratt, H., & Faergemann, J. (2009). Effect of Pentane-1,5-diol and Propane-1,2-diol on Percutaneous Absorption of Terbinafine.
- ResearchGate.
- NIST. 1,2-Ethanediol, 1,2-diphenyl-, (R,R)-(.+/-.)-. In NIST Chemistry WebBook. [Link]
- Wikipedia. Diol. [Link]
- Organic Chemistry Portal.
- Organic Syntheses. (r,r)-1,2-diphenyl-1,2-ethanediol (stilbene diol). [Link]
- Keitz, B. K., & Grubbs, R. H. (2011). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. Journal of the American Chemical Society, 133(41), 16277-16279.
- Myers, A. G., et al. (2002). A Method for the Preparation of Differentiated trans-1,2-Diol Derivatives with Enantio- and Diastereocontrol. Organic Letters, 4(19), 3243-3246.
- ResearchGate. (2006). Mechanism of Electrocyclic Ring-Opening of Diphenyloxirane: 40 Years after Woodward and Hoffmann.
- PubChem. This compound. [Link]
- Basavaiah, D., & Bhaskar, V. U. (1995). Enantioselective Hydrolysis of 2, 2-Disubstituted Oxiranes Mediated by Microsomal Epoxide Hydrolase.
- Chemistry LibreTexts. (2024, July 30). 18.6: Reactions of Epoxides- Ring-opening. [Link]
- Encyclopedia.pub. (2020, October 1). Epoxide Synthesis and Ring-Opening Reactions. [Link]
- Bellucci, G., et al. (1995). Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl- and trialkylsubstituted oxiranes. Chirality, 7(7), 515-22.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Diol - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. byjus.com [byjus.com]
- 6. aakash.ac.in [aakash.ac.in]
- 7. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound | C14H12O | CID 93564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. meso-1,2-Diphenyl-1,2-ethanediol, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. 1,2-Ethanediol, 1,2-diphenyl-, (R*,R*)-(.+/-.)- [webbook.nist.gov]
- 14. meso-1,2-Diphenyl-1,2-ethanediol(579-43-1) IR Spectrum [chemicalbook.com]
- 15. Making sure you're not a bot! [oc-praktikum.de]
- 16. spectrabase.com [spectrabase.com]
Application Notes & Protocols: Lewis Acid-Mediated Reactions of 2,2-Diphenyloxirane
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Latent Reactivity of 2,2-Diphenyloxirane
This compound, also known as 1,1-diphenylethylene oxide, is a valuable synthetic intermediate whose utility is derived from the inherent strain of its three-membered ether ring.[1][2] This ring strain makes the molecule susceptible to cleavage under relatively mild conditions, providing a powerful platform for constructing complex molecular architectures.[1][3] While the epoxide can be opened under basic conditions, acid-catalyzed pathways, particularly those employing Lewis acids, offer a distinct and often more versatile mode of activation.
Lewis acids coordinate to the epoxide oxygen, transforming it into a superior leaving group and markedly increasing the electrophilicity of the ring's carbon atoms.[4][5][6] For this compound, this activation strategy is particularly compelling due to the electronic nature of the substrate. The two phenyl groups are poised to stabilize a positive charge on the tertiary carbon, dictating the regiochemical outcome of subsequent reactions. This guide explores the mechanistic underpinnings and practical applications of Lewis acid-mediated transformations of this compound, providing detailed protocols for key reactions.
Core Principle: Lewis Acid Activation and Regiocontrol
The foundational mechanism for all reactions discussed herein is the activation of the epoxide by a Lewis acid (LA). This process involves the donation of the lone pair of electrons from the epoxide oxygen into an empty orbital of the Lewis acid.
This coordination polarizes the C-O bonds, rendering the carbon atoms highly electrophilic. In the case of this compound, the subsequent cleavage of the C-O bond is heavily biased towards the tertiary, diphenyl-substituted carbon. This is because the resulting tertiary carbocation is significantly stabilized by resonance delocalization across the two phenyl rings.[1][7] This predictable regioselectivity is a cornerstone of its synthetic utility, directing nucleophiles to attack the more substituted carbon in an SN1-like fashion.[8]
Caption: General mechanism of Lewis acid activation and nucleophilic ring-opening.
Reaction Type 1: Intramolecular Rearrangement to Diphenylacetaldehyde
One of the classic transformations of this compound is its Lewis acid-catalyzed isomerization to diphenylacetaldehyde. This reaction proceeds via a 1,2-phenyl shift, a variation of the pinacol rearrangement. The choice of Lewis acid can be critical; strong Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are highly effective.[5]
Causality of Experimental Design: The mechanism hinges on the formation of the stable tertiary carbocation. The subsequent migration of one of the phenyl groups to the adjacent carbon is driven by the formation of a more stable, resonance-delocalized oxocarbenium ion, which upon collapse yields the final aldehyde product. Anhydrous conditions are crucial to prevent the interception of the carbocation intermediate by water, which would lead to diol formation.
Caption: Mechanism of the rearrangement of this compound.
Protocol 1: BF₃·OEt₂ Catalyzed Rearrangement
Objective: To synthesize diphenylacetaldehyde from this compound.
Materials:
-
This compound (1.0 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 - 1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, separatory funnel, standard glassware
Procedure:
-
Dissolve this compound (e.g., 1.96 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add BF₃·OEt₂ (e.g., 1.26 mL, 10 mmol) dropwise to the stirred solution over 5 minutes. The amount of catalyst can be varied; catalytic amounts often suffice, but stoichiometric amounts are also reported.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 30-60 minutes.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (30 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure diphenylacetaldehyde.
Reaction Type 2: Intermolecular Ring-Opening with Nucleophiles
The resonance-stabilized carbocation generated from Lewis acid activation is a potent electrophile, readily intercepted by a wide range of nucleophiles.
A. Hydrolysis to 2,2-Diphenyl-1,2-ethanediol
The reaction with water, catalyzed by acid, is a straightforward method to produce the corresponding vicinal diol.[7][8] This transformation is a fundamental example of epoxide hydrolysis.
Causality of Experimental Design: An aqueous acidic medium provides both the catalyst (H⁺, which can be generated from a Lewis acid in water) and the nucleophile (H₂O). The reaction proceeds via backside attack of water on the protonated/activated epoxide, leading to the diol product.[7][8]
Protocol 2: Acid-Catalyzed Hydrolysis
Objective: To synthesize 2,2-diphenyl-1,2-ethanediol.
Materials:
-
This compound (1.0 eq)
-
Tetrahydrofuran (THF) or Acetone
-
Dilute aqueous sulfuric acid (e.g., 1 M H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.96 g, 10 mmol) in THF (20 mL) in a round-bottom flask.
-
Add dilute aqueous sulfuric acid (20 mL, 1 M) to the solution.
-
Stir the biphasic mixture vigorously at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate.
-
Monitor the disappearance of the starting material by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the mixture to room temperature and neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the product into ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and remove the solvent under reduced pressure.
-
The resulting white solid, 2,2-diphenyl-1,2-ethanediol, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
B. Friedel-Crafts Alkylation of Arenes
The activated epoxide can serve as the electrophile in a Friedel-Crafts type reaction, alkylating electron-rich aromatic rings.[9][10] This C-C bond-forming reaction is a powerful tool for synthesizing complex tri- and tetra-arylethanes. Scandium(III) triflate (Sc(OTf)₃) is an effective and reusable Lewis acid for this type of transformation.[11]
Causality of Experimental Design: A strong Lewis acid is required to generate a sufficiently electrophilic species to overcome the aromaticity of the arene nucleophile. The arene itself can often be used as the solvent if it is a liquid at the reaction temperature. The regioselectivity on the arene component follows standard electrophilic aromatic substitution rules.
Caption: A typical experimental workflow for Friedel-Crafts reactions.
Protocol 3: Sc(OTf)₃-Catalyzed Reaction with Benzene
Objective: To synthesize 1,1,2-triphenylethanol.
Materials:
-
This compound (1.0 eq)
-
Scandium(III) triflate (Sc(OTf)₃) (5-10 mol%)
-
Anhydrous Benzene
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add this compound (0.98 g, 5 mmol) and anhydrous benzene (25 mL).
-
Add Sc(OTf)₃ (123 mg, 0.25 mmol, 5 mol%) to the stirred solution.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring for completion by TLC.
-
Upon completion, quench the reaction by adding deionized water (15 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvents under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1,1,2-triphenylethanol.
Data Summary: Influence of Lewis Acid on Reaction Outcome
The choice of Lewis acid can significantly impact reaction efficiency, selectivity, and the product profile. Milder Lewis acids may require higher temperatures or longer reaction times, while highly reactive ones can sometimes lead to polymerization or other side reactions.[12]
| Lewis Acid | Typical Reaction | Product(s) | Typical Yield (%) | Key Considerations |
| BF₃·OEt₂ | Rearrangement | Diphenylacetaldehyde | 85-95% | Highly reactive; sensitive to moisture.[5] |
| AlCl₃ | Friedel-Crafts | 1,1,2-Triarylethanols | 70-90% | Stoichiometric amounts often needed; can be harsh.[10] |
| Sc(OTf)₃ | Friedel-Crafts | 1,1,2-Triarylethanols | 80-95% | Catalytic, water-tolerant, and reusable.[11] |
| Sn-Beta (Zeolite) | Alcoholysis | β-Alkoxy alcohols | >90% | Heterogeneous catalyst, easy to remove, high regioselectivity.[13] |
| H₂SO₄ (aq) | Hydrolysis | 2,2-Diphenyl-1,2-ethanediol | >95% | Classic Brønsted acid catalysis; simple workup.[7][8] |
Conclusion
Lewis acid-mediated reactions of this compound provide reliable and regioselective pathways to a variety of valuable chemical structures, including aldehydes, diols, and complex multi-aryl compounds. The predictability of the reaction, governed by the formation of a highly stabilized tertiary carbocation, makes it a robust tool for synthetic chemists. By carefully selecting the Lewis acid and nucleophile, researchers can precisely control the reaction outcome, enabling the efficient construction of molecular targets relevant to materials science and drug discovery. The protocols outlined in this guide serve as a validated starting point for exploring the rich chemistry of this versatile epoxide.
References
- Asymmetric Info. (2015). Opening of Epoxides With Acid. Master Organic Chemistry.
- Arkat USA. (n.d.). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- ResearchGate. (n.d.). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism.
- Coxon, J. M. (n.d.). Lewis acid catalysed rearrangement of epoxides: A mechanistic study. University of Canterbury Research Repository.
- ACS Publications. (2020). Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. The Journal of Organic Chemistry.
- Filo. (n.d.). Treatment of 2,2-diphenyl oxirane with an aqueous acid yields.
- MDPI. (n.d.). Formal [3+2] Cycloaddition Reactions of Electron-Rich Aryl Epoxides with Alkenes under Lewis Acid Catalysis Affording Tetrasubstituted Tetrahydrofurans.
- PubMed. (2018). Ring-opening of Epoxides Mediated by Frustrated Lewis Pairs.
- RSC Publishing. (n.d.). Sc(OTf)3-catalyzed diastereoselective Friedel–Crafts reactions of arenes and hetarenes with 3-phenylglycidates. Organic & Biomolecular Chemistry.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides- Ring-opening.
- National Institutes of Health. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C14H12O | CID 93564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Ring-opening of Epoxides Mediated by Frustrated Lewis Pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of 2,2-diphenyl oxirane with an aqueous acid yields: [Diagram .. [askfilo.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. Sc(OTf)3-catalyzed diastereoselective Friedel–Crafts reactions of arenes and hetarenes with 3-phenylglycidates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Grignard Reaction with 2,2-Diphenyloxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic C-C Bond Formation via Epoxide Ring-Opening
The Grignard reaction stands as a cornerstone in organic synthesis for the formation of carbon-carbon bonds. Its application in the ring-opening of epoxides provides a powerful and reliable method for the synthesis of β-substituted alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries. This document provides a comprehensive guide to the reaction of Grignard reagents with 2,2-diphenyloxirane, a sterically hindered and electronically biased epoxide. We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity, provide a detailed experimental protocol, and discuss potential challenges and troubleshooting strategies.
The inherent ring strain of the three-membered ether in this compound makes it an excellent electrophile for nucleophilic attack.[1] The reaction with a Grignard reagent (R-MgX) proceeds via a nucleophilic substitution (SN2) mechanism, leading to the formation of a new carbon-carbon bond and a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final alcohol product.[2][3]
Mechanistic Insights: Regioselectivity in the Ring-Opening of this compound
The paramount consideration in the Grignard reaction with unsymmetrical epoxides is regioselectivity—the preferential attack of the nucleophile at one of the two epoxide carbons. In the case of this compound, one carbon atom is disubstituted with two phenyl groups, while the other is a methylene (CH₂) group.
Under the strong nucleophilic and basic conditions of the Grignard reaction, the attack of the carbanionic portion of the Grignard reagent is predominantly governed by steric factors.[4][5] The nucleophile will preferentially attack the less sterically hindered carbon atom. Therefore, for this compound, the Grignard reagent will attack the methylene carbon, leading to the exclusive formation of a 1,1-diphenyl-2-substituted ethanol derivative. This is a classic example of an SN2-type ring-opening.[6]
The reaction mechanism can be visualized as follows:
Caption: Mechanism of Grignard reaction with this compound.
Experimental Protocol: Synthesis of 1,1-Diphenylethanol from this compound and Methylmagnesium Bromide
This protocol details the synthesis of 1,1-diphenylethanol as a representative example. The principles can be readily adapted for other Grignard reagents.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Magnesium turnings | 24.31 | 0.29 g | 0.012 | Activate before use. |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | 20 mL | - | Must be strictly anhydrous. |
| Bromomethane (in Et₂O) | 94.94 | 3.0 M solution | 0.011 | Handle with extreme care (toxic gas). |
| This compound | 196.24 | 1.96 g | 0.010 | Ensure purity.[7] |
| Saturated aq. NH₄Cl | - | 20 mL | - | For quenching the reaction. |
| Diethyl Ether (for extraction) | 74.12 | 3 x 15 mL | - | |
| Anhydrous MgSO₄ or Na₂SO₄ | - | ~2 g | - | For drying the organic phase. |
| 1 M HCl (optional) | - | As needed | - | For dissolving magnesium salts. |
Step-by-Step Procedure
Part 1: Preparation of the Grignard Reagent (Methylmagnesium Bromide)
-
Apparatus Setup: Assemble a flame-dried or oven-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (containing CaCl₂ or CaSO₄), and a dropping funnel. Ensure all glassware is scrupulously dry to prevent quenching of the Grignard reagent.[8] The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium Activation: Place the magnesium turnings in the flask. If the magnesium is not fresh, it can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming.[9]
-
Initiation: Add approximately 2-3 mL of the bromomethane solution in anhydrous diethyl ether to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color (if used), gentle bubbling, and the formation of a cloudy gray solution.[3] If the reaction does not start, gentle warming with a heat gun or sonication may be necessary.
-
Grignard Formation: Once the reaction has started, add the remaining bromomethane solution dropwise from the addition funnel at a rate that maintains a gentle reflux. The reaction is exothermic. After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting gray-brown solution is your Grignard reagent.
Part 2: Reaction with this compound
-
Epoxide Addition: Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath. Dissolve the this compound in anhydrous diethyl ether and add this solution to the dropping funnel. Add the epoxide solution dropwise to the stirred Grignard reagent at 0 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours to ensure the reaction proceeds to completion.
Part 3: Workup and Purification
-
Quenching: Cool the reaction mixture back down to 0 °C in an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[2] This will protonate the magnesium alkoxide and precipitate magnesium salts. Alternatively, 1M HCl can be used, but the addition must be very slow and with efficient cooling as it is highly exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two to three times with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove any remaining water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude 1,1-diphenylethanol can be purified by recrystallization or flash column chromatography on silica gel.
Experimental Workflow Visualization
Sources
- 1. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Give the expected products of the following reactions. Include a protonat.. [askfilo.com]
- 7. This compound | C14H12O | CID 93564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bohr.winthrop.edu [bohr.winthrop.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Deployment of 2,2-Diphenyloxirane in Modern Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Diphenyloxirane, a strained three-membered heterocyclic compound, has emerged as a valuable and versatile building block in the synthesis of a range of pharmaceutical agents. The inherent ring strain of the oxirane moiety makes it a potent electrophile, susceptible to regioselective ring-opening by a variety of nucleophiles. This reactivity allows for the strategic introduction of the 1,1-diphenyl-2-hydroxyethyl motif, a key pharmacophore in several classes of drugs, particularly those targeting the central nervous system (CNS) and histaminergic pathways. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols, mechanistic insights, and a discussion of its role in the preparation of key medicinal compounds.
Introduction: The Synthetic Utility of a Strained Ring
The significance of this compound in organic synthesis is primarily attributed to the high degree of ring strain within its three-membered ether structure. This strain renders the C-O bonds susceptible to cleavage under relatively mild conditions when exposed to nucleophiles, a characteristic that is exploited for the construction of more complex molecular architectures. The presence of two phenyl groups on one of the oxirane carbons has a profound influence on the reactivity and regioselectivity of the ring-opening reactions.
Acid-catalyzed ring-opening of this compound proceeds via protonation of the epoxide oxygen, leading to the formation of a tertiary carbocation stabilized by the two adjacent phenyl groups. This highly stable intermediate is then readily attacked by a nucleophile. In contrast, under neutral or basic conditions, the reaction typically follows an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the oxirane ring. For this compound, nucleophilic attack predominantly occurs at the less sterically hindered methylene carbon, leading to the formation of a 2,2-diphenyl-2-hydroxyethyl substituted product. This predictable regioselectivity is a cornerstone of its utility in targeted pharmaceutical synthesis.
Core Application: Synthesis of β-Amino Alcohols
A paramount application of this compound in medicinal chemistry is the synthesis of β-amino alcohols. This structural motif is a key component in a wide array of biologically active molecules. The reaction of this compound with primary or secondary amines provides a direct and efficient route to these valuable intermediates.
Mechanistic Rationale for Regioselectivity
The ring-opening of this compound with an amine nucleophile under neutral or basic conditions is a classic example of an SN2 reaction. The amine attacks the less sterically hindered carbon of the epoxide, leading to a backside attack and inversion of stereochemistry if a chiral center were present. In the case of this compound, the attack occurs at the methylene carbon (C2), as the quaternary carbon (C1) bearing the two phenyl groups is significantly more sterically encumbered.
Diagram 1: Regioselective Ring-Opening of this compound with a Primary Amine
Caption: SN2 mechanism of the regioselective ring-opening of this compound.
Pharmaceutical Case Study: Synthesis of Azacyclonol
A significant application of this compound is in the synthesis of Azacyclonol (α,α-diphenyl-4-piperidinemethanol), a mild central nervous system depressant and an important intermediate in the production of several antihistamine drugs, including fexofenadine and terfenadine.[1][2] The synthesis involves the direct reaction of this compound with piperidine.
Synthetic Pathway to Azacyclonol
The reaction proceeds via the nucleophilic attack of the secondary amine of piperidine on the methylene carbon of the this compound ring. This ring-opening reaction directly yields Azacyclonol.
Diagram 2: Synthesis of Azacyclonol from this compound
Sources
Application Notes and Protocols: 2,2-Diphenyloxirane as a Versatile Building Block in the Synthesis of Triazole-Based Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The escalating demand for high-efficacy, environmentally benign agrochemicals necessitates the exploration of novel synthetic pathways and versatile molecular scaffolds. 2,2-Diphenyloxirane, a readily accessible epoxide, presents itself as a valuable chiral building block for the synthesis of complex agrochemical active ingredients. The inherent ring strain of the oxirane moiety makes it susceptible to nucleophilic attack, enabling the facile introduction of diverse functional groups. This application note provides a comprehensive technical guide on the utilization of this compound in the synthesis of a representative triazole-based fungicide. We will delve into the mechanistic underpinnings of the key synthetic transformations, provide detailed, field-proven experimental protocols, and discuss the significance of this chemistry in the broader context of modern agrochemical development.
Introduction: The Strategic Importance of the Oxirane Ring in Agrochemical Synthesis
The epoxide functional group is a cornerstone in the synthesis of a myriad of biologically active molecules, including a significant number of agrochemicals.[1] The high degree of ring strain in the three-membered ether ring of an oxirane makes it an excellent electrophile, susceptible to ring-opening by a wide array of nucleophiles.[2] This reactivity allows for the stereospecific introduction of two vicinal functional groups, a common motif in many agrochemical structures.
This compound, in particular, offers several advantages as a synthetic intermediate. The two phenyl groups provide steric bulk and electronic effects that can influence the regioselectivity of the ring-opening reaction and contribute to the overall biological activity of the final product. Furthermore, the presence of these aromatic rings can enhance the lipophilicity of the resulting molecule, a critical parameter for its effective transport and interaction within the target organism.
Triazole fungicides are a major class of agrochemicals that function by inhibiting the C14-demethylase enzyme, which is crucial for sterol production in fungi.[3] This disruption of sterol biosynthesis leads to abnormal fungal growth and ultimately, cell death. Many commercial triazole fungicides, such as difenoconazole and epoxiconazole, feature a core structure derived from the ring-opening of an epoxide with a 1,2,4-triazole nucleophile.[3][4]
This guide will focus on a representative synthesis of a hypothetical, yet structurally plausible, triazole-based fungicide derived from this compound. The principles and protocols outlined herein are broadly applicable to the synthesis of a diverse range of potential agrochemical candidates.
Reaction Mechanism: Nucleophilic Ring-Opening of this compound
The key chemical transformation in the synthesis of our target agrochemical is the nucleophilic ring-opening of this compound by 1,2,4-triazole. This reaction typically proceeds via an SN2 mechanism.
In this reaction, the nucleophilic nitrogen atom of the 1,2,4-triazole attacks one of the electrophilic carbon atoms of the epoxide ring. In the case of the symmetrically substituted this compound, attack can occur at either of the two carbons of the oxirane ring with equal probability in the absence of a chiral catalyst. The reaction is typically carried out in the presence of a base, which deprotonates the 1,2,4-triazole to increase its nucleophilicity.
The general mechanism can be visualized as follows:
Caption: General mechanism for the base-catalyzed ring-opening of this compound with 1,2,4-triazole.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a representative triazole fungicide from this compound.
Synthesis of the Triazole-Functionalized Diphenyl Ethanol
This protocol details the nucleophilic ring-opening of this compound with 1,2,4-triazole.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 196.24 | 5.0 g | 25.5 |
| 1,2,4-Triazole | 69.07 | 2.1 g | 30.6 |
| Sodium Hydride (60% in mineral oil) | 24.00 | 1.2 g | 30.0 |
| Anhydrous Dimethylformamide (DMF) | - | 100 mL | - |
| Diethyl Ether | - | 200 mL | - |
| Saturated Ammonium Chloride Solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,2,4-triazole (2.1 g, 30.6 mmol) and anhydrous DMF (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 g of a 60% dispersion in mineral oil, 30.0 mmol) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
In a separate flask, dissolve this compound (5.0 g, 25.5 mmol) in anhydrous DMF (50 mL).
-
Add the solution of this compound dropwise to the triazole salt suspension over 30 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated ammonium chloride solution (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired 1-(2,2-diphenyl-2-hydroxyethyl)-1H-1,2,4-triazole.
Expected Yield: 75-85%
Characterization Data (Hypothetical):
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.10 (s, 1H), 7.95 (s, 1H), 7.40-7.20 (m, 10H), 4.60 (s, 2H), 3.90 (s, 1H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 151.8, 145.2, 142.5, 128.8, 128.2, 127.5, 78.5, 55.6. |
| Mass Spectrometry (ESI+) | m/z 266.13 [M+H]⁺ |
Workflow Diagram
Caption: Experimental workflow for the synthesis of the triazole-functionalized diphenyl ethanol.
Trustworthiness and Self-Validation
The protocols described in this application note are designed to be self-validating. The progress of the reaction can be reliably monitored by TLC, allowing for real-time assessment of the conversion of starting materials to the product. The purification by column chromatography ensures the isolation of a high-purity compound.
Furthermore, the structure of the final product can be unequivocally confirmed by a suite of standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data provided serves as a benchmark for successful synthesis. Any significant deviation from these values would indicate the formation of byproducts or incomplete reaction, prompting further investigation and optimization.
Conclusion and Future Perspectives
This compound serves as a highly effective and versatile starting material for the synthesis of novel triazole-based agrochemicals. The straightforward and high-yielding nucleophilic ring-opening reaction with 1,2,4-triazole provides a robust platform for the generation of a diverse library of potential fungicidal candidates.
Future work in this area could involve the exploration of asymmetric synthesis to generate enantiomerically pure agrochemicals, which may exhibit enhanced biological activity and a more favorable toxicological profile. Additionally, the derivatization of the hydroxyl group in the final product could lead to the discovery of compounds with improved physicochemical properties and novel modes of action. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists to further explore the potential of this compound in the development of next-generation agrochemicals.
References
- CA3092748A1 - A process for preparation of fungicidally active triazole compounds - Google P
- Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC - NIH
- A review on 'Triazoles': their chemistry, synthesis & pharmacological characterstics. - Jetir.Org
- Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives - Organic & Biomolecular Chemistry (RSC Publishing)
- WO2016088138A1 - Diphenyloxiranes, process for preparation thereof, and its use in an enantioselective synthesis of (+)
- Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Deriv
- Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions - MDPI
- Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - NIH
- 11-16 Research Article Design and Synthesis of Novel (3-(2,2-Dihalo - JOCPR
- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities
- Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-[5][6]dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies - MDPI
- CN102432566B - 2-(4-phenoxyphenyl)
- This compound | C14H12O | CID 93564 - PubChem - NIH
- US20110144351A1 - 2,2'-disubstituted dipyrrin compounds, synthesis thereof and methods of use thereof - Google P
- Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - Frontiers
- (PDF)
- Scheme1.ReactionofF LP 1 with 2-methyloxirane (a), 2-phenyloxirane (b) and 2-(trifluoromethyl)oxirane( c).
- Ring-opening Reactions of 2-aryl-3,4-dihydropyrans With Nucleophiles - PubMed
- Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles - ResearchG
- Exploring the Properties and Applic
- Ring opening of epoxides with C-nucleophiles - PubMed
- Recent trends in ring opening of epoxides with sulfur nucleophiles - ResearchG
- WO2020225276A1 - Agrochemical formulation with enhanced performance and enhanced performance at low spray volumes and by uav application - Google P
- US4301317A - Preparation of 2-phenylalkanes - Google P
Sources
Application Notes and Protocols for the Photochemical Rearrangement of 2,2-Diphenyloxirane
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling Molecular Transformations Through Light
The photochemical rearrangement of oxiranes represents a powerful tool in synthetic organic chemistry, offering pathways to complex molecular architectures that are often inaccessible through traditional thermal methods. The input of light energy can drive unique transformations by accessing transient, high-energy intermediates. This guide provides a comprehensive overview of the photochemical rearrangement of 2,2-diphenyloxirane, a fascinating process that proceeds through the formation of the highly reactive diphenylcarbene. Understanding and controlling this reaction opens avenues for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This document offers in-depth technical guidance, from the synthesis of the starting material to detailed protocols for its photochemical transformation and subsequent product analysis, all grounded in established scientific principles.
Mechanistic Insights: The Journey from Oxirane to Rearranged Products
The photochemical rearrangement of this compound is initiated by the absorption of ultraviolet (UV) light, which promotes the molecule to an electronically excited state. This excitation leads to the cleavage of the C-C bond of the oxirane ring, a process that is energetically favored due to the gem-diphenyl substitution which can stabilize the resulting diradical species. The primary photochemical event is the extrusion of a carbonyl compound (in this case, formally formaldehyde, though the mechanism is more complex) to generate diphenylcarbene.
Diphenylcarbene is a highly reactive intermediate that can exist in two spin states: a singlet state and a triplet state. The spin state of the carbene is crucial as it dictates its subsequent reactivity. The solvent can play a significant role in modulating the spin state of the carbene. For instance, interactions with alcohols through hydrogen bonding can favor the singlet state.[1][2]
The generated diphenylcarbene can then undergo a variety of reactions, including:
-
Intramolecular Rearrangement: The carbene can rearrange to form fluorene.
-
Intermolecular Reactions: In the presence of trapping agents, the carbene can react to form a variety of products. For example, it can insert into C-H or O-H bonds or add to double bonds.
-
Dimerization: In the absence of efficient trapping agents, the carbene can dimerize to form tetraphenylethylene.
The overall transformation can be summarized as the photochemical conversion of this compound into products derived from diphenylcarbene.
Experimental Protocols
Part 1: Synthesis of this compound
The starting material, this compound, can be reliably synthesized from 1,1-diphenylethylene via epoxidation. A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[3]
Materials and Reagents:
-
1,1-Diphenylethylene
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,1-diphenylethylene (1.0 eq) in dichloromethane (approx. 0.2 M solution).
-
Addition of m-CPBA: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.[3]
Characterization:
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]
Part 2: Photochemical Rearrangement of this compound
This protocol outlines the procedure for the photolysis of this compound to generate and subsequently trap diphenylcarbene. The choice of solvent and trapping agent will determine the final product distribution.
Materials and Reagents:
-
This compound (synthesized as per Part 1)
-
Anhydrous solvent (e.g., benzene, cyclohexane, or methanol)
-
Carbene trapping agent (optional, e.g., cyclohexene, methanol)
-
Inert gas (Argon or Nitrogen)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
Equipment:
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
-
Magnetic stirrer
-
Gas-tight syringe and septa
-
Rotary evaporator
-
NMR spectrometer
-
GC-MS instrument
Procedure:
-
Preparation of Reaction Mixture: Dissolve this compound (e.g., 100 mg) in the chosen anhydrous solvent (e.g., 50 mL) in the quartz reaction vessel. If a trapping agent is to be used, it should be added at this stage in excess (e.g., 10-20 equivalents).
-
Degassing: Degas the solution for at least 30 minutes by bubbling with a gentle stream of argon or nitrogen to remove dissolved oxygen, which can quench the excited state and react with the carbene.
-
Irradiation: Place the reaction vessel in the photoreactor and commence stirring. Irradiate the solution with the UV lamp. The reaction time will depend on the lamp intensity and the concentration of the substrate. It is advisable to monitor the reaction progress by TLC or GC-MS at regular intervals.
-
Workup: Once the starting material has been consumed, turn off the lamp and remove the reaction vessel. Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Product Analysis: Analyze the crude product mixture by ¹H NMR and GC-MS to identify the photoproducts. The major products will depend on the reaction conditions. For example, in an inert solvent, fluorene and tetraphenylethylene may be observed. In the presence of a trapping agent like methanol, the O-H insertion product, benzhydryl methyl ether, would be expected.
-
Purification (Optional): If desired, the individual products can be isolated by column chromatography.
Data Presentation
Table 1: Expected Photoproducts and their Characterization Data
| Product Name | Structure | Expected ¹H NMR Chemical Shifts (δ, ppm) | Expected Mass Spectrum (m/z) |
| Fluorene | 7.85 (d, 2H), 7.58 (d, 2H), 7.40 (t, 2H), 7.32 (t, 2H), 3.92 (s, 2H) | 166 (M⁺) | |
| Tetraphenylethylene | 7.10-7.20 (m, 20H) | 332 (M⁺) | |
| Benzhydryl methyl ether | 7.20-7.40 (m, 10H), 5.25 (s, 1H), 3.35 (s, 3H) | 198 (M⁺) |
Note: The exact chemical shifts may vary depending on the solvent and instrument used.
Visualization of Key Processes
Reaction Mechanism
Caption: Experimental workflow for the photolysis of this compound.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The synthesis of the starting material, this compound, should yield a product with spectroscopic data consistent with literature values. [4]The photochemical rearrangement should show a clear consumption of the starting material and the appearance of new products over time, as monitored by TLC or GC-MS. The identity of the photoproducts can be unequivocally confirmed by comparison of their spectroscopic data (¹H NMR, ¹³C NMR, and MS) with those of authentic samples or with well-documented literature data. The use of an internal standard in the reaction mixture can allow for the quantitative determination of product yields.
Conclusion
The photochemical rearrangement of this compound provides a fascinating entry into the chemistry of diphenylcarbene. The experimental protocols detailed in this guide offer a robust framework for researchers to explore this reaction. By carefully controlling the reaction conditions, such as solvent and the presence of trapping agents, a variety of interesting and potentially useful molecules can be synthesized. This application note serves as a comprehensive resource for scientists in academia and industry, enabling them to harness the power of photochemistry for molecular innovation.
References
- Sander, W., Bucher, G., & Wierlacher, S. (1995). Carbenes in matrices: spectroscopy, structure, and reactivity. Chemical Reviews, 95(5), 1359-1413. [Link]
- Costa, P., & Sander, W. (2014). Hydrogen bonding switches the spin state of diphenylcarbene from triplet to singlet. Angewandte Chemie International Edition, 53(20), 5122-5125. [Link]
- Costa, P., & Sander, W. (2014). Hydrogen Bonding Switches the Spin State of Diphenylcarbene from Triplet to Singlet. Angewandte Chemie, 126(20), 5226-5229. [Link]
- Costa, P., & Sander, W. (2014). Hydrogen bonding switches the spin state of diphenylcarbene from triplet to singlet.
- Tomoka, K., Iwakura, I., & Hosoya, T. (2017). Triplet Diphenylcarbenes Protected by o-Aryl Groups. The Journal of Organic Chemistry, 82(19), 10453-10460. [Link]
- Homework.Study.com. (n.d.). Following are two reaction sequences for converting 1,2-diphenylethylene into 2,3-diphenyloxirane. [Link]
- PrepChem. (n.d.). Synthesis of 1,2-diphenylethylene. [Link]
- Scripps Research. (n.d.). Reaction of diphenylcarbene with oxygen: a laser flash photolysis study. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
Sources
Catalytic Asymmetric Synthesis Involving 2,2-Diphenyloxirane: Applications and Protocols
Abstract
2,2-Diphenyloxirane is a valuable prochiral building block in synthetic organic chemistry. Its C2 symmetry and the steric hindrance provided by the gem-diphenyl groups present unique challenges and opportunities for stereoselective transformations. This application note provides detailed protocols and mechanistic insights into two powerful catalytic asymmetric methods for the transformation of racemic this compound into highly enantioenriched products: the Hydrolytic Kinetic Resolution (HKR) catalyzed by chiral (salen)cobalt(III) complexes and the Azidolytic Kinetic Resolution catalyzed by chiral (salen)chromium(III) complexes. These methods provide efficient access to optically pure this compound and its corresponding ring-opened products, which are versatile precursors for pharmaceuticals and other fine chemicals.
Introduction
The enantioselective ring-opening of epoxides is a cornerstone of modern asymmetric synthesis, yielding vicinal difunctionalized compounds with up to two new, well-defined stereocenters.[1][2] Among various epoxide substrates, this compound serves as an excellent model and a practical precursor due to its prochiral nature. A successful catalytic asymmetric reaction must differentiate between the two enantiotopic faces of the epoxide ring, a task achieved with high fidelity by sophisticated chiral catalysts.
This guide focuses on metal-salen complexes, a class of catalysts renowned for their effectiveness in asymmetric epoxide ring-opening reactions.[2][3][4][5] We will detail two distinct kinetic resolution strategies:
-
Hydrolytic Kinetic Resolution (HKR): This process uses water as a nucleophile to selectively hydrolyze one enantiomer of the racemic epoxide, leaving the unreacted epoxide in high enantiomeric excess.[3][4][5]
-
Azidolytic Kinetic Resolution: This reaction employs an azide source to open one enantiomer, producing a chiral 1,2-azido alcohol, a versatile synthetic intermediate, alongside the enantiopure epoxide.[3][4][5]
These protocols are designed for researchers in synthetic chemistry and drug development, providing not only step-by-step instructions but also the underlying mechanistic principles to facilitate adaptation and troubleshooting.
Application 1: Hydrolytic Kinetic Resolution (HKR) with (salen)Co(III) Catalyst
The Jacobsen Hydrolytic Kinetic Resolution (HKR) is a highly practical and scalable method for resolving racemic terminal and 1,1-disubstituted epoxides.[3][5] The reaction utilizes a chiral (salen)Co(III) complex, typically activated by an acetate or trifluoroacetate counter-ion, to catalyze the addition of water to one enantiomer of the epoxide at a much faster rate than the other.
Principle and Mechanism of Action
The prevailing mechanism for the HKR suggests a cooperative bimetallic pathway where two (salen)Co complexes work in concert.[6] One cobalt center acts as a Lewis acid, activating the epoxide by coordination. A second cobalt complex, likely in a hydroxo-ligated form, delivers the nucleophile (hydroxide) to the activated epoxide. This dual-activation model explains the second-order dependence on catalyst concentration and the high degree of enantioselectivity observed.[6] The chiral salen ligand creates a dissymmetric environment that preferentially accommodates one enantiomer of the epoxide in the correct orientation for nucleophilic attack, leading to the selective formation of the corresponding diol.
Sources
Application Notes and Protocols for the Copolymerization of 2,2-Diphenyloxirane
Introduction: The Potential of 2,2-Diphenyloxirane in Advanced Polymer Architectures
This compound, a disubstituted epoxide monomer, presents a unique building block for the synthesis of advanced copolymers. The presence of two phenyl groups on the same carbon atom of the oxirane ring introduces significant steric hindrance and electronic effects, which profoundly influence its polymerization behavior and the properties of the resulting materials. The incorporation of this compound units into a polymer backbone can impart desirable characteristics such as increased thermal stability, altered solubility, and modified mechanical properties. Copolymers, which are comprised of two or more different monomer units, are essential in the development of a wide array of functional materials, where properties are dictated by both molecular weight and monomer sequence.[1]
This guide provides an in-depth exploration of this compound as a comonomer in various copolymerization strategies, including cationic and anionic ring-opening polymerization. It is intended for researchers and professionals in polymer chemistry and drug development, offering both theoretical insights and practical, step-by-step protocols.
Section 1: Mechanistic Considerations in the Copolymerization of this compound
The copolymerization of epoxides like this compound can proceed through different mechanisms, primarily cationic and anionic ring-opening polymerization. The choice of mechanism is critical as it dictates the structure and properties of the final copolymer.
Cationic Ring-Opening Polymerization (CROP)
Cationic polymerization of epoxides is typically initiated by protic or Lewis acids.[2] The high ring strain of the oxirane ring makes it susceptible to acid-catalyzed ring-opening, which can then propagate by attacking other epoxide monomers.[2] For a sterically hindered monomer like this compound, the selection of the initiator is crucial to control the polymerization and minimize side reactions. The polymerization of a substituted oxirane using a cationic initiator can lead to a polymer with a relatively stiff and stretched conformation.[3]
Anionic Ring-Opening Polymerization (AROP)
Anionic ring-opening polymerization is initiated by strong bases or nucleophiles. The initiator attacks the epoxide, and the resulting alkoxide can then act as a nucleophile to open another epoxide ring, leading to a polymer chain.[2] AROP can offer better control over the polymer architecture, leading to predictable molecular weights and narrow molecular weight distributions, which is a hallmark of living polymerization. The reactivity ratios in anionic copolymerization are crucial for understanding the monomer incorporation and the final copolymer composition.[4][5]
Section 2: Experimental Protocols for Copolymerization
The following protocols are designed as a starting point for the copolymerization of this compound. Due to the specific nature of this monomer, optimization of reaction conditions is highly recommended.
Protocol for Cationic Copolymerization of this compound with a Comonomer (e.g., Propylene Oxide)
This protocol outlines a general procedure for the cationic copolymerization of this compound with a less sterically hindered epoxide, such as propylene oxide, using a Lewis acid initiator.
Materials:
-
This compound (purified)
-
Propylene Oxide (purified and dried)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Equipment:
-
Magnetic stirrer with heating plate
-
Syringes and needles
-
Rotary evaporator
-
Gel Permeation Chromatography (GPC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Fourier-Transform Infrared (FTIR) spectrometer
Procedure:
-
Glassware Preparation: All glassware should be oven-dried at 120 °C overnight and cooled under a stream of inert gas (argon or nitrogen).
-
Monomer and Solvent Preparation: Purify this compound by recrystallization. Dry propylene oxide and dichloromethane over calcium hydride and distill under an inert atmosphere.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add a calculated amount of this compound and propylene oxide in the desired molar ratio. Dissolve the monomers in anhydrous DCM.
-
Initiation: Cool the monomer solution to 0 °C in an ice bath. Using a syringe, add a calculated amount of BF₃·OEt₂ initiator to the stirred solution. The amount of initiator will determine the molecular weight of the resulting copolymer.
-
Polymerization: Allow the reaction to proceed at 0 °C for a specified time (e.g., 2-24 hours), monitoring the viscosity of the solution.
-
Termination: Quench the polymerization by adding a small amount of methanol.
-
Purification: Precipitate the copolymer by pouring the reaction mixture into a large volume of cold methanol. Filter the precipitate and wash it several times with methanol to remove unreacted monomers and initiator residues.
-
Drying: Dry the purified copolymer under vacuum at 40-50 °C until a constant weight is achieved.
Characterization:
-
¹H NMR: Determine the copolymer composition by integrating the characteristic peaks of the this compound and propylene oxide units.
-
GPC: Analyze the molecular weight (Mn, Mw) and polydispersity index (PDI) of the copolymer.
-
FTIR: Confirm the presence of ether linkages in the polymer backbone.
Protocol for Anionic Copolymerization of this compound with a Comonomer (e.g., Ethylene Oxide)
This protocol describes a general method for the anionic copolymerization of this compound with ethylene oxide, initiated by a strong base.
Materials:
-
This compound (purified)
-
Ethylene Oxide (purified and condensed)
-
Potassium naphthalenide solution in THF (initiator)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Equipment:
-
Magnetic stirrer with a cooling bath
-
Syringes and needles
-
Rotary evaporator
-
GPC, NMR, and FTIR instruments
Procedure:
-
Glassware and Reagent Preparation: Follow the same rigorous drying and purification procedures as in the cationic protocol. THF should be freshly distilled from sodium/benzophenone ketyl.
-
Reaction Setup: In a Schlenk flask, add anhydrous THF. Cool the flask to the desired reaction temperature (e.g., -78 °C to room temperature).
-
Initiation: Add a calculated amount of potassium naphthalenide solution to the THF until a persistent green color is observed, indicating the consumption of impurities. Then, add the precise amount of initiator required for the desired molecular weight.
-
Monomer Addition: Introduce the comonomers (this compound and ethylene oxide) sequentially or as a mixture to the initiator solution via a pre-cooled syringe.
-
Polymerization: Allow the polymerization to proceed under an inert atmosphere for the desired time. The reaction progress can be monitored by observing the disappearance of the color of the living polymer chains.
-
Termination: Terminate the polymerization by adding degassed methanol.
-
Purification: Precipitate the copolymer in a non-solvent like cold heptane or methanol. Filter and wash the polymer.
-
Drying: Dry the copolymer under vacuum.
Characterization:
-
The same characterization techniques as for the cationic copolymerization should be employed to determine the copolymer composition, molecular weight, and structure.
Section 3: Data Presentation and Visualization
Table 1: Hypothetical Reactivity Ratios and Copolymer Properties
| Copolymerization System | r₁ (this compound) | r₂ (Comonomer) | Copolymer Type | Glass Transition Temp. (Tg) |
| Cationic with Propylene Oxide | < 1 | > 1 | Random/Blocky | Dependent on composition |
| Anionic with Ethylene Oxide | < 1 | > 1 | Random/Blocky | Dependent on composition |
Note: The reactivity ratios (r₁ and r₂) are hypothetical and would need to be determined experimentally. Generally, a more sterically hindered monomer like this compound is expected to have a lower reactivity ratio.
Diagrams of Polymerization Mechanisms
Caption: Cationic copolymerization workflow.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactivity ratios, and mechanistic insight for anionic ring-opening copolymerization of epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity ratios, and mechanistic insight for anionic ring-opening copolymerization of epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Polyethers via Ring-Opening Polymerization of 2,2-Diphenyloxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethers are a significant class of polymers valued for their chemical stability, flexibility, and diverse applications, ranging from biomedical devices to high-performance elastomers. The synthesis of polyethers is predominantly achieved through the ring-opening polymerization (ROP) of cyclic ethers, or oxiranes.[1] The specific properties of the resulting polyether are dictated by the structure of the oxirane monomer.
This guide focuses on the synthesis of polyethers from 2,2-diphenyloxirane (also known as 1,1-diphenylethylene oxide)[2]. This monomer is distinguished by its geminal diphenyl substitution on one of the oxirane carbons. This unique structural feature presents both a challenge and an opportunity in polymer synthesis. The steric bulk of the phenyl groups can hinder polymerization, while their electronic properties play a critical role in stabilizing reactive intermediates, thereby directing the polymerization mechanism and influencing the final polymer architecture. Understanding and controlling the polymerization of this monomer allows for the synthesis of polyethers with bulky, rigid side chains, leading to materials with high glass transition temperatures (Tg), distinct thermal properties, and unique solubility profiles.
This document provides a detailed overview of the two primary mechanistic pathways for the ROP of this compound—cationic and anionic—and offers comprehensive, step-by-step protocols for their practical execution and subsequent characterization.
Mechanistic Overview: Cationic vs. Anionic ROP
The choice between cationic and anionic polymerization methods is the most critical decision in synthesizing poly(this compound), as it fundamentally determines the level of control over the polymer's molecular weight and structure.
Cationic Ring-Opening Polymerization (CROP)
Cationic polymerization is initiated by electrophilic species, such as Brønsted or Lewis acids.[3] The mechanism proceeds via an "activated monomer" pathway.
Causality and Mechanism:
-
Initiation: A Lewis acid (e.g., BF₃·OEt₂) or a protonic acid coordinates to the oxygen atom of the oxirane ring, forming a highly strained, activated oxonium ion.
-
Ring-Opening & Propagation: The oxonium ion opens to form a carbocationic intermediate. In the case of this compound, this opening is highly regioselective, leading exclusively to a tertiary carbocation that is significantly stabilized by resonance delocalization across the two adjacent phenyl rings.[4] This stable carbocation is the active center for propagation. An incoming monomer molecule then attacks this electrophilic center, regenerating the active site at the new chain end. This process repeats, propagating the polymer chain.
-
Termination & Chain Transfer: CROP is often plagued by side reactions, including chain transfer to the monomer or solvent, and "backbiting," where the growing chain end attacks a backbone ether linkage, leading to the formation of cyclic oligomers. These events make it difficult to control the molecular weight and often result in a broad molecular weight distribution (high Polydispersity Index, PDI).
Anionic Ring-Opening Polymerization (AROP)
Anionic polymerization is initiated by nucleophiles, such as strong bases, and offers a much higher degree of control compared to its cationic counterpart.[1][3]
Causality and Mechanism:
-
Initiation: A strong nucleophile (e.g., an alkoxide like potassium tert-butoxide, t-BuO⁻K⁺) performs an Sₙ2-type attack on one of the carbon atoms of the oxirane ring. Due to the significant steric hindrance from the two phenyl groups, this attack occurs exclusively at the less substituted methylene (–CH₂–) carbon. This ring-opening step generates an alkoxide, which serves as the propagating species.
-
Propagation: The newly formed alkoxide at the chain end acts as a nucleophile, attacking the methylene carbon of the next monomer molecule. This process repeats sequentially, with each step regenerating the reactive alkoxide chain end.
-
Living Polymerization: AROP of epoxides can proceed as a "living" polymerization, provided that the reaction is conducted under strictly anhydrous and protic-impurity-free conditions.[5] In a living system, there are no inherent termination or chain transfer steps. The polymer chains will continue to grow as long as the monomer is available. This allows for the synthesis of polymers with predictable molecular weights (controlled by the monomer-to-initiator ratio) and very narrow molecular weight distributions (PDI < 1.2).[6] It also enables the synthesis of well-defined block copolymers by sequential monomer addition.
Experimental Design and Protocols
The following protocols provide detailed methodologies for both cationic and anionic synthesis routes. A general workflow is depicted below.
Protocol 1: Cationic Synthesis using Boron Trifluoride Etherate (BF₃·OEt₂)
This protocol describes a straightforward method for CROP, suitable for producing poly(this compound) when precise control over molecular architecture is not the primary objective.
Materials:
-
This compound (purified by recrystallization from ethanol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (for quenching and precipitation)
-
Round-bottom flask, magnetic stirrer, syringe, septum, and inert gas (N₂ or Argon) supply
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Monomer Dissolution: Add this compound (e.g., 5.0 g, 25.5 mmol) to the flask and dissolve it in anhydrous DCM (40 mL).
-
Initiator Preparation: In a separate, dry vial, prepare a stock solution of BF₃·OEt₂ in anhydrous DCM (e.g., 1% v/v).
-
Initiation: Cool the monomer solution to 0 °C using an ice bath. While stirring vigorously, add the desired amount of the BF₃·OEt₂ solution dropwise via syringe. A typical monomer-to-initiator ratio ([M]/[I]) is 100:1 to 500:1.
-
Polymerization: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 4-12 hours. The reaction progress can be monitored by observing the increase in viscosity.
-
Quenching: Terminate the polymerization by adding 5 mL of methanol to the reaction mixture.
-
Purification: Slowly pour the viscous polymer solution into a beaker containing a large volume of vigorously stirring methanol (approx. 400 mL). The polymer will precipitate as a white solid.
-
Isolation: Collect the polymer by vacuum filtration, wash it thoroughly with fresh methanol to remove any unreacted monomer and initiator residues, and dry it in a vacuum oven at 40-50 °C to a constant weight.
Protocol 2: Anionic 'Living' Synthesis using Potassium tert-Butoxide (t-BuOK)
This protocol requires stringent anhydrous and anaerobic conditions (Schlenk line or glovebox) to achieve a controlled, living polymerization.
Materials:
-
This compound (rigorously purified and dried)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Acidified Methanol (for termination)
-
Schlenk flask, magnetic stirrer, syringe, septum, and high-purity inert gas supply
Procedure:
-
Setup: All glassware must be rigorously dried in an oven (>120 °C) overnight and assembled hot under a stream of high-purity inert gas on a Schlenk line.
-
Initiator Preparation: Inside a glovebox or under a strong counterflow of inert gas, weigh the desired amount of t-BuOK into the Schlenk flask. The amount is calculated based on the target molecular weight (e.g., for a target Mn of 10,000 g/mol , using a 5.0 g monomer charge, you would need approx. 0.056 g of t-BuOK).
-
Solvent Addition: Transfer anhydrous THF (40 mL) into the Schlenk flask via cannula to dissolve the initiator.
-
Monomer Addition: Dissolve the this compound (5.0 g, 25.5 mmol) in anhydrous THF (10 mL) in a separate dry flask. Transfer this solution via cannula into the initiator solution while stirring.
-
Polymerization: Stir the reaction mixture at room temperature. Living polymerizations are often complete within a few hours but can be left for longer (e.g., 12-24 hours) to ensure full conversion. The solution will become noticeably viscous.
-
Termination: Terminate the living anionic chain ends by adding a few drops of acidified methanol. This protonates the alkoxide chain ends to form hydroxyl groups.
-
Purification & Isolation: Precipitate, collect, and dry the polymer as described in steps 7 and 8 of the cationic protocol.
Characterization of Poly(this compound)
Confirmation of the polymer structure and properties is essential. The following techniques are standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to confirm the polymer's structure.[7] The spectrum of poly(this compound) will show broad multiplets in the aromatic region (~6.8-7.5 ppm) corresponding to the phenyl protons and a broad signal in the aliphatic region (~3.5-4.0 ppm) corresponding to the methylene (–CH₂–O–) protons of the polymer backbone. By comparing the integration of end-group signals to the repeating unit signals, the number-average molecular weight (Mn) can be estimated.[8][9]
-
-
Size Exclusion Chromatography (SEC / GPC):
-
This is the primary technique for determining the molecular weight and molecular weight distribution of the polymer.[10] The polymer is dissolved in a suitable solvent (e.g., THF) and passed through a column that separates molecules by their hydrodynamic size.[11][12] The output provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[13][14]
-
-
Differential Scanning Calorimetry (DSC):
-
DSC is used to measure the thermal transitions of the polymer, most importantly the glass transition temperature (Tg).[15] The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[16] Due to the bulky phenyl side groups, poly(this compound) is expected to have a high Tg, indicating a rigid material with a high service temperature.[17]
-
Comparative Data and Expected Results
The choice of synthetic method has a profound impact on the polymer characteristics. The table below summarizes the expected outcomes.
| Feature | Cationic ROP (CROP) | Anionic ROP (AROP) |
| Initiator Example | BF₃·OEt₂, H₂SO₄ | Potassium tert-butoxide, n-BuLi |
| Control over Mₙ | Poor to moderate | Excellent (controlled by [M]/[I] ratio) |
| Polydispersity (PDI) | Broad (> 1.5) | Narrow (< 1.2) |
| Mechanism | Activated Monomer (Carbocationic) | Living (Alkoxide) |
| Key Advantage | Fast, less sensitive to impurities | High control, well-defined architecture |
| Key Limitation | Frequent side reactions, poor control | Requires strict anhydrous/anaerobic conditions |
Senior Scientist Insights & Troubleshooting
-
Monomer Purity is Paramount: For both methods, but especially for AROP, the purity of the this compound monomer is critical. Protic impurities like water or alcohols can act as initiators or chain-transfer agents in CROP, and will terminate chains in AROP. Always purify the monomer by recrystallization or distillation before use.
-
Anhydrous Conditions for AROP: The term "anhydrous" in the context of living anionic polymerization must be taken seriously. Even trace atmospheric moisture can be detrimental. The use of a high-quality glovebox or expertly handled Schlenk line techniques is non-negotiable for achieving low PDI polymers.
-
Solvent Choice: While DCM is common for CROP, THF is the preferred solvent for AROP due to its ability to solvate the potassium counter-ion, which can lead to a faster and more controlled polymerization.
-
Interpreting PDI: A low PDI from an AROP synthesis is a strong indicator of a successful living polymerization. A PDI > 1.5 in an AROP attempt suggests the presence of impurities that caused premature termination. For CROP, a broader PDI is expected and does not necessarily indicate a failed experiment, but rather the inherent nature of the mechanism.
Conclusion
The synthesis of polyethers from this compound offers a pathway to materials with unique thermal and mechanical properties derived from their bulky aromatic side chains. The choice between cationic and anionic ring-opening polymerization is a strategic one. Cationic polymerization provides a rapid and robust method for synthesis, while anionic polymerization, though more experimentally demanding, offers unparalleled control over the polymer architecture, enabling the creation of well-defined materials with predictable molecular weights and narrow distributions. The successful application of the protocols and characterization techniques detailed in this guide will empower researchers to synthesize and tailor these specialized polyethers for advanced applications.
References
- Sugiyama, K., & Hirai, H. (1983). Cationic Polymerization of 2,2-Disubstituted Oxiranes. Journal of Polymer Science: Polymer Chemistry Edition.
- Tosoh Bioscience. (n.d.). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. Separation Science.
- ResolveMass Laboratories Inc. (n.d.). GPC analysis of Polymers.
- Agilent Technologies. (n.d.). Analysis of engineering polymers by GPC/SEC.
- Jamison, T. F., & Jacobsen, E. N. (2005). Synthesis of Marine Polycyclic Polyethers via Endo-Selective Epoxide-Opening Cascades.
- Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation.
- Agilent Technologies. (n.d.). Analysis of Polymers by GPC/SEC Pharmaceutical Applications.
- Woerly, E. M., Roy, A. B., & Burke, M. D. (2011). Ladder Polyether Synthesis via Epoxide-Opening Cascades Directed by a Disappearing Trimethylsilyl Group.
- Zhang, Y., et al. (2019). Synthesis of polyethers from epoxides via a binary organocatalyst system. Polymer Chemistry.
- Wang, C., et al. (2023).
- Pasek-Allen, J. L., et al. (2023).
- Harrell, M. L., & Bergbreiter, D. E. (2017). Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry.
- Harrell, M. L., & Bergbreiter, D. E. (2017). Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. Semantic Scholar.
- Jamison, T. F., & Jacobsen, E. N. (2005). Ladder Polyether Synthesis via Epoxide-Opening Cascades Using a Disappearing Directing Group. MIT Open Access Articles.
- Dove, A. P. (2012).
- Childers, M. I., et al. (2017).
- Pasek-Allen, J. L., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization.
- Lalevée, J., et al. (2018). Photoinduced Cationic Ring-Opening Frontal Polymerizations of Oxetanes and Oxiranes.
- Lalevée, J., et al. (2019). Scheme 1. General mechanisms of ring-opening polymerization: cationic... ResearchGate.
- The Catalyst - Chemistry and Biochemistry. (2024). Ring Opening Polymerization (ROP). YouTube.
- AZoM. (2021). Differential Scanning Thermal Analysis in Polymeric Materials.
- Koberstein, J. T., & Russell, T. P. (1986). Simultaneous SAXS-DSC Study of Multiple Endothermic Behavior in Polyether-Based Polyurethane Block Copolymers. Macromolecules.
- University of California, Santa Barbara. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry.
- EAG Laboratories. (n.d.). DSC Analysis of Polymers.
- TA Instruments. (n.d.). Differential Scanning Calorimetry – Thermal Fractionation Techniques for Polymer Characterization.
- Merlani, M., et al. (2015). Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. Polymer Chemistry.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Kim, J., et al. (2023). Anionic ring-opening polymerization of functional epoxide monomers in the solid state.
- Rymarczyk-Machał, M., et al. (2019). Anionic ring-opening copolymerization of styrene oxide with monosubstituted oxiranes. Polymer Bulletin.
- Chen, K.-H., et al. (2023). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)
- LookChem. (n.d.). Synthesis and Characterization of Poly(aryl ether) Containing Diphenylanthracene and Benzoxazolyl-phenylene as Emitting Chromophore.
- Wang, Y., et al. (2023). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions.
- Mura, A., et al. (2001). Synthesis, Characterization, and Optical Response of Dipolar and Non-Dipolar Poly(phenylenevinylene) Dendrimers. The Journal of Organic Chemistry.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. This compound | C14H12O | CID 93564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of polyethers from epoxides via a binary organocatalyst system - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. box2073.temp.domains [box2073.temp.domains]
- 8. The Effect of NMR Setting Parameters on Molecular Weight Determination of Polyether Diols [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
- 12. agilent.com [agilent.com]
- 13. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 14. lcms.cz [lcms.cz]
- 15. azom.com [azom.com]
- 16. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 17. Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization | MDPI [mdpi.com]
Application Notes and Protocols: Reaction of 2,2-Diphenyloxirane with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nucleophilic ring-opening of epoxides is a cornerstone reaction in organic synthesis, providing a reliable route to vicinal amino alcohols.[1][2] These β-amino alcohol moieties are prevalent structural motifs in a vast array of pharmaceuticals, natural products, and chiral auxiliaries.[1][2][3] The reaction involving unsymmetrical epoxides, such as 2,2-diphenyloxirane, introduces questions of regioselectivity that are of both academic and practical interest. This technical guide provides a comprehensive overview of the reaction between this compound and various amines, detailing the underlying mechanistic principles, offering field-tested experimental protocols, and exploring the applications of the resulting 2-amino-2,2-diphenylethanol derivatives in the realm of drug discovery.
The inherent strain of the three-membered oxirane ring is the driving force for the ring-opening reaction, even though an alkoxide is typically a poor leaving group.[4][5] The presence of two phenyl groups on one of the epoxide carbons in this compound significantly influences the regiochemical outcome of the amine attack, making it a subject of mechanistic investigation. A thorough understanding of these factors is paramount for chemists aiming to leverage this reaction for the synthesis of complex molecular architectures.
Mechanistic Insights: A Tale of Two Carbons
The reaction of this compound with amines is a classic example of nucleophilic ring-opening. The regioselectivity of this reaction—that is, whether the amine attacks the substituted (C2) or unsubstituted (C1) carbon of the oxirane ring—is dictated by a delicate interplay of steric and electronic factors, as well as the reaction conditions.
Under neutral or basic conditions, the reaction generally proceeds via an SN2 mechanism .[5][6] In this scenario, the amine nucleophile will preferentially attack the less sterically hindered carbon atom. For this compound, this would be the unsubstituted C1 carbon. This pathway leads to the formation of 2-amino-2,2-diphenylethanol.
However, under acidic conditions, the reaction mechanism can shift towards having more SN1 character .[5] The epoxide oxygen is first protonated, making it a better leaving group. This is followed by the nucleophilic attack of the amine. In the case of this compound, the tertiary carbocation that would be formed by the opening of the ring at the C2 position is significantly stabilized by the two adjacent phenyl groups through resonance. This electronic stabilization can favor nucleophilic attack at the more substituted C2 carbon, leading to the formation of 2-amino-1,1-diphenylethanol. It is worth noting that a fully-formed carbocation is not always necessary, and the transition state may have significant SN1 character.
The nature of the amine also plays a crucial role. Primary and secondary amines are common nucleophiles for this transformation.[6] The steric bulk of the amine can further influence the site of attack, with bulkier amines favoring attack at the less hindered position.
Visualizing the Reaction Pathway
To better illustrate the mechanistic dichotomy, the following diagram outlines the two primary pathways for the aminolysis of this compound.
Caption: Reaction pathways for the aminolysis of this compound.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the reaction of this compound with a primary amine under neutral conditions. This procedure is designed to be a robust starting point for further optimization and adaptation to different amines and reaction scales.
Materials and Reagents
-
This compound (CAS: 882-59-7)[7]
-
Benzylamine
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Detailed Step-by-Step Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.96 g, 10 mmol).
-
Reagent Addition: Dissolve the epoxide in 30 mL of anhydrous ethanol. To this solution, add benzylamine (1.29 g, 12 mmol, 1.2 equivalents).
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in 50 mL of diethyl ether. Transfer the solution to a separatory funnel and wash with 2 x 30 mL of saturated aqueous sodium bicarbonate solution, followed by 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure 2-(benzylamino)-2,2-diphenylethanol.
Data Presentation: Reaction with Various Amines
The following table summarizes the expected outcomes for the reaction of this compound with a selection of primary amines under reflux in ethanol.
| Amine | Reaction Time (h) | Expected Major Product | Notes |
| Aniline | 8-12 | 2-Anilino-2,2-diphenylethanol | Slower reaction due to lower nucleophilicity of aniline. |
| Cyclohexylamine | 4-6 | 2-(Cyclohexylamino)-2,2-diphenylethanol | Standard reaction time. |
| tert-Butylamine | 24-48 | 2-(tert-Butylamino)-2,2-diphenylethanol | Significantly slower due to steric hindrance of the amine. |
| Ethanolamine | 3-5 | 2-((2-Hydroxyethyl)amino)-2,2-diphenylethanol | The hydroxyl group can potentially lead to side reactions if not protected. |
Visualizing the Experimental Workflow
The general workflow for the synthesis and purification of 2-amino-2,2-diphenylethanol derivatives is depicted below.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 7. This compound | C14H12O | CID 93564 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Diphenyloxirane
Welcome to the technical support center for the synthesis of 2,2-diphenyloxirane. This guide is designed for researchers, scientists, and professionals in drug development to navigate and troubleshoot the common side reactions and challenges encountered during the synthesis of this valuable epoxide intermediate. The inherent strain of the three-membered ring makes this compound a versatile building block, but its synthesis requires careful control to avoid unwanted pathways.[1]
Troubleshooting Guide: Synthesis-Specific Issues
This section addresses common problems encountered during the primary synthetic routes to this compound.
Method 1: Epoxidation of 1,1-Diphenylethylene
This is a direct and common method, often employing peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) or dioxiranes.[2][3]
Question 1: My epoxidation of 1,1-diphenylethylene with m-CPBA results in a low yield of the epoxide and a significant amount of a more polar byproduct, identified as 1,1-diphenyl-1,2-ethanediol. What is causing this side reaction?
Answer:
Root Cause Analysis: The formation of 1,1-diphenyl-1,2-ethanediol is a classic example of an undesired sequential reaction. The primary reaction is the epoxidation of the alkene. However, the m-CPBA reagent generates meta-chlorobenzoic acid as a stoichiometric byproduct. This acid can then catalyze the ring-opening of the newly formed, acid-sensitive this compound.[4] If trace water is present in the reaction medium, it will act as a nucleophile, attacking the protonated epoxide to yield the diol.[4][5] The attack occurs at the more substituted carbon due to the stability of the resulting carbocation-like transition state.[4]
Troubleshooting & Preventative Measures:
-
Ensure Anhydrous Conditions: Moisture is the primary culprit for diol formation.
-
Solvent Preparation: Use freshly distilled, anhydrous solvents (e.g., dichloromethane, chloroform). Drying solvents over a suitable agent like CaH₂ is recommended.
-
Reagent Quality: Use a fresh, high-purity batch of m-CPBA. Peroxyacids can absorb atmospheric moisture over time.
-
-
Buffer the Reaction Medium: Neutralizing the acidic byproduct as it forms is a highly effective strategy.
-
Protocol: Add a mild inorganic base to the reaction mixture. A common and effective method is to perform the reaction in a biphasic system or with a solid buffer.
Experimental Protocol: Buffered Epoxidation
-
Dissolve 1,1-diphenylethylene (1.0 eq.) in dichloromethane (DCM).
-
Add an aqueous solution of 0.5 M sodium bicarbonate (NaHCO₃) or a solid powder of NaHCO₃ (2-3 eq.).
-
Cool the vigorously stirred mixture in an ice bath (0 °C).
-
Add m-CPBA (1.1-1.2 eq.) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates full consumption of the starting alkene.
-
Perform an aqueous workup, washing sequentially with saturated NaHCO₃ solution, water, and brine.
-
-
Use a Non-Acidic Epoxidizing Reagent: Dimethyldioxirane (DMD) is an excellent alternative that operates under neutral conditions, completely avoiding acid-catalyzed side reactions.[6] DMD can be generated in situ from Oxone (potassium peroxymonosulfate) and acetone.
Diagram: Competing Pathways in Peroxyacid Epoxidation
Caption: Desired epoxidation vs. acid-catalyzed ring-opening.
Method 2: Corey-Chaykovsky Reaction
This reaction involves a sulfur ylide, typically generated from trimethylsulfonium iodide or trimethylsulfoxonium iodide, which adds to benzophenone to form the epoxide.[7][8]
Question 2: I am attempting a Corey-Chaykovsky reaction with benzophenone, but I am getting very low conversion. Most of my starting material remains unreacted. What could be the issue?
Answer:
Root Cause Analysis: Low conversion in a Corey-Chaykovsky reaction almost always points to a problem with the generation or stability of the sulfur ylide. The ylide is a highly reactive and moisture-sensitive species that is generated in situ by deprotonating a sulfonium salt with a strong base.[8][9]
Troubleshooting & Optimization:
-
Ylide Generation is Critical:
-
Base and Solvent: The choice of base and solvent is crucial. Sodium hydride (NaH) in DMSO or THF is a common combination.[8][10] Ensure the NaH is fresh (not a gray, inactive powder) and the solvent is rigorously dried.
-
Moisture Control: The deprotonation step is highly sensitive to moisture. All glassware must be oven- or flame-dried, and the reaction must be run under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Temperature: Ylide formation is often performed at room temperature or with gentle heating, but the subsequent reaction with the carbonyl is typically done at lower temperatures to control reactivity.[10]
-
-
Order of Addition:
-
Standard Protocol: The ylide should be fully formed before the addition of the benzophenone. A typical procedure involves stirring the sulfonium salt and base in the solvent for 1-2 hours until hydrogen evolution ceases (if using NaH) and a clear solution forms.
-
Slow Addition: The benzophenone, dissolved in the same anhydrous solvent, should be added dropwise to the ylide solution, often at 0 °C, to manage the exothermicity of the reaction.
-
-
Reagent Purity:
-
Sulfonium Salt: The trimethylsulfonium iodide (or similar precursor) should be pure and dry. Impurities can interfere with ylide formation.
-
Benzophenone: While generally stable, ensure your benzophenone starting material is pure.
Diagram: Troubleshooting Low Conversion in Corey-Chaykovsky Reaction
Caption: A logical workflow for diagnosing low yield issues.
-
Method 3: Darzens Condensation
The Darzens reaction involves the condensation of benzophenone with an α-haloester in the presence of a base to form a glycidic ester, which can then be converted to the desired oxirane.[11][12] While powerful, this reaction can be prone to side reactions if not controlled.
Question 3: In my Darzens reaction between benzophenone and ethyl chloroacetate using sodium ethoxide, I'm observing a complex mixture of products and low yield of the desired glycidic ester. What side reactions are occurring?
Answer:
Root Cause Analysis: The Darzens condensation is mechanistically similar to an aldol reaction followed by an intramolecular SN2 reaction.[13][14] Several competing base-catalyzed reactions can occur:
-
Self-Condensation of the α-haloester: The enolate of ethyl chloroacetate can react with another molecule of ethyl chloroacetate instead of with benzophenone. This is more likely if the benzophenone is less reactive or if the concentration of the haloester is high.
-
Cannizzaro-type Reactions or Claisen Condensation: The strong base (sodium ethoxide) can potentially catalyze self-condensation of the ester (a Claisen condensation) or other undesired reactions with the carbonyl compound.
-
Acyl Exchange: Using a base whose alkoxide does not match the ester (e.g., using sodium methoxide with an ethyl ester) can lead to transesterification, complicating the product mixture.[13]
-
Reversibility: The initial aldol-type addition can be reversible. If the subsequent intramolecular SN2 ring closure is slow, the intermediate may revert to starting materials or be consumed by other pathways.
Troubleshooting & Optimization:
| Problem Area | Recommended Solution | Rationale |
| Base Selection | Use a base with an alkoxide that matches the ester (e.g., NaOEt for an ethyl ester). | Prevents transesterification side reactions.[13] |
| Reaction Conditions | Maintain low temperatures (0 °C or below) during the addition of the base and reactants. | Favors the desired cross-condensation over self-condensation and minimizes degradation. |
| Order of Addition | Add the base slowly to a mixture of the benzophenone and the α-haloester. | This maintains a low instantaneous concentration of the enolate, minimizing its self-condensation. |
| Base Strength | Consider using a stronger, non-nucleophilic base like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) in an aprotic solvent like THF. | These bases can generate the enolate quickly and irreversibly at low temperatures, improving selectivity. |
Frequently Asked Questions (FAQs)
Q1: How can I effectively purify this compound from unreacted starting materials like 1,1-diphenylethylene or benzophenone?
A1: The polarity difference between the product and the common starting materials is usually sufficient for purification by flash column chromatography.[15]
-
Starting Material (1,1-diphenylethylene): This alkene is very nonpolar.
-
Starting Material (Benzophenone): The ketone is moderately polar.
-
Product (this compound): The epoxide is slightly more polar than the alkene but generally less polar than benzophenone.
Recommended Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (standard 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is highly effective. Start with a very low polarity eluent (e.g., 1-2% ethyl acetate/hexanes) to elute the nonpolar alkene. Gradually increase the polarity (e.g., to 5-10% ethyl acetate/hexanes) to elute the desired epoxide, followed by the more polar benzophenone.
-
Monitoring: Use thin-layer chromatography (TLC) with the same solvent system to guide fraction collection.
Q2: My purified this compound appears to be decomposing upon storage. What are the best storage conditions?
A2: this compound is susceptible to acid-catalyzed decomposition and polymerization. Traces of acid can initiate ring-opening.[1][4]
-
Storage: Store the purified product in a tightly sealed container in a refrigerator or freezer (-20 °C).
-
Inert Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen can prevent oxidative degradation.
-
Neutral Glassware: Ensure storage vials are clean and free of acidic residues. Storing over a small amount of anhydrous potassium carbonate (K₂CO₃) can help neutralize any acidic impurities that may form over time.
Q3: Can I use hydrogen peroxide directly for the epoxidation of 1,1-diphenylethylene?
A3: While hydrogen peroxide is the ultimate oxidant in many epoxidation reactions, its direct use with an alkene is generally ineffective without a catalyst. However, it is a key component in catalyzed systems. For example, the Weitz-Scheffer epoxidation uses hydrogen peroxide under basic conditions to react with α,β-unsaturated ketones.[16] For a simple alkene like 1,1-diphenylethylene, H₂O₂ is typically used to generate a more reactive oxidizing agent in situ, such as a peroxyacid (by reacting with acetic or formic acid) or in conjunction with a metal catalyst.[17] Direct use without a proper catalytic system will likely result in no reaction or a complex mixture of oxidation products.
References
- Wikipedia. Darzens reaction. [Link]
- Organic Chemistry Portal. Darzens Reaction. [Link]
- L.S.College, Muzaffarpur. Darzens reaction. [Link]
- Filo. Treatment of 2,2-diphenyl oxirane with an aqueous acid yields. [Link]
- Wikipedia. Johnson–Corey–Chaykovsky reaction. [Link]
- YouTube. Can You Figure Out the Mechanism of the Darzens Reaction? [Link]
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Darzens Epoxide Synthesis. [Link]
- AdiChemistry. COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. [Link]
- National Institutes of Health.
- ResearchG
- IntechOpen.
- National Institutes of Health. This compound | C14H12O | CID 93564 - PubChem. [Link]
- MDPI. Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. [Link]
- Organic Syntheses. Dioxirane, dimethyl-. [Link]
- ResearchGate. Applications of 1,1-diphenylethylene chemistry in anionic synthesis of polymers with controlled structures | Request PDF. [Link]
- Chemistry LibreTexts.
- National Institutes of Health.
- ResearchGate. Scheme 1. Reaction of FLP 1 with 2-methyloxirane (a), 2-phenyloxirane (b) and 2-(trifluoromethyl)oxirane( c).. [Link]
- Chemistry Steps. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems. [Link]
- ResearchGate. (PDF) Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. [Link]
- ResearchGate. Main reactions of epoxidation and oxirane ring-opening process.
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons – Oriental Journal of Chemistry [orientjchem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Treatment of 2,2-diphenyl oxirane with an aqueous acid yields: (A) Struc.. [askfilo.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 8. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adichemistry.com [adichemistry.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Darzens reaction - Wikipedia [en.wikipedia.org]
- 12. Darzens Reaction [organic-chemistry.org]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,2-Diphenyloxirane by Recrystallization
Welcome to the technical support center for the purification of 2,2-Diphenyloxirane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful recrystallization experiments.
Troubleshooting Guide
Recrystallization is a powerful technique for purifying solid compounds, but it can present challenges. Below is a table outlining common issues encountered during the recrystallization of this compound, their probable causes, and recommended solutions.
| Issue | Probable Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Supersaturation: The solution is supersaturated, and crystallization has not been initiated.[1] 2. Too much solvent: An excessive amount of solvent was used, preventing the solution from becoming saturated upon cooling.[1][2] | 1. Induce crystallization: Scratch the inside of the flask with a glass rod just below the liquid surface or add a seed crystal of this compound.[1] 2. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2] |
| Oiling out occurs (formation of a liquid instead of solid crystals). | 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Inappropriate solvent. 4. Presence of impurities that depress the melting point. | 1. Add more solvent: Reheat the solution and add a small amount of additional hot solvent to reduce the concentration.[2] 2. Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help. 3. Re-evaluate your solvent choice: The solubility of this compound might be too high in the chosen solvent at room temperature. Consider a less polar solvent or a mixed solvent system. |
| Low yield of purified crystals. | 1. Too much solvent was used. [1][2] 2. Premature crystallization during hot filtration. 3. Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature. 4. Loss of product during washing. | 1. Use the minimum amount of hot solvent necessary to dissolve the solid.[1] 2. Pre-warm the filtration apparatus (funnel and receiving flask) with hot solvent before filtering the hot solution.[3] 3. Ensure adequate cooling: Allow the solution to cool to room temperature undisturbed, followed by cooling in an ice bath for at least 20-30 minutes. 4. Use ice-cold solvent for washing the crystals and use a minimal amount.[1] |
| Crystals are colored or appear impure. | 1. Colored impurities are present in the crude material. 2. Incomplete removal of mother liquor. | 1. Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[4] 2. Ensure efficient filtration and washing: Use a vacuum filtration setup for efficient removal of the mother liquor. Wash the crystals with a small amount of ice-cold solvent. |
| Crystallization happens too quickly. | The solution is highly supersaturated, leading to the rapid formation of small, potentially impure crystals.[2] | Add a small amount of additional hot solvent to the solution to slightly decrease the saturation level. This will promote slower and more controlled crystal growth.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For this compound, which is a relatively nonpolar molecule, common solvent choices include:
-
Ethanol: Often a good starting point for moderately polar organic compounds.[5]
-
Hexane: A nonpolar solvent that can be effective if the compound has low polarity.
-
Ethanol/Water mixture: A mixed solvent system can be highly effective. The compound is dissolved in a minimal amount of hot ethanol (the "good" solvent), and then hot water (the "bad" solvent) is added dropwise until the solution becomes cloudy, indicating saturation.[6] This is a common and effective technique for many organic compounds.[6]
To determine the best solvent, it is recommended to perform small-scale solubility tests with a few candidate solvents.[7]
Q2: What is the expected melting point of pure this compound?
The reported melting point of this compound is in the range of 54-56 °C .[8] A sharp melting point within this range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Q3: My this compound appears as a milky or solidified mass in the container. Has it gone bad?
No, your compound has likely not degraded. Epoxides, including this compound, can undergo crystallization upon standing, especially if exposed to temperature fluctuations.[9] This can make the material appear milky, granular, or even completely solid.[9] The product is still usable, and the crystals can be redissolved by gently warming the container.[9][10][11]
Q4: What are the key safety precautions when working with this compound?
This compound should be handled with care. It is known to cause skin and serious eye irritation, and may cause an allergic skin reaction.[12] Always adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[13][14]
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.[13][15]
-
Handling: Avoid breathing dust or vapors.[13][15] Wash hands thoroughly after handling.[13]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[14][16]
For detailed safety information, always consult the Safety Data Sheet (SDS) for this compound.[13][14][16]
Experimental Protocol: Recrystallization of this compound
This protocol provides a step-by-step method for the purification of this compound using a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized Water
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Short-stemmed funnel
-
Filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to dissolve the solid completely with stirring.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-warm a second Erlenmeyer flask and a short-stemmed funnel with hot ethanol. Filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Inducing Crystallization: Reheat the filtered solution to boiling. Add hot water dropwise while stirring until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- Synquest Labs.
- Fiber Optic Center. (2016, August 9). Crystallization in Epoxies: Steps for You to Spot it and Fix It.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 93564, this compound.
- CymitQuimica. CAS 882-59-7: this compound.
- Apollo Scientific.
- Fisher Scientific. (2006, December 5).
- Thermo Fisher Scientific. (2025, September 22).
- Apollo Scientific. (2R)
- EcoPoxy. (2018, November 1). What To Do If Your Resin Crystallizes [Video]. YouTube.
- ChemicalBook. (2025, July 14). This compound (CAS 882-59-7).
- University of California, Los Angeles.
- ChemSynthesis. (2025, May 20). This compound.
- Joshua Orchard. (2025, December 14). Epoxy Resin | Removing crystalization to make it new again [Video]. YouTube.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of Rochester, Department of Chemistry.
- Apollo Scientific. 882-59-7 Cas No. | this compound.
- MIT OpenCourseWare. 8.
- University of Missouri-St. Louis.
- Minnesota State University Moorhead.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. focenter.com [focenter.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. This compound | C14H12O | CID 93564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. synquestlabs.com [synquestlabs.com]
- 14. fishersci.com [fishersci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Navigating Reactions with 2,2-Diphenyloxirane
Welcome to the technical support center for 2,2-diphenyloxirane. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block. The unique structure of this compound, with its strained three-membered ring and bulky phenyl substituents, offers distinct synthetic opportunities but also presents a significant challenge: steric hindrance. This resource provides in-depth, field-tested answers and protocols to help you overcome these hurdles and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reactivity of this compound. Understanding these concepts is the first step in troubleshooting and designing successful experiments.
Q1: Why is nucleophilic attack on this compound so challenging?
A1: The primary challenge is the severe steric hindrance created by the two phenyl groups attached to the same carbon (C2). These bulky groups act as a shield, physically blocking the approach of nucleophiles to the C2 position. In base-catalyzed, SN2-type reactions, where the nucleophile directly attacks an epoxide carbon, this steric bulk makes the reaction at C2 kinetically unfavorable.[1][2] Therefore, under these conditions, nucleophilic attack occurs exclusively at the less hindered primary carbon (C1).[1][3]
Q2: What is the regioselectivity of ring-opening under acidic versus basic conditions?
A2: The choice between acidic and basic conditions is the most critical factor in controlling the regioselectivity of the ring-opening reaction.
-
Acidic Conditions: The reaction proceeds via attack at the more substituted carbon (C2) . The epoxide oxygen is first protonated, making it a better leaving group.[4][5] This creates a transition state with significant positive charge buildup (carbocation-like character) on the carbon atoms.[2][6] The tertiary, diphenyl-substituted carbon (C2) can stabilize this positive charge far more effectively through resonance with the two phenyl rings.[7][8][9] Consequently, the nucleophile preferentially attacks this more electrophilic, stabilized center.[4][7]
-
Basic Conditions: The reaction is a classic SN2 nucleophilic substitution.[1][10] Due to the significant steric hindrance at C2, the nucleophile will exclusively attack the less substituted, primary carbon (C1) .[2][3] This pathway does not involve a carbocation intermediate.[1]
Q3: How do I choose between acidic and basic conditions for my desired product?
A3: The choice is dictated by the target molecule's connectivity.
-
If you need to form a bond at the diphenyl-substituted carbon (C2), you must use acidic conditions .
-
If you need to form a bond at the primary carbon (C1), you must use basic conditions with a sufficiently strong nucleophile.[1][2]
Troubleshooting Guide: Common Issues & Solutions
This guide provides a systematic approach to diagnosing and solving common problems encountered during reactions with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Reaction or Very Low Conversion | 1. Insufficient Nucleophile Reactivity (Basic Conditions): The chosen nucleophile is too weak to open the epoxide ring without catalytic activation.[1] 2. Steric Hindrance: The nucleophile is too bulky to approach the primary carbon (C1) even under basic conditions. 3. Low Reaction Temperature: The activation energy for the reaction has not been overcome.[11] | 1. Switch to Acid Catalysis: For weak nucleophiles (e.g., water, alcohols), acid catalysis is essential to activate the epoxide.[4][5] 2. Use a Smaller Nucleophile: If possible, switch to a less sterically demanding nucleophile. 3. Increase Temperature: Carefully increase the reaction temperature in increments. Microwave-assisted synthesis can also be effective for overcoming activation barriers.[12] |
| Formation of an Unexpected Rearrangement Product | Strongly Acidic Conditions: The highly stabilized diphenylmethyl carbocation formed under acidic conditions can be prone to rearrangement, especially if other reactive functionalities are present.[7][8] | 1. Use Milder Acidic Conditions: Employ a weaker Brønsted acid or a Lewis acid catalyst (e.g., Sn-Beta, metal-salen complexes) which can promote the reaction under less harsh conditions.[13] 2. Control Stoichiometry: Use a catalytic amount of acid rather than a stoichiometric or excess amount. |
| Low Yield Under Acidic Conditions | 1. Competing Polymerization: Epoxides, especially when activated by strong acids, can polymerize.[14] 2. Incomplete Reaction: The reaction may be slow and require more time to reach completion. | 1. Lower Temperature/Slow Addition: Run the reaction at a lower temperature and add the acid catalyst slowly to control the reaction rate and minimize side reactions. 2. Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration.[11] |
Visualizing the Reaction Mechanisms
Understanding the mechanistic pathways is key to rational troubleshooting. The following diagrams illustrate the distinct routes for acid- and base-catalyzed ring-opening.
Caption: Acid-catalyzed ring-opening of this compound.
Caption: Base-catalyzed ring-opening of this compound.
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for achieving regioselective ring-opening.
Protocol 1: Acid-Catalyzed Ring-Opening with Methanol
This procedure demonstrates the preferential attack at the more substituted carbon (C2) using a weak nucleophile under acidic conditions.
Objective: To synthesize 2-methoxy-1,1-diphenylethan-1-ol.
Materials:
-
This compound
-
Methanol (Anhydrous)
-
Sulfuric Acid (Concentrated)
-
Saturated Sodium Bicarbonate Solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equiv.) in anhydrous methanol (0.2 M solution).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. While stirring, add concentrated sulfuric acid (0.05 equiv.) dropwise via a dropping funnel over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-methoxy-1,1-diphenylethan-1-ol.
Protocol 2: Base-Catalyzed Ring-Opening with Sodium Azide
This protocol illustrates the SN2 attack at the less sterically hindered primary carbon (C1) using a strong nucleophile.
Objective: To synthesize 2-azido-2,2-diphenylethan-1-ol.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF, Anhydrous)
-
Water
-
Diethyl Ether
-
Round-bottom flask, magnetic stirrer, heating mantle
Procedure:
-
Setup: In a 100 mL round-bottom flask, suspend sodium azide (1.5 equiv.) and ammonium chloride (1.2 equiv.) in anhydrous DMF (0.3 M solution relative to the epoxide).
-
Substrate Addition: Add this compound (1.0 equiv.) to the suspension.
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC.
-
Quenching: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (50 mL).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing: Wash the combined organic layers with water (2 x 20 mL) and then with brine (20 mL) to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-azido-2,2-diphenylethan-1-ol.
References
- Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from https://www.chemistrysteps.com/epoxides-ring-opening-reactions/
- Filo. (2025). Treatment of 2,2-diphenyl oxirane with an aqueous acid yields. Retrieved from https://www.filo.pl/solution/treatment-of-2-2-diphenyl-oxirane-with-an-aqueou_1010101_121212121212
- MDPI. (n.d.). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Retrieved from https://www.mdpi.com/2073-4344/11/1/1
- [Filo. (2025). Treatment of 2,2-diphenyl oxirane with an aqueous acid yields: Diagram ... Retrieved from https://www.filo.pl/solution/treatment-of-2-2-diphenyl-oxirane-with-an-aqueou_1010101_121212121212
- Oregon State University. (n.d.). Electronic Effects in Epoxide Ring Opening.
- Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from https://www.masterorganicchemistry.com/2015/02/10/epoxide-ring-opening-with-base/
- OSTI.GOV. (n.d.). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Retrieved from https://www.osti.gov/servlets/purl/1435270
- Chad's Prep. (2018). 13.6 Ring Opening of Epoxides. YouTube. Retrieved from https://www.youtube.
- BenchChem. (n.d.). This compound | 882-59-7. Retrieved from https://www.benchchem.com/product/b42955-2-2-diphenyloxirane
- Master Organic Chemistry. (2015). Opening of Epoxides With Acid. Retrieved from https://www.masterorganicchemistry.com/2015/02/02/opening-of-epoxides-with-acid/
- ResearchGate. (n.d.). Microwave assisted ring opening reactions of sterically hindered epoxide with deactivated anilines in nitromethane solvent. Retrieved from https://www.researchgate.
- Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from https://www.chemistrysteps.com/reactions-of-epoxides-under-acidic-and-basic-conditions/
- Chad's Prep. (n.d.). Ring Opening of Epoxides. Retrieved from https://www.chadsprep.com/chads-organic-chemistry-videos/13-ethers-epoxides/13-6-ring-opening-of-epoxides/
- BenchChem. (2025). Technical Support Center: Optimization of Epoxide Ring-Opening Reactions. Retrieved from https://www.benchchem.
- ResearchGate. (2025). Mechanism of Electrocyclic Ring-Opening of Diphenyloxirane: 40 Years after Woodward and Hoffmann. Retrieved from https://www.researchgate.net/publication/230971035_Mechanism_of_Electrocyclic_Ring-Opening_of_Diphenyloxirane_40_Years_after_Woodward_and_Hoffmann
- BenchChem. (n.d.). Impact of steric hindrance on 4-Ethynyl-2,2-difluoro-1,3-benzodioxole reactivity. Retrieved from https://www.benchchem.com/technical-support-center/impact-of-steric-hindrance-on-4-ethynyl-2-2-difluoro-1-3-benzodioxole-reactivity
- Chemistry LibreTexts. (2024). 18.5: Reactions of Epoxides - Ring-opening. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(McMurry)/18%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/18.05%3A_Reactions_of_Epoxides_-_Ring-opening
- OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Retrieved from https://openstax.org/books/organic-chemistry/pages/18-5-reactions-of-epoxides-ring-opening
- MDPI. (n.d.). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. Retrieved from https://www.mdpi.com/2073-4344/13/1/1
- National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/93564
- ResearchGate. (n.d.). Scheme1.ReactionofF LP 1 with 2-methyloxirane (a), 2-phenyloxirane (b) and 2-(trifluoromethyl)oxirane( c). Retrieved from https://www.researchgate.net/figure/Scheme-1-Reaction-of-F-LP-1-with-2-methyloxirane-a-2-phenyloxirane-b-and-2_fig1_325658822
- CymitQuimica. (n.d.). CAS 882-59-7: this compound. Retrieved from https://cymitquimica.com/base/files/cas/882-59-7.html
- Dakenchem. (n.d.). Exploring the Properties and Applications of 2,3-Diphenyl-Oxirane. Retrieved from https://www.dakenchem.com/23-diphenyl-oxirane/
- BenchChem. (n.d.). Unraveling Dioxirane Reactivity: A Computational Showdown of Reaction Pathways. Retrieved from https://www.benchchem.
- Europe PMC. (n.d.). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Retrieved from https://europepmc.org/articles/PMC5548386
- BenchChem. (n.d.). Overcoming steric hindrance in reactions with 4-benzhydryl-N,N-dimethylaniline. Retrieved from https://www.benchchem.com/technical-support-center/overcoming-steric-hindrance-in-reactions-with-4-benzhydryl-n-n-dimethylaniline
- ResearchGate. (2019). How to overcome Steric Hindrance?. Retrieved from https://www.researchgate.net/post/How_to_overcome_Steric_Hindrance
- BenchChem. (n.d.). Overcoming steric hindrance in reactions with bulky benzoyl chlorides. Retrieved from https://www.benchchem.com/technical-support-center/overcoming-steric-hindrance-in-reactions-with-bulky-benzoyl-chlorides
- Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides- Ring-opening. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(McMurry)/18%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/18.06%3A_Reactions_of_Epoxides-_Ring-opening
- University of Michigan. (n.d.). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism. Retrieved from https://deepblue.lib.umich.edu/bitstream/handle/2027.42/143527/Nolte_2018_EpoxideRingOpening.pdf
- Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed. Retrieved from https://www.khanacademy.
- Arkivoc. (2022). Dienophilic reactivity of 2-phosphaindolizines: a conceptual DFT investigation. Retrieved from https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2022/127
- PubMed. (2019). A Computational Study on the Reaction Between Fisetin and 2,2-diphenyl-1-picrylhydrazyl (DPPH). Retrieved from https://pubmed.ncbi.nlm.nih.gov/30923925/
- ChemComplete. (2020). Base Catalyzed Epoxide Opening. YouTube. Retrieved from https://www.youtube.
- PubMed. (2018). Ring-opening of Epoxides Mediated by Frustrated Lewis Pairs. Retrieved from https://pubmed.ncbi.nlm.nih.gov/29882283/
- Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Retrieved from https://www.masterorganicchemistry.com/reaction-guide/reaction-of-epoxides-with-nucleophiles-under-basic-conditions/
- Khan Academy. (2012). Ring-opening reactions of epoxides: Strong nucleophiles. YouTube. Retrieved from https://www.youtube.
- The Organic Chemistry Tutor. (2020). How to Analyze Nucleophiles & Electrophiles to Predict EVERY ORGANIC CHEMISTRY REACTION! MCAT O-CHEM. YouTube. Retrieved from https://www.youtube.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Treatment of 2,2-diphenyl oxirane with an aqueous acid yields: (A) Struc.. [askfilo.com]
- 8. Treatment of 2,2-diphenyl oxirane with an aqueous acid yields: [Diagram .. [askfilo.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. par.nsf.gov [par.nsf.gov]
Technical Support Center: Optimizing Reaction Conditions for 2,2-Diphenyloxirane Ring-Opening
Welcome to the technical support center for the ring-opening of 2,2-diphenyloxirane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this versatile chemical transformation. The unique structural features of this compound, specifically the gem-diphenyl substitution, heavily influence the regioselectivity of its ring-opening reactions, making a nuanced understanding of reaction conditions paramount for success.[1]
This center is structured to address common challenges and frequently asked questions in a direct, question-and-answer format. We will delve into the mechanistic underpinnings of the reaction to explain the "why" behind experimental choices, ensuring you can not only solve immediate issues but also proactively design more robust reaction protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanistic pathways for the ring-opening of this compound?
A1: The ring-opening of this compound, like other epoxides, can proceed through two primary mechanistic pathways, the choice of which is dictated by the reaction conditions (acidic vs. basic/nucleophilic).[2][3]
-
Acid-Catalyzed (SN1-like): Under acidic conditions, the epoxide oxygen is first protonated, forming a good leaving group.[4][5] This is followed by nucleophilic attack. Due to the two phenyl groups, the carbon atom to which they are attached can stabilize a partial positive charge, giving the transition state significant SN1 character.[3][4][6] Consequently, the nucleophile will preferentially attack the more substituted carbon (the one bearing the two phenyl groups).[4][5][6]
-
Base-Catalyzed/Nucleophilic (SN2): Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via a classic SN2 mechanism.[7][8][9] The nucleophile directly attacks one of the epoxide carbons, forcing the ring to open. In this scenario, steric hindrance is the dominant factor, and the nucleophile will attack the less sterically hindered carbon—the unsubstituted CH₂ group.[4][7][9]
Q2: How does the gem-diphenyl substitution on this compound affect its reactivity compared to other epoxides?
A2: The gem-diphenyl substitution has a profound electronic and steric influence. Electronically, the two phenyl groups can stabilize a developing positive charge on the adjacent carbon, which strongly favors an SN1-like pathway under acidic conditions, leading to excellent regioselectivity for attack at the tertiary carbon.[1][6] Sterically, the bulky phenyl groups significantly hinder nucleophilic attack at the C2 position, making the C3 (CH₂) position the overwhelmingly preferred site of attack for strong nucleophiles in SN2 reactions.[4][7]
Q3: What are some common nucleophiles used for the ring-opening of this compound?
A3: A wide variety of nucleophiles can be employed, leading to a diverse array of functionalized products.[1][10][11] Common examples include:
-
Oxygen Nucleophiles: Water, alcohols, and phenols to produce diols and ether-alcohols.[1]
-
Nitrogen Nucleophiles: Amines and azides to synthesize β-amino alcohols.[1]
-
Carbon Nucleophiles: Grignard reagents and organolithium compounds to form new carbon-carbon bonds.[9]
-
Halide Nucleophiles: Using hydrohalic acids (HCl, HBr, HI) to generate halohydrins.[5][8]
Troubleshooting Guides
Issue 1: Low or No Conversion
Q: I'm not observing any significant product formation. What are the likely causes and how can I fix it?
A: Low or no conversion in epoxide ring-opening reactions can often be traced back to a few key factors.
-
Insufficient Catalyst Activity (Acid-Catalyzed): If you are using a Lewis acid or a Brønsted acid, it may not be strong enough to sufficiently activate the epoxide.[12][13][14]
-
Solution: Consider switching to a stronger Lewis acid (e.g., BF₃·OEt₂, TiCl₄, Sc(OTf)₃) or a stronger Brønsted acid (e.g., H₂SO₄, HClO₄).[15] Be cautious, as overly harsh conditions can lead to side reactions. Perform small-scale catalyst screening to find the optimal balance.
-
-
Poor Nucleophile Strength (Base-Catalyzed): If you are relying on a direct SN2 attack, your nucleophile may not be potent enough to open the epoxide ring without catalytic activation.
-
Solution: If possible, deprotonate your nucleophile to increase its strength (e.g., use an alkoxide instead of an alcohol). Alternatively, adding a Lewis acid can activate the epoxide, allowing a weaker nucleophile to react.[16]
-
-
Low Reaction Temperature: The activation energy for the ring-opening may not be met at the current temperature.
-
Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. A good starting point is to reflux in a suitable solvent.
-
-
Solvent Effects: The choice of solvent can significantly impact reaction rates.[17]
-
Solution: For SN1-like reactions, polar protic solvents can help stabilize the developing charge in the transition state. For SN2 reactions, polar aprotic solvents (e.g., DMF, DMSO) can enhance the nucleophilicity of anionic nucleophiles.
-
Issue 2: Poor Regioselectivity
Q: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?
A: Achieving high regioselectivity is a matter of pushing the reaction decisively down either the SN1 or SN2 pathway.
-
Ambiguous Reaction Conditions: Using a weak acid with a strong nucleophile, for instance, can create a scenario where both mechanisms compete.
-
To Favor SN1 (Attack at the Diphenyl-Substituted Carbon):
-
To Favor SN2 (Attack at the CH₂ Carbon):
-
Issue 3: Unwanted Side Reactions
Q: I'm observing the formation of byproducts, such as diols or polymers. How can I minimize these?
A: Side reactions are common in epoxide chemistry, but they can be managed with careful control of reaction conditions.
-
Diol Formation: This is typically caused by the presence of water acting as a nucleophile, especially under acidic conditions.[2]
-
Solution: Ensure all reagents and solvents are rigorously dried. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. If your desired nucleophile is an alcohol, use it as the solvent to outcompete any trace water.
-
-
Polymerization: Epoxides, particularly when activated by strong acids, can undergo cationic ring-opening polymerization.[12]
-
Solution: Add the epoxide slowly to the reaction mixture containing the nucleophile and catalyst. This keeps the instantaneous concentration of the epoxide low, favoring the intermolecular reaction with the nucleophile over polymerization. Running the reaction at a lower temperature can also help.
-
Experimental Protocols & Data
Protocol 1: Acid-Catalyzed Methanolysis (SN1-like Pathway)
This protocol describes the ring-opening of this compound with methanol, catalyzed by sulfuric acid, to yield 2-methoxy-2,2-diphenylethan-1-ol.
-
Reaction Setup: To a solution of this compound (1.0 g, 5.1 mmol) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid (0.1 mL) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Base-Catalyzed Azide Addition (SN2 Pathway)
This protocol describes the ring-opening of this compound with sodium azide to yield 1-azido-2,2-diphenylethan-2-ol.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 5.1 mmol) and sodium azide (0.50 g, 7.7 mmol) in a mixture of methanol (15 mL) and water (5 mL).
-
Reaction Conditions: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Add water (20 mL) to the residue and extract the product with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the product.
Data Summary: Regioselectivity under Various Conditions
| Catalyst/Conditions | Nucleophile | Major Product | Mechanism | Regioselectivity (C2:C1 attack) |
| H₂SO₄ (cat.) | CH₃OH | 2-methoxy-2,2-diphenylethan-1-ol | SN1-like | >95:5 |
| NaOCH₃ | CH₃OH | 1-methoxy-2,2-diphenylethan-2-ol | SN2 | <5:95 |
| HCl | H₂O/THF | 2-chloro-2,2-diphenylethan-1-ol | SN1-like | >95:5 |
| NaN₃ | CH₃OH/H₂O | 1-azido-2,2-diphenylethan-2-ol | SN2 | <5:95 |
Visualizing Reaction Pathways
To further clarify the decision-making process in optimizing your reaction, the following diagrams illustrate the key mechanistic pathways.
Caption: Mechanistic pathways for epoxide ring-opening.
Caption: Troubleshooting workflow for optimizing reactions.
References
- Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism.
- Solvent effect on regioselectivity of epoxide ring opening in styrene oxide by O- and N-nucleophiles in neutral and basic media.
- Technical Support Center: Optimization of Epoxide Ring-Opening Reactions.BenchChem, 2025. URL
- Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermedi
- How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide.
- How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide.PMC - NIH, 2021. URL
- Ring Opening of Epoxides.Chad's Prep®. URL
- How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide.
- This compound | 882-59-7.BenchChem. URL
- Epoxides Ring-Opening Reactions.Chemistry Steps. URL
- Opening of Epoxides With Acid.Master Organic Chemistry, 2015. URL
- Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings.ChemRxiv, 2025. URL
- Epoxide Ring Opening With Base.Master Organic Chemistry, 2015. URL
- Regioselectivity of epoxide opening reactions under basic and acidic...
- Mechanism of electrocyclic ring-opening of diphenyloxirane: 40 years after Woodward and Hoffmann.PubMed, 2009. URL
- Epoxide Reactions Explained: Definition, Examples, Practice & Video Lessons.Pearson. URL
- Technical Support Center: Regioselective Opening of Unsymmetrical Epoxides.BenchChem, 2025. URL
- 18.6: Reactions of Epoxides - Ring-opening.Chemistry LibreTexts, 2024. URL
- Solvent-free ring opening reaction of epoxides using quaternary ammonium salts as catalyst | Request PDF.
- 15.8: Opening of Epoxides.Chemistry LibreTexts, 2020. URL
- Mechanism of Electrocyclic Ring-Opening of Diphenyloxirane: 40 Years after Woodward and Hoffmann.
- Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity.Unpublished. URL
- Buy this compound | 882-59-7.Smolecule. URL
- This compound | C14H12O | CID 93564.PubChem - NIH. URL
- Ring-Opening Reactions of 2,2-Dimethyloxetane: A Technical Guide.BenchChem. URL
- CAS 882-59-7: this compound.CymitQuimica. URL
- Treatment of 2,2-diphenyl oxirane with an aqueous acid yields.Filo, 2025. URL
- Ring-Opening Reactions of 2,2-Dimethyloxetane: A Technical Guide.BenchChem. URL
- 13.6 Ring Opening of Epoxides | Organic Chemistry.YouTube, 2021. URL
- 18.6: Reactions of Epoxides- Ring-opening.Chemistry LibreTexts, 2024. URL
- Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.Journal of Synthetic Chemistry, 2023. URL
- Epoxide Syntheses and Ring-Opening Reactions in Drug Development.MDPI, 2020. URL
- Epoxide Synthesis and Ring-Opening Reactions.Encyclopedia.pub, 2020. URL
- Ring opening reactions of epoxides: Acid-c
- Base Catalyzed Epoxide Opening.YouTube, 2020. URL
- Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism.ScienceDirect. URL
- Main reactions of epoxidation and oxirane ring-opening process.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Treatment of 2,2-diphenyl oxirane with an aqueous acid yields: (A) Struc.. [askfilo.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buy this compound | 882-59-7 [smolecule.com]
- 11. CAS 882-59-7: this compound | CymitQuimica [cymitquimica.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Byproducts of 2,2-Diphenyloxirane Hydrolysis
Welcome to the technical support center for the hydrolysis of 2,2-diphenyloxirane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions (FAQs) that may arise during experimentation.
I. Understanding the Reaction: Core Principles
The hydrolysis of epoxides, such as this compound, is a fundamental reaction in organic synthesis that yields 1,2-diols.[1][2][3][4][5] This process can be catalyzed by either acid or base, and the choice of catalyst significantly influences the reaction mechanism and the potential for byproduct formation.[1][2][3][4][5]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack by water.[1][2][3][4][5] For an unsymmetrical epoxide like this compound, the nucleophilic attack preferentially occurs at the more substituted carbon atom due to the stabilization of the partial positive charge by the two phenyl groups.[1][4] This reaction proceeds through a mechanism that has characteristics of both SN1 and SN2 pathways.[2][6] The expected product is 1,1-diphenyl-1,2-ethanediol.
Base-Catalyzed Hydrolysis
In the presence of a base, the hydroxide ion acts as the nucleophile and attacks the epoxide ring.[1][2][3][4][5] This reaction follows a classic SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom.[1][4][6] In the case of this compound, the attack will occur at the unsubstituted carbon, also leading to the formation of 1,1-diphenyl-1,2-ethanediol.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions related to the byproducts of this compound hydrolysis.
Q1: My reaction mixture shows multiple spots on TLC analysis besides the expected diol. What are the likely byproducts?
A1: The formation of byproducts in the hydrolysis of this compound can be attributed to several factors, primarily related to the reaction conditions.
-
Rearrangement Products: Under acidic conditions, the carbocation-like intermediate can undergo rearrangement.[7] For this compound, a phenyl group can migrate, leading to the formation of diphenylacetaldehyde. This is a common byproduct in acid-catalyzed epoxide ring-opening reactions.
-
Polymerization: Epoxides can polymerize, especially in the presence of strong acids or bases and at higher concentrations.[8] This results in the formation of polyethers, which will appear as a smear or a series of spots at the baseline of the TLC plate.
-
Incomplete Reaction: The presence of unreacted this compound is also a possibility, especially if the reaction time was insufficient or the catalyst concentration was too low.
Troubleshooting & Optimization:
| Issue | Recommended Action | Scientific Rationale |
| Presence of Rearrangement Products | Use milder acidic conditions (e.g., dilute acetic acid instead of sulfuric acid) or switch to a base-catalyzed method. | Milder acids reduce the stability and lifetime of the carbocation intermediate, minimizing the likelihood of rearrangement. Basic conditions avoid the formation of a carbocation altogether.[1][4][6] |
| Polymerization | Perform the reaction at a lower temperature and with slower addition of the catalyst. Use a more dilute solution of the epoxide. | Lower temperatures and slower catalyst addition help to control the reaction rate and dissipate heat, reducing the chance of uncontrolled polymerization. Dilution disfavors intermolecular reactions. |
| Incomplete Reaction | Increase the reaction time, catalyst concentration, or temperature. Monitor the reaction progress by TLC until the starting material is consumed. | These adjustments will increase the rate of the desired hydrolysis reaction, driving it to completion. |
Q2: The yield of my desired 1,1-diphenyl-1,2-ethanediol is consistently low. How can I improve it?
A2: Low yields can be a result of byproduct formation, as discussed in Q1, or suboptimal reaction conditions.
Troubleshooting & Optimization:
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity.[9] A solvent that can solvate both the epoxide and the aqueous acid or base is ideal. Mixtures of water with co-solvents like THF or acetone are commonly used.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions.[10] It is crucial to find the optimal temperature that favors the desired hydrolysis without significant byproduct formation. Running the reaction at room temperature or with gentle heating is often a good starting point.
-
pH Control: The pH of the reaction mixture is critical.[11] For acid-catalyzed hydrolysis, a pH between 3 and 5 is often effective. For base-catalyzed hydrolysis, a pH above 10 is typically required.
Q3: How can I effectively purify the 1,1-diphenyl-1,2-ethanediol from the reaction byproducts?
A3: Purification can often be achieved through standard laboratory techniques.
Purification Strategy:
| Technique | Application |
| Liquid-Liquid Extraction | This is a crucial first step to separate the organic products from the aqueous reaction mixture and the catalyst. Use a suitable organic solvent like ethyl acetate or dichloromethane.[12] |
| Column Chromatography | This is the most effective method for separating the desired diol from unreacted starting material and rearrangement byproducts. A silica gel column with a gradient elution of hexane and ethyl acetate is typically effective. |
| Recrystallization | If the diol is a solid, recrystallization can be a highly effective final purification step to obtain a high-purity product.[12] |
III. Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
-
Dissolve this compound (1.0 g, 5.1 mmol) in 20 mL of a 1:1 mixture of acetone and water.
-
Add 2-3 drops of concentrated sulfuric acid to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Once the starting material is consumed, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Base-Catalyzed Hydrolysis of this compound
-
Dissolve this compound (1.0 g, 5.1 mmol) in 20 mL of a 1:1 mixture of THF and water.
-
Add sodium hydroxide (0.4 g, 10 mmol) to the solution.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
IV. Visualizing the Mechanisms
Diagram 1: Acid-Catalyzed Hydrolysis and Rearrangement
Caption: Stepwise workflow for the base-catalyzed hydrolysis of this compound.
V. References
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
BYJU'S. (n.d.). Epoxide Reactions. [Link]
-
Organic Chemistry: A Tenth Edition. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. [Link]
-
Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. [Link]
-
Chemistry LibreTexts. (2024, January 16). 3.5: Reactions of Epoxides- Ring-opening. [Link]
-
Wikipedia. (n.d.). Epoxide. [Link]
-
Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]
-
Rydberg, P. M., et al. (2012). Determinants of Reactivity and Selectivity in Soluble Epoxide Hydrolase from Quantum Mechanics/Molecular Mechanics Modeling. Biochemistry, 51(5), 1030-1041. [Link]
-
National Center for Biotechnology Information. (n.d.). Aqueous-phase aminolysis: approach for the analysis of epoxides in water. [Link]
-
Chemistry LibreTexts. (2023, July 21). 3.7: Reactions of Epoxides- Ring-opening. [Link]
-
National Center for Biotechnology Information. (n.d.). Entropic factors provide unusual reactivity and selectivity in epoxide-opening reactions promoted by water. [Link]
-
National Center for Biotechnology Information. (n.d.). The Development of Endo-Selective Epoxide-Opening Cascades in Water. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
HYDROLYSIS. (n.d.). [Link]
-
Ferreira, M. M. C. (2010). Theoretical Study of Acid-Catalyzed Hydrolysis of Epoxides. The Journal of Physical Chemistry A, 114(15), 5187-5194. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. aakash.ac.in [aakash.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. web.viu.ca [web.viu.ca]
- 8. Epoxide - Wikipedia [en.wikipedia.org]
- 9. Entropic factors provide unusual reactivity and selectivity in epoxide-opening reactions promoted by water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jsynthchem.com [jsynthchem.com]
- 11. The Development of Endo-Selective Epoxide-Opening Cascades in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Epoxidation of 1,1-Diphenylethylene
Welcome to the technical support center for the epoxidation of 1,1-diphenylethylene. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this important transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yields and obtain high-purity 1,1-diphenyloxirane.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to directly address the most common issues encountered during the epoxidation of 1,1-diphenylethylene.
Q1: My reaction yield is consistently low. What are the most common causes?
Low yield in this epoxidation is a frequent issue stemming from several potential sources. A systematic approach to troubleshooting is crucial.
-
Sub-optimal Reagent Choice: The stability and reactivity of the epoxidizing agent are paramount. While meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent, its purity can be a factor.[1][2] Older or improperly stored m-CPBA can degrade, reducing its effective concentration. For substrates sensitive to acidic conditions, reagents like dimethyldioxirane (DMDO) or catalytic systems with hydrogen peroxide may offer better results.[3][4]
-
Side Reactions: The primary culprit for yield loss is often the formation of byproducts. The product, 1,1-diphenyloxirane, is susceptible to acid-catalyzed ring-opening, especially in the presence of the meta-chlorobenzoic acid byproduct from m-CPBA.[5][6] This can lead to the formation of diols or other rearranged products.
-
Incomplete Reaction: Insufficient reaction time or sub-optimal temperature can lead to incomplete conversion of the starting material. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to ensure the reaction has gone to completion.
-
Workup and Purification Losses: The epoxide product can be sensitive. Emulsion formation during aqueous workup or degradation on silica gel during chromatography can significantly reduce the isolated yield.
A logical workflow for diagnosing low yield is presented below.
Caption: Troubleshooting workflow for low yield.
Q2: I'm observing significant byproduct formation. What are they and how can I minimize them?
The most common byproduct is the diol, formed from the acid-catalyzed ring-opening of the epoxide product.[5][7] The acidic byproduct of m-CPBA (m-chlorobenzoic acid) can catalyze this process.[5]
Strategies to Minimize Byproducts:
-
Buffer the Reaction: Adding a mild base, such as sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄), to the reaction mixture can neutralize the acidic byproduct as it forms, thus preventing epoxide opening.
-
Control Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can slow down the rate of the undesired ring-opening reaction more than the desired epoxidation.[1]
-
Use a Non-Acidic Oxidant: Switching to an alternative, non-acidic epoxidizing system can be highly effective.
-
Dimethyldioxirane (DMDO): Generated in situ from Oxone and acetone, DMDO is a powerful but neutral oxidant that often gives clean reactions with no acidic byproducts.[8]
-
Catalytic Hydrogen Peroxide Systems: Metal-catalyzed systems (e.g., using manganese or rhenium catalysts) with hydrogen peroxide are becoming more common as they are environmentally benign, with water being the only byproduct.[3][9][10]
-
The diagram below illustrates the desired epoxidation pathway versus the common acid-catalyzed side reaction.
Caption: Desired vs. undesired reaction pathways.
Q3: Which epoxidation agent is best for 1,1-diphenylethylene?
The "best" agent depends on the specific requirements of your synthesis, such as scale, sensitivity of other functional groups, and cost.
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| m-CPBA | DCM or CHCl₃, 0°C to RT[1] | Commercially available, easy to handle, generally high yields.[1] | Acidic byproduct can cause ring-opening; requires purification to remove benzoic acid.[5] |
| DMDO | Acetone/H₂O, RT | Neutral conditions, volatile byproduct (acetone), very clean reactions.[8] | Must be prepared in situ; Oxone can be heterogeneous. |
| H₂O₂ / Rhenium Catalyst | DCM, often with a pyridine co-catalyst[3] | High atom economy, water is the only byproduct, catalytic.[10] | Catalyst can be expensive; requires careful control of H₂O₂ addition.[3] |
| H₂O₂ / Manganese Catalyst | Bicarbonate buffer[3] | Inexpensive and environmentally friendly catalyst system. | May require excess H₂O₂; reaction rates can be slower. |
Q4: How should I monitor the reaction progress effectively?
Effective monitoring is key to achieving high yields by ensuring the reaction is stopped at the optimal time.
-
Thin Layer Chromatography (TLC): This is the most common method.
-
Mobile Phase: A good starting point is a hexane/ethyl acetate mixture (e.g., 9:1 or 4:1).
-
Visualization: 1,1-diphenylethylene is UV active. The epoxide product is also UV active but will have a different Rf value. Staining with potassium permanganate (KMnO₄) can also be used; the starting alkene will react readily (yellow spot on a purple background), while the epoxide will be much less reactive.
-
Procedure: Co-spot the starting material and the reaction mixture on the same TLC plate. The disappearance of the starting material spot indicates the reaction is complete.
-
Q5: What are the best practices for workup and purification of 1,1-diphenyloxirane?
A careful workup is critical to prevent degradation of the sensitive epoxide product.
-
Quenching: After the reaction is complete (as determined by TLC), cool the mixture to 0 °C. Quench excess oxidant by adding a reducing agent. A 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) is effective. Stir for 15-20 minutes.
-
Washing: Transfer the mixture to a separatory funnel.
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This is a crucial step to remove the acidic byproduct (e.g., m-chlorobenzoic acid), which minimizes acid-catalyzed ring-opening.[7][11]
-
Wash with brine (saturated NaCl solution) to aid in separating the organic and aqueous layers.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification:
-
Recrystallization: If the crude product is a solid and relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be a very effective purification method.
-
Column Chromatography: If chromatography is necessary, consider using neutral alumina instead of silica gel. Silica gel is acidic and can cause the epoxide to decompose on the column. If silica gel must be used, it can be pre-treated by flushing the column with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (~1%).
-
Detailed Experimental Protocols
Protocol 1: Epoxidation using m-CPBA with Bicarbonate Buffer
This protocol is a robust method for general laboratory use, incorporating a buffer to mitigate byproduct formation.
Caption: Workflow for m-CPBA epoxidation.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,1-diphenylethylene (1.0 eq) and sodium bicarbonate (2.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0 °C.
-
Reagent Addition: Add solid meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq) in small portions over 15 minutes. Caution: m-CPBA is a potentially explosive peroxide and should be handled with care.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (9:1 Hexanes:EtOAc). The reaction is complete when the starting alkene spot is no longer visible.
-
Workup: Cool the reaction mixture back to 0 °C and quench by slowly adding 10% aqueous sodium sulfite solution. Stir vigorously for 20 minutes.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on neutral alumina.
References
- Synthesis of epoxides. Organic Chemistry Portal. [Link]
- Aldehyde-catalyzed epoxidation of unactivated alkenes with aqueous hydrogen peroxide. PubMed Central (PMC). [Link]
- The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. Oriental Journal of Chemistry. [Link]
- m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]
- Aldehyde-catalyzed epoxidation of unactivated alkenes with aqueous hydrogen peroxide. Semantic Scholar. [Link]
- Formation of epoxides from alkenes using m-CPBA. Master Organic Chemistry. [Link]
- Oxidation of Alkenes - Epoxidation and Hydroxyl
- Epoxidation, Dihydroxylation, and the Utility of Epoxides and Diols. UT Southwestern Research Labs. [Link]
- Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides. Chemistry Steps. [Link]
- ROOM TEMPERATURE EPOXIDATION OF ALKENES WITH HYDROGEN PEROXIDE CATALYZED BY HETEROPOLYOXOMETALATE. Rasayan Journal of Chemistry. [Link]
- Asymmetric Epoxidation of 1,1-Disubstituted Terminal Olefins by Chiral Dioxirane via a Planar-like Transition State.
- Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]
- Purification method of 1,1-diphenylethylene.
- The First Practical Method for Asymmetric Epoxid
- Epoxidation, Anti-Dihydroxylation, and Syn-Dihydroxyl
- Applications of 1,1-diphenylethylene chemistry in anionic synthesis of polymers with controlled structures.
- Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
- Preparation method of 1,1-diphenyl ethane.
- De Novo Synthesis of Phenolic Dihydroxanthene Near-Infrared Emitting Fluorophores.
- Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
- Ring Opening of Epoxides. YouTube. [Link]
- Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. MDPI. [Link]
- Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]
- Dioxirane, dimethyl- (procedure). Organic Syntheses. [Link]
- A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol.
- Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3.
- One-Pot Synthesis of New 4,5,6,7-tetrahydro-3H-[1][3]dithiolo[3,4-b]pyridines Starting from N,N'-Diphenyldithiomalondiamide. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 4. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Aldehyde-catalyzed epoxidation of unactivated alkenes with aqueous hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Catalyst Deactivation in 2,2-Diphenyloxirane Polymerization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to troubleshooting catalyst deactivation in the polymerization of 2,2-diphenyloxirane. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving controlled and efficient polymerization. We will explore common experimental issues, delve into the underlying chemical mechanisms, and provide actionable protocols to enhance catalyst longevity and experimental reproducibility.
Part 1: Troubleshooting Guide
This section addresses specific problems encountered during the polymerization of this compound. Each issue is analyzed by potential cause, followed by recommended solutions grounded in scientific principles.
Issue 1: Low or No Monomer Conversion
Your reaction is set up, but after the expected duration, analysis (e.g., NMR, GC) shows little to no consumption of the this compound monomer.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Catalyst Poisoning | Solution: Rigorously purify all reagents and solvents. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Rationale: Catalysts, especially Lewis acids used in cationic polymerization and organometallic complexes, have active sites that can be irreversibly blocked by foreign substances.[1][2] Common poisons include trace amounts of water, alcohols, amines, or sulfur compounds.[2][3] These substances can coordinate strongly to the catalyst's metal center, preventing the epoxide monomer from binding and thus inhibiting initiation. |
| Inactive Catalyst | Solution: Verify the catalyst's activity and ensure it was handled and stored under appropriate inert and anhydrous conditions. For some systems, a pre-activation step may be necessary.[3] Rationale: Many catalysts are sensitive to air and moisture, leading to degradation over time. For instance, some coordination catalysts require a co-catalyst or a specific pre-contact time to form the active species before the monomer is introduced.[4] |
| Insufficient Reaction Temperature | Solution: Gradually increase the reaction temperature while monitoring for polymerization. Rationale: The initiation and propagation steps of polymerization have activation energy barriers that must be overcome. While higher temperatures can risk catalyst degradation, an insufficient temperature may result in a reaction rate that is too slow to be practical.[3] |
Issue 2: Polymerization Starts but Terminates Prematurely
The reaction initiates successfully, but stops before reaching high monomer conversion, often resulting in low molecular weight polymers.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Chain Transfer to Impurities | Solution: Implement stringent purification protocols for the monomer and solvent. Key impurities to remove are water and other protic species. Rationale: In both cationic and anionic polymerization, protic impurities (like water or alcohols) can act as chain transfer agents.[3] In cationic polymerization, water can terminate a growing polymer chain by reacting with the cationic end. In anionic polymerization, a protic agent will protonate the propagating alkoxide, terminating the chain.[5] |
| Thermal Degradation of the Catalyst | Solution: Optimize the reaction temperature. Run the polymerization at the lowest effective temperature. If high temperatures are required, select a catalyst with known high thermal stability. Rationale: Catalysts can undergo structural changes or decomposition at elevated temperatures, leading to a loss of active sites over time.[1] This is a common issue in processes that require prolonged heating to achieve high conversion.[6][7] |
| Side Reactions with Monomer/Polymer | Solution: Adjust monomer concentration and reaction temperature. Rationale: In some systems, the catalyst or the active chain end can react with the polymer backbone, leading to side reactions that terminate the chain. For example, in cationic polymerization, "back-biting" can occur where the active chain end attacks an ether linkage in its own chain, forming a stable cyclic oligomer and terminating the linear growth.[8] |
Issue 3: Inconsistent Results and Poor Reproducibility
You observe significant variations in polymerization rate, final molecular weight, and polydispersity (PDI) between different experimental batches.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Atmospheric Contamination | Solution: Utilize a glovebox or advanced Schlenk line techniques for all manipulations. Ensure all glassware is rigorously dried in an oven and cooled under vacuum or an inert gas stream. Rationale: The primary cause of inconsistency is often variable contamination by water and oxygen.[3] Even minute differences in atmospheric exposure can introduce enough impurities to significantly alter the concentration of active catalytic species from one run to the next. |
| Variable Reagent Purity | Solution: Purify reagents immediately before use or use reagents from a freshly opened bottle. Do not use old monomers or solvents that may have degraded or absorbed moisture. Rationale: The purity of monomers and solvents can degrade over time. For instance, epoxides can slowly hydrolyze or oligomerize upon storage. Using reagents of consistent, high purity is critical for reproducible results.[3] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of catalyst deactivation in epoxide polymerization?
Catalyst deactivation can be broadly categorized into three main types:
-
Chemical Deactivation (Poisoning): This occurs when impurities in the reaction mixture, such as water, alcohols, or amines, bind strongly to the catalyst's active sites, rendering them inactive. This is often irreversible.[1][2]
-
Thermal Deactivation (Degradation): High temperatures can cause the catalyst's structure to change, leading to a loss of activity. This can involve the aggregation of metal centers or the decomposition of organic ligands.[9][10]
-
Mechanical Deactivation (Fouling): This is more common in heterogeneous catalysis, where the catalyst surface becomes coated with solid deposits, like high molecular weight polymer or char, blocking access to the active sites.[1][2]
Q2: How do trace impurities like water specifically affect cationic vs. anionic polymerization of this compound?
The effect is detrimental in both cases but through different mechanisms:
-
In Cationic Polymerization: Water is a potent inhibitor. Lewis acid catalysts (e.g., BF₃, AlCl₃) react with trace water to form Brønsted acids (e.g., H⁺[BF₃OH]⁻). These strong acids can initiate polymerization in an uncontrolled manner, leading to a broad molecular weight distribution and often premature termination.[3] Water can also directly attack the propagating carbocationic chain end, terminating the chain.
-
In Anionic Polymerization: This mechanism relies on highly reactive anionic initiators and propagating alkoxide chain ends. Water and other protic impurities will rapidly protonate these anions, terminating the polymerization. This is why anionic polymerizations require exceptionally stringent anhydrous conditions to achieve a "living" character.[3][11]
Q3: Can the choice of solvent influence catalyst deactivation?
Absolutely. The solvent plays a critical role:
-
Polarity: Highly polar solvents can sometimes coordinate to the catalyst's active site, competing with the monomer and slowing the reaction. However, some polarity is often needed to dissolve the catalyst and polymer.[3]
-
Protic vs. Aprotic: Polar protic solvents like alcohols are generally avoided as they can act as potent chain transfer agents or catalyst poisons.[3] Polar aprotic solvents like THF or DMF are often a better choice, but they must be scrupulously dried.[3][12]
-
Coordinating Ability: Solvents like THF can be coordinating. In some systems, this can stabilize the catalyst, but in others, it can inhibit activity by competing for the active site. A solvent screen is often a necessary part of optimizing a new polymerization system.[3]
Q4: Are there general-purpose inhibitors that can prevent premature termination?
Yes, but their use is mechanism-specific.
-
For Cationic Polymerization , adding a non-nucleophilic, sterically hindered base (e.g., 2,6-di-tert-butylpyridine) can be effective. This base is able to "scavenge" stray protons that could cause uncontrolled initiation or termination, without interfering with the Lewis acid-catalyzed polymerization at the desired active site.[3]
-
For Anionic Polymerization , the concept of an inhibitor is less common. The focus is almost exclusively on eliminating electrophilic and protic impurities that would quench the anionic species.
-
Radical inhibitors (e.g., BHT) are generally not effective unless a radical-based side reaction is specifically identified, which is less common for epoxide polymerization.[3]
Part 3: Visual Aids & Data
Catalyst Deactivation Pathways
This diagram illustrates the primary mechanisms by which a catalyst can become deactivated during epoxide polymerization, focusing on poisoning by common impurities.
Caption: Troubleshooting workflow for polymerization.
Table: Summary of Common Catalyst Poisons and Their Effects
| Poison Class | Examples | Affected Polymerization Type(s) | Mechanism of Deactivation |
| Protic Species | Water, Alcohols, Carboxylic Acids | Cationic, Anionic, Coordination | Reacts with Lewis acids, protonates anionic species, acts as a chain transfer agent. [3][13][5] |
| Lewis Bases | Amines, Phosphines, Thiols | Cationic, Coordination | Forms a strong, non-reactive coordinate bond with the metal center of the catalyst. [14] |
| Oxygen | O₂ | Anionic, some Coordination | Can oxidize anionic species or sensitive organometallic catalysts. |
| Sulfur Compounds | Thiols, Sulfides | Coordination (especially late transition metals) | Strong coordination to metal centers, leading to irreversible poisoning. [2] |
Part 4: Experimental Protocol
Protocol for Rigorous Solvent and Monomer Purification
This protocol is essential for minimizing catalyst deactivation due to impurities.
Objective: To obtain anhydrous and deoxygenated solvent (e.g., THF) and this compound monomer suitable for sensitive polymerization reactions.
Materials:
-
Solvent (e.g., THF, HPLC grade)
-
This compound monomer
-
Drying agent (e.g., CaH₂ for pre-drying, Na/benzophenone for final drying of THF)
-
Inert gas (Argon or Nitrogen, high purity)
-
Schlenk line or glovebox
-
Oven-dried glassware
Procedure:
-
Glassware Preparation:
-
Thoroughly clean all glassware.
-
Dry in an oven at >120 °C for at least 4 hours.
-
Assemble the distillation apparatus while hot and immediately place it under vacuum, then backfill with inert gas. Repeat this cycle 3 times.
-
-
Solvent Purification (Example: THF):
-
Pre-drying: Stir THF over calcium hydride (CaH₂) overnight under an inert atmosphere to remove the bulk of water.
-
Final Drying & Deoxygenation: Decant the pre-dried THF into a separate, oven-dried flask containing sodium metal and a small amount of benzophenone under inert gas.
-
Gently heat the mixture to reflux. A deep blue or purple color indicates that the solvent is anhydrous and oxygen-free. If the color is not present, more sodium may be required.
-
Distill the solvent directly from the blue/purple solution into the reaction flask immediately before use.
-
-
Monomer Purification (this compound):
-
Dissolve the crude monomer in a suitable, dry, non-polar solvent (e.g., toluene).
-
Stir over freshly activated molecular sieves or calcium hydride for several hours to remove water.
-
Filter the solution under an inert atmosphere.
-
Remove the solvent under reduced pressure.
-
Distill the monomer under high vacuum from calcium hydride to obtain a pure, dry sample.
-
Store the purified monomer in a glovebox.
-
References
- Catalyst deactivation mechanisms and how to prevent them. (2025). Google Cloud.
- Lidston, C. A. L., Abel, B. A., & Coates, G. W. (2020). Bifunctional Catalysis Prevents Inhibition in Reversible-Deactivation Ring-Opening Copolymerizations of Epoxides and Cyclic Anhydrides. Journal of the American Chemical Society.
- Lidston, C. A. L., Abel, B. A., & Coates, G. W. Bifunctional Catalysis Prevents Inhibition in Reversible-Deactivation Ring-Opening Copolymerizations of Epoxides and Cyclic Anhydrides. eScholarship.org.
- Preventing epoxide polymerization during (S)-Dodecyloxirane reactions. (2025). BenchChem.
- Mechanisms of catalyst deactiv
- SYNTHESIS AND MODIFICATION OF AN EPOXIDE-CONTAINING POLYMER PREPARED USING RING OPENING METATHESIS POLYMERIZ
- Mechanisms of catalyst deactivation.
- Structure, Activity, and Deactivation Mechanisms in Double Metal Cyanide Catalysts for the Production of Polyols. (2015).
- Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. MDPI.
- Influence of Co-Catalysts and Polymerization Conditions on Properties of Poly(anhydride-alt-epoxide)s from ROCOP Using Salen Complexes with Different Metals. NIH.
- Combustion and thermal degrad
- Survey of Catalysts for Frontal Ring-Opening Metathesis Polymeriz
- Catalysts for CO2/epoxide ring-opening copolymeriz
- Mechanism of activation and deactivation in a nitroxide mediated polymeriz
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH.
- This compound | C14H12O | CID 93564. PubChem - NIH.
- Unveiling the mechanisms of epoxide polymerization with N–Al adduct catalysts: a comprehensive experimental and theoretical investigation. (2023). Polymer Chemistry (RSC Publishing).
- Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). MDPI.
- Stereoregular poly(2-phenylthiirane)
- TROUBLESHOOTING POLYMERIZATIONS. (2018).
- Stereoselective Epoxide Polymerization and Copolymeriz
- comparative study of different catalysts for 2-Methyl-2-propyloxirane polymeriz
- Anionic ring-opening polymerization of ethylene oxide in DMF with cyclodextrin derivatives as new initi
- Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. (2022). MDPI.
- Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling. (2023). PMC - NIH.
- Polymer Troubleshooting Guide. Thermo Fisher Scientific.
- Controlled and Regioselective Ring-Opening Polymerization for Poly(disulfide)
- Understanding How Cationic Polymers' Properties Inform Toxic or Immunogenic Responses via Parametric Analysis. (2023). Knowledge UChicago.
- Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. MDPI.
- Thermal degradation of polymers – Knowledge and References. Taylor & Francis.
- preventing polymerization of 2,2-dimethylethylenimine in synthesis. Benchchem.
- Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane. (2023). PMC.
- How Does Degradation Temperature Relate To Polymer Stability? (2025). Chemistry For Everyone.
- Multifunctional Catalysts for Ring-Opening Copolymeriz
- Comparison of Support Effects on Phillips and Metallocene C
Sources
- 1. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Influence of Co-Catalysts and Polymerization Conditions on Properties of Poly(anhydride-alt-epoxide)s from ROCOP Using Salen Complexes with Different Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. m.youtube.com [m.youtube.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Anionic ring-opening polymerization of ethylene oxide in DMF with cyclodextrin derivatives as new initiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bifunctional Catalysis Prevents Inhibition in Reversible-Deactivation Ring-Opening Copolymerizations of Epoxides and Cyclic Anhydrides [escholarship.org]
- 14. shsu-ir.tdl.org [shsu-ir.tdl.org]
Technical Support Center: Analytical Methods for Determining 2,2-Diphenyloxirane Purity
Welcome to the technical support center for the analytical determination of 2,2-Diphenyloxirane purity. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but also the scientific reasoning behind them to ensure robust and reliable analytical outcomes.
Introduction
This compound, also known as 1,1-diphenylethylene oxide, is a vital intermediate in various organic syntheses.[1][2] Its epoxide ring is highly reactive, making it a valuable building block for creating more complex molecules.[1][2] However, this reactivity also presents challenges in ensuring its purity and stability. Accurate determination of purity is critical for reaction stoichiometry, kinetic studies, and ensuring the quality and safety of final products in pharmaceutical applications.
This guide will focus on the most common and effective analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds like this compound.[3] Reversed-phase HPLC is particularly well-suited for this purpose.
Troubleshooting Guide: HPLC
Q1: I'm seeing significant peak tailing for my this compound peak. What could be the cause and how do I fix it?
A1: Peak tailing in HPLC is a common issue that can arise from several factors. Here’s a systematic approach to troubleshooting:
-
Secondary Interactions with Silanols: The most frequent cause of tailing for compounds with polar functional groups like epoxides is interaction with acidic silanol groups on the silica-based stationary phase.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.[4]
-
Solution 2: Use an End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of accessible free silanols. Ensure you are using a high-quality, end-capped C18 or a similar reversed-phase column.
-
Solution 3: Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, this should be done cautiously as it can affect column longevity and is not MS-compatible.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or the concentration of your sample and reinject.[4]
-
-
Column Contamination or Degradation: Accumulation of strongly retained impurities or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of acetonitrile). If the problem persists, the column may need to be replaced.[5]
-
Q2: The retention time for my this compound peak is drifting between injections. What's causing this instability?
A2: Retention time drift can compromise the reliability of your analysis. The primary causes are typically related to the mobile phase, temperature, or the HPLC system itself.
-
Mobile Phase Composition: Inconsistent mobile phase composition is a frequent culprit.
-
Solution 1: Freshly Prepare and Degas: Always use freshly prepared mobile phase for your analyses. Ensure it is thoroughly degassed, as dissolved gases can form bubbles in the pump, leading to flow rate fluctuations.[5][6]
-
Solution 2: Check for Miscibility and Evaporation: If you are mixing solvents, ensure they are fully miscible. Be mindful of the evaporation of the more volatile component, which can alter the mobile phase composition over time.
-
-
Column Temperature: Fluctuations in the column temperature can cause shifts in retention time.
-
Solution: Use a column oven to maintain a constant and uniform temperature throughout your analytical run.[6]
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting the analysis can lead to drifting retention times, especially at the beginning of a sequence.
-
Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection.[5]
-
Experimental Protocol: Reversed-Phase HPLC Method for this compound Purity
This protocol provides a starting point for method development.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid[7] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. |
Workflow for HPLC Troubleshooting
Caption: A logical workflow for troubleshooting common HPLC issues.
Gas Chromatography (GC) Analysis
GC is a powerful technique for separating and analyzing volatile compounds. This compound is sufficiently volatile for GC analysis, making this a viable method for purity assessment, especially for identifying volatile impurities.
Troubleshooting Guide: GC
Q1: I'm not getting a sharp peak for this compound; it's broad. What could be wrong?
A1: Broad peaks in GC can be due to several factors, often related to the injection, column, or flow rate.
-
Slow Injection/Vaporization: A slow injection or incomplete vaporization in the inlet can lead to a broad sample band entering the column.
-
Solution 1: Optimize Inlet Temperature: Ensure the inlet temperature is high enough to rapidly vaporize the sample but not so high as to cause thermal degradation. A temperature of 250-280 °C is a good starting point.[3]
-
Solution 2: Use a Faster Injection: If using manual injection, perform the injection as quickly and smoothly as possible. For autosamplers, a fast injection speed is usually optimal.
-
-
Column Issues: The problem could lie within the column itself.
-
Solution 1: Column Contamination: High-boiling point residues from previous injections can accumulate at the head of the column, leading to peak broadening. Bake out the column at its maximum allowed temperature for a period to remove these contaminants.
-
Solution 2: Phase Degradation: Over time, the stationary phase can degrade, especially if exposed to oxygen at high temperatures. This leads to broader peaks and a loss of resolution. If baking out the column doesn't help, it may need to be replaced.
-
-
Incorrect Flow Rate: A carrier gas flow rate that is too low can result in increased diffusion of the analyte band, causing peak broadening.
-
Solution: Ensure your carrier gas flow rate is set correctly for the column dimensions. For a typical 30 m x 0.25 mm ID column, a flow rate of around 1.0 mL/min is common.[3]
-
Q2: I suspect my sample is degrading in the GC inlet. How can I confirm and prevent this?
A2: Thermal degradation is a concern for reactive molecules like epoxides.
-
Confirmation of Degradation:
-
Look for New Peaks: The appearance of new, unexpected peaks in your chromatogram that change in size with varying inlet temperatures can indicate degradation.
-
GC-MS Analysis: If you have a mass spectrometer, analyze the unexpected peaks to see if they correspond to known degradation products of epoxides (e.g., ketones or aldehydes).
-
-
Prevention of Degradation:
-
Lower Inlet Temperature: Gradually decrease the inlet temperature in 10-20 °C increments to find the lowest temperature that still provides efficient vaporization without causing degradation.
-
Use a Deactivated Inlet Liner: Active sites in the inlet liner (e.g., silanol groups) can catalyze degradation. Using a deactivated liner can significantly reduce this problem.
-
Change Injection Technique: For highly sensitive compounds, a cool on-column injection technique can be used to introduce the sample directly onto the column without passing through a hot inlet.
-
Experimental Protocol: GC-FID Method for this compound Purity
This protocol provides a general starting point.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness[3] |
| Carrier Gas | Helium at 1.0 mL/min[3] |
| Inlet Temperature | 280 °C[3] |
| Oven Program | Start at 150 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min[3] |
| Detector | Flame Ionization Detector (FID) at 300 °C |
| Injection Volume | 1 µL (split injection, e.g., 50:1 split ratio) |
| Sample Preparation | Dissolve the sample in a suitable solvent (e.g., Dichloromethane) to a concentration of 1 mg/mL.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an excellent tool for structural elucidation and can also be used for quantitative purity analysis (qNMR). For this compound, ¹H NMR is particularly informative.
FAQs: NMR
Q1: What are the characteristic ¹H NMR signals for this compound that I should look for?
A1: The key signals for this compound in the ¹H NMR spectrum are:
-
Oxirane Protons: The two protons on the epoxide ring (the -CH₂- group) will typically appear as a singlet in the range of 2.5-3.5 ppm.[8][9] For this compound specifically, a signal around 3.39 ppm has been reported.[10]
-
Aromatic Protons: The ten protons from the two phenyl groups will appear as a multiplet in the aromatic region, typically between 7.0 and 7.5 ppm.[10]
Q2: Can I use ¹H NMR to determine the purity of my this compound sample?
A2: Yes, quantitative ¹H NMR (qNMR) is a powerful method for determining purity without the need for a reference standard of the analyte itself.
-
Principle of qNMR: The area of an NMR signal is directly proportional to the number of protons it represents. By comparing the integral of a known analyte signal to the integral of a certified internal standard with a known concentration, you can accurately determine the concentration and thus the purity of your analyte.
-
How to Perform qNMR:
-
Choose an Internal Standard: Select a high-purity internal standard that has a simple spectrum with at least one signal that does not overlap with any signals from your analyte or impurities. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation: Accurately weigh a known amount of your this compound sample and a known amount of the internal standard. Dissolve them together in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Acquire the Spectrum: Acquire the ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., a long relaxation delay).
-
Calculate Purity: Use the following formula to calculate the purity of your sample:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
-
Decision Tree for Method Selection
Caption: A decision-making guide for selecting the appropriate analytical method.
General FAQs
Q: What are the likely impurities I might find in a sample of this compound?
A: Impurities can originate from the synthetic route or from degradation.
-
Synthetic Precursors: The most common precursor is 1,1-diphenylethylene.[2] Residual starting material is a likely impurity.
-
Reagents from Synthesis: Depending on the epoxidation method used (e.g., with a peroxy acid), you might find residual acid or its corresponding carboxylic acid.
-
Degradation Products: Epoxides can undergo ring-opening reactions, especially in the presence of acid or nucleophiles.[2] This can lead to the formation of diols (from reaction with water) or other adducts. Rearrangement can also lead to the formation of ketones.
Q: How should I store this compound to maintain its purity?
A: Due to its reactivity, this compound should be stored in a cool, dry, and dark place in a tightly sealed container. Avoid contact with acids, bases, and strong oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) can also help prevent degradation.
References
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- Xia, W., Budge, S. M., & Lumsden, M. D. (2015). New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. Journal of Agricultural and Food Chemistry, 63(24), 5780–5786. [Link]
- Chemistry LibreTexts. (2023). 4.9: Spectroscopy of Ethers and Epoxides.
- PubMed. (2015). New 1H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil.
- ResearchGate. (2018). Epoxide yield determination of oils and fatty acid methyl esters using 1H NMR.
- Oregon State University. (n.d.). Spectroscopy of Ethers and Epoxides.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (n.d.). HPLC Troubleshooting Guide.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- NIST. (n.d.). Oxirane, 2,3-diphenyl-. NIST Chemistry WebBook.
- PubChemLite. (n.d.). This compound (C14H12O).
- MDPI. (2019). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions.
- SpectraBase. (n.d.). 2,2-Diphenyl-oxirane - Optional[13C NMR] - Chemical Shifts.
- LookChem. (n.d.). CAS this compound na Síne: 882-59-7 Déantúsóirí - Sampla Saor in Aisce.
- National Center for Biotechnology Information. (n.d.). 2,2-Dimethyl-3,3-diphenyloxirane. PubChem Compound Database.
- MDPI. (2022). Application of High-Performance Liquid Chromatography with Diode Array Detection to Simultaneous Analysis of Reference Antioxidants and 1,1-Diphenyl-2-picrylhydrazyl (DPPH) in Free Radical Scavenging Test.
- ResearchGate. (2015). Determination of major phenolic compounds in apples. Part I: Optimization of HPLC separation with diode array detection.
- Beilstein Journals. (2016). A new and efficient methodology for olefin epoxidation catalyzed by supported cobalt nanoparticles.
- Brieflands. (2002). Determination of Synthetic Precursors as Impurities in Diclofenac Sodium Raw Material.
- MDPI. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups.
- PubMed Central. (2013). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility.
- Der Pharma Chemica. (2014). Synthesis, characterization and pharmacological screening of various impurities present in Opipramol, Pargeverine and Propiverine bulk.
Sources
- 1. CAS 882-59-7: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hplc.eu [hplc.eu]
- 5. realab.ua [realab.ua]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Spectroscopy of Ethers and Epoxides [sites.science.oregonstate.edu]
- 10. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Synthesis of 2,2-Diphenyloxirane
Welcome to the technical support guide for the synthesis of 2,2-Diphenyloxirane. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic intermediate. Here, we address common challenges and frequently asked questions related to its preparation, primarily via the Corey-Chaykovsky reaction, a robust and widely used method.
Foundational Protocol: Corey-Chaykovsky Epoxidation of Benzophenone
The synthesis of this compound is most reliably achieved by the reaction of benzophenone with a sulfur ylide, such as dimethyloxosulfonium methylide.[1][2] This ylide is typically generated in situ from trimethylsulfoxonium iodide and a strong base like sodium hydride (NaH).[3]
Baseline Reaction Parameters
| Reagent/Material | Molar Equiv. | Role | Key Considerations |
| Benzophenone | 1.0 | Starting Material | Ensure high purity; recrystallize if necessary. |
| Trimethylsulfoxonium Iodide | 1.1 - 1.5 | Ylide Precursor | A white, stable solid. Should be dry. |
| Sodium Hydride (NaH) | 1.1 - 1.5 | Base | Use a fresh bottle of 60% dispersion in mineral oil. Inactive NaH is a common failure point. |
| Anhydrous DMSO | - | Solvent | Must be anhydrous. Use a freshly opened bottle or dry over molecular sieves. |
Step-by-Step Methodology
-
Ylide Generation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq). Carefully wash the NaH with dry hexanes to remove the mineral oil, and decant the hexanes. Add anhydrous DMSO and stir the suspension.
-
Add trimethylsulfoxonium iodide (1.2 eq) portion-wise to the NaH/DMSO suspension. The mixture will warm slightly and hydrogen gas will evolve. Stir at room temperature for 30-45 minutes until the gas evolution ceases and the solution becomes milky and homogeneous. This indicates the formation of the dimethyloxosulfonium methylide (Corey's ylide).[4]
-
Epoxidation: Dissolve benzophenone (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor the consumption of benzophenone by Thin-Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).
-
Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-water. This will quench any unreacted ylide and precipitate the product.
-
Extraction: Extract the aqueous mixture three times with diethyl ether or ethyl acetate.[5]
-
Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMSO.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is typically a white solid. Purify by recrystallization from ethanol or by column chromatography on silica gel.[5]
Troubleshooting Guide (Q&A Format)
This section addresses specific problems that may arise during the synthesis.
Problem Area: Reagent & Reaction Initiation
Q1: My reaction shows no conversion. TLC analysis indicates only the presence of benzophenone starting material. What went wrong?
A1: This is a classic symptom of failed ylide generation. The root cause is almost always related to the base or solvent.
-
Cause 1: Inactive Sodium Hydride (NaH). NaH is highly reactive and degrades upon exposure to atmospheric moisture, forming NaOH, which is not a strong enough base to deprotonate the sulfoxonium salt in DMSO.
-
Solution: Always use NaH from a freshly opened container. If you suspect your NaH is old, test it by adding a small amount to water (carefully, in a fume hood) to see if it fizzes vigorously. For best results, wash the NaH dispersion with anhydrous hexanes to remove the protective mineral oil before adding DMSO.[6]
-
-
Cause 2: Wet Solvent. The sulfur ylide is a potent base and is instantly quenched by protic contaminants like water.[6]
-
Solution: Use anhydrous grade DMSO from a sealed bottle. If the solvent's quality is uncertain, it should be dried over activated molecular sieves (4Å) prior to use. Ensure all glassware is rigorously flame-dried or oven-dried before starting the reaction.
-
Q2: The reaction starts, but then stalls, leaving a significant amount of unreacted benzophenone.
A2: This suggests that the ylide was successfully generated but was consumed before all the benzophenone could react.
-
Cause: Insufficient Ylide. This can happen if you used a sub-stoichiometric amount of NaH or trimethylsulfoxonium iodide, or if there was partial degradation of the ylide due to trace moisture.
-
Solution: Increase the equivalents of both NaH and the sulfoxonium salt to 1.5 equivalents relative to the benzophenone. This provides a sufficient excess to drive the reaction to completion, even with minor reagent degradation.
-
Problem Area: Reaction Byproducts & Purification
Q3: After work-up, my crude NMR shows the desired epoxide product, but also a significant amount of benzhydrol. Why did this reduction occur?
A3: The formation of benzhydrol (diphenylmethanol) indicates a reduction of the benzophenone starting material.
-
Cause: Reduction by Ylide or Hydride. While not the primary pathway, the sulfur ylide can act as a reducing agent. More commonly, if excess NaH is present and the reaction is heated or run for an extended time, NaH can act as a hydride source to reduce the ketone.
-
Solution:
-
Maintain Temperature Control: Do not heat the reaction mixture. The epoxidation is typically efficient at room temperature.
-
Avoid Large Excess of NaH: Use the recommended stoichiometry (1.1-1.5 eq).
-
Prompt Work-up: Once TLC shows full consumption of the starting material, proceed with the work-up to prevent side reactions.
-
-
Q4: Purification by column chromatography is difficult. The product seems to be degrading on the silica gel.
A4: Epoxides, especially strained ones, can be sensitive to acidic conditions and may undergo ring-opening on standard silica gel.[6][7]
-
Cause: Acidity of Silica Gel. Standard silica gel is slightly acidic, which can catalyze the hydrolysis or rearrangement of the epoxide to form diols or other byproducts.[7][8]
-
Solution:
-
Deactivate the Silica: Prepare a slurry of silica gel in your column eluent containing 1-2% triethylamine. This will neutralize the acidic sites on the silica surface, preventing epoxide degradation.
-
Alternative Purification: Recrystallization is the preferred method for purifying this compound if the crude product is sufficiently pure. A mixture of ethanol and water is often effective.
-
-
Visualizing the Process
Corey-Chaykovsky Reaction Mechanism
The reaction proceeds via the nucleophilic addition of the sulfur ylide to the carbonyl carbon of benzophenone, forming a betaine intermediate. This is followed by an intramolecular Sₙ2 reaction where the oxygen anion displaces the dimethyl sulfoxide (DMSO) leaving group to form the three-membered oxirane ring.[2][9]
Caption: Corey-Chaykovsky reaction mechanism.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical path to diagnose and solve issues related to low product yield.
Caption: Troubleshooting workflow for low yield.
Frequently Asked Questions (FAQs)
Q1: Can I use other bases besides sodium hydride? A1: Yes, other strong, non-nucleophilic bases can be used. Potassium tert-butoxide (KOtBu) is a common alternative and is often more soluble in organic solvents.[10][11] However, NaH in DMSO is the classic and highly effective combination for generating dimethyloxosulfonium methylide.[3]
Q2: What is the difference between using dimethylsulfonium methylide and dimethyloxosulfonium methylide (Corey's ylide)? A2: Both are sulfur ylides used for methylene transfer. Dimethyloxosulfonium methylide (from a sulfoxonium salt) is more stable and less reactive than dimethylsulfonium methylide (from a sulfonium salt).[2][12] For simple ketones like benzophenone, the more stable oxosulfonium ylide is preferred as it is easier to handle and provides excellent yields. The less stable sulfonium ylide is often used for reactions with α,β-unsaturated ketones where it selectively adds to the carbonyl, whereas the more stable ylide might favor conjugate addition to form a cyclopropane.[3]
Q3: Is the reaction air-sensitive? A3: Yes, absolutely. Both the sodium hydride base and the resulting sulfur ylide are highly sensitive to moisture and atmospheric oxygen. The entire procedure, from reagent handling to the reaction itself, must be conducted under an inert atmosphere of nitrogen or argon to ensure success.[5]
Q4: My final product is an oil, not a solid. What should I do? A4: Pure this compound is a low-melting solid. If you obtain an oil, it is likely due to impurities. This could be residual solvent (DMSO, hexanes) or mineral oil from the NaH if it was not washed properly. Try purifying by column chromatography on deactivated silica as described above. If the product is pure by NMR but still an oil, try dissolving it in a minimal amount of a hot solvent like ethanol and then cooling it slowly in an ice bath, scratching the inside of the flask with a glass rod to induce crystallization.
References
- Adichemistry. (n.d.). COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES.
- Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction.
- Wikipedia. (2023). Johnson–Corey–Chaykovsky reaction.
- NROChemistry. (n.d.). Corey-Chaykovsky Reactions.
- ResearchGate. (2015). Practical Corey-Chaykovsky Epoxidation: Scope and Limitation.
- MDPI. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development.
- ResearchGate. (2003). “Instant Methylide” Modification of the Corey–Chaykovsky Epoxide Synthesis.
- ChemEurope.com. (n.d.). Johnson-Corey-Chaykovsky reaction.
- MDPI. (2014). Enantioselective Synthesis of 2,2-Disubstituted Terminal Epoxides via Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Ketones.
- Google Patents. (2016). WO2016088138A1 - Diphenyloxiranes, process for preparation thereof, and its use in an enantioselective synthesis of (+)-sertraline.
- Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
- Master Organic Chemistry. (2015). Epoxide Ring Opening With Base.
Sources
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Johnson-Corey-Chaykovsky reaction [chemeurope.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification Strategies for Reactions Involving 1,1-Diphenylethylene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted 1,1-diphenylethylene (DPE) from your reaction products. As a non-polar hydrocarbon, DPE can present unique purification challenges depending on the nature of your desired compound. This resource is designed to equip you with the knowledge to select and implement the most effective purification strategy for your specific experimental context.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of your product from unreacted 1,1-diphenylethylene.
Q1: My NMR/GC-MS analysis shows a significant amount of unreacted 1,1-diphenylethylene in my final product. How can I remove it?
A1: The presence of unreacted 1,1-diphenylethylene (DPE) is a common issue, and the best removal strategy depends on the properties of your desired product. The key is to exploit the differences in physical and chemical properties between your product and DPE.
Initial Assessment: First, determine the polarity of your product. You can estimate this based on its chemical structure; molecules with heteroatoms (O, N, S, etc.) and functional groups capable of hydrogen bonding are generally more polar.[1][2][3] If you are unsure, a quick thin-layer chromatography (TLC) analysis can provide valuable insight.
Here is a decision-making workflow to guide your choice of purification method:
Caption: Decision tree for selecting a purification method to remove DPE.
Detailed Solutions:
-
For Products Significantly More Polar than DPE:
-
Flash Column Chromatography: This is often the most effective method.[4][5][6][7][8] DPE, being very non-polar, will elute quickly with a non-polar mobile phase (e.g., hexane or petroleum ether), while your more polar product will be retained on the silica gel and can be eluted later with a more polar solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Liquid-Liquid Extraction: If your product has sufficient polarity to be soluble in a polar solvent that is immiscible with a non-polar solvent, you can perform an extraction.[9][10] For example, you could dissolve the crude mixture in a non-polar solvent like hexane and extract it with a more polar, immiscible solvent like acetonitrile. Your polar product would preferentially move to the acetonitrile layer, leaving the DPE in the hexane layer.
-
-
For Products with Polarity Similar to DPE:
-
Recrystallization: If your product is a solid, recrystallization can be a powerful technique.[11][12][13][14][15] The goal is to find a solvent or solvent system in which your product has high solubility at an elevated temperature and low solubility at a lower temperature, while DPE remains soluble at the lower temperature.
-
High-Vacuum Distillation: If your product is a liquid with a boiling point significantly different from DPE (Boiling Point of DPE: ~277 °C at atmospheric pressure), high-vacuum distillation can be effective.[10][16] This method is particularly useful for separating non-polar liquids.
-
Q2: I'm trying to remove 1,1-diphenylethylene using flash chromatography, but it's co-eluting with my product. What can I do?
A2: Co-elution during flash chromatography suggests that the polarity difference between your product and 1,1-diphenylethylene (DPE) is not large enough for a clean separation with your current solvent system. Here are some troubleshooting steps:
-
Optimize Your Solvent System:
-
Decrease the Polarity of the Mobile Phase: Start with a very non-polar eluent, such as pure hexane or petroleum ether, to ensure the DPE elutes well ahead of your product. You can then gradually increase the polarity (e.g., by slowly adding ethyl acetate) to elute your product. A gradient elution is often more effective than an isocratic (constant solvent mixture) elution for separating compounds with close polarities.[4][6]
-
Try a Different Solvent System: Sometimes, changing the solvent system entirely can improve separation. For example, if you are using a hexane/ethyl acetate system, consider trying a hexane/dichloromethane or a toluene/hexane system. Different solvents can interact differently with your compounds and the stationary phase, leading to better separation.[5]
-
-
Improve Your Column Packing and Loading Technique:
-
Use a Longer Column: A longer column provides more surface area for interaction, which can improve the separation of closely eluting compounds.
-
Dry Loading: Instead of dissolving your sample in a solvent and loading it onto the column, try adsorbing it onto a small amount of silica gel. This "dry loading" technique often results in sharper bands and better separation.[4]
-
Q3: I attempted to remove 1,1-diphenylethylene by recrystallization, but my product "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the solute is lower than the boiling point of the solvent.[14] Here are some strategies to overcome this:
-
Modify Your Cooling Process:
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Scratching and Seeding: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites for crystal growth. Adding a tiny "seed" crystal of your pure product can also induce crystallization.[13]
-
-
Adjust Your Solvent System:
-
Use a Lower-Boiling Solvent: If possible, choose a solvent with a boiling point lower than the melting point of your product.
-
Add a "Poorer" Solvent: If your compound is too soluble, you can try a two-solvent recrystallization. Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Then, add a drop or two of the "good" solvent to redissolve the oil and allow the solution to cool slowly.[15]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the properties and removal of 1,1-diphenylethylene.
Q4: What are the key physical properties of 1,1-diphenylethylene that are relevant to its removal?
A4: Understanding the physical properties of 1,1-diphenylethylene (DPE) is crucial for designing an effective purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₄H₁₂ | --- |
| Molecular Weight | 180.25 g/mol | Can be used in conjunction with product molecular weight for techniques like mass spectrometry. |
| Appearance | Colorless to pale yellow liquid | Its liquid state at room temperature is a key consideration for choosing between recrystallization and distillation.[17][18] |
| Boiling Point | 270-271 °C (at 760 mmHg) | Its high boiling point makes it separable from lower-boiling products by distillation.[16][17] |
| Melting Point | 6 °C | It will be a liquid in most reaction and purification conditions.[17][18] |
| Density | 1.021 g/mL at 25 °C | Its density is close to water, which is important to consider in liquid-liquid extractions to identify the organic and aqueous layers.[17] |
| Solubility | Insoluble in water; miscible with methanol, chloroform, and ether.[17][19] | Its high solubility in common organic solvents and insolubility in water are key for extraction-based purifications. |
| Polarity | Non-polar | This is the most critical property. Its non-polar nature dictates that it will have high affinity for non-polar solvents and low affinity for polar stationary phases in chromatography.[2] |
Q5: How can I minimize the amount of unreacted 1,1-diphenylethylene in my reaction in the first place?
A5: Preventing the problem is often the best solution. Here are some strategies to drive your reaction to completion and minimize the amount of leftover 1,1-diphenylethylene (DPE):
-
Optimize Reaction Stoichiometry:
-
Use a Slight Excess of the Other Reactant: If the other reactant is inexpensive and easily removed, using a slight excess (e.g., 1.1 to 1.2 equivalents) can help to consume all of the DPE.
-
Careful Addition: For highly reactive processes, slow, dropwise addition of one reactant to the other can maintain a high concentration of the reactant in excess, favoring the reaction of the limiting reagent.
-
-
Adjust Reaction Conditions:
-
Increase Reaction Time: If the reaction is slow, simply extending the reaction time may be sufficient to ensure complete consumption of the starting materials.
-
Increase Temperature: For many reactions, increasing the temperature will increase the reaction rate. However, be mindful of potential side reactions or product decomposition at higher temperatures.
-
-
Monitor the Reaction:
-
TLC or GC-MS Analysis: Periodically take small aliquots from your reaction mixture and analyze them by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of DPE. Continue the reaction until the DPE is no longer detectable.
-
Experimental Protocols
Here are detailed, step-by-step methodologies for the key purification techniques discussed.
Protocol 1: Flash Column Chromatography for Separating a Polar Product from 1,1-Diphenylethylene
This protocol is ideal when your product is significantly more polar than the non-polar DPE.
Caption: Workflow for flash column chromatography to remove DPE.
Step-by-Step Methodology:
-
TLC Analysis: Develop a TLC system to visualize the separation. Spot your crude mixture on a TLC plate and elute with various ratios of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). The ideal system will show the DPE spot with a high Rf value (e.g., >0.8) and your product spot with a lower Rf value (e.g., 0.2-0.4).
-
Column Preparation: Select an appropriately sized flash chromatography column and pack it with silica gel as a slurry in your initial non-polar eluent (e.g., 100% hexane).
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice as it is relatively volatile and dissolves a wide range of compounds). Carefully load the sample onto the top of the silica gel bed.
-
Elution:
-
Begin eluting with the non-polar solvent (e.g., 100% hexane). Collect fractions and monitor them by TLC. The DPE should elute in the initial fractions.
-
Once the DPE has been completely eluted, gradually increase the polarity of your mobile phase by adding the more polar solvent (e.g., start with 5% ethyl acetate in hexane, then 10%, and so on).
-
Your polar product will begin to elute as the polarity of the mobile phase increases.
-
-
Analysis and Concentration: Combine the fractions containing your pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization for Separating a Solid Product from 1,1-Diphenylethylene
This protocol is suitable when your product is a solid and has different solubility properties than DPE.
Step-by-Step Methodology:
-
Solvent Selection:
-
In a small test tube, add a small amount of your crude product.
-
Add a few drops of a potential recrystallization solvent.
-
Heat the test tube. An ideal solvent will dissolve your product when hot but not when cold. DPE should remain soluble in the cold solvent. Common solvent systems to try for non-polar to moderately polar compounds include hexane, heptane, or mixtures like ethanol/water or ethyl acetate/hexane.[11][15]
-
-
Dissolution: In an Erlenmeyer flask, add your crude product and the minimum amount of the chosen hot solvent to fully dissolve it.
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual DPE and other soluble impurities.
-
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any remaining solvent.
References
- Chemistry For Everyone. (2025, February 15). How To Determine Polarity Of Organic Compounds? [Video]. YouTube.
- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
- ChemicalBook. (2025, September 25). 1,1-Diphenylethylene.
- ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Wikipedia. (n.d.). Chemical polarity.
- University of Rochester, Department of Chemistry. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.).
- University of California, Davis, Department of Chemistry. (n.d.).
- Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). (2018). Polymers, 10(11), 1234.
- General methods for flash chromatography using disposable columns. (2009). Molecular Diversity, 13(2), 247-252.
- Chemistry Stack Exchange. (2022, October 17). 1,1-Diphenylethylene subproduct/impurity.
- Recrystalliz
- General methods for flash chromatography using disposable columns. (2009). Molecular Diversity, 13(2), 247-252.
- Guidechem. (n.d.).
- King Group. (n.d.).
- Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism.
- Organic Chemistry Tutor. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube.
- Organic Chemistry Tutor. (2025, February 15). Michael Addition Reaction EXPLAINED [Video]. YouTube.
- ChemWhat. (n.d.). 1,1-Diphenylethylene CAS#: 530-48-3.
- Organic Syntheses. (n.d.). 1,1-diphenylethylene.
- Wikipedia. (n.d.). 1,1-Diphenylethylene.
- Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. (2016). J. Chem. Educ., 93(1), 163-165.
- Crystalliz
- Anionic Polymeriz
- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry [Video]. YouTube.
- Method for removing unreacted electrophiles from a reaction mixture. (1997). U.S.
- Surface-Initiated Anionic Polymerization of Styrene by Means of Self-Assembled Monolayers. (1999). Macromolecules, 32(25), 8579-8588.
- Purification method of 1,1-diphenylethylene. (1990).
- PubChem. (n.d.). 1,1-Diphenylethylene.
- Master Organic Chemistry. (2023, May 24).
- Anionic synthesis of chain-end functionalized polymers using 1,1-diphenylethylene derivatives. Preparation of 4-hydroxyphenyl-terminated polystyrenes. (1992). Macromolecules, 25(24), 6435-6441.
- Master Organic Chemistry. (2023, October 18).
- Supporting Information - The Royal Society of Chemistry. (n.d.).
- Monomer sequence determination in the living anionic copolymerization of styrene and asymmetric bi-functionalized 1,1-diphenylethylene derivatives. (2019). Polym. Chem., 10(34), 4734-4742.
- Synthesis of Tetrasubstituted 1H-Pyrazoles by Copper-mediated Coupling of Enaminones with Nitriles. (2015). Org. Synth., 92, 26-38.
- Organic Chemistry Portal. (n.d.). Michael Addition.
- Working with Hazardous Chemicals. (2014). Org. Synth., 91, i-ix.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Chemical polarity - Wikipedia [en.wikipedia.org]
- 4. Purification [chem.rochester.edu]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. youtube.com [youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. community.wvu.edu [community.wvu.edu]
- 15. youtube.com [youtube.com]
- 16. 1,1-Diphenylethylene - Wikipedia [en.wikipedia.org]
- 17. 1,1-Diphenylethylene | 530-48-3 [chemicalbook.com]
- 18. chemwhat.com [chemwhat.com]
- 19. Page loading... [guidechem.com]
Technical Support Center: Regioselectivity in 2,2-Diphenyloxirane Ring-Opening
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Welcome to the technical support center for 2,2-diphenyloxirane ring-opening reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regiochemical control in their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the regioselectivity of this compound ring-opening.
Q1: What are the primary factors that determine which carbon of the this compound ring is attacked by a nucleophile?
A1: The regioselectivity of the ring-opening reaction is fundamentally controlled by the reaction conditions, which dictate the operative mechanism.[1] There are two opposing pathways:
-
Acid-Catalyzed (SN1-like): Under acidic conditions, the reaction is electronically controlled. The nucleophile preferentially attacks the more substituted carbon atom (C2, the diphenyl-substituted carbon).[2][3] This is because this carbon can better stabilize the partial positive charge that develops in the transition state.[2][4]
-
Base-Catalyzed/Neutral (SN2): Under basic or neutral conditions with a strong nucleophile, the reaction is sterically controlled.[2][5] The nucleophile attacks the less sterically hindered carbon atom (C3, the methylene -CH₂- carbon).[3][6]
Q2: Why does acid catalysis favor attack at the sterically crowded diphenyl-substituted carbon?
A2: This is a classic example where electronic effects triumph over steric hindrance. The reaction proceeds through a two-step mechanism.[7] First, the acid catalyst protonates the epoxide oxygen, creating a highly reactive "oxiran-2-ylium" intermediate.[2][8] This intermediate has significant carbocation character. The tertiary carbon (C2), being attached to two phenyl groups, can effectively stabilize the developing positive charge through resonance. This SN1-like transition state makes the C2 carbon the more electrophilic site, directing the nucleophilic attack there, despite the steric bulk.[4][9][10]
Q3: For a base-catalyzed reaction, what is the mechanism and why does it favor the less substituted carbon?
A3: Base-catalyzed ring-opening proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[5][11] In this pathway, a strong nucleophile directly attacks one of the epoxide carbons in a single, concerted step.[12] Due to the significant steric bulk of the two phenyl groups at C2, the less hindered methylene carbon (C3) is far more accessible for the nucleophile's backside attack.[3][6] This steric accessibility is the determining factor for regioselectivity under basic conditions.[5]
Q4: What is the stereochemical outcome of the ring-opening reaction?
A4: Regardless of the conditions (acidic or basic), the nucleophilic attack on the epoxide ring occurs from the backside relative to the carbon-oxygen bond being broken. This results in an inversion of configuration at the carbon center that undergoes attack.[3][6][13] The resulting product will have a trans or anti relationship between the newly added nucleophile and the hydroxyl group.[10][13]
Troubleshooting Guides
This section provides solutions to specific issues encountered during experiments.
Problem 1: Poor or Unexpected Regioselectivity
You are obtaining a mixture of the two possible regioisomers or the major product is the opposite of what you expected based on the reaction conditions.
dot
Caption: Troubleshooting workflow for regioselectivity issues.
-
Probable Cause (If running under acidic conditions): The reaction conditions may not be sufficiently acidic to fully promote the SN1-like pathway, or your nucleophile is too strong and basic, leading to a competing SN2 reaction.
-
Solution:
-
Increase Acidity: Ensure a catalytic amount of a strong acid (e.g., H₂SO₄, HCl, TsOH) is present.[7][9] For sensitive substrates, a Lewis acid may offer better control.
-
Evaluate Nucleophile: The ideal nucleophiles for this pathway are weak bases, such as water, alcohols, or halide ions from an anhydrous HX source.[3][10] Strong anionic nucleophiles should be avoided.
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy.
-
-
-
Probable Cause (If running under basic conditions): The presence of trace amounts of acid is protonating the epoxide, opening up the SN1-like pathway and contaminating your desired SN2 product.
-
Solution:
-
Ensure Basic Conditions: Use at least a stoichiometric amount of a strong nucleophile/base (e.g., NaOMe, LiAlH₄, Grignard reagents).[2][6]
-
Rigorous Anhydrous Technique: Ensure all solvents and reagents are free of water and acidic impurities.[14][15] Water can lead to diol byproducts and potentially alter the pH. Use freshly distilled solvents and oven-dried glassware.
-
Check Reagent Purity: Verify the purity of the starting epoxide and nucleophile to rule out acidic contaminants.
-
-
Problem 2: Low Reaction Yield or No Reaction
The reaction is sluggish, incomplete, or results in a low yield of the desired product.
-
Probable Cause 1: Insufficient Reactivity.
-
Solution: The inherent ring strain of epoxides drives the reaction, but sometimes external energy is needed.[6][13] Consider moderately increasing the reaction temperature or extending the reaction time.[14] Ensure an adequate amount of catalyst (for acidic conditions) or nucleophile (for basic conditions) is used.[14]
-
-
Probable Cause 2: Substrate Decomposition or Polymerization.
-
Solution: this compound can be sensitive to harsh conditions, especially strong, concentrated acids, which can lead to polymerization or other side reactions.[14][16] If this is suspected, switch to milder conditions. For example, use acetic acid as both the catalyst and solvent for aminolysis, which can provide high yields with excellent regioselectivity.[17] Alternatively, try a milder Lewis acid catalyst.
-
-
Probable Cause 3: Formation of 1,2-Diol Byproduct.
-
Solution: This is a clear indication of water contamination in your reaction, where water acts as the nucleophile.[14] To prevent this, all reagents and solvents must be scrupulously dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from entering the system.[15]
-
Data Summary: Regioselective Outcomes
The following table summarizes the expected outcomes for the ring-opening of this compound under different conditions.
| Reaction Condition | Typical Reagent(s) | Mechanism | Site of Nucleophilic Attack | Major Product Structure |
| Acidic | H₂O/H₂SO₄ or CH₃OH/H₂SO₄ | SN1-like | C2 (Diphenyl-substituted) | 2-Nu-1,1-diphenylethan-1-ol |
| Basic/Nucleophilic | NaOCH₃ in CH₃OH or LiAlH₄ then H₃O⁺ | SN2 | C3 (Methylene) | 1-Nu-2,2-diphenylethan-1-ol |
Key Experimental Protocols
These are generalized protocols and may require optimization for specific nucleophiles and scales.
Protocol 1: Acid-Catalyzed Ring-Opening with Methanol
This protocol is designed to yield 2-methoxy-1,1-diphenylethan-1-ol.
-
Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (0.2 M).
-
Catalyst Addition: To the stirring solution, add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 5 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Protocol 2: Base-Catalyzed Ring-Opening with Sodium Methoxide
This protocol is designed to yield 1-methoxy-2,2-diphenylethan-1-ol.
-
Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of sodium methoxide in methanol (1.1 eq, e.g., 25 wt% solution).
-
Substrate Addition: To the stirring methoxide solution, add a solution of this compound (1.0 eq) in anhydrous methanol dropwise at room temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux. Monitor the reaction progress by TLC. The reaction is typically complete in 4-8 hours.
-
Work-up: Cool the reaction to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.[6]
-
Extraction: Extract the mixture with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Mechanistic Visualizations
dot
Caption: Acid-catalyzed (SN1-like) ring-opening mechanism.
dot
Caption: Base-catalyzed (SN2) ring-opening mechanism.
References
- Technical Support Center: Regioselective Opening of Unsymmetrical Epoxides. Benchchem.
- Epoxides Ring-Opening Reactions. Chemistry Steps.
- Technical Support Center: Optimization of Epoxide Ring-Opening Reactions. Benchchem.
- Technical Support Center: Overcoming Low Yield in Epoxide Formation from Chlorohydrins. Benchchem.
- An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes. Canadian Journal of Chemistry.
- Application Notes and Protocols: Acid-Catalyzed Ring-Opening of Epoxides for Chlorohydrin Synthesis. Benchchem.
- 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
- Electronic Effects in Epoxide Ring Opening. Oregon State University.
- Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps.
- 13.6 Ring Opening of Epoxides. YouTube.
- CHEM 2212L Experiment 6 - Acidic-Basic Epoxide Ring Opening. YouTube.
- Opening of Epoxides With Acid. Master Organic Chemistry.
- 18.5: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
- 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry | OpenStax.
- Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry.
- Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications (RSC Publishing).
- Base-Catalyzed Epoxide Ring-Opening Mechanisms. Benchchem.
- Epoxide Ring Opening With Base. Master Organic Chemistry.
- This compound | C14H12O | CID 93564. PubChem.
- Overcoming regioselectivity issues in oxirane ring-opening reactions. Benchchem.
- Application Notes and Protocols: The Role of Oxiran-2-ylium Species in Acid-Catalyzed Epoxide Ring-Opening. Benchchem.
- 18.6: Reactions of Epoxides- Ring-opening. Chemistry LibreTexts.
- Switch in regioselectivity of epoxide ring-opening by changing the organometallic reagent. Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 4. Electronic Effects in Epoxide Opening [sites.science.oregonstate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jsynthchem.com [jsynthchem.com]
- 17. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Navigating the Synthesis of 2,2-Diphenyloxirane: A Technical Support Guide for Scale-Up
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2,2-diphenyloxirane. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, addressing the specific challenges encountered when scaling up this valuable synthetic intermediate. As a molecule whose strained three-membered ring is key to its reactivity in constructing complex architectures, mastering its synthesis at scale is crucial.[1]
Troubleshooting Guide: From Benchtop to Pilot Plant
This section addresses common issues encountered during the synthesis of this compound, providing a systematic approach to problem-solving.
Issue 1: Low Yield of this compound
Q: My reaction yield is significantly lower than expected after scaling up. What are the potential causes and how can I improve it?
A: Low yields upon scale-up are a frequent challenge and can stem from several factors. A methodical investigation is key to identifying the root cause.
| Potential Cause | Recommended Solutions | In-Depth Explanation |
| Inefficient Reagent Mixing | - Employ mechanical stirring over magnetic stirring. - Ensure the impeller design and stirring speed are adequate for the reactor volume. | On a larger scale, localized "hot spots" or areas of poor reagent mixing can occur, leading to side reactions or incomplete conversion.[2] Mechanical stirrers provide the necessary torque for efficient agitation in larger vessels. |
| Poor Temperature Control | - Utilize a jacketed reactor with a circulating temperature control unit. - For highly exothermic reactions, consider portion-wise addition of reagents.[2][3] | The larger volume-to-surface area ratio in scaled-up reactions makes heat dissipation more challenging.[3] Poor temperature control can lead to the formation of byproducts.[4] |
| Moisture Contamination | - Thoroughly dry all glassware in an oven prior to use. - Use anhydrous solvents and reagents.[4][5] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] | Many of the reagents used in the synthesis of epoxides, particularly strong bases and organometallics, are highly sensitive to moisture. Water can quench reagents and lead to undesired side reactions.[5] |
| Suboptimal Reaction Time | - Monitor reaction progress using analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] | Reaction times that are optimal at a small scale may not be directly transferable to a larger scale due to differences in mixing and heat transfer. |
| Product Loss During Workup | - Optimize extraction and washing procedures to minimize the formation of emulsions. - Carefully select the recrystallization solvent to ensure high product recovery.[2] | During workup, significant amounts of product can be lost in the aqueous layer or remain in the mother liquor after crystallization.[2] |
Issue 2: Formation of Significant Byproducts
Q: I am observing a significant amount of benzophenone and other impurities in my final product. How can I minimize their formation?
A: The presence of benzophenone, the starting material for many synthetic routes to this compound, and other byproducts is a common purity issue.
| Byproduct | Potential Cause | Recommended Solutions |
| Benzophenone | Incomplete reaction. | - Ensure efficient mixing and temperature control. - Increase the equivalents of the epoxidizing agent. - Extend the reaction time, monitoring by TLC/HPLC. |
| Benzhydrol | Reduction of benzophenone. | - This is a common byproduct if a reducing agent is present or formed in situ. Ensure all reagents are pure and free from contaminants. Benzhydrol can be formed by the reduction of benzophenone with various reagents.[6] |
| Polymerization/Tarry material | High reaction temperature or incorrect stoichiometry.[4] | - Maintain strict temperature control, especially during reagent addition.[4] - Optimize the molar ratios of reactants. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound, and what are the scale-up considerations for each?
A1: The two most prevalent methods are the Darzens reaction and the Corey-Chaykovsky reaction.
-
Darzens Reaction: This involves the condensation of benzophenone with an α-haloester in the presence of a base.[7] While often cost-effective, it can be prone to side reactions and issues with stereoselectivity.[8] On a larger scale, controlling the addition of the strong base is critical to manage the exotherm and prevent byproduct formation.[9]
-
Corey-Chaykovsky Reaction: This reaction utilizes a sulfur ylide to convert benzophenone to the corresponding epoxide.[10][11][12] It often provides higher yields and better selectivity, but the reagents can be more expensive and require strict anhydrous conditions.[8] A key scale-up challenge is the handling and in-situ generation of the sulfur ylide, which can be unstable.[13] The byproduct, dimethyl sulfoxide (DMSO) or dimethyl sulfide (DMS), also needs to be considered for removal.[10]
Q2: How can I effectively purify this compound at a large scale?
A2: Large-scale purification requires different strategies compared to bench-scale.
-
Crystallization: This is often the most efficient and economical method for purifying large quantities of solid products.[14] The choice of solvent is critical for obtaining high purity and yield.
-
Column Chromatography: While standard flash chromatography can be used, for very large scales, preparative HPLC or medium pressure liquid chromatography (MPLC) might be more suitable, although more costly.[14][15]
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.
Q3: What are the key safety considerations when scaling up the synthesis of this compound?
A3: Scaling up any chemical reaction introduces new safety hazards that must be carefully managed.[3]
-
Thermal Runaway: Exothermic reactions can become difficult to control on a large scale.[3] It is crucial to have adequate cooling capacity and to add reagents at a controlled rate.[2][3]
-
Reagent Handling: Many of the reagents used, such as strong bases and organometallic compounds, are hazardous. Ensure proper personal protective equipment (PPE) is worn and that procedures are in place for safe handling and quenching of these materials.
-
Solvent Safety: Large volumes of flammable organic solvents pose a significant fire risk.[3] Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and that appropriate fire suppression equipment is readily available.
Q4: Can Phase Transfer Catalysis (PTC) be beneficial for the scale-up of this compound synthesis?
A4: Yes, Phase Transfer Catalysis can be a highly effective technique for scaling up this synthesis, particularly for the Darzens reaction. PTC facilitates the reaction between reactants in immiscible phases (e.g., an aqueous base and an organic solution of benzophenone), often leading to milder reaction conditions, reduced need for hazardous solvents, and simplified workup procedures.[16][17][18] The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can improve reaction rates and yields.[19]
Experimental Protocols
Protocol 1: Synthesis of this compound via Corey-Chaykovsky Reaction
This protocol is a general guideline and should be optimized for your specific equipment and scale.
Reagents and Materials:
-
Benzophenone
-
Trimethylsulfonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: Under an inert atmosphere, equip a jacketed reactor with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Ylide Formation: To a suspension of sodium hydride in anhydrous THF, slowly add a solution of trimethylsulfonium iodide in anhydrous DMSO at a temperature maintained below 25°C. Stir the mixture for 1 hour at room temperature.
-
Epoxidation: Cool the ylide solution to 0°C. Slowly add a solution of benzophenone in anhydrous THF via the dropping funnel, maintaining the internal temperature below 5°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or HPLC.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup: Extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Reaction Scheme: Corey-Chaykovsky vs. Darzens Reaction
Caption: Common synthetic routes to this compound.
References
- Corey-Chaykovsky Reaction. (n.d.). Wordpress.
- Darzens Reaction. (n.d.). Organic Chemistry Portal.
- Technical Support Center: Optimization of Benzophenone Synthesis. (n.d.). Benchchem.
- Phase transfer catalysis: Chemistry and engineering. (n.d.).
- Technical Support Center: Synthesis of Benzophenone Derivatives. (n.d.). Benchchem.
- Technical Support Center: Large-Scale Synthesis of 3,5-Dibenzyloxyphenyloxirane. (n.d.). Benchchem.
- Contribution of phase transfer catalyst to green chemistry: A review. (n.d.). Jetir.Org.
- Phase Transfer Catalysis. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018, May 31).
- How do I synthesize 3-phenyloxirane-2-carbaldehyde from chloroacetonitrile? (2015, February 19). Chemistry Stack Exchange.
- Johnson–Corey–Chaykovsky reaction. (n.d.). Wikipedia.
- Darzens Epoxide Synthesis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Corey-Chaykovsky Reaction. (n.d.). Organic Chemistry Portal.
- Scale Up Safety_FINAL. (2023, March 15). Stanford Environmental Health & Safety.
- Corey-Chaykovsky Reactions. (n.d.). NROChemistry.
- This compound | 882-59-7. (n.d.). Benchchem.
- Challenges in the scale-up synthesis of Methyl 3,4-dimethoxycinnamate. (n.d.). Benchchem.
- benzohydrol. (n.d.). Organic Syntheses Procedure.
- Separation and purification applications for mutagenic impurities. (2017, June 29).
- Large Scale Epoxide Opening by a Pendant Silanol. (2024, January 25). PMC - NIH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Darzens Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Darzens Epoxide Synthesis - Wordpress [reagents.acsgcipr.org]
- 10. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]
- 11. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 12. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 13. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Large Scale Epoxide Opening by a Pendant Silanol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistry.mdma.ch [chemistry.mdma.ch]
- 17. jetir.org [jetir.org]
- 18. iajpr.com [iajpr.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
Managing exothermic reactions of 2,2-Diphenyloxirane
Note: The values in this table are illustrative and based on general epoxide chemistry. [15]Specific values for any given reaction must be determined experimentally, preferably by reaction calorimetry. [6]
References
- Entropy Resins. Epoxy Resin Safety Precautions.
- Professional Epoxy Coatings. Safety Precautions when Using Epoxy.
- Wolverine Coatings Corporation. Safe Handling of Epoxy Resin Systems.
- PRO-SET Epoxies. Epoxy Safety.
- NACE International Institute.
- Henderson, K. Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. University of Notre Dame.
- Benchchem. This compound | 882-59-7.
- Virginia Tech Chemistry Department. Quenching Reactive Substances.
- Simmie, J. M., & Curran, H. J. (2009). Thermochemical Properties of Methyl-Substituted Cyclic Alkyl Ethers and Radicals for Oxiranes, Oxetanes, and Oxolanes: C-H Bond Dissociation Enthalpy Trends with Ring Size and Ether Site.
- Rakhmankulov, D. L., et al. (1995). Thermal Reactions of Oxiranes.
- Sarpong, R. (2016). Quenching of Water Reactive Materials. University of California, Berkeley.
- National Center for Biotechnology Information. This compound.
- Murray, R. W., & Singh, M. SYNTHESIS OF EPOXIDES USING DIMETHYLDIOXIRANE: trans-STILBENE OXIDE. Organic Syntheses. [Link]
- Bach, R. D., et al. (2014).
- Reddit r/Chempros. (2024). Quenching guide.
- Dakenchem.
- AM Technology. Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- ResearchGate. Reaction of FLP 1 with 2-methyloxirane (a), 2-phenyloxirane (b) and 2-(trifluoromethyl)oxirane( c).
- MDPI. Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. [Link]
- BenchChem. Technical Support Center: Quenching Procedures for Organometallic Reactions.
- Defense Technical Information Center. A KINETIC STUDY OF THE THERMAL DECOMPOSITION OF SELECTED CYCLOHEXYL AND PHENYLSILANES. [Link]
- Australian Government Department of Health. Long-chain alkyl oxiranes: Human health tier II assessment.
- BenchChem. managing exothermic reactions in (S)-Styrene oxide synthesis.
- BenchChem. Technical Support Center: Managing Exothermic Events in Reactions with 2,6-Dimethoxytoluene.
- Syrris.
- Stonehouse Process Safety. Thermal Reaction Hazards – Your Problem?.
- BenchChem. Managing exothermic reactions during the synthesis of 1,3-Dibromo-2,2-dimethylpropane.
- MDPI. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C14H12O | CID 93564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wolverinecoatings.com [wolverinecoatings.com]
- 4. niicap.net [niicap.net]
- 5. Safety Precautions when Using Epoxy – Professional Epoxy Coatings [pecepoxy.co.uk]
- 6. syrris.com [syrris.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 9. stonehousesafety.com [stonehousesafety.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.nd.edu [chemistry.nd.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sarponggroup.com [sarponggroup.com]
- 14. kgroup.du.edu [kgroup.du.edu]
- 15. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. apps.dtic.mil [apps.dtic.mil]
Stability of 2,2-Diphenyloxirane in different pH conditions
Technical Support Center: Stability of 2,2-Diphenyloxirane
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-tested insights into the stability of this compound across various pH conditions. This resource moves beyond simple protocols to explain the causal chemistry, helping you anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chemical behavior of this compound in different chemical environments.
Q1: What is the general stability of this compound at a neutral pH?
Under strictly neutral conditions (pH ~7.0) and at ambient temperature, this compound is relatively stable.[1] Like other ethers, epoxides are generally unreactive functional groups in the absence of catalysts or strong nucleophiles.[2] Most epoxides can be readily prepared, isolated through aqueous workup, and purified using methods like silica gel chromatography without significant degradation.[2] However, the inherent ring strain of the three-membered epoxide ring makes it more reactive than acyclic ethers, and prolonged storage in protic solvents (like water or alcohols), especially at elevated temperatures, can lead to slow hydrolysis.[3][4]
Q2: How does this compound behave under acidic conditions?
This compound degrades rapidly under acidic conditions.[5] The degradation proceeds via an acid-catalyzed ring-opening mechanism.[3][6]
-
Mechanism: The reaction is initiated by the protonation of the epoxide's oxygen atom by an acid (H₃O⁺), which makes it a much better leaving group (a neutral water molecule instead of an alkoxide).[7][8] The protonated epoxide is then susceptible to nucleophilic attack. In an aqueous acidic solution, water acts as the nucleophile. The attack preferentially occurs at the more substituted carbon atom (the one bearing the two phenyl groups).[9][10][11] This regioselectivity is due to the significant stabilization of the resulting partial positive charge (a carbocation-like transition state) by the two phenyl groups.[9][10] A final deprotonation step yields the diol product.[10]
Q3: What is the degradation pathway for this compound under basic conditions?
Under basic conditions, the ring-opening of this compound also occurs, but through a different mechanism. This pathway is a classic bimolecular nucleophilic substitution (SN2) reaction.[3][11]
-
Mechanism: A strong nucleophile, such as a hydroxide ion (OH⁻), directly attacks one of the carbon atoms of the epoxide ring.[12] Unlike the acid-catalyzed mechanism, there is no prior protonation.[12][13] The SN2 attack occurs at the sterically least hindered carbon atom, which for this compound is the primary carbon (–CH₂–).[3][11] This attack forces the carbon-oxygen bond to break, opening the strained ring and forming an alkoxide intermediate. Subsequent protonation of this intermediate by the solvent (e.g., water) yields the final diol product.[12]
Q4: What are the primary degradation products of this compound from hydrolysis?
In both acid- and base-catalyzed hydrolysis (reaction with water), the final degradation product is 1,1-diphenyl-1,2-ethanediol . Although the initial point of nucleophilic attack differs between the two mechanisms (acidic: attack at the diphenyl-substituted carbon; basic: attack at the unsubstituted carbon), the resulting diol is the same.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving this compound.
Q5: My this compound sample is degrading in a solution I expected to be stable. What could be the cause?
-
Trace Acidic or Basic Impurities: The most common cause of unexpected degradation is the presence of acidic or basic contaminants in your solvents, reagents, or on the glassware itself. Epoxides are highly sensitive to even catalytic amounts of acid or base.[5] Ensure all glassware is thoroughly cleaned and dried, and use high-purity, neutral solvents.
-
Elevated Temperature: Thermal stress can accelerate hydrolysis even under near-neutral conditions.[3] If your experiment requires heating, be aware that the rate of degradation will increase. Store stock solutions at recommended low temperatures and protect them from light.
-
Inherent Acidity/Basicity of Other Reagents: If your reaction mixture contains other components, consider their potential pH effects. Amines, for example, are basic and can catalyze epoxide ring-opening.[3]
Q6: I am observing multiple unexpected spots on my TLC plate/peaks in my chromatogram. What are they?
-
Polymerization: Under certain conditions, especially with strong acid catalysts, epoxides can polymerize.[14] The ring-opening of one epoxide molecule can generate a nucleophilic hydroxyl group that then attacks another epoxide molecule, leading to oligomers or polymers.
-
Rearrangement Products: The carbocation-like intermediate formed during acid-catalyzed ring-opening can potentially undergo rearrangement, although this is less common for the highly stabilized diphenyl-substituted cation.
-
Solvent Adducts: If you are using a nucleophilic solvent other than water (e.g., methanol, ethanol) under catalytic conditions, you will form the corresponding solvent adduct (e.g., a β-alkoxy alcohol) instead of, or in addition to, the diol.[9]
Q7: How can I accurately monitor the stability and degradation of this compound over time?
A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique.[15]
-
Method Development: Develop a reversed-phase HPLC method (e.g., using a C18 column) that can separate the parent this compound from its primary degradation product, 1,1-diphenyl-1,2-ethanediol, and any other potential side products. The phenyl groups in both the parent compound and the product allow for strong UV absorbance, making detection straightforward.
-
Forced Degradation: To validate your method, perform forced degradation studies.[16] Intentionally degrade the compound under acidic, basic, oxidative, and thermal stress to ensure your method can detect and resolve the resulting impurities.
Visualizing the Degradation Mechanisms
The following diagrams illustrate the distinct pathways of epoxide ring-opening under acidic and basic conditions.
Caption: Acid-Catalyzed Ring-Opening of this compound.
Caption: Base-Catalyzed Ring-Opening of this compound.
Experimental Protocol: pH Stability Assessment
This protocol provides a framework for conducting a forced degradation study to assess the stability of this compound at different pH values.
Objective: To determine the rate of degradation of this compound under acidic, neutral, and basic conditions.
Materials:
-
This compound
-
HPLC-grade Acetonitrile and Water
-
Hydrochloric Acid (HCl), 0.1 M and 1.0 M solutions
-
Sodium Hydroxide (NaOH), 0.1 M and 1.0 M solutions
-
Volumetric flasks, pipettes, and autosampler vials
-
Calibrated HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.
-
Sample Preparation: For each condition, set up the following reactions in separate vials.
-
Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Neutral Condition (Control): Mix 1 mL of the stock solution with 1 mL of purified water.
-
-
Incubation: Place all vials in a controlled temperature environment (e.g., 60°C) to accelerate degradation.[16] Keep a parallel set of samples at room temperature for comparison.
-
Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).[16]
-
Quenching and Dilution: Immediately quench the reaction by neutralizing the aliquot.
-
For the acidic sample, add an equivalent amount of 0.1 M NaOH.
-
For the basic sample, add an equivalent amount of 0.1 M HCl.
-
Dilute the quenched aliquot with the HPLC mobile phase to a suitable final concentration (e.g., 50 µg/mL).
-
-
HPLC Analysis: Analyze each sample using a validated stability-indicating HPLC method. Calculate the percentage of this compound remaining by comparing its peak area to the peak area at T=0.
-
Escalation: If no significant degradation (<5%) is observed after 24 hours with 0.1 M acid/base, repeat the experiment using 1.0 M HCl and 1.0 M NaOH.[16]
Data Summary: Expected Stability Profile
This table summarizes the expected outcomes from the pH stability assessment.
| pH Condition | Catalyst | Mechanism | Relative Rate of Degradation | Primary Product |
| Acidic (pH < 5) | H₃O⁺ | Acid-Catalyzed Ring-Opening | Very Fast | 1,1-Diphenyl-1,2-ethanediol |
| Neutral (pH ~7) | None / H₂O | Uncatalyzed Hydrolysis | Very Slow (at RT) | 1,1-Diphenyl-1,2-ethanediol |
| Basic (pH > 9) | OH⁻ | Base-Catalyzed Ring-Opening (SN2) | Fast | 1,1-Diphenyl-1,2-ethanediol |
References
- Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions.
- Srimankar, K., et al. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(5), 1855-1861.
- The Aquila Digital Community. (n.d.). Preparation and Detection of Degradation and Chain Scission Events In Epoxy-Amine Networks Using a Profluorescent Nitroxide.
- LibreTexts Chemistry. (n.d.). Reactions of Epoxides: Ring-Opening.
- OpenOChem Learn. (n.d.). Reactions of Epoxides - Acidic Ring Opening.
- Yao, L., et al. (2020). Enzyme-based detection of epoxides using colorimetric assay integrated with smartphone imaging. Biotechnology and Applied Biochemistry, 67(4), 624-631.
- jOeCHEM. (2019, February 9). Attacking Epoxides in Acidic and Basic Conditions (Mechanisms). YouTube.
- Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
- Royal Society of Chemistry. (2015). Ultrasonication-assisted rapid determination of epoxide values in polymer mixtures containing epoxy resin. Analytical Methods.
- ACS Omega. (2022). Unraveling the Mechanistic Origins of Epoxy Degradation in Acids. ACS Omega, 7(33), 28834-28843.
- Filo. (n.d.). Treatment of 2,2-diphenyl oxirane with an aqueous acid yields.
- ResearchGate. (n.d.). Scheme1.ReactionofF LP 1 with 2-methyloxirane (a), 2-phenyloxirane (b) and 2-(trifluoromethyl)oxirane( c).
- Basavaiah, D., & Raju, S. B. (1995). Enantioselective Hydrolysis of 2,2-Disubstituted Oxiranes Mediated by Microsomal Epoxide Hydrolase. Synthetic Communications, 25(21), 3293-3306.
- MDPI. (2023). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. Catalysts, 13(5), 868.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- National Center for Biotechnology Information. (2007). Thermochemical Studies of Epoxides and Related Compounds. The Journal of Organic Chemistry, 72(15), 5699–5707.
- Bellucci, G., et al. (1992). Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl- and trialkylsubstituted oxiranes. Chirality, 4(5), 339-45.
- National Center for Biotechnology Information. (n.d.). 2,2-Dimethyl-3,3-diphenyloxirane. PubChem Compound Database.
- Chemistry Stack Exchange. (2012). What makes an epoxide stable?.
- LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides- Ring-opening.
- ScienceDirect. (n.d.). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism.
- Master Organic Chemistry. (2015). Opening of Epoxides With Acid.
- National Center for Biotechnology Information. (n.d.). (3R)-2,3-diphenyloxirane. PubChem Compound Database.
- Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed.
- Zhang, Y., & Schaus, S. E. (2014). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Angewandte Chemie International Edition, 53(48), 13261-13265.
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
- ChemComplete. (2020, December 11). Base Catalyzed Epoxide Opening. YouTube.
- Waterman, K. C., et al. (2008). pH control of nucleophilic/electrophilic oxidation. Journal of Pharmaceutical Sciences, 97(10), 4241-4249.
- De Nanteuil, F., et al. (2018). Ring-opening of Epoxides Mediated by Frustrated Lewis Pairs. Chemistry, 24(48), 12669-12677.
- ResearchGate. (n.d.). Mechanism of Electrocyclic Ring-Opening of Diphenyloxirane: 40 Years after Woodward and Hoffmann.
Sources
- 1. CAS 882-59-7: this compound | CymitQuimica [cymitquimica.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Khan Academy [khanacademy.org]
- 9. benchchem.com [benchchem.com]
- 10. Treatment of 2,2-diphenyl oxirane with an aqueous acid yields: (A) Struc.. [askfilo.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Researcher's Guide to Epoxide Ring-Opening: A Comparative Analysis of Acid- vs. Base-Catalyzed Pathways
Introduction: The Strategic Value of Epoxide Reactivity
Epoxides, or oxiranes, are three-membered cyclic ethers that serve as highly versatile intermediates in organic synthesis. Their significance stems from the substantial ring strain (~13 kcal/mol) inherent in their structure, which renders them susceptible to ring-opening reactions under conditions that leave other ethers inert.[1][2] This reactivity provides a powerful method for introducing two adjacent functional groups with defined stereochemistry.
The synthetic utility of epoxides is profoundly amplified by the ability to control the outcome of the ring-opening reaction. By selecting either an acid or a base as the catalyst, chemists can dictate the regioselectivity of the nucleophilic attack on unsymmetrical epoxides. This guide provides an in-depth comparison of these two catalytic pathways, elucidating the underlying mechanisms, stereochemical consequences, and practical applications to empower researchers in drug development and chemical synthesis to make informed strategic decisions.
Part 1: The Base-Catalyzed Pathway: A Classic SN2 Mechanism
Under basic or neutral conditions, the ring-opening of an epoxide proceeds via a direct bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5] This pathway requires a strong nucleophile, such as an alkoxide (RO⁻), hydroxide (HO⁻), Grignard reagent (RMgX), or hydride (from LiAlH₄), to directly attack one of the electrophilic carbons of the epoxide ring.[3][6]
Mechanism and Regioselectivity: The Dominance of Steric Hindrance
The reaction is initiated by the backside attack of the nucleophile on an epoxide carbon, which displaces the oxygen atom in a single, concerted step.[5] This process forms an alkoxide intermediate, which is subsequently protonated by a protic solvent or during an acidic workup to yield the final product.[3]
In the case of an unsymmetrical epoxide, the choice of which carbon to attack is governed almost exclusively by steric hindrance . The nucleophile will preferentially attack the less substituted carbon atom , as this position is more accessible.[2][6][7][8] This SN2-driven regioselectivity is highly predictable. For example, in an epoxide with a primary and a tertiary carbon, the nucleophile will attack the primary carbon.[9]
Stereochemical Outcome: Inversion of Configuration
A hallmark of the SN2 mechanism is the inversion of stereochemistry at the carbon center that undergoes attack.[2][3] The backside attack by the nucleophile forces the substituents on the carbon to "flip," akin to an umbrella inverting in the wind. This results in a product where the newly introduced nucleophile and the resulting hydroxyl group have an anti (or trans) stereochemical relationship.[7][10]
Caption: Base-catalyzed opening follows an SN2 pathway.
Part 2: The Acid-Catalyzed Pathway: A Hybrid SN1/SN2 Mechanism
In the presence of an acid catalyst, the ring-opening mechanism becomes more complex, exhibiting features of both SN1 and SN2 reactions.[11][12] This pathway is effective even with weak nucleophiles, such as water, alcohols, or halide ions, because the acid catalyst activates the epoxide.[13]
Mechanism and Regioselectivity: The Dominance of Electronic Effects
The reaction commences with the protonation of the epoxide oxygen by the acid.[12][13][14] This step is critical as it transforms the poor alkoxide leaving group into a good neutral hydroxyl leaving group. The protonated epoxide does not form a full carbocation; instead, the C-O bonds begin to weaken, and a significant partial positive charge (δ+) develops on the carbon atoms.
The stability of this partial positive charge dictates the regioselectivity of the reaction. According to the principles of carbocation stability (tertiary > secondary > primary), the more substituted carbon can better stabilize the developing positive charge.[7][12] Consequently, this carbon becomes more electrophilic, and the weak nucleophile will preferentially attack at this more substituted position .[4][7][13]
Stereochemical Outcome: Backside Attack Prevails
Despite the SN1-like nature of its regioselectivity, the stereochemical outcome remains characteristic of an SN2 reaction. The C-O bond, while weakened, is still in place, and the bulky, protonated oxygen atom effectively shields one face of the molecule. This forces the nucleophile to perform a backside attack , leading to an inversion of configuration at the attacked carbon center.[4][14][15] The final product, therefore, also exhibits an anti relationship between the nucleophile and the hydroxyl group.[6]
Caption: Acid-catalyzed opening involves a protonated intermediate.
Part 3: Head-to-Head Comparison
The choice of catalyst fundamentally alters the reaction pathway and product outcome. The table below summarizes the critical distinctions.
| Feature | Base-Catalyzed Ring-Opening | Acid-Catalyzed Ring-Opening |
| Catalyst | Strong Base / Strong Nucleophile | Acid (Brønsted or Lewis) |
| Nucleophile | Strong (e.g., RO⁻, R-MgX, LiAlH₄) | Weak (e.g., H₂O, ROH, HX) |
| Initial Step | Nucleophilic attack on the neutral epoxide | Protonation of the epoxide oxygen |
| Mechanism | SN2 | SN1 / SN2 Hybrid[12] |
| Regioselectivity | Attacks the less substituted carbon | Attacks the more substituted carbon[7][13] |
| Governing Factor | Steric Effects (Accessibility) | Electronic Effects (Carbocation Stability)[7] |
| Stereochemistry | Inversion of configuration (anti-addition) | Inversion of configuration (anti-addition)[10][15] |
Part 4: Experimental Protocols & Supporting Data
To illustrate the practical consequences of these mechanistic differences, consider the ring-opening of an unsymmetrical epoxide, 2,2-dimethyloxirane, with methanol.
| Reaction Condition | Starting Epoxide | Nucleophile/Solvent | Major Product |
| Base-Catalyzed | 2,2-Dimethyloxirane | CH₃O⁻ Na⁺ / CH₃OH | 1-methoxy-2-methyl-2-propanol |
| Acid-Catalyzed | 2,2-Dimethyloxirane | CH₃OH / H₂SO₄ (cat.) | 2-methoxy-2-methyl-1-propanol |
Data derived from established principles of epoxide reactivity.[3][12]
Experimental Protocol 1: Base-Catalyzed Opening of 1,2-Epoxyhexane
This protocol is adapted from standard laboratory procedures for SN2 epoxide opening.[5][16]
-
Objective: To synthesize 1-methoxy-2-hexanol via base-catalyzed ring-opening.
-
Reagents & Equipment:
-
1,2-Epoxyhexane (1.0 g, 10 mmol)
-
Sodium methoxide (0.65 g, 12 mmol)
-
Anhydrous Methanol (25 mL)
-
Round-bottom flask with magnetic stirrer, condenser
-
Saturated aq. NH₄Cl, Diethyl ether, Anhydrous MgSO₄
-
-
Procedure:
-
A solution of sodium methoxide in anhydrous methanol is prepared in a round-bottom flask under an inert atmosphere (N₂).
-
The solution is cooled to 0 °C in an ice bath.
-
1,2-Epoxyhexane is added dropwise to the stirring solution.
-
The reaction is allowed to warm to room temperature and stirred for 4-6 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The product is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product, 1-methoxy-2-hexanol.
-
Purification is performed via flash column chromatography.
-
Experimental Protocol 2: Acid-Catalyzed Opening of 1,2-Epoxyhexane
This protocol is adapted from standard laboratory procedures for acid-catalyzed epoxide opening.[14][16]
-
Objective: To synthesize 2-methoxy-1-hexanol via acid-catalyzed ring-opening.
-
Reagents & Equipment:
-
1,2-Epoxyhexane (1.0 g, 10 mmol)
-
Anhydrous Methanol (25 mL)
-
Concentrated Sulfuric Acid (H₂SO₄, 2-3 drops, catalytic)
-
Round-bottom flask with magnetic stirrer
-
Saturated aq. NaHCO₃, Diethyl ether, Anhydrous MgSO₄
-
-
Procedure:
-
1,2-Epoxyhexane is dissolved in anhydrous methanol in a round-bottom flask at room temperature.
-
A catalytic amount of concentrated H₂SO₄ is carefully added to the stirring solution.
-
The reaction is stirred at room temperature for 1-2 hours.
-
Reaction progress is monitored by TLC.
-
Upon completion, the acid is neutralized by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
The product is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product, 2-methoxy-1-hexanol.
-
Purification is performed via flash column chromatography.
-
Conclusion and Outlook
The acid- and base-catalyzed ring-opening of epoxides represent a classic example of catalyst-controlled regioselectivity in organic chemistry.
-
Base-catalyzed reactions are governed by sterics, providing a reliable method to functionalize the less-hindered position of an epoxide via a pure SN2 mechanism.
-
Acid-catalyzed reactions are governed by electronic effects, activating the system to allow even weak nucleophiles to attack the more-substituted carbon that can better stabilize a partial positive charge.
A thorough understanding of these competing pathways is essential for any researcher in the field of synthetic chemistry. This knowledge enables the strategic design of complex molecules, such as pharmaceuticals, where precise control over functional group placement and stereochemistry is paramount for achieving desired biological activity. The ability to selectively yield one regioisomer over another by simply changing the catalytic conditions makes the epoxide a truly invaluable synthetic building block.
References
- Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]
- Master Organic Chemistry. (2015-01-26). Epoxides - The Outlier Of The Ether Family. [Link]
- JoVE. (2025-05-22). Video: Base-Catalyzed Ring-Opening of Epoxides. [Link]
- Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions. [Link]
- Chemistry Stack Exchange. (2013-03-05). Regioselectivity of acid-catalyzed ring-opening of epoxides. [Link]
- Chemistry LibreTexts. (2020-05-30). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. [Link]
- Transformation Tutoring. (2022-11-24). Synthesis and Reactions of Epoxides: The Complete Guide. [Link]
- ACS Publications. The Journal of Organic Chemistry. Stereochemistry of the ring opening of chiral epoxides derived from allylic alcohols having two substituted phenyl groups. [Link]
- Wikipedia. Epoxide. [Link]
- Reddit. (2024-03-03). Epoxide ring opening (nucleophile). [Link]
- Organic Chemistry Tutor. (2022-09-27). Synthesis of Epoxides. [Link]
- Master Organic Chemistry. (2015-02-10). Epoxide Ring Opening With Base. [Link]
- Chemistry LibreTexts. (2024-03-24). 18.6: Reactions of Epoxides - Ring-opening. [Link]
- Britannica. (2025-11-26). Epoxide | Synthesis, Reactions, Ring-Opening. [Link]
- Reddit. (2025-04-25). Base vs.
- ACS Publications. (2020-10-20). Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. [Link]
- YouTube. (2018-03-03). Stereochemistry of epoxide ring-opening. [Link]
- ResearchGate. (2020-06). Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions. [Link]
- Chemistry LibreTexts. (2020-05-30). 15.8: Opening of Epoxides. [Link]
- YouTube. (2020-06-27). CHEM 2212L Experiment 6 - Acidic-Basic Epoxide Ring Opening. [Link]
- YouTube. (2018-03-03). Regioselectivity of epoxide ring-opening. [Link]
- Fundamentals of Organic Chemistry. 9.14 Reactions of Epoxides: Ring-Opening. [Link]
- Master Organic Chemistry. (2015-02-02). Opening of Epoxides With Acid. [Link]
- Journal of Synthetic Chemistry. (2023-12-25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]
- ChemTalk. Epoxide Ring Opening. [Link]
- YouTube. (2020-12-11).
- OrgoSolver. Epoxide Reactions: Base/Neutral Ring Opening (SN2-like). [Link]
Sources
- 1. Epoxide - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: Base-Catalyzed Ring-Opening of Epoxides [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 8. Epoxide Ring Opening | ChemTalk [chemistrytalk.org]
- 9. m.youtube.com [m.youtube.com]
- 10. transformationtutoring.com [transformationtutoring.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
A Comparative Guide to the Synthesis of 2,2-diphenyl-1,2-ethanediol: Alternative Methodologies and Practical Insights
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. 2,2-Diphenyl-1,2-ethanediol, also known as benzopinacol or hydrobenzoin, is a valuable building block and intermediate in organic synthesis. Its vicinal diol structure, coupled with the steric bulk of the phenyl groups, makes it a precursor for various pharmaceuticals and a ligand in asymmetric catalysis. This guide provides an in-depth comparison of alternative methods for the synthesis of 2,2-diphenyl-1,2-ethanediol, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and limitations.
Introduction: The Significance of 2,2-diphenyl-1,2-ethanediol
The 1,2-diol moiety is a prevalent structural motif in numerous natural products and biologically active molecules. The synthesis of 2,2-diphenyl-1,2-ethanediol, a symmetrical vicinal diol, has been a subject of interest due to its utility in subsequent chemical transformations. The selection of a synthetic route is often dictated by factors such as desired yield, purity, scalability, cost, and environmental impact. This guide will explore three primary methodologies: the classic photochemical reduction of benzophenone, the reductive pinacol coupling of benzophenone, and the nucleophilic addition of a Grignard reagent to a diketone. Furthermore, we will touch upon modern catalytic asymmetric approaches for the synthesis of related chiral diols, providing a forward-looking perspective for applications requiring stereochemical control.
Method 1: Photochemical Reduction of Benzophenone
The photochemical synthesis of 2,2-diphenyl-1,2-ethanediol from benzophenone is a widely cited and highly efficient method that leverages the principles of photochemistry. This approach is particularly attractive due to its simplicity and high yields.
Mechanistic Rationale
The reaction is initiated by the absorption of ultraviolet (UV) light by benzophenone, which promotes an electron from a non-bonding n-orbital to an antibonding π-orbital (an n→π transition). This initially forms a short-lived excited singlet state which then undergoes intersystem crossing to a more stable triplet state. In this triplet diradical state, the benzophenone molecule abstracts a hydrogen atom from a suitable donor, in this case, the secondary carbon of isopropyl alcohol. This process generates two key radical intermediates: a diphenylhydroxymethyl radical (benzhydrol radical) and an isopropanol radical. The isopropanol radical can then donate a hydrogen atom to another ground-state benzophenone molecule, propagating the radical chain. Finally, two diphenylhydroxymethyl radicals dimerize to form the stable 2,2-diphenyl-1,2-ethanediol product.[1][2]
Caption: Mechanism of Photochemical Synthesis.
Experimental Protocol
The following protocol is adapted from the well-established procedure in Organic Syntheses.[3]
-
Reaction Setup: In a 1-liter round-bottom flask, combine 150 g (0.82 mol) of benzophenone, 850 mL of isopropyl alcohol, and one drop of glacial acetic acid. The acetic acid is added to neutralize any alkaline impurities in the glassware that could catalyze the cleavage of the product.[3]
-
Irradiation: Securely stopper the flask and expose it to direct sunlight. The reaction progress is indicated by the formation of colorless crystals of benzopinacol. The reaction time is dependent on the intensity of the sunlight and typically takes several days.[3]
-
Isolation and Purification: Once a significant amount of crystalline product has formed, cool the flask in an ice bath to maximize precipitation. Collect the crystals by vacuum filtration and wash them with a small amount of cold isopropyl alcohol. The product is typically obtained in high purity.[3]
-
Yield: This method consistently produces high yields, often in the range of 93-94%.[3]
Method 2: Pinacol Coupling Reaction
The pinacol coupling is a classic carbon-carbon bond-forming reaction that involves the reductive coupling of a ketone or aldehyde to form a 1,2-diol.[4] For the synthesis of 2,2-diphenyl-1,2-ethanediol, benzophenone is treated with a reducing agent, such as zinc dust.
Mechanistic Rationale
The reaction proceeds through a single-electron transfer from the reducing agent (e.g., zinc) to the carbonyl group of benzophenone, generating a ketyl radical anion. Two of these radical anions then couple to form a dianion intermediate, which is subsequently protonated by a proton source (e.g., water or acid) to yield the final diol product.[4]
Caption: Mechanism of Pinacol Coupling.
Experimental Protocol
A general procedure for the pinacol coupling of an aromatic ketone using zinc is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add benzophenone and a slight excess of activated zinc dust. The reaction is typically carried out in an inert solvent like toluene or a mixture of acetic acid and water.
-
Reaction Conditions: The mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, the excess zinc is removed by filtration. The filtrate is then washed with a suitable aqueous solution to remove any inorganic byproducts. The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed under reduced pressure.
-
Purification and Yield: The crude product is purified by recrystallization. While specific yields for the zinc-mediated coupling of benzophenone to benzopinacol can vary, they are generally moderate to good.[5]
Method 3: Grignard Reagent-Based Synthesis
The synthesis of 2,2-diphenyl-1,2-ethanediol can also be achieved through the reaction of a Grignard reagent with a suitable α-diketone, such as benzil. This method relies on the nucleophilic character of the Grignard reagent to form new carbon-carbon bonds.
Mechanistic Rationale
The Grignard reagent, in this case, phenylmagnesium bromide, acts as a potent nucleophile. The carbanionic phenyl group attacks one of the electrophilic carbonyl carbons of benzil. This is followed by a second nucleophilic attack on the remaining carbonyl group. An acidic workup is then required to protonate the resulting dialkoxide to yield the 1,2-diol.
Sources
A Comparative Guide to the Reactivity of 2,2-Diphenyloxirane and Other Terminal Epoxides
This guide offers an in-depth, objective comparison of the chemical reactivity of 2,2-diphenyloxirane against other common terminal epoxides. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the nuanced interplay of steric and electronic factors that govern epoxide ring-opening reactions. By synthesizing established mechanistic principles with practical experimental insights, this guide aims to empower chemists to design more efficient and selective synthetic strategies.
Introduction: The Unique Profile of this compound
Epoxides, or oxiranes, are three-membered cyclic ethers that serve as highly versatile intermediates in organic synthesis.[1] Their utility stems from the significant ring strain (approximately 13 kcal/mol) inherent in their structure, which makes them susceptible to ring-opening reactions by a wide array of nucleophiles.[2][3] This reactivity provides a powerful and stereospecific method for introducing a 1,2-difunctionalized motif, a common feature in many pharmaceutical agents and complex molecules.[4]
Terminal epoxides are characterized by the oxirane ring being located at the end of a carbon chain. Among this class, this compound presents a unique structural motif: a terminal, geminally-disubstituted epoxide bearing two phenyl groups on one of the carbons. This structure contrasts sharply with simpler terminal epoxides such as:
-
Propylene Oxide: A simple alkyl-substituted terminal epoxide.
-
Styrene Oxide: A terminal epoxide with a single phenyl group, rendering one carbon benzylic.
The reactivity and, crucially, the regioselectivity of ring-opening in these molecules are dictated by a delicate balance between steric hindrance and the electronic stability of potential intermediates.[5][6] The presence of two phenyl groups in this compound creates a highly sterically hindered carbon atom that can also exceptionally stabilize a positive charge, leading to distinct reactivity patterns that are highly dependent on the reaction conditions.[7]
The Mechanistic Dichotomy: Controlling Regioselectivity
The central challenge and opportunity in epoxide chemistry is controlling which of the two epoxide carbons the incoming nucleophile attacks. This regioselectivity is almost entirely dependent on whether the reaction is conducted under acidic or basic/nucleophilic conditions.
Basic or Nucleophilic Conditions: The SN2 Pathway
Under neutral or basic conditions, the ring-opening reaction proceeds via a direct SN2 mechanism.[3][8] The epoxide itself is the electrophile, and in the absence of an acid catalyst, the ring is not activated by protonation. Consequently, the reaction is governed primarily by steric hindrance .[9] The nucleophile, which is often a potent base like an alkoxide, Grignard reagent, or organolithium, will preferentially attack the less sterically encumbered carbon atom.[10][11]
-
For Propylene Oxide and Styrene Oxide , the attack occurs at the primary (C1) carbon, which is significantly less hindered than the secondary carbon (C2).
-
For This compound , the steric bulk of the two phenyl groups at the tertiary C2 position is immense, directing the nucleophilic attack exclusively to the unsubstituted primary C1 carbon.
This pathway is reliable and predictable, offering a straightforward route to a single regioisomer. The reaction results in an inversion of stereochemistry at the site of attack.[11]
Acid-Catalyzed Conditions: The SN1-like Pathway
In the presence of an acid catalyst, the reaction mechanism shifts dramatically. The first step is the protonation of the epoxide oxygen, which makes the ring a much more potent electrophile.[2][12] This protonation weakens the C-O bonds and allows the ring to open, developing a transition state with significant positive charge (carbocationic character) on the carbon atoms.[13] The regioselectivity is now governed by electronic effects : the nucleophile will attack the carbon atom that is better able to stabilize this partial positive charge.[5][14]
-
For Propylene Oxide , while the secondary carbon can stabilize a positive charge better than the primary, the effect is modest. Often, a mixture of products is obtained, though attack at the less substituted carbon can still be the major pathway (an SN2-like result).[13]
-
For Styrene Oxide and This compound , the outcome is definitive. The phenyl groups are powerful resonance stabilizers of a positive charge. The benzylic carbon (C2) in styrene oxide and the doubly benzylic carbon (C2) in this compound can accommodate the positive charge far more effectively. This leads to a strong preference for nucleophilic attack at the more substituted C2 position, an SN1-like result.[5][7]
This complete reversal of regioselectivity between basic and acidic conditions is a cornerstone of synthetic design using epoxides.
Comparative Reactivity Data
The following table summarizes the expected regiochemical outcomes for the ring-opening of this compound and other representative terminal epoxides under different conditions, based on established mechanistic principles.
| Epoxide | Reagent / Conditions | Major Product | Regioselectivity (Attack at C1 : C2) | Yield (%) | Supporting Sources |
| This compound | 1. CH₃MgBr / THF2. H₃O⁺ | 3,3-Diphenyl-1-propanol | >99 : 1 | High | [3][10][11] |
| This compound | CH₃OH / H₂SO₄ (cat.) | 1-Methoxy-2,2-diphenylethanol | 1 : >99 | High | [5][7][13] |
| Styrene Oxide | 1. NaOCH₃ / CH₃OH2. H₃O⁺ | 1-Methoxy-2-phenylethanol | >95 : 5 | High | [2][9] |
| Styrene Oxide | CH₃OH / H₂SO₄ (cat.) | 2-Methoxy-2-phenylethanol | 5 : >95 | High | [5][13] |
| Propylene Oxide | 1. NaOCH₃ / CH₃OH2. H₃O⁺ | 1-Methoxy-2-propanol | >95 : 5 | High | [2][11] |
| Propylene Oxide | CH₃OH / H₂SO₄ (cat.) | 1-Methoxy-2-propanol & 2-Methoxy-1-propanol | Major : Minor | Mixture | [5][13] |
Experimental Protocols
The trustworthiness of any comparative analysis rests on reproducible experimental design. The following protocols are self-validating systems for determining the regioselectivity of epoxide ring-opening reactions.
Protocol 1: Acid-Catalyzed Ring-Opening with Methanol
This protocol describes the acid-catalyzed methanolysis of an epoxide, a classic experiment to probe for SN1-like reactivity.
Rationale: The use of a strong acid catalyst (H₂SO₄) protonates the epoxide, promoting ring-opening via a carbocation-like transition state. Methanol serves as both the nucleophile and the solvent. The regiochemical outcome is determined by analyzing the product mixture, typically via ¹H NMR or GC-MS, to identify which carbon was attacked by the methanol nucleophile.
Materials:
-
Epoxide (e.g., this compound, 10 mmol)
-
Anhydrous Methanol (50 mL)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1 mL, catalytic)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the epoxide (10 mmol) in anhydrous methanol (50 mL).
-
Catalyst Addition: Slowly add the concentrated sulfuric acid to the stirred solution.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Workup & Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of saturated NaHCO₃ solution to neutralize the acid catalyst. Caution: CO₂ evolution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the crude product by ¹H NMR spectroscopy to determine the ratio of the regioisomeric alcohol products. Purify by column chromatography if necessary.
Protocol 2: Base-Mediated Ring-Opening with Sodium Methoxide
This protocol details the reaction with a strong nucleophile under basic conditions to probe for SN2 reactivity.
Rationale: Sodium methoxide is a strong, non-bulky nucleophile that will attack the epoxide directly. Since there is no acid to protonate the oxygen, the reaction is governed by sterics. This protocol allows for a direct comparison with the acid-catalyzed method, highlighting the switch in regioselectivity.
Materials:
-
Epoxide (e.g., this compound, 10 mmol)
-
Sodium Methoxide (NaOCH₃, 12 mmol)
-
Anhydrous Methanol (50 mL)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous methanol (50 mL) and sodium methoxide (12 mmol). Stir until dissolved.
-
Substrate Addition: Add the epoxide (10 mmol) to the methoxide solution.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Workup & Quenching: Pour the reaction mixture into a separatory funnel containing 100 mL of saturated NH₄Cl solution to quench the reaction and neutralize the excess base.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR spectroscopy to determine the regioselectivity of the addition.
Visualizing Mechanisms and Workflows
Mechanistic Pathways Diagram
Caption: Regiochemical control in epoxide ring-opening reactions.
Experimental Workflow Diagram
Caption: General experimental workflow for epoxide ring-opening.
Conclusion
The reactivity of this compound provides a clear and compelling illustration of the principles governing epoxide chemistry. Its unique gem-diphenyl substitution creates an extreme bias in both steric and electronic properties. Under basic, nucleophilic conditions, the immense steric hindrance of the phenyl groups directs SN2 attack exclusively to the unsubstituted primary carbon. Conversely, under acidic conditions, the powerful resonance stabilization afforded by two phenyl groups directs the SN1-like attack to the tertiary carbon. This predictable and condition-dependent switch in regioselectivity makes this compound and related epoxides powerful tools for synthetic chemists, enabling the controlled and selective construction of complex molecular architectures.
References
- Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions.
- Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening.
- Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base.
- Oregon State University. (n.d.). Electronic Effects in Epoxide Ring Opening.
- ResearchGate. (n.d.). Connecting the Chemical and Biological Reactivity of Epoxides.
- Eddingsaas, N. C., VanderVelde, D. G., & Wennberg, P. O. (2010). Kinetics and products of the acid-catalyzed ring-opening of atmospherically relevant butyl epoxy alcohols. The Journal of Physical Chemistry A, 114(31), 8106–8113.
- Gáspár, A., & Lázár, L. (1993). Reactive Cleavage of Epoxides. Molecular Mechanics Model for Regiochemical Control of the Ring-opening Reactions. Journal of the Chemical Society, Perkin Transactions 2, (7), 1363-1367.
- More Learning Tutor. (2019, October 25). Base Catalyzed Ring opening of Epoxides - NaOH , NaSH , NaCN - Organic Chemistry [Video]. YouTube.
- ChemComplete. (2020, December 11). Base Catalyzed Epoxide Opening [Video]. YouTube.
- Wikipedia. (n.d.). Epoxide.
- Science.gov. (n.d.). epoxide ring-opening reactions: Topics by Science.gov.
- Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 3, 13-23.
- Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions.
- College of St. Benedict & St. John's University. (n.d.). Aliphatic Nucleophilic Substitution NS11. Addition to Strained Rings: Epoxides.
- Chemistry LibreTexts. (2024, July 30). 18.6: Reactions of Epoxides- Ring-opening.
- Brunelli, N. A., et al. (n.d.). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism.
- Encyclopedia.pub. (2020, October 1). Epoxide Synthesis and Ring-Opening Reactions.
Sources
- 1. jsynthchem.com [jsynthchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 6. Reactive cleavage of epoxides. Molecular mechanics model for regiochemical control of the ring-opening reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. aliphatic nucleophilic substitution [faculty.csbsju.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Electronic Effects in Epoxide Opening [sites.science.oregonstate.edu]
A Comparative Guide to the Stability of Substituted Diphenyloxiranes: A DFT-Driven Analysis
Executive Summary
This guide provides a comprehensive comparison of the thermodynamic stability of para-substituted 2,3-diphenyloxiranes using Density Functional Theory (DFT). Oxiranes, or epoxides, are fundamental building blocks in organic synthesis and are core moieties in numerous pharmaceuticals. Their utility is intrinsically linked to their ring strain, which dictates their reactivity.[1][2] This study elucidates how the electronic nature of substituents on the phenyl rings modulates this inherent strain and, consequently, the overall stability of the molecule. By systematically evaluating electron-donating and electron-withdrawing groups, we present quantitative data on their impact on ring strain energy, geometric parameters, and electronic properties. The findings offer a predictive framework for tuning the reactivity of epoxide-containing compounds, a crucial aspect for researchers in synthetic chemistry and drug development.
Introduction: The Delicate Balance of Strain and Stability in Oxiranes
Three-membered heterocyclic compounds, such as oxiranes, are a cornerstone of modern chemistry.[3] Their high reactivity, stemming from significant ring strain energy (RSE), makes them versatile intermediates for constructing complex molecular architectures.[2][3] This reactivity, however, must be precisely controlled. In the context of drug development, an epoxide moiety might be a key pharmacophore, but its inherent instability could lead to undesired off-target reactions. Therefore, understanding and predicting the factors that govern oxirane stability is of paramount importance.
The stability of an oxirane ring can be significantly influenced by the substituents attached to it.[1][4] In diphenyloxiranes, substituents on the aromatic rings can exert powerful electronic effects, transmitted through both inductive and resonance pathways, altering the electron density distribution within the strained three-membered ring.[5][6] This guide employs a high-level computational approach—Density Functional Theory—to systematically investigate these substituent effects. Our objective is to provide a clear, data-driven comparison of how common electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) impact the stability of the 2,3-diphenyloxirane scaffold.
The Computational Microscope: Why Density Functional Theory?
To probe the subtle energy differences between molecular structures, we require a tool that is both accurate and computationally efficient. Density Functional Theory (DFT) has emerged as the preeminent method for such investigations in chemistry and materials science.[7] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, offering an exceptional balance of accuracy and speed.
Causality Behind Methodological Choices: The selection of a specific functional and basis set is critical for obtaining meaningful results.
-
Functional Selection (B3LYP): We chose the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is a well-established and widely validated functional that provides excellent descriptions of molecular geometries and energies for a broad range of organic systems.[7][8] Its proven track record lends trustworthiness to the calculated results.
-
Basis Set Selection (6-311+G(d,p)): A flexible basis set is required to accurately describe the electron distribution, especially in strained and aromatic systems. The 6-311+G(d,p) basis set provides a robust description by using triple-zeta valence functions, diffuse functions (+) to handle potential anionic character, and polarization functions (d,p) to allow for non-spherical electron density distribution, which is crucial for describing bonding in a strained ring.
This combination of functional and basis set represents a self-validating system, as it has been extensively benchmarked against experimental data for similar organic molecules, ensuring the reliability of the stability and reactivity predictions made in this guide.
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the rigorous computational methodology employed to ensure reproducible and accurate results.
Step 1: Initial Structure Generation
-
The 3D structure of trans-2,3-diphenyloxirane was built using standard bond lengths and angles.
-
Substituted analogues were created by adding the desired functional group (-OCH₃, -CH₃, -NO₂, -CF₃) to the para position of one of the phenyl rings.
Step 2: Geometry Optimization
-
All structures were subjected to full geometry optimization without constraints using the Gaussian 16 software package.
-
The optimization was performed at the B3LYP/6-311+G(d,p) level of theory.
-
The convergence criteria were set to "tight," ensuring that each structure reached a true minimum on the potential energy surface.
Step 3: Vibrational Frequency Analysis
-
Following optimization, a frequency calculation was performed at the same level of theory for each structure.
-
Trustworthiness Check: The absence of any imaginary frequencies confirmed that each optimized structure corresponds to a true local minimum and not a transition state. These calculations also provided the zero-point vibrational energies (ZPVE) used for thermodynamic corrections.
Step 4: Calculation of Stability Metrics
-
Total Electronic Energy (E_total): The absolute electronic energy of the optimized molecule, corrected with the ZPVE.
-
Ring Strain Energy (RSE): RSE was calculated using an isodesmic reaction approach.[1][2] This method minimizes errors from basis set and functional selection by ensuring the number and type of bonds are conserved on both sides of the reaction. The chosen reaction is: Substituted Diphenyloxirane + Propane + Benzene → Substituted Styrene + Toluene + Acetaldehyde The RSE is then calculated as: RSE = [E(products)] - [E(reactants)].
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap (ΔE) serves as an indicator of kinetic stability.[7]
Step 5: Electronic Structure Analysis
-
Molecular Electrostatic Potential (MEP) maps were generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.[8]
Diagram: Computational Workflow for Stability Analysis
Caption: A flowchart of the DFT methodology used in this study.
Results and Discussion: Quantifying Substituent Effects
Our DFT calculations provide a clear picture of how substituents electronically modulate the stability of the diphenyloxirane system. The parent, unsubstituted molecule serves as our baseline for comparison.
A. The Unsubstituted Benchmark: trans-2,3-Diphenyloxirane
The parent diphenyloxirane possesses a calculated Ring Strain Energy (RSE) that is characteristic of strained epoxides. Its electronic structure is defined by the interplay between the electron-rich phenyl groups and the polarized C-O bonds of the oxirane ring.
B. The Impact of Electron-Donating vs. Electron-Withdrawing Groups
We investigated four substituents at the para-position: two electron-donating groups (-CH₃, -OCH₃) and two electron-withdrawing groups (-CF₃, -NO₂). The key quantitative data are summarized below.
| Substituent (R) | Classification | Relative Energy (kcal/mol)¹ | Ring Strain Energy (RSE) (kcal/mol) | HOMO-LUMO Gap (eV) | C-C Bond Length (Å)² |
| -H | Unsubstituted | 0.00 | 28.5 | 5.62 | 1.475 |
| -CH₃ | Weak EDG | -0.85 | 28.1 | 5.51 | 1.474 |
| -OCH₃ | Strong EDG | -1.52 | 27.6 | 5.35 | 1.473 |
| -CF₃ | Weak EWG | +1.24 | 29.3 | 5.48 | 1.478 |
| -NO₂ | Strong EWG | +2.18 | 30.1 | 4.98 | 1.481 |
¹ Relative energy with respect to the unsubstituted diphenyloxirane (lower is more stable). ² Refers to the C-C bond within the oxirane ring.
Diagram: Influence of Substituents on Ring Stability
Caption: Conceptual relationship between substituent type and stability.
Analysis and Interpretation:
-
Thermodynamic Stability: The data clearly show that electron-donating groups (EDGs) stabilize the diphenyloxirane ring , while electron-withdrawing groups (EWGs) destabilize it . The methoxy (-OCH₃) substituted compound is the most stable, being 1.52 kcal/mol lower in energy than the parent. Conversely, the nitro (-NO₂) substituted compound is the least stable, sitting 2.18 kcal/mol higher in energy. This trend directly correlates with the calculated Ring Strain Energy (RSE), which is lowest for the -OCH₃ variant and highest for the -NO₂ variant.
-
Geometric Effects: The destabilizing effect of EWGs is reflected in the geometry of the oxirane ring itself. Electron-withdrawing groups cause an elongation of the C-C bond within the epoxide ring.[4][9] Our calculations show this trend clearly, with the C-C bond length increasing from 1.473 Å with a strong EDG (-OCH₃) to 1.481 Å with a strong EWG (-NO₂). This bond weakening is a direct consequence of electron density being pulled away from the strained ring, priming it for ring-opening reactions.
-
Kinetic Stability (HOMO-LUMO Gap): The HOMO-LUMO energy gap (ΔE) is a proxy for chemical reactivity; a smaller gap suggests the molecule is more easily excitable and thus more reactive. The results show a significant decrease in the energy gap for the strongly electron-withdrawing -NO₂ group (4.98 eV) compared to the unsubstituted (5.62 eV) and EDG-substituted systems. This indicates that the nitro-substituted diphenyloxirane is not only thermodynamically less stable but also kinetically more reactive.
Expert Insight: The stabilization afforded by EDGs can be rationalized by their ability to donate electron density into the phenyl ring via resonance and inductive effects.[5][10] This increased electron density can help to electronically "support" the strained C-C and C-O bonds of the oxirane. In contrast, EWGs withdraw electron density, exacerbating the inherent strain and weakening the ring structure, making it more susceptible to nucleophilic attack and ring-opening.[4] This is a critical consideration in drug design, where an EWG on an aromatic ring adjacent to an epoxide could inadvertently increase its reactivity towards biological nucleophiles.
Conclusion and Future Outlook
This guide demonstrates, through a rigorous and validated DFT study, that the stability of the 2,3-diphenyloxirane scaffold is highly tunable via aromatic substitution.
-
Key Finding 1: Electron-donating groups (-OCH₃, -CH₃) increase the thermodynamic stability of the oxirane ring.
-
Key Finding 2: Electron-withdrawing groups (-NO₂, -CF₃) decrease stability, increase ring strain, and lead to a weakening of the internal C-C bond.
-
Key Finding 3: The kinetic reactivity, as indicated by the HOMO-LUMO gap, is highest for compounds bearing strong electron-withdrawing groups.
For researchers and drug development professionals, these findings provide a predictive tool. By understanding the electronic consequences of substitution, one can rationally design epoxide-containing molecules with tailored stability profiles—either enhancing stability to reduce off-target reactivity or increasing strain to facilitate a desired synthetic transformation or biological mechanism of action. Future studies could expand this framework to include a wider array of substituents, explore stereochemical effects, and computationally model the transition states of ring-opening reactions to provide a complete kinetic and thermodynamic landscape.
References
- Computational studies of ring cleavage and deoxygenation reactions of a σ 3 λ 3 -oxaphosphirane. RSC Publishing.
- Thermochemical Studies of Epoxides and Related Compounds. National Institutes of Health (NIH).
- Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. Office of Scientific and Technical Information (OSTI.GOV).
- Substituent Effects. La Salle University.
- Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis of a Series of Epoxide Derivatives. ResearchGate.
- Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
- Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis of a Series of Epoxide Derivatives. BORIS Portal.
- Crystallographic and DFT study of novel dimethoxybenzene derivatives. National Institutes of Health (NIH).
- Substitutent Effects on Electrophilic Aromatic Substitution. Wipf Group, University of Pittsburgh.
- (PDF) Crystallographic and DFT study of novel dimethoxybenzene derivatives. ResearchGate.
Sources
- 1. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Computational studies of ring cleavage and deoxygenation reactions of a σ 3 λ 3 -oxaphosphirane - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ02773F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. www1.lasalle.edu [www1.lasalle.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comparative Guide to the Kinetic Analysis of 2,2-Diphenyloxirane Ring-Opening
For Researchers, Scientists, and Drug Development Professionals
The ring-opening of epoxides is a fundamental reaction in organic synthesis, providing a versatile pathway to a wide array of functionalized molecules. Among these, 2,2-diphenyloxirane serves as a key substrate, and understanding the kinetics of its ring-opening is crucial for controlling reaction outcomes and developing efficient synthetic methodologies. This guide provides a comparative overview of common analytical techniques used to study the kinetics of this compound ring-opening, offering insights into their principles, experimental protocols, and relative advantages.
The strained three-membered ring of epoxides makes them susceptible to nucleophilic attack, leading to ring-opening.[1] This reactivity is the cornerstone of their utility in synthesis.[2] The kinetics of this process can be influenced by various factors, including the nature of the nucleophile, solvent, and the presence of catalysts.[2][3] For this compound, the presence of two phenyl groups influences the electron distribution and steric environment of the epoxide ring, impacting its reactivity.
Spectroscopic Methods: A Real-Time Window into Reaction Progress
Spectroscopic techniques are powerful tools for real-time monitoring of reaction kinetics by tracking changes in the concentration of reactants, intermediates, or products.[4][5]
UV-Visible Spectroscopy
Principle: UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[6] If the reactants or products of the this compound ring-opening have distinct chromophores that absorb at different wavelengths, this technique can be employed to monitor the reaction progress. The change in absorbance over time is directly proportional to the change in concentration, as described by the Beer-Lambert law.[6]
Experimental Protocol:
-
Instrument Setup: A UV-Vis spectrophotometer with a thermostated cell holder is required to maintain a constant temperature.[6]
-
Wavelength Selection: An absorption spectrum of the starting material (this compound) and the expected product is recorded to identify a wavelength where there is a significant difference in absorbance.[7]
-
Kinetic Measurement: The reaction is initiated directly in a cuvette by adding the nucleophile or catalyst to a solution of this compound. The absorbance at the chosen wavelength is then monitored at regular time intervals.[6][7]
-
Data Analysis: The absorbance data is plotted against time to generate a kinetic trace. From this, the reaction rate and rate constant can be determined.[6]
Causality Behind Choices: The choice of wavelength is critical to ensure maximum sensitivity to changes in concentration. Maintaining a constant temperature is essential as reaction rates are highly temperature-dependent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed structural information about molecules in solution.[5] By acquiring spectra at different time points during the reaction, the disappearance of signals corresponding to this compound and the appearance of signals for the ring-opened product can be quantified.[5][6]
Experimental Protocol:
-
Sample Preparation: The reaction is set up directly in an NMR tube by mixing this compound and the other reactants in a deuterated solvent.[6]
-
Kinetic Measurement: The NMR tube is placed in the spectrometer, and spectra are acquired at regular intervals.[6] Key parameters like the number of scans and relaxation delay should be optimized for quantitative analysis.[6]
-
Data Analysis: The integral values of specific, well-resolved peaks corresponding to the reactant and product are measured in each spectrum. These integrals are proportional to the concentration of the respective species and are plotted against time to determine the reaction kinetics.[6]
Causality Behind Choices: Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals. The selection of specific peaks for integration is based on their resolution and lack of overlap with other signals to ensure accurate quantification.
Chromatographic Methods: Separating and Quantifying Reaction Components
Chromatographic techniques separate the components of a mixture, allowing for their individual quantification. These methods are particularly useful when spectroscopic techniques are not applicable due to overlapping spectra or the absence of suitable chromophores.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates molecules based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[8] By injecting aliquots of the reaction mixture at various times, the concentrations of this compound and its ring-opened product can be determined.
Experimental Protocol:
-
Method Development: An appropriate HPLC column and mobile phase are selected to achieve good separation between the reactant and product peaks. A detector, such as a UV detector, is used for quantification.
-
Reaction Sampling: The ring-opening reaction is carried out in a flask. At specific time intervals, a small aliquot of the reaction mixture is withdrawn and immediately quenched to stop the reaction.
-
Analysis: The quenched samples are injected into the HPLC system.
-
Data Analysis: The peak areas of the reactant and product are determined from the chromatograms. These areas are converted to concentrations using a calibration curve, and the concentration data is plotted against time.
Causality Behind Choices: Quenching the reaction is crucial to ensure that the measured concentrations accurately reflect the composition of the mixture at the time of sampling. The choice of stationary and mobile phases is critical for achieving baseline separation of the peaks of interest, which is essential for accurate quantification.
Comparison of Kinetic Analysis Methods
| Technique | Principle | Advantages | Disadvantages | Typical Time Resolution |
| UV-Visible Spectroscopy | Light absorption by chromophores[6] | Widely available, relatively inexpensive, simple to operate, real-time monitoring[6] | Requires distinct chromophores for reactant or product, can be affected by turbidity[6] | Seconds to hours[6] |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field[5] | Provides detailed structural information, can identify intermediates, real-time monitoring[5] | Lower sensitivity than UV-Vis, more expensive instrumentation, requires deuterated solvents[6] | Minutes to hours |
| HPLC | Differential partitioning between stationary and mobile phases[8] | High sensitivity and selectivity, applicable to a wide range of compounds, can analyze complex mixtures | Not real-time (requires sampling), can be more time-consuming for data acquisition and analysis | Dependent on sampling frequency |
Visualizing the Workflow
The general workflow for a kinetic analysis experiment can be visualized as follows:
Caption: General workflow for kinetic analysis of this compound ring-opening.
Mechanistic Insights from Kinetic Data
The data obtained from these kinetic analyses can provide valuable insights into the reaction mechanism. For example, the order of the reaction with respect to each reactant can be determined by systematically varying their initial concentrations. This information helps to elucidate the roles of the nucleophile and any catalyst in the rate-determining step of the reaction.
Acid-catalyzed ring-opening of epoxides, for instance, can proceed through different mechanisms depending on the substrate and reaction conditions.[9][10] In some cases, the reaction may follow an SN2-like pathway with backside attack of the nucleophile on the protonated epoxide.[10] In other cases, particularly with substrates that can form stable carbocations, the mechanism may have more SN1-like character.[10] Kinetic studies are instrumental in distinguishing between these pathways.
Conclusion
The choice of analytical technique for studying the kinetics of this compound ring-opening depends on the specific reaction conditions and the available instrumentation. UV-Visible spectroscopy offers a convenient method for real-time monitoring when there are suitable chromophores. NMR spectroscopy provides rich structural information and is also capable of real-time analysis. HPLC is a versatile and sensitive technique that is particularly useful for complex reaction mixtures, although it relies on discrete sampling. By carefully selecting and applying these methods, researchers can gain a detailed understanding of the factors that govern the reactivity of this important class of compounds, facilitating the development of novel and efficient synthetic transformations.
References
- Fiveable. Spectroscopic methods for kinetic measurements | Chemical Kinetics Class Notes. URL
- BenchChem.
- IGI Global. Spectroscopic Methods for Studying Reaction Mechanisms. URL
- ResearchGate.
- Vallance, C. Reaction Kinetics. URL
- Frontiers.
- The Journal of Organic Chemistry. Computational Studies of Chiral Epoxide Radicals. URL
- NIH.
- YouTube. Following Kinetics using UV vis spectroscopy. URL
- ACS Omega.
- ACS Publications.
- Organic & Biomolecular Chemistry (RSC Publishing).
- ResearchGate.
- Youngstown State University. Kinetics and equilibria of the ring-opening reactions of epoxides with halide ions. URL
- ResearchGate. Mechanism of Electrocyclic Ring-Opening of Diphenyloxirane: 40 Years after Woodward and Hoffmann. URL
- MDPI. Soybean Oil Epoxidation: Kinetics of the Epoxide Ring Opening Reactions. URL
- PubMed. Mechanism of electrocyclic ring-opening of diphenyloxirane: 40 years after Woodward and Hoffmann. URL
- Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. URL
- ACS Publications. Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles | The Journal of Physical Chemistry A. URL
- PubMed Central.
- ResearchGate. Kinetic method by using calorimetry to mechanism of epoxy-amine cure reaction. URL
- Chemistry Steps. Epoxides Ring-Opening Reactions. URL
- OUCI.
- BenchChem. Ring-Opening Reactions of 2,2-Dimethyloxetane: A Technical Guide. URL
- NIH. ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC. URL
- McGraw Hill's AccessScience. Kinetic methods of analysis. URL
- CORE. Kinetics and Products of the Acid-Catalyzed Ring-Opening of Atmospherically Relevant Butyl Epoxy Alcohols. URL
- ResearchGate. (PDF) Chromatographic Techniques for Organic Analytes. URL
- ResearchGate. Representative reaction pathway for the photochemical ring-opening... URL
- MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. URL
- Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism Authors. URL
- NIH. This compound | C14H12O | CID 93564 - PubChem. URL
- Chemistry Stack Exchange. What is the reaction mechanism involved in the ring opening seen in 3,3-diphenyloxiran-2-ide?. URL
- Khan Academy.
- PubMed. Kinetics and products of the acid-catalyzed ring-opening of atmospherically relevant butyl epoxy alcohols. URL
- Chemistry LibreTexts. 18.6: Reactions of Epoxides- Ring-opening. URL
- PubMed.
- Journal of the American Chemical Society.
- Encyclopedia.pub. Epoxide Synthesis and Ring-Opening Reactions. URL
- NIH. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. URL
Sources
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. jsynthchem.com [jsynthchem.com]
- 3. mdpi.com [mdpi.com]
- 4. fiveable.me [fiveable.me]
- 5. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Khan Academy [khanacademy.org]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Catalytic Systems for the Polymerization of 2,2-Diphenyloxirane
Introduction: The Challenge and Potential of Poly(2,2-diphenyloxirane)
The polymerization of oxiranes, or epoxides, is a cornerstone of polymer chemistry, yielding polyethers with a vast range of properties and applications. Among these, this compound stands out as a monomer capable of producing polymers with high thermal stability and unique physical properties, owing to the bulky phenyl side groups.[1][2] However, the steric hindrance imposed by these two phenyl groups at the same carbon atom presents a significant challenge for achieving controlled polymerization. The choice of catalyst is therefore paramount, dictating not only the feasibility of the reaction but also the molecular weight, polydispersity, and stereoregularity of the resulting polymer.
This guide provides a comparative analysis of various catalytic systems for the ring-opening polymerization (ROP) of this compound. We will delve into the mechanisms, experimental considerations, and performance of cationic, anionic, and coordination catalysts, offering researchers and materials scientists a comprehensive resource for selecting and optimizing a synthetic strategy.
General Experimental Workflow
The successful polymerization of sensitive monomers like this compound requires rigorous control over experimental conditions to prevent premature termination and side reactions. A generalized workflow is depicted below.
Caption: Generalized workflow for this compound polymerization.
Cationic Ring-Opening Polymerization (CROP)
Cationic polymerization is a common method for polymerizing epoxides, typically initiated by strong protic acids or Lewis acids.[3] The mechanism involves the formation of a tertiary oxonium ion, which is the active propagating species.
Mechanism and Rationale
The polymerization is initiated by an electrophile (H⁺ or a carbocation from a Lewis acid/co-initiator system) attacking the oxygen atom of the oxirane ring. This protonation or coordination activates the monomer. The subsequent ring-opening step is crucial. For this compound, the ring opens to form a tertiary carbocation stabilized by the two phenyl groups. This stable carbocation is then attacked by the oxygen of another monomer molecule, propagating the polymer chain.
Caption: Simplified mechanism for cationic polymerization of this compound.
Experimental Considerations:
-
Initiators: Strong protic acids like triflic acid (CF₃SO₃H) or Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are effective.[4] Photoinitiators, like onium salts, can also be used for photochemically induced polymerization.[5][6]
-
Solvents: Chlorinated solvents like dichloromethane (CH₂Cl₂) are commonly used due to their polarity and ability to solvate the growing cationic species.
-
Challenges: The high reactivity of the carbocation intermediate can lead to side reactions, such as chain transfer to the monomer or polymer, resulting in a broad molecular weight distribution and limiting the achievable molecular weight. Water is a potent terminating agent and must be rigorously excluded.
Protocol: Cationic Polymerization with BF₃·OEt₂
-
Preparation: A flame-dried Schlenk flask is charged with freshly distilled dichloromethane (20 mL) under an argon atmosphere. Purified this compound (1.0 g, 5.1 mmol) is added via syringe.
-
Initiation: The solution is cooled to 0 °C in an ice bath. Boron trifluoride etherate (BF₃·OEt₂) (13 µL, 0.10 mmol) is added dropwise via microsyringe with vigorous stirring.
-
Polymerization: The reaction is allowed to stir at 0 °C for 2 hours. The progress can be monitored by taking aliquots and analyzing them via ¹H NMR for monomer consumption.
-
Termination: The polymerization is quenched by the addition of 1 mL of cold methanol.
-
Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume (200 mL) of cold methanol. The white precipitate is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40 °C to a constant weight.
-
Characterization: The resulting polymer is characterized by Gel Permeation Chromatography (GPC) to determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), and by NMR for structural confirmation.
| Catalyst System | Monomer/Initiator Ratio | Temp. (°C) | Time (h) | Conversion (%) | Mn (kDa) | PDI (Mw/Mn) | Reference |
| BF₃·OEt₂ / CH₂Cl₂ | 50:1 | 0 | 2 | ~90 | 5.5 | 1.8 | [4] (Analogous System) |
| CF₃SO₃H / CH₂Cl₂ | 100:1 | -20 | 1 | >95 | 8.2 | 1.6 | [3] (General CROP) |
Note: Data is representative of typical cationic systems for sterically hindered epoxides, as comprehensive comparative data for this compound is not consolidated in a single source.
Anionic Ring-Opening Polymerization (AROP)
Anionic polymerization, initiated by strong nucleophiles, can offer better control over polymer architecture, often proceeding in a "living" manner where termination and chain-transfer reactions are minimal.[7]
Mechanism and Rationale
AROP is initiated by a nucleophile (e.g., an alkoxide or organolithium compound) that attacks one of the carbon atoms of the oxirane ring.[8] For this compound, the attack occurs at the sterically less hindered methylene (-CH₂) carbon. This concerted attack and ring-opening generates an alkoxide, which serves as the propagating species for subsequent monomer additions. The living nature of this process allows for the synthesis of well-defined polymers and block copolymers.[7]
Caption: Simplified mechanism for anionic polymerization of this compound.
Experimental Considerations:
-
Initiators: Organolithium reagents (e.g., n-BuLi) or potassium naphthalenide are highly effective but can be complicated by side reactions.[9] More controlled polymerizations are often achieved with alkoxides or specialized organometallic initiators.[10]
-
Solvents: The choice of solvent is critical. Polar aprotic solvents like tetrahydrofuran (THF) or hexamethylphosphoramide (HMPA) are often required to solvate the cation and promote a fast initiation.[8]
-
Challenges: The initiation can be slow compared to propagation, especially with bulky monomers. Protic impurities (water, alcohols) must be scrupulously removed as they will terminate the living chains.
Coordination Polymerization
Coordination catalysts, often based on organometallic complexes of aluminum, zinc, or cobalt, provide a middle ground between the high reactivity of cationic systems and the stringent purity requirements of anionic ones.[11] These systems can offer excellent control over molecular weight and sometimes stereochemistry.
Mechanism and Rationale
The most accepted mechanism is coordination-insertion. The epoxide monomer first coordinates to the Lewis acidic metal center of the catalyst. This coordination polarizes the C-O bonds of the oxirane ring, making it more susceptible to nucleophilic attack. The polymerization is propagated by the insertion of the coordinated monomer into a metal-alkoxide bond, regenerating the active site for the next monomer addition.[12] This mechanism often limits undesirable side reactions, leading to polymers with narrow polydispersity.[13]
Experimental Considerations:
-
Catalysts: A wide variety of catalysts have been developed.
-
Aluminum-based: Triisobutylaluminum (Al(i-Bu)₃) and salen-Al complexes are effective for the polymerization of substituted oxiranes.[14]
-
Zinc-based: Diethylzinc-water systems and zinc glutarate have been used, particularly for copolymerization with CO₂ but are also active for homopolymerization.[11][15]
-
Cobalt/Chromium-based: Salen-Co(III) and Cr(III) complexes are highly active and can provide excellent control, often requiring a co-catalyst.[13]
-
-
Advantages: Many coordination catalysts are more tolerant of functional groups and trace impurities than their anionic or cationic counterparts. They provide a robust pathway to well-defined polyethers.
Protocol: Coordination Polymerization with Triisobutylaluminum
-
Preparation: A flame-dried Schlenk flask is charged with anhydrous toluene (15 mL) under an argon atmosphere. Purified this compound (1.0 g, 5.1 mmol) is added.
-
Initiation: The solution is brought to 25 °C. Triisobutylaluminum (Al(i-Bu)₃) as a 1.0 M solution in hexanes (0.1 mL, 0.1 mmol) is added via syringe.
-
Polymerization: The reaction is stirred at 25 °C for 24-48 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Termination: The reaction is terminated by the slow addition of 2 mL of a 5% HCl solution in methanol to neutralize the catalyst.
-
Isolation: The polymer is precipitated into a large volume of methanol, filtered, and washed extensively with methanol. The product is then dried in a vacuum oven at 50 °C.
-
Characterization: The polymer is analyzed by GPC, NMR, and DSC to determine molecular weight, structure, and thermal properties like the glass transition temperature (Tg).
| Catalyst System | Monomer/Cat. Ratio | Temp. (°C) | Time (h) | Conversion (%) | Mn (kDa) | PDI (Mw/Mn) | Reference |
| Al(i-Bu)₃ / Toluene | 50:1 | 25 | 48 | ~88 | 3.4 | 1.5 | [14] (for 2-furyloxirane) |
| (salen)Co(III) complex | 1000:1 | 25 | 2 | >99 | ~20 | 1.15 | [13][16] (for other epoxides) |
| ZnEt₂/H₂O (1:1) | 100:1 | 60 | 24 | High | >10 | >2.0 | [15] (for other epoxides) |
Note: The data presented is based on results for structurally similar or representative epoxides to illustrate the potential performance of these catalyst classes.
Comparative Summary and Conclusion
The polymerization of the sterically demanding this compound monomer requires careful selection of the catalytic system. Each class of catalyst offers a distinct profile of advantages and challenges.
| Catalyst Class | Primary Mechanism | Key Advantages | Key Disadvantages | Control (PDI) |
| Cationic | Electrophilic attack, carbocation intermediate | High reaction rates; initiated by simple acids. | Prone to chain transfer and termination; sensitive to impurities; broad PDI. | Poor to Moderate |
| Anionic | Nucleophilic attack, alkoxide intermediate | Can be "living," allowing for controlled MW and block copolymers. | Requires ultrapure reagents and inert conditions; initiation can be slow. | Excellent |
| Coordination | Coordination-insertion | Good control over MW and PDI; tolerant of some impurities; potential for stereocontrol. | Catalyst synthesis can be complex; activity may be lower than cationic systems. | Good to Excellent |
-
For applications where high molecular weight is desired but precise control is secondary, cationic polymerization offers a rapid and straightforward approach.
-
For the synthesis of well-defined polymers with low polydispersity, block copolymers, or specific end-functionalities, living anionic polymerization is the superior, albeit more demanding, method.
-
Coordination catalysts , particularly modern single-site catalysts like salen-metal complexes, represent the most versatile and robust option. They strike an excellent balance between reactivity and control, making them the recommended starting point for developing a controlled polymerization of this compound for advanced material applications.
Future research should focus on applying well-defined single-site coordination catalysts to the polymerization of this compound to establish clear structure-property relationships and unlock the full potential of the resulting high-performance polyether.
References
- Ferrier, R. C., Jr., Pakhira, S., Palmon, S. E., Rodriguez, C. G., Goldfeld, D. J., Iyiola, O. O., Chwatko, M., Mendoza-Cortes, J. L., & Lynd, N. A. (Year unavailable).
- KAUST Repository. (n.d.).
- ResearchGate. (n.d.). Copolymerization of carbon dioxide and epoxide with organometallic compounds. Request PDF. [Link]
- eScholarship.org. (2022, September 16).
- Royal Society Publishing. (n.d.).
- MDPI. (2023, January 29). Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane. [Link]
- ResearchGate. (n.d.). Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. Request PDF. [Link]
- ResearchGate. (n.d.). Stereoregular poly(2-phenylthiirane)
- MDPI. (n.d.). Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. [Link]
- ACS Publications. (2021, May 17).
- MDPI. (n.d.). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Royal Society of Chemistry. (n.d.).
- Gelest, Inc. (2021, May 7).
- PubMed Central. (2023, February 28). Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. [Link]
- MDPI. (n.d.). Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). [Link]
- National Center for Biotechnology Information. (2024, February 27).
- ResearchGate. (n.d.). Cationic polymerization of a cycloaliphatic diepoxide with latent initiators in the presence of structurally different diols. Request PDF. [Link]
- Bull. Chem. Soc. Ethiop. (2026). [No Title available]. 40(1), 79-87. [Link]
- ResearchGate. (n.d.). Synthesis and properties of regio-regular poly(2-furyloxirane)
- ResearchGate. (n.d.). Synthesis and physical properties of Low-molecular-weight redistributed poly(2,6-dimethyl-l, 4-phenylene oxide) for epoxy resin. [Link]
- University of Houston. (n.d.). Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4). Dr. Lee Group. [Link]
Sources
- 1. Recent Progress in Modification of Polyphenylene Oxide for Application in High-Frequency Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. gelest.com [gelest.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. DSpace [repository.kaust.edu.sa]
- 13. escholarship.org [escholarship.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 2,2-Diphenyloxirane Quantification
This guide provides an in-depth comparison of the primary analytical techniques for quantifying 2,2-Diphenyloxirane—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Moving beyond a simple list of procedures, we will explore the causality behind methodological choices and ground our discussion in the rigorous framework of international regulatory standards, ensuring every protocol described is a self-validating system.
Part 1: Choosing the Right Analytical Tool: HPLC vs. GC
The selection of an analytical instrument is the first critical decision point. For a small molecule like this compound (C₁₄H₁₂O, M.W. 196.24 g/mol )[1], both HPLC and GC are viable candidates, but their fundamental principles make them suitable for different scenarios.[2]
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is exceptionally well-suited for non-volatile, polar, and thermally unstable compounds, making it a staple in pharmaceutical analysis.[2] Given that this compound is a solid at room temperature, HPLC presents a robust and versatile approach, typically employing a reversed-phase (RP) method with UV detection.
-
Expertise & Experience: The choice of an RP-HPLC method, often with a C18 column, is deliberate. The non-polar stationary phase effectively retains the relatively non-polar this compound, while a polar mobile phase (e.g., acetonitrile and water) allows for controlled elution and excellent separation from more polar impurities or formulation excipients. UV detection is effective due to the presence of two phenyl rings, which provide a strong chromophore.
-
Advantages:
-
Broad Applicability: Handles a wide range of sample matrices and analytes, including those that are not volatile or are thermally sensitive.[3]
-
Ambient Temperature Operation: Avoids the risk of thermal degradation of the analyte during analysis.[4]
-
Robustness: HPLC methods are generally very robust and transferable between laboratories.
-
-
Limitations:
Gas Chromatography (GC): The Specialist for Volatiles
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[3] It offers unparalleled resolution and speed for suitable analytes.
-
Expertise & Experience: For this compound, GC is feasible if the compound is sufficiently thermally stable to be volatilized in the heated injection port (typically 250-300°C) without degradation. The primary advantage here is speed and the high sensitivity of detectors like the Flame Ionization Detector (FID), which provides a near-universal response to organic compounds.
-
Advantages:
-
High Efficiency & Speed: Capillary GC columns are long and thin, providing superior separation efficiency and faster analysis times, often in minutes.[4][5]
-
Cost-Effective: Carrier gases (like helium or nitrogen) are significantly cheaper than HPLC solvents.[4]
-
Sensitive Detectors: The FID is highly sensitive and robust for routine quantification.[3]
-
-
Limitations:
-
Thermal Stability Required: The analyte must be volatile and thermally stable; decomposition in the injector is a significant risk that must be experimentally ruled out.[3]
-
Limited to Volatiles: Unsuitable for non-volatile components like salts or many large molecules, which must be analyzed by HPLC.[4]
-
Comparative Summary of Analytical Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Analyte Suitability | Non-volatile, polar, thermally unstable compounds.[2] | Volatile and thermally stable compounds.[2][3] |
| Operating Principle | Partitioning between a liquid mobile phase and solid stationary phase. | Partitioning between a gas mobile phase and liquid/solid stationary phase. |
| Typical Column | Shorter and wider (e.g., 4.6 x 150 mm).[4] | Long and thin (e.g., 0.25 mm x 30 m).[4] |
| Operating Temperature | Typically room temperature.[4] | High temperature (up to 350°C) required for volatilization.[3] |
| Analysis Speed | Slower (generally 10-60 minutes).[5] | Faster (often <10 minutes).[4] |
| Cost per Analysis | Higher, due to solvent consumption.[2] | Lower, due to inexpensive carrier gas.[2] |
| Primary Application for this compound | Assay and impurity testing in drug substances and products, especially in complex matrices. | Purity testing of raw materials or in-process control where the matrix is simple and volatility is confirmed. |
Part 2: The Blueprint for Trust: A Method Validation Framework
The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[6][7] This is not a checklist but a scientific investigation of a method's performance. Our framework is grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are recognized by global regulatory bodies, including the FDA.[6][8][9]
Core Validation Parameters
The key performance characteristics that must be evaluated are specificity, linearity, range, accuracy, precision, and robustness.[10]
-
Specificity/Selectivity : This is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[10]
-
Causality: For a drug product, we must prove that the peaks from excipients or other active ingredients do not interfere with the this compound peak. This is crucial for accuracy. A lack of specificity can be compensated for by using multiple analytical procedures.[11] A common approach is to analyze a placebo (all formulation components except the analyte) and confirm no signal is present at the analyte's retention time.[12]
-
-
Linearity : The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Causality: Linearity confirms that as the amount of this compound changes, the instrument's response changes predictably. This relationship, typically evaluated by the correlation coefficient (r²) of a calibration curve, is fundamental for calculating the concentration of unknown samples.
-
-
Range : The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6][13]
-
Causality: The validated range must encompass the expected concentrations in real-world samples. For an assay, this might be 80-120% of the target concentration. For an impurity like this compound, the range must span from the reporting threshold up to a level above its specification limit.[14]
-
-
Accuracy : The closeness of the test results obtained by the method to the true value.
-
Causality: Accuracy ensures there is no systematic bias in the measurement. It is typically determined by "recovery studies," where a known amount of this compound is added (spiked) into a sample matrix (e.g., a placebo). The method is then used to measure the spiked amount, and the result is expressed as a percentage of the known amount added.[11]
-
-
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
-
Reproducibility: Precision between different laboratories (collaborative studies).
-
-
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Causality: This demonstrates the reliability of the method during routine use.[11] For HPLC, this could involve slightly altering the mobile phase composition, pH, or column temperature. For GC, variations in oven temperature ramp rate or gas flow rate would be tested.
-
Visualizing the Validation Workflow
Caption: The three-phase workflow for analytical method validation.
Part 3: Experimental Protocols & Data
The following sections provide detailed, step-by-step protocols for the quantification of this compound and its validation.
Protocol 1: RP-HPLC-UV Method
This method is designed for the quantification of this compound as a potential impurity in a drug substance.
1. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 220 nm
-
Diluent: Acetonitrile:Water (50:50 v/v)
2. Standard & Sample Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standards (for Linearity): Prepare a series of at least five concentrations by diluting the Stock Standard. For an impurity, a typical range could be 0.1 µg/mL to 5.0 µg/mL.
-
Sample Solution: Accurately weigh 100 mg of the drug substance into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Final concentration: 10,000 µg/mL).
3. Validation Experiments (Abbreviated):
-
Specificity: Inject the Diluent, a placebo solution, and a sample solution spiked with this compound. Ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the working standards in triplicate. Plot the average peak area against concentration and perform a linear regression.
-
Accuracy: Prepare a placebo solution and spike it with this compound at three concentration levels (e.g., 0.5, 1.0, and 2.0 µg/mL). Prepare three replicates at each level. Calculate the percent recovery.
Visualizing the HPLC Workflow
Caption: Standard experimental workflow for an HPLC analysis.
Protocol 2: GC-FID Method
This method is suitable for a purity test of a this compound raw material.
1. Chromatographic Conditions:
-
Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: Initial 150°C, hold for 1 min. Ramp at 20°C/min to 280°C, hold for 5 min.
-
Injector: Splitless, 250°C
-
Detector: FID, 300°C
-
Injection Volume: 1 µL
-
Diluent: Methylene Chloride
2. Standard & Sample Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methylene Chloride.
-
Working Standards: Prepare as needed by diluting the stock standard.
-
Sample Solution: Accurately weigh 10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Methylene Chloride.
3. Validation Experiments (Abbreviated):
-
Thermal Stability Check (Part of Specificity/Robustness): Inject the same standard at different injector temperatures (e.g., 220°C, 250°C, 280°C). A consistent peak area and absence of new peaks suggest thermal stability.
-
Linearity & Accuracy: Perform as described in the HPLC protocol, using appropriate concentration ranges for GC.
Visualizing the GC Workflow
Caption: Standard experimental workflow for a GC analysis.
Comparative Performance Data (Typical Acceptance Criteria)
| Validation Parameter | HPLC-UV Method | GC-FID Method | Acceptance Criteria (ICH Guideline Based) |
| Specificity | No interference at analyte Rt | No interference at analyte Rt | Method is specific. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.995 |
| Range (Impurity) | 0.1 - 5.0 µg/mL (LOQ to 120% of spec.) | 0.1 - 5.0 µg/mL (LOQ to 120% of spec.) | Defined and justified.[13] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% | 80 - 120% for impurities at low levels. |
| Precision (Repeatability, %RSD) | ≤ 2.0% | ≤ 2.5% | ≤ 5-15% depending on concentration. |
| Precision (Intermediate, %RSD) | ≤ 3.0% | ≤ 3.5% | Typically slightly higher than repeatability. |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~0.1 µg/mL | Signal-to-Noise ratio ≥ 10 |
| Robustness | Unaffected by minor changes | Unaffected by minor changes | %RSD of results remains within limits. |
Conclusion: Selecting the Optimal Validated Method
Both HPLC and GC are powerful techniques for the quantification of this compound, but the final choice depends on the specific application.
-
For drug products and complex sample matrices , the RP-HPLC-UV method is the superior choice. Its operation at ambient temperature eliminates the risk of thermal degradation, and its versatility in handling various sample types makes it a more robust and reliable option for routine quality control and stability studies in a regulated environment.[3]
-
For raw material testing or in-process controls where the sample is clean and thermal stability is confirmed , the GC-FID method offers significant advantages in speed and cost-effectiveness.[4] Its high separation efficiency can be beneficial for resolving closely related impurities.
Ultimately, the trustworthiness of any analytical data relies not on the instrument, but on the rigor of the validation process. By following the principles outlined in the ICH guidelines, scientists can develop and validate methods that are scientifically sound, fit for purpose, and capable of ensuring the quality and safety of pharmaceutical products.[6][13]
References
- Q2(R2) Validation of Analytical Procedures March 2024. U.S.
- Highlights from FDA's Analytical Test Method Valid
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks (YouTube). [Link]
- Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- ICH Guidelines for Analytical Method Valid
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy - gmp-compliance.org. [Link]
- Validation of Analytical Procedures Q2(R2).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
- Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. [Link]
- Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
- FDA Releases Guidance on Analytical Procedures.
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy - gmp-compliance.org. [Link]
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S.
- HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager Magazine. [Link]
- Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Food Safety Institute. [Link]
- GC Vs.
- Direct Titration of Oxirane Oxygen with Hydrogen Bromide in Acetic Acid. Analytical Chemistry. [Link]
- A micro-titrimetric method for the determination of the oxirane functional group. Analyst (RSC Publishing). [Link]
- Q2(R2) Validation of Analytical Procedures. U.S.
- Spectroscopic Methods of Analysis. An Introduction to Analytical Chemistry. [Link]
- (PDF) Validation of Analytical Methods.
- Spectroscopy Methods. analytica-world.com. [Link]
- Validation of Analytical Methods for Pharmaceutical Analysis. Royal Society of Chemistry. [Link]
- The Different Types of Spectroscopy for Chemical Analysis. AZoOptics. [Link]
- validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace. [Link]
- Validation of Analytical Methods.
- Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency. [Link]
- Application of High-Performance Liquid Chromatography with Diode Array Detection to Simultaneous Analysis of Reference Antioxidants and 1,1-Diphenyl-2-picrylhydrazyl (DPPH) in Free Radical Scavenging Test. MDPI. [Link]
- This compound.
- Determination of major phenolic compounds in apples. Part I: Optimization of HPLC separation with diode array detection.
- A new and efficient methodology for olefin epoxidation catalyzed by supported cobalt nanoparticles. Beilstein Journals. [Link]
- Preliminary Investigation into Quantitation of Pharmaceuticals in Lake Victoria Sediments. Diva-portal.org. [Link]
- Quantitative Calculation of Gas Chromatographic Peaks in Pesticide Residue Analyses. Journal of the Association of Official Analytical Chemists. [Link]
- Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. MDPI. [Link]
Sources
- 1. This compound | C14H12O | CID 93564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. brewerscience.com [brewerscience.com]
- 5. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 6. database.ich.org [database.ich.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. fda.gov [fda.gov]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. propharmagroup.com [propharmagroup.com]
- 12. scispace.com [scispace.com]
- 13. youtube.com [youtube.com]
- 14. fda.gov [fda.gov]
A Comparative Benchmarking Guide to the Synthesis of 2,2-Diphenyloxirane
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2,2-Diphenyloxirane, a valuable precursor for various pharmaceuticals and complex organic molecules, is no exception.[1][2] Its strained three-membered ring allows for diverse ring-opening reactions, providing access to a wide array of functionalized compounds.[1] This guide provides an in-depth, objective comparison of the most common synthetic routes to this compound, supported by experimental data and field-proven insights to aid in selecting the optimal method for your specific research and development needs.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several established methodologies. This guide will focus on a comparative analysis of three prominent methods:
-
The Darzens Condensation: A classic method involving the reaction of a ketone with an α-haloester in the presence of a base.[3]
-
The Corey-Chaykovsky Reaction: A versatile method utilizing a sulfur ylide to convert a ketone into an epoxide.[4][5][6]
-
Direct Epoxidation of 1,1-Diphenylethylene: An oxidative approach using a peroxy acid to form the epoxide ring.[7]
Each method presents a unique set of advantages and disadvantages concerning yield, reaction conditions, substrate scope, and green chemistry metrics. Understanding these nuances is crucial for making informed decisions in a laboratory or process chemistry setting.
Experimental Protocols and Mechanistic Insights
A thorough understanding of the experimental procedures and the underlying reaction mechanisms is essential for successful and reproducible synthesis.
Method 1: The Darzens Condensation
The Darzens reaction, or glycidic ester condensation, is a reliable method for the synthesis of α,β-epoxy esters, which can be subsequently converted to the desired epoxide.[3] In the context of this compound synthesis, benzophenone is reacted with an α-haloacetate, such as ethyl chloroacetate, in the presence of a strong base.
Reaction Mechanism: The reaction is initiated by the deprotonation of the α-haloester by a strong base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzophenone in an aldol-like addition. The resulting alkoxide undergoes an intramolecular SN2 reaction, displacing the halide to form the epoxide ring.[1][3]
Experimental Protocol: Synthesis of Ethyl 3,3-diphenylglycidate
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add benzophenone (1.0 eq) and dry toluene.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
Reactant Addition: Following the base addition, add ethyl chloroacetate (1.2 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding cold water. Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude ethyl 3,3-diphenylglycidate can be purified by vacuum distillation or column chromatography on silica gel.
Saponification and decarboxylation of the resulting glycidic ester are then required to yield this compound.
Method 2: The Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction offers a more direct route to epoxides from ketones, avoiding the multi-step process of the Darzens condensation.[4][5][6] This reaction employs a sulfur ylide, typically dimethylsulfonium methylide or dimethyloxosulfonium methylide, which acts as a methylene-transfer agent.[5][6]
Reaction Mechanism: The reaction begins with the nucleophilic attack of the sulfur ylide on the carbonyl carbon of benzophenone. This forms a betaine intermediate. Unlike the Wittig reaction, the sulfur is a good leaving group, and the intermediate undergoes an intramolecular nucleophilic substitution where the oxygen anion displaces the dimethyl sulfide or dimethyl sulfoxide, forming the three-membered epoxide ring.[5][6]
Experimental Protocol: Synthesis of this compound
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, place trimethylsulfonium iodide (1.1 eq) and dry tetrahydrofuran (THF). Cool the suspension to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at room temperature for 1 hour to generate the dimethylsulfonium methylide.
-
Reactant Addition: In a separate flask, dissolve benzophenone (1.0 eq) in dry THF. Cool the ylide suspension to 0 °C and add the benzophenone solution dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the mixture with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: After removing the solvent under reduced pressure, the crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.[8]
Method 3: Direct Epoxidation of 1,1-Diphenylethylene
The epoxidation of alkenes is a fundamental transformation in organic synthesis. For the preparation of this compound, the corresponding alkene, 1,1-diphenylethylene, is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[7] This method is often referred to as the Prilezhaev reaction.[9]
Reaction Mechanism: The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond of the alkene. The π-bond of the alkene acts as the nucleophile, attacking the electrophilic oxygen of the peroxy acid, while simultaneously, the oxygen lone pair attacks one of the alkene carbons. This "butterfly" transition state leads to the syn-addition of the oxygen atom across the double bond, forming the epoxide.[10][11]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 1,1-diphenylethylene (1.0 eq) in dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.2 eq, typically 70-77% purity) portion-wise over 30 minutes, ensuring the temperature is maintained.
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct. Subsequently, wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[12]
Visualization of Synthetic Workflows
To provide a clearer understanding of the procedural flow for each synthetic method, the following diagrams have been generated.
Caption: Workflow for the Darzens Condensation Synthesis of this compound.
Caption: Workflow for the Corey-Chaykovsky Synthesis of this compound.
Sources
- 1. homework.study.com [homework.study.com]
- 2. CAS 882-59-7: this compound | CymitQuimica [cymitquimica.com]
- 3. Darzens Reaction [organic-chemistry.org]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 5. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Prilezhaev Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Biological Activity of 2,2-Diphenyloxirane Derivatives and Their Analogs
In the landscape of medicinal chemistry, the search for novel scaffolds with potent and selective biological activities is a continuous endeavor. Among the myriad of heterocyclic compounds, the oxirane ring, a simple three-membered epoxide, has proven to be a versatile pharmacophore. This guide provides an in-depth technical comparison of the biological activities of 2,2-diphenyloxirane derivatives and their structurally related analogs, namely stilbene oxides and chalcone epoxides. By synthesizing data from various experimental studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive overview of their anticancer, antifungal, and antibacterial potential, underpinned by structure-activity relationships and mechanistic insights.
Introduction: The Oxirane Core and its Diphenyl-Substituted Scaffolds
The oxirane, or epoxide, is a strained three-membered ring containing an oxygen atom. This inherent ring strain makes it susceptible to nucleophilic attack, a reactivity that can be harnessed for biological interactions. When substituted with two phenyl groups at the same carbon atom, we arrive at the this compound scaffold. This core structure is of significant interest due to its structural relationship to other biologically active diphenyl-substituted compounds.
For the purpose of this comparative guide, we will focus on two key classes of analogs:
-
Stilbene Oxides: These are 1,2-diphenyloxiranes, where the phenyl groups are on adjacent carbon atoms of the oxirane ring. They are derived from stilbenes (1,2-diphenylethenes), which are well-known for their diverse biological activities, including anticancer and antioxidant effects.[1][2][3][4]
-
Chalcone Epoxides: These compounds feature a 1,3-diphenyl-2,3-epoxypropan-1-one skeleton. They are the epoxide derivatives of chalcones (1,3-diaryl-2-propen-1-ones), a class of natural and synthetic compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[5][6]
This guide will dissect the biological profiles of these three classes of compounds, highlighting how substitutions on the phenyl rings and the arrangement of the phenyl groups relative to the oxirane ring influence their activity.
Comparative Anticancer Activity
The quest for novel anticancer agents has led to the exploration of a multitude of synthetic compounds. This compound derivatives and their analogs have emerged as a promising area of investigation, with many exhibiting significant cytotoxicity against various cancer cell lines.
Mechanism of Action: A Focus on Tubulin Inhibition
A prevalent mechanism of action for many cytotoxic stilbene and chalcone derivatives is the inhibition of tubulin polymerization.[7][8] Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[7] While the direct interaction of this compound derivatives with tubulin is less extensively studied, their structural similarity to known tubulin inhibitors suggests a similar mode of action for some derivatives.
Caption: Proposed mechanism of anticancer action via tubulin polymerization inhibition.
Structure-Activity Relationship and Comparative Cytotoxicity
The cytotoxic efficacy of these compounds is highly dependent on the nature and position of substituents on the aromatic rings. The following tables summarize the in vitro cytotoxicity (IC50 values) of selected derivatives against various cancer cell lines.
Table 1: Comparative Cytotoxicity of this compound Analogs
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone Epoxide | 2'-hydroxy-4-nitrochalcone epoxide | Not Specified | >100 | [9] |
| 4'-methyl-2-chlorochalcone epoxide | Not Specified | >100 | [9] | |
| Stilbene Derivative | (E)-2,3′-dihydroxy-5′-methoxystilbene | MRSA, VRE | 5-10 mg/ml | [10] |
| Chalcone Derivative | Vanillin-based chalcone analog | HCT-116 | 6.85 µg/mL | [11] |
| Flavokawain B | A549, H1299 | 11 µg/mL, 5.1 µg/mL | [11] | |
| Platinum complex of chalcone | HepG-2 | 0.33 | [11] | |
| 2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide | AGS, HL-60 | <1.0, <1.57 µg/mL | [12] | |
| Chalcone with methoxy at ring B | T47D | 44.67 µg/mL | [13] |
From the available data, several structure-activity relationship (SAR) trends can be inferred:
-
Chalcone Epoxides: The presence of electron-withdrawing groups, such as nitro and chloro substituents, appears to be a feature in some synthesized chalcone epoxides, although the specific compounds listed showed low activity.[9] Other studies on chalcones suggest that substitutions can significantly impact cytotoxicity.[11][12][13]
-
Stilbenes: Hydroxylation and methoxylation patterns on the phenyl rings are crucial for the anticancer activity of stilbenes.[14] These groups can influence the molecule's ability to interact with biological targets and its overall pharmacokinetic properties.
-
General Trends: The presence of halogen atoms and methoxy groups on the phenyl rings of chalcone derivatives has been shown to enhance their cytotoxic effects.[15]
Comparative Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Diphenyl-substituted oxiranes and their precursors have demonstrated promising activity against a range of bacterial and fungal pathogens.
Antibacterial Activity
Stilbene and chalcone derivatives have been reported to possess significant antibacterial properties. The introduction of an oxirane ring can modulate this activity.
Table 2: Comparative Antibacterial Activity (MIC values)
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Stilbene Derivative | Pterostilbene | S. aureus | 32 | [14] |
| Piceatannol | S. aureus | 64-256 | [14] | |
| Pinostilbene | S. aureus | 128 | [14] | |
| Resveratrol | P. gingivalis | 78-156 | [14] | |
| ST-A-8 | X. oryzae pv oryzae | 1.56 | [16] | |
| ST-A-8 | E. aroideae | 1.56 | [16] | |
| Chalcone Derivative | 1,3-Bis-(2-hydroxy-phenyl)-propenone | MRSA | 25-50 | [5] |
| Trifluoromethyl-substituted chalcone | C. albicans | 15.6-31.25 | [5] |
The antibacterial activity is influenced by factors such as the number and position of hydroxyl groups and the overall lipophilicity of the molecule.[17] For instance, pterostilbene, a dimethylated analog of resveratrol, often exhibits enhanced antibacterial activity.[14]
Antifungal Activity
Fungal infections, particularly in immunocompromised individuals, are a growing concern. Chalcone and stilbene derivatives have shown potential as antifungal agents.
Table 3: Comparative Antifungal Activity (MIC values)
| Compound Class | Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Chalcone Epoxide | 4-chlorochalcone epoxide | C. albicans | Not specified, but showed marked inhibition | [7] |
| Chalcone Derivative | 3-(2-chlorophenyl)-1-(2'-hydroxy-4',6'-dimethoxyphenyl)prop-2-en-1-one | T. rubrum | 12.5 | [15] |
| Chalcone derivative 30 | S. sclerotiorum | 15.4 | [8] | |
| Chalcone derivatives 28, 29, 30 | H. maydis | 15.1, 18.3, 18.1 | [8] | |
| Stilbene Derivative | Pterostilbene | Various fungi | Generally stronger than resveratrol | [17] |
The antifungal activity of these compounds is often attributed to their ability to disrupt fungal cell membranes or interfere with essential cellular processes.[15] The presence of halogen and methoxy groups on the chalcone scaffold has been shown to be beneficial for antifungal activity.[8]
Experimental Protocols
To ensure the reproducibility and validity of the biological data presented, this section outlines the standard methodologies for key experiments.
Synthesis of this compound and Analogs
The synthesis of these compounds typically involves the epoxidation of their corresponding alkene precursors (e.g., 1,1-diphenylethylene for this compound, stilbenes for stilbene oxides, and chalcones for chalcone epoxides).
Caption: A generalized workflow for the synthesis of oxirane derivatives.
Step-by-Step Synthesis of a Chalcone Epoxide (General Protocol):
-
Dissolve the chalcone in a suitable solvent (e.g., methanol or acetone).
-
Add an oxidizing agent. A common method is the use of hydrogen peroxide in a basic medium (e.g., aqueous sodium hydroxide).
-
Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding a large volume of cold water.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure chalcone epoxide.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][3][4]
Step-by-Step Protocol:
-
Cell Seeding: Plate the desired cancer cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives or their analogs) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Agar Diffusion Method for Antimicrobial Screening
The agar diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[1][18]
Step-by-Step Protocol:
-
Prepare Agar Plates: Pour a suitable sterile agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) into sterile Petri dishes and allow it to solidify.
-
Inoculate with Microorganism: Spread a standardized suspension of the test microorganism (bacterium or fungus) evenly over the surface of the agar plate.
-
Apply Test Compounds:
-
Disk Diffusion: Impregnate sterile paper discs with a known concentration of the test compound and place them on the inoculated agar surface.
-
Well Diffusion: Create wells in the agar using a sterile cork borer and add a specific volume of the test compound solution into each well.[18]
-
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone around the disc or well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.
Conclusion and Future Perspectives
This guide has provided a comparative overview of the biological activities of this compound derivatives and their analogs, stilbene oxides and chalcone epoxides. The available data, primarily from studies on stilbenes and chalcones, suggest that these diphenyl-substituted oxirane scaffolds hold significant promise as anticancer and antimicrobial agents. The biological activity is intricately linked to the substitution patterns on the phenyl rings, with hydroxyl, methoxy, and halogen groups playing key roles in modulating potency and selectivity.
While this guide synthesizes current knowledge, it also highlights areas for future research. There is a clear need for more direct comparative studies that evaluate these three classes of compounds under standardized conditions. Furthermore, a deeper investigation into the mechanisms of action of this compound derivatives is warranted to fully understand their therapeutic potential. The continued exploration of structure-activity relationships will be crucial for the rational design of novel, more potent, and selective drug candidates based on these versatile oxirane scaffolds.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013).
- MTT Assay Protocol for Cell Viability and Prolifer
- Cytotoxicity MTT Assay Protocols and Methods | Springer N
- Stilbenoids: A Natural Arsenal against Bacterial P
- MTT assay protocol | Abcam. (n.d.).
- Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents - ACG Public
- Protocol for Cell Viability Assays - BroadPharm. (2022).
- Progress of Antimicrobial Mechanisms of Stilbenoids - PMC - PubMed Central - NIH. (n.d.).
- Analytics, Properties and Applications of Biologically Active Stilbene Deriv
- Synthesis and Anticancer Evaluation of O-Alkylated (E)-Chalcone Derivatives: A Focus on Estrogen Receptor Inhibition - MDPI. (n.d.).
- Progress of Antimicrobial Mechanisms of Stilbenoids - MDPI. (n.d.).
- Determination of MIC values of stilbenoid against ATCC 33591 and HUKM strain using the microbroth dilution technique.
- Antibacterial activity of the synthesized compounds: Agar diffusion method.
- Chalcones against multiple cancer cell lines. ((24a) to (24c)) GI50 of...
- Agar well diffusion: A prominent method for In vitro screening of antimicrobials - International Journal of Botany Studies. (2021).
- In vitro antifungal evaluation and structure-activity relationships of a new series of chalcone derivatives and synthetic analogues, with inhibitory properties against polymers of the fungal cell wall - ResearchG
- Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. (n.d.).
- Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - NIH. (2023).
- Design, Synthesis, and Antibacterial Activity of Stilbene Derivatives against Phytop
- New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - NIH. (2023).
- IC50 values and selectivity index of chalcone (1-4)
- Antifungal activity of chalcone derivates | Download Table - ResearchG
- Overview on Strategies and Assays for Antibiotic Discovery - MDPI. (n.d.).
- Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC - NIH. (n.d.).
- Preparation and Antifungal Properties of Chalcone and Halogenated Deriv
- Correlation Between Structure and New Anti-Cancer Activity of Some Antioxidants Following Chemical Structure Modification. - Oriental Journal of Chemistry. (n.d.).
- Minimum inhibitory concentrations (MICs) for selected compounds...
- Activity and synergistic interactions of stilbenes and antibiotic combinations against bacteria in vitro - ResearchG
- Structure–activity relationship (SAR)
- Antibacterial activities of stilbenes Compound MIC/MBC (µg/mL)
- What are Tubulin inhibitors and how do they work?
- Mechanism of action of antitumor drugs that interact with microtubules and tubulin. (n.d.).
- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
- Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and bacc
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (2023).
- Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents - PubMed Central. (n.d.).
- Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - NIH. (n.d.).
- Synthesis of 2-substituted 2-phenyloxetanes 2a-l | Download Table - ResearchG
- An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC. (n.d.).
- trans-Stilbene oxide | C14H12O | CID 91504 - PubChem - NIH. (n.d.).
- Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC - PubMed Central. (n.d.).
Sources
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. acgpubs.org [acgpubs.org]
- 6. broadpharm.com [broadpharm.com]
- 7. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 8. Mechanism of action of antitumor drugs that interact with microtubules and tubulin. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stilbenoids: A Natural Arsenal against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Antibacterial Activity of Stilbene Derivatives against Phytopathogenic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. botanyjournals.com [botanyjournals.com]
A Mechanistic Guide to the Thermal and Photochemical Ring-Opening of 2,2-Diphenyloxirane
Welcome to a detailed exploration of the divergent reaction pathways of 2,2-diphenyloxirane when subjected to thermal and photochemical energy. As a strained three-membered heterocycle bearing two phenyl substituents on the same carbon, this molecule presents a fascinating case study in reaction mechanisms. The inherent ring strain of the epoxide makes it susceptible to ring-opening, but the mode of energy input—heat versus light—dictates the nature of the intermediates and the final product distribution. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of these two pathways, grounded in experimental evidence and mechanistic principles.
Introduction: The Dichotomy of Energy Input
The reactivity of epoxides is fundamentally driven by the desire to relieve ring strain, a thermodynamic driving force of approximately 25-26 kcal/mol.[1] In this compound, the gem-diphenyl substitution pattern significantly influences the stability of potential intermediates, thereby guiding the reaction mechanism. When thermal energy is applied, the reaction proceeds through a pathway governed by the principles of thermodynamics and bond homolysis. In contrast, photochemical excitation accesses electronically excited states, opening up reaction channels dictated by the rules of orbital symmetry and photophysics.[2] Understanding these differences is paramount for controlling reaction outcomes and leveraging this versatile substrate in complex syntheses.
Mechanistic Comparison: Diradicals vs. Carbonyl Ylides
The core mechanistic distinction lies in the primary intermediate formed upon ring-opening. Thermolysis favors the formation of a diradical species through homolytic bond cleavage, whereas photolysis proceeds via an electrocyclic ring-opening to generate a carbonyl ylide.
The Thermal Pathway (Thermolysis)
Upon heating, this compound undergoes homolytic cleavage of one of the carbon-oxygen bonds. The C-C bond is generally stronger and less likely to cleave initially. The C-O bond cleavage results in the formation of a 1,3-diradical intermediate. The stability of this diradical is enhanced by the presence of the two phenyl groups, which can delocalize the radical character.
This highly reactive diradical can then undergo several transformations, with the most common being rearrangement. A 1,2-phenyl shift is a plausible pathway, leading to the formation of diphenylacetaldehyde. Alternatively, rearrangement can produce deoxybenzoin. The specific product distribution is often dependent on the reaction temperature and solvent conditions.
Caption: Thermal decomposition pathway of this compound.
The Photochemical Pathway (Photolysis)
The photochemistry of aryl-substituted oxiranes is considerably different and has been a subject of extensive study.[3][4] Upon absorption of a photon (typically UV light, e.g., 266 nm), this compound is promoted to an electronically excited singlet state (S1).[5] From this state, it undergoes a concerted electrocyclic ring-opening. According to Woodward-Hoffmann rules, this photochemical process is a disrotatory opening, which generates a transient, zwitterionic intermediate known as a carbonyl ylide.[3]
This carbonyl ylide is a key productive intermediate and its fate determines the final product landscape:
-
Fragmentation: The ylide can fragment into diphenylcarbene and formaldehyde. This is often a major pathway for gem-diaryl substituted oxiranes.
-
1,3-Dipolar Cycloaddition: As a classic 1,3-dipole, the carbonyl ylide can be efficiently trapped by various dipolarophiles (e.g., alkenes, alkynes) to form five-membered heterocyclic rings.[5][6] This intermolecular reaction is a hallmark of the photochemical pathway and is absent in the thermal reaction.
-
Electrocyclization: The ylide can undergo a conrotatory thermal electrocyclization to revert to the ground-state oxirane, a process that can lead to cis-trans isomerization in other substituted oxiranes.[5]
Caption: Photochemical reaction pathways of this compound.
Comparative Data Summary
The following table summarizes the key distinctions between the two reaction modes based on mechanistic principles and experimental observations.
| Feature | Thermal Reaction (Thermolysis) | Photochemical Reaction (Photolysis) |
| Energy Source | Heat (e.g., >200 °C) | UV Light (e.g., 254-266 nm)[5] |
| Primary Intermediate | 1,3-Diradical | Carbonyl Ylide[7] |
| Ring-Opening | Homolytic C-O bond cleavage | Concerted, disrotatory electrocyclic opening[3] |
| Primary Products | Rearrangement products (e.g., aldehydes, ketones) | Fragmentation products (carbene + carbonyl) |
| Key Reactivity | Intramolecular rearrangement | Intermolecular trapping (cycloaddition), fragmentation |
| Influence of Traps | Generally unreactive to external traps | Highly reactive with dipolarophiles[6] |
Experimental Protocols
To provide a practical context, we present standardized protocols for conducting both the thermal and photochemical decomposition of this compound.
Caption: Comparative experimental workflows.
Protocol 1: Thermolysis of this compound
This protocol describes the thermal rearrangement of this compound in a high-boiling solvent.
-
Reaction Setup: Place this compound (e.g., 1.0 g, 5.1 mmol) and a high-boiling, inert solvent (e.g., 20 mL of diphenyl ether) into a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Inert Atmosphere: Purge the system with dry nitrogen or argon for 15 minutes to remove oxygen, which could interfere with the radical intermediates. Maintain a positive pressure of the inert gas throughout the reaction.
-
Heating: Heat the mixture in a suitable heating mantle or sand bath to the reflux temperature of the solvent (approx. 259 °C for diphenyl ether).
-
Reaction Monitoring: Monitor the disappearance of the starting material by taking small aliquots periodically and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Purification: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. The product can be isolated by vacuum distillation to remove the solvent, followed by column chromatography on silica gel to purify the resulting aldehyde or ketone.
-
Characterization: Characterize the purified product using standard techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity.
Protocol 2: Photolysis of this compound and Trapping of the Carbonyl Ylide
This protocol describes the photochemical generation of the carbonyl ylide and its subsequent trapping.
-
Reaction Setup: In a quartz reaction vessel, dissolve this compound (e.g., 200 mg, 1.0 mmol) and a suitable dipolarophile (e.g., fumaronitrile, 1.5 equivalents) in a UV-transparent solvent (e.g., 50 mL of anhydrous acetonitrile).
-
Inert Atmosphere: Purge the solution with dry nitrogen or argon for 30 minutes to remove dissolved oxygen, which can quench the excited state or react with intermediates.
-
Irradiation: Place the vessel in a photochemical reactor equipped with a low-pressure mercury lamp (emitting primarily at 254 nm) or a laser providing a specific wavelength like 266 nm.[7][5] Stir the solution continuously during irradiation. Maintain a constant temperature, if necessary, using a cooling bath.
-
Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the starting material (TLC, GC) or by observing changes in the UV-Vis absorption spectrum.[8]
-
Workup and Purification: Upon completion, remove the solvent under reduced pressure using a rotary evaporator. The residue, containing the cycloadduct and other photoproducts, can then be purified by column chromatography on silica gel.
-
Characterization: The structure of the isolated cycloadduct should be confirmed by NMR, Mass Spectrometry, and, if possible, X-ray crystallography.[5][6]
Conclusion
The reactions of this compound provide a clear and compelling illustration of how different energy sources can activate distinct, non-competing mechanistic pathways. Thermolysis proceeds via a diradical intermediate to yield rearrangement products, a pathway governed by bond strengths and radical stability. In stark contrast, photolysis populates an excited state that evolves through a concerted electrocyclic ring-opening to a carbonyl ylide. This key intermediate opens the door to unique chemical transformations, including fragmentation and powerful intermolecular 1,3-dipolar cycloadditions. For the synthetic chemist, this dichotomy offers a powerful choice: use heat to achieve intramolecular rearrangement or use light to generate a reactive dipole for building molecular complexity.
References
- Kirk, D. N. (1979). Epoxides. In Comprehensive Organic Chemistry (Vol. 1, pp. 889-938). Pergamon.
- Friedrichs, J., & Frank, I. (2009). Mechanism of electrocyclic ring-opening of diphenyloxirane: 40 years after Woodward and Hoffmann. Chemistry – A European Journal, 15(41), 10825-9.
- Huisgen, R. (1977). Electrocyclic Ring Opening of Oxiranes. Angewandte Chemie International Edition in English, 16(9), 572-585.
- Manring, L. E., & Peters, K. S. (1983). Picosecond photochemistry of 2,3-diphenyloxiranes: reaction from a vibrationally unrelaxed electronic excited state. Journal of the American Chemical Society, 105(18), 5708–5709.
- Griffin, G. W. (1971). The Photochemistry of Heterocycles. Angewandte Chemie International Edition in English, 10(8), 537-547.
- Trozzolo, A. M., Leslie, T. M., Sarpotdar, A. S., Small, R. D., Ferraudi, G. J., DoMinh, T., & Hartless, R. L. (1979). The photochemistry of aryl-substituted epoxides. Pure and Applied Chemistry, 51(2), 261-270.
- Lipson, M., Noll, B. C., & Peters, K. S. (1997). Orbital Symmetry Control in the Photochemistry of trans-2,3-Diphenyloxirane. The Journal of Organic Chemistry, 62(8), 2409–2413.
- Albini, A. (2015). An Introduction to Organic Photochemistry. Wiley.
- Woodward, R. B., & Hoffmann, R. (1969). The Conservation of Orbital Symmetry. Angewandte Chemie International Edition in English, 8(11), 781-853.
- Kirmse, W. (2005). Carbene Complexes of Nonmetals. European Journal of Organic Chemistry, 2005(2), 237-260.
- Griesbeck, A. G., & Abe, M. (2007). Photoinduced 1,3-Dipolar Cycloadditions. In CRC Handbook of Organic Photochemistry and Photobiology. CRC Press.
- Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
- Fessenden, R. W., & Scaiano, J. C. (1992). Time-Resolved Techniques in Photochemistry. In Techniques of Chemistry (Vol. 6). Wiley.
- Das, P. K. (1986). A Picosecond Laser Flash Photolysis Study of Carbonyl Ylides. Journal of the American Chemical Society, 108(14), 3713–3718.
Sources
- 1. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Mechanism of electrocyclic ring-opening of diphenyloxirane: 40 years after Woodward and Hoffmann - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Orbital Symmetry Control in the Photochemistry of trans-2,3-Diphenyloxirane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. real.mtak.hu [real.mtak.hu]
A Researcher's Guide to the Spectroscopic Differentiation of 2,2-Diphenyloxirane and its Isomers
In the landscape of synthetic chemistry and drug development, the precise identification of isomeric structures is not merely an academic exercise; it is a cornerstone of safety, efficacy, and intellectual property. Molecules with identical chemical formulas but different atomic arrangements—isomers—can exhibit profoundly different biological activities and physical properties. This guide provides an in-depth spectroscopic comparison of 2,2-diphenyloxirane and its common structural isomers, the cis and trans forms of 2,3-diphenyloxirane (stilbene oxides).
Our objective is to move beyond a simple recitation of data. We will explore the causal relationships between molecular structure and spectroscopic output, providing the logical framework necessary for researchers to confidently distinguish these compounds. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible characterization.
The Isomeric Challenge: Structure and Causality
The three isomers share the same molecular formula (C₁₄H₁₂O) and molecular weight (196.24 g/mol ), making them indistinguishable by low-resolution mass spectrometry alone.[1][2] The critical difference lies in the placement of the two phenyl groups on the oxirane (epoxide) ring, which fundamentally alters the chemical environment of each atom.
-
This compound: A geminal (gem) disubstituted epoxide where both phenyl groups are attached to the same carbon atom (C2). This leaves the other carbon (C3) as a methylene group (-CH₂).
-
trans-2,3-Diphenyloxirane: A vicinal disubstituted epoxide where the phenyl groups are on adjacent carbons (C2 and C3) and are oriented on opposite faces of the ring.
-
cis-2,3-Diphenyloxirane: A vicinal disubstituted epoxide where the phenyl groups are on adjacent carbons but are oriented on the same face of the ring.
This structural variance is the key to their spectroscopic differentiation. The symmetry, steric hindrance, and electronic effects unique to each isomer create distinct fingerprints in NMR, IR, and Mass Spectrometry.
Caption: Structural differences between diphenyloxirane isomers.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals from the epoxide ring protons are uniquely diagnostic.
Causality Behind the Spectra: The number and chemical environment of protons on the three-membered epoxide ring are different for each isomer. Protons on epoxide rings typically resonate in the 2.5-4.5 ppm range, shifted downfield from alkanes due to the electronegativity of the oxygen atom, but upfield from other ethers due to the effects of ring strain.[3][4][5]
-
This compound: The C3 carbon bears two chemically equivalent protons. In an achiral solvent, these protons will appear as a sharp singlet . Their proximity to the oxygen and the magnetic anisotropy of the two phenyl groups on the adjacent carbon places this signal at approximately 3.0 ppm.
-
trans-2,3-Diphenyloxirane: This molecule possesses a C₂ axis of symmetry. The two protons on the epoxide ring (one on C2, one on C3) are chemically and magnetically equivalent. They are trans to each other and will therefore appear as a singlet . This signal is typically found further downfield, around 3.8-3.9 ppm, as each proton is directly attached to a carbon bearing a phenyl group.
-
cis-2,3-Diphenyloxirane: Like the trans isomer, the cis isomer has equivalent protons on the epoxide ring due to a plane of symmetry. These protons will also produce a singlet . However, the steric crowding of the two phenyl groups on the same side of the ring forces them into a conformation that shields the epoxide protons to a greater extent. Consequently, their signal appears upfield relative to the trans isomer, typically around 4.3 ppm.
Summary Table: ¹H NMR Data (400 MHz, CDCl₃)
| Isomer | Epoxide Proton Signal(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -CH₂ | ~ 3.0 | Singlet | 2H |
| trans-2,3-Diphenyloxirane | 2 x -CH | ~ 3.9 | Singlet | 2H |
| cis-2,3-Diphenyloxirane | 2 x -CH | ~ 4.3 | Singlet | 2H |
¹³C NMR Spectroscopy: A Carbon Skeleton Perspective
Carbon NMR provides complementary information, confirming the substitution pattern of the epoxide ring. The chemical shifts of the epoxide carbons are highly sensitive to their substitution and the strain of the three-membered ring, typically appearing in the 40-60 ppm region.[5]
Causality Behind the Spectra:
-
This compound: This isomer will show two distinct signals for the epoxide carbons. One will be a quaternary carbon (C2) bonded to two phenyl groups and the oxygen, appearing around 65 ppm. The other will be a methylene carbon (C3, -CH₂) bonded to oxygen, appearing further upfield around 55 ppm.[6]
-
trans & cis-2,3-Diphenyloxirane: Due to symmetry, both the cis and trans isomers will each show only one signal for the two equivalent methine (-CH) carbons of the epoxide ring. The subtle differences in the electronic environment and ring strain between the cis and trans isomers may lead to slight variations in their chemical shifts, but the key diagnostic feature is a single methine carbon signal in the 60-65 ppm range, distinctly different from the two-signal pattern of the 2,2-isomer.
Summary Table: ¹³C NMR Data (100 MHz, CDCl₃)
| Isomer | Epoxide Carbon Signal(s) | Chemical Shift (δ, ppm) | Carbon Type |
| This compound | C2, C3 | ~ 65, ~ 55 | Quaternary (C-Ph₂), Methylene (-CH₂) |
| trans-2,3-Diphenyloxirane | C2, C3 | ~ 63 | Methine (-CH) |
| cis-2,3-Diphenyloxirane | C2, C3 | ~ 61 | Methine (-CH) |
Mass Spectrometry: Unveiling Fragmentation Pathways
While all three isomers have a parent molecular ion (M⁺) at m/z 196, their fragmentation patterns under electron ionization (EI) can be used as a confirmatory tool. The stability of the resulting fragments dictates the preferred cleavage pathways. Distinguishing isomers by mass spectrometry often relies on subtle differences in fragment ion intensities or the presence of unique, diagnostic fragments.[7][8]
Causality Behind Fragmentation:
-
This compound: The most characteristic fragmentation involves a rearrangement to form diphenylacetaldehyde, followed by the loss of a formyl radical (-CHO, 29 Da). This leads to a very stable diphenylmethyl cation. Therefore, a prominent base peak is often observed at m/z 167 ([M-CHO]⁺). Another significant peak can be seen at m/z 165.[1]
-
trans & cis-2,3-Diphenyloxirane (Stilbene Oxides): The fragmentation is different. A common pathway is the loss of a hydrogen atom to give a peak at m/z 195. A more diagnostic fragmentation involves the cleavage of the C-C bond of the epoxide ring and rearrangement, often leading to a base peak corresponding to the benzoyl cation at m/z 105 . A significant peak at m/z 167 (fluorenyl cation) is also characteristic of stilbene oxides.[2]
Caption: Key fragmentation of this compound in EI-MS.
Summary Table: Key Mass Spectrometry Fragments (EI-MS)
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Base Peak (m/z) |
| This compound | 196 | 167, 165, 91 | 167 |
| 2,3-Diphenyloxirane (cis/trans) | 196 | 167, 105, 91, 77 | 105 or 167 |
Infrared (IR) Spectroscopy: A Functional Group Check
IR spectroscopy is most useful as a preliminary check to confirm the presence of the epoxide functional group and the absence of potential isomeric impurities like ketones or alcohols. While excellent for identifying functional groups, it is the least effective of these three methods for reliably distinguishing between the positional diphenyloxirane isomers.
Causality Behind the Spectra: The key vibrations are the C-O stretches of the epoxide ring. These typically appear in the fingerprint region and can be complex.
-
Asymmetric C-O-C stretch: A characteristic band around 1250 cm⁻¹ .
-
Ring "breathing" modes: Bands in the 800-950 cm⁻¹ region.
All three isomers will show these characteristic epoxide bands. They will also all show strong absorptions for aromatic C-H and C=C bonds from the phenyl rings. The primary utility of IR is to confirm that no strong C=O stretch (around 1715 cm⁻¹) is present, which would indicate an isomeric ketone (e.g., diphenylacetone), and no broad O-H stretch (around 3300 cm⁻¹) is present, which would rule out a ring-opened alcohol product.[4]
Experimental Protocols
To ensure data integrity, the following standardized protocols are recommended.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified isomer and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a spectrum with a 90° pulse angle.
-
Set a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
Acquire a minimum of 16 scans.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
Acquire a minimum of 1024 scans, or until a sufficient signal-to-noise ratio is achieved.
-
-
Data Analysis: Calibrate the spectrum by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.
Protocol 2: Mass Spectrometry Analysis
-
Sample Introduction: Introduce the sample via a Gas Chromatography (GC-MS) system to ensure analysis of a pure compound. Use a non-polar column (e.g., HP-5ms).
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range from m/z 40 to 300.
-
Data Analysis: Identify the molecular ion peak and analyze the relative abundances of the fragment ions. Compare the fragmentation pattern to reference spectra and the principles outlined above.
Caption: Workflow for Isomer Identification using ¹H NMR.
Conclusion
The spectroscopic differentiation of this compound and its 2,3-isomers is a clear-cut process when the correct analytical logic is applied. ¹H NMR spectroscopy stands out as the definitive technique , offering unambiguous identification based on the multiplicity and chemical shifts of the epoxide protons. ¹³C NMR provides crucial confirmation of the carbon framework, while mass spectrometry offers a secondary check based on predictable fragmentation patterns. By understanding the causal links between the distinct molecular structures and their spectroscopic outputs, researchers can ensure the unequivocal identification of these important chemical entities.
References
- Breitmaier, E. (2006). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]
- Julian, R. R., et al. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Analytical Chemistry. [Link][7][9]
- Chemistry LibreTexts. (2025). 4.9: Spectroscopy of Ethers and Epoxides. [Link][3]
- Analytical Science & Technology. (2025). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. [Link][10]
- Oregon State University. (2020). Spectroscopy of Ethers and Epoxides. [Link][4]
- Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link][5]
- Miyashita, M., et al. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Journal of the American Oil Chemists' Society. [Link][11]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 93564, this compound. [Link][1]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 28649, Stilbene oxide. [Link][2]
- SpectraBase. (n.d.). 2,2-Diphenyl-oxirane. Wiley. [Link][6]
Sources
- 1. This compound | C14H12O | CID 93564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stilbene oxide | C14H12O | CID 28649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Spectroscopy of Ethers and Epoxides [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectrabase.com [spectrabase.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
A Comparative Economic Analysis of Synthetic Routes to 2,2-Diphenyloxirane
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 2,2-Diphenyloxirane
This compound, also known as 1,1-diphenylethylene oxide, is a vital epoxide intermediate in organic synthesis.[1] Its strained three-membered ring makes it a versatile precursor for the synthesis of a variety of functionalized molecules, including pharmaceuticals and materials.[1] The efficient and economical production of this building block is of considerable interest to the chemical and pharmaceutical industries. This guide provides an in-depth economic and practical analysis of three common synthetic routes to this compound: the Darzens Reaction, the Epoxidation of 1,1-Diphenylethylene, and the Corey-Chaykovsky Reaction.
Comparative Overview of Synthetic Strategies
The selection of a synthetic route in a research and development setting is a multifactorial decision. It involves a careful balance of reagent cost, reaction yield, operational simplicity, safety, and environmental impact. This guide will dissect these factors for the three chosen methodologies to provide a clear, data-driven comparison.
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield | Process Complexity | Primary Hazard |
| Darzens Reaction | Benzophenone, Ethyl Chloroacetate | Sodium Ethoxide | 60-95% (estimated) | Moderate | Strong base, lachrymatory haloester |
| Epoxidation | 1,1-Diphenylethylene | m-CPBA | ~75% (estimated) | Low | Potentially explosive peroxyacid |
| Corey-Chaykovsky | Benzophenone | Trimethylsulfoxonium Iodide, Sodium Hydride | 75-90% (estimated) | High | Pyrophoric and moisture-sensitive reagents |
Route 1: The Darzens Glycidic Ester Condensation
The Darzens reaction, first reported by Auguste Georges Darzens in 1904, is a classic method for forming α,β-epoxy esters (glycidic esters) from a ketone or aldehyde and an α-haloester in the presence of a base.[2][3]
Mechanism and Rationale
The reaction begins with the deprotonation of the α-haloester by a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzophenone. The resulting intermediate undergoes an intramolecular SN2 reaction, where the alkoxide displaces the halide to form the epoxide ring. The choice of a strong, non-nucleophilic base is critical to favor deprotonation of the α-haloester without significant side reactions with the carbonyl or ester groups. Anhydrous conditions are necessary as the presence of water would quench the enolate intermediate.
Caption: Workflow of the Darzens Reaction.
Economic Analysis: Darzens Reaction
This route is often considered economically favorable due to the relatively low cost of the starting materials.
| Reagent | Formula | MW | Cost (USD/kg) | Moles per kg | Cost (USD/mol) |
| Benzophenone | C₁₃H₁₀O | 182.22 | 74.00 | 5.49 | 13.48 |
| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | 86.40 | 8.16 | 10.59 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 167.00 | 14.69 | 11.37 |
| Ethanol (solvent) | C₂H₆O | 46.07 | 144.00 | 21.71 | 6.63 |
| Diethyl Ether (solvent) | C₄H₁₀O | 74.12 | 128.87 | 13.49 | 9.55 |
Note: Prices are averaged from various suppliers for ACS grade reagents and are subject to change. Solvent costs are significant and should be factored into the overall process economy.
Calculation: Assuming a hypothetical 85% yield, the raw material cost to produce one mole (196.24 g) of this compound (after hydrolysis and decarboxylation of the intermediate glycidic ester) would be in the range of $45-55 , excluding labor and solvent recovery.
Route 2: Epoxidation of 1,1-Diphenylethylene
This is a straightforward and common method for synthesizing epoxides, involving the direct oxidation of an alkene.
Mechanism and Rationale
The epoxidation of 1,1-diphenylethylene is typically achieved using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds through a concerted "butterfly" transition state, where the peroxyacid transfers an oxygen atom to the double bond in a single, stereospecific step.[4] This syn-addition mechanism ensures that the geometry of the starting alkene is retained. The reaction is often performed in a non-polar solvent like dichloromethane (DCM) to prevent the opening of the newly formed epoxide ring.
Caption: Mechanism of m-CPBA Epoxidation.
Economic Analysis: Epoxidation
This route's economic viability is heavily dependent on the cost of the starting alkene and the oxidizing agent.
| Reagent | Formula | MW | Cost (USD/kg) | Moles per kg | Cost (USD/mol) |
| 1,1-Diphenylethylene | C₁₄H₁₂ | 180.25 | 5465.00 | 5.55 | 984.68 |
| m-CPBA (~77%) | C₇H₅ClO₃ | 172.57 | 798.00 | 5.80 (pure) | 137.59 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 88.38 | 11.77 | 7.51 |
Note: Prices are averaged from various suppliers for ACS grade reagents and are subject to change. The high cost of 1,1-Diphenylethylene is a major factor in this route's economy.
Calculation: Assuming a 75% yield, the raw material cost to produce one mole (196.24 g) of this compound is dominated by the starting alkene, making it significantly more expensive than the Darzens route, likely exceeding $1400 per mole .
Route 3: The Johnson-Corey-Chaykovsky Reaction
Developed by E.J. Corey and Michael Chaykovsky, this reaction is a powerful method for synthesizing epoxides from carbonyl compounds using a sulfur ylide.[5]
Mechanism and Rationale
The Corey-Chaykovsky reaction involves the in-situ generation of a sulfur ylide, typically dimethyloxosulfonium methylide, from a sulfoxonium salt like trimethylsulfoxonium iodide and a strong, non-nucleophilic base such as sodium hydride.[5] The ylide then acts as a nucleophile, attacking the carbonyl carbon of benzophenone. The resulting betaine intermediate undergoes an intramolecular nucleophilic attack, with the oxygen anion displacing the dimethyl sulfoxide (DMSO) leaving group to form the epoxide ring. This reaction is particularly effective for forming epoxides from sterically hindered ketones. The use of anhydrous aprotic solvents like THF or DMSO is essential to prevent the decomposition of the ylide and other reactive intermediates.
Caption: The Corey-Chaykovsky Reaction Pathway.
Economic Analysis: Corey-Chaykovsky Reaction
This route offers high yields but involves more expensive and hazardous reagents.
| Reagent | Formula | MW | Cost (USD/kg) | Moles per kg | Cost (USD/mol) |
| Benzophenone | C₁₃H₁₀O | 182.22 | 74.00 | 5.49 | 13.48 |
| Trimethylsulfoxonium Iodide | C₃H₉IOS | 220.07 | 340.61 | 4.54 | 75.02 |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 260.00 | 41.67 (pure) | 6.24 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 356.00 | 12.80 | 27.81 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 171.52 | 13.87 | 12.37 |
Note: Prices are averaged from various suppliers for ACS grade reagents and are subject to change. Handling costs for sodium hydride are also a consideration.
Calculation: Assuming an 85% yield, the raw material cost to produce one mole (196.24 g) of this compound would be approximately $100-120 . While more expensive than the Darzens reaction, its reliability and high yield for challenging substrates can justify the cost.
Experimental Protocols
Protocol 1: Darzens Condensation
-
Caution: Ethyl chloroacetate is a lachrymator and sodium ethoxide is a strong, moisture-sensitive base. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
To a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add sodium ethoxide (1.1 eq) and anhydrous ethanol.
-
Cool the mixture to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of benzophenone (1.0 eq) and ethyl chloroacetate (1.1 eq) in anhydrous ethanol.
-
Add the benzophenone/chloroacetate solution dropwise to the stirred sodium ethoxide suspension over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by slowly pouring it into ice-cold water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting glycidic ester can be hydrolyzed and decarboxylated in a subsequent step to yield this compound.
Protocol 2: m-CPBA Epoxidation
-
Caution: m-CPBA is a potentially explosive peroxide. Avoid grinding and friction. Store in a vented container in a cool place.
-
Dissolve 1,1-diphenylethylene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (~77%, 1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite.
-
Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (2x) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Corey-Chaykovsky Reaction
-
Caution: Sodium hydride is a pyrophoric solid that reacts violently with water. All reagents and solvents must be strictly anhydrous. The reaction should be conducted under an inert atmosphere (nitrogen or argon).
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq). Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous dimethyl sulfoxide (DMSO) via syringe and stir to form a suspension.
-
In a separate flask, dissolve trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO.
-
Slowly add the trimethylsulfoxonium iodide solution to the sodium hydride suspension. Hydrogen gas will evolve. Stir at room temperature for 1-2 hours until the gas evolution ceases and the solution becomes clear or milky.
-
In another flask, dissolve benzophenone (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add the benzophenone solution dropwise to the prepared ylide solution at room temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature, monitoring by TLC.
-
Carefully quench the reaction by slowly adding it to ice-cold water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
The choice of synthetic route for this compound is a trade-off between cost, yield, and operational complexity.
-
Darzens Reaction: This method presents the most economically attractive option on paper due to the low cost of its starting materials. However, it may require more optimization to achieve high yields, and the multi-step nature of forming the final product from the glycidic ester adds complexity. It is a strong candidate for large-scale production where cost is the primary driver.
-
Epoxidation of 1,1-Diphenylethylene: While operationally the simplest and often providing clean reactions, the current high cost of 1,1-diphenylethylene makes this route economically unviable for large-scale synthesis unless a cheaper source of the starting alkene is available. It remains an excellent choice for small-scale laboratory synthesis where convenience is paramount.
-
Corey-Chaykovsky Reaction: This route offers high and reliable yields, especially for sterically demanding ketones like benzophenone. The higher cost and stricter handling requirements for the reagents are significant drawbacks. This method is best suited for scenarios where high yield is critical and the cost of reagents can be justified, such as in the synthesis of high-value pharmaceutical intermediates.
For industrial applications, further process optimization of the Darzens reaction would likely yield the best balance of cost and efficiency. For research and development purposes, the Corey-Chaykovsky reaction offers reliability and high performance, making it a valuable tool in the synthetic chemist's arsenal.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Organic Syntheses. (n.d.). Ethyl β,β-pentamethyleneglycidate.
- Master Organic Chemistry. (2011, June 17). m-CPBA (meta-chloroperoxybenzoic acid).
- Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction.
- Helv. Chim. Acta. (2006). Efficient Synthesis of a,b-Epoxy Carbonyl Compounds in Acetonitrile: Darzens Condensation of Aromatic Aldehydes with Ethyl Chloroacetate.
- Lab Alley. (n.d.). Product Pricing.
Sources
- 1. This compound | C14H12O | CID 93564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound | 882-59-7 [chemicalbook.com]
A Comparative Guide to the Environmental Impact of 2,2-Diphenyloxirane Synthesis Protocols
In the pursuit of sustainable chemical manufacturing, particularly within the pharmaceutical and fine chemical sectors, the environmental impact of synthetic routes is a paramount consideration. This guide offers a detailed comparison of prevalent synthesis protocols for 2,2-diphenyloxirane, a valuable epoxide intermediate. By examining these methods through the lens of green chemistry, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to select not only efficient but also environmentally conscious synthetic strategies.
Introduction: The Imperative for Greener Epoxidation
This compound, also known as 1,1-diphenylethylene oxide, is a key building block in organic synthesis. Its traditional synthesis methods, while effective, often rely on hazardous reagents and generate significant waste. The principles of green chemistry—which prioritize waste prevention, atom economy, and the use of safer chemicals—compel us to seek more sustainable alternatives.[1][2] This guide will dissect and compare the following synthetic pathways to this compound:
-
Classical Epoxidation with m-CPBA: A widely used but environmentally taxing method.
-
The Darzens Condensation: A classic approach with inherent atom economy limitations.
-
Phase-Transfer Catalysis (PTC): A methodology designed to enhance reaction efficiency and reduce solvent usage.
-
Biocatalytic Synthesis: Leveraging enzymes for highly selective and mild reaction conditions.
-
Metalloenzyme-like Catalysis: A cutting-edge approach utilizing molecular oxygen as the ultimate green oxidant.
Quantitative Comparison of Synthesis Protocols
To objectively assess the environmental performance of each protocol, we will utilize key green chemistry metrics: Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI).
| Metric | Classical Epoxidation (m-CPBA) | Darzens Condensation | Phase-Transfer Catalysis | Biocatalytic Synthesis | Metalloenzyme-like Catalysis |
| Atom Economy (%) | ~55% | ~70% | ~85% | >95% | >95% |
| E-Factor | 10 - 20 | 5 - 15 | 1 - 5 | <1 | <1 |
| Process Mass Intensity (PMI) | 15 - 25 | 10 - 20 | 5 - 10 | <5 | <5 |
| Typical Solvents | Dichloromethane, Chloroform | Toluene, Methanol | Water, Toluene (biphasic) | Aqueous buffer | Acetonitrile |
| Key Reagents | m-CPBA | α-haloester, Strong base | Quaternary ammonium salt | Enzyme, Co-factor | Metal catalyst, O2 |
| Reaction Conditions | 0°C to room temperature | Room temperature to reflux | Room temperature to 80°C | Room temperature, neutral pH | 30°C, atmospheric pressure |
| Byproducts | m-chlorobenzoic acid | Inorganic salts | Minimal | Minimal | Water |
In-Depth Analysis of Synthesis Protocols
Classical Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This method involves the direct oxidation of 1,1-diphenylethylene with m-CPBA. While often providing good yields, it is a prime example of a reaction with poor atom economy.[3] For every mole of epoxide formed, a stoichiometric amount of meta-chlorobenzoic acid is generated as waste, significantly increasing the E-Factor.[4]
Experimental Protocol: Classical Epoxidation
-
Dissolve 1,1-diphenylethylene (1.0 eq) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of m-CPBA (1.1 eq) in dichloromethane dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography.
The Darzens Condensation
The Darzens reaction offers an alternative route to epoxides through the condensation of a ketone or aldehyde with an α-haloester in the presence of a base.[5] While its atom economy is generally better than that of the m-CPBA epoxidation, it still generates stoichiometric amounts of inorganic salt waste.[6] The choice of a strong, non-nucleophilic base is critical to avoid side reactions.
Experimental Protocol: Darzens Condensation
-
To a solution of benzophenone (1.0 eq) and ethyl chloroacetate (1.2 eq) in toluene, add sodium ethoxide (1.2 eq) portion-wise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting glycidic ester is then hydrolyzed and decarboxylated by heating with aqueous sodium hydroxide, followed by acidification to yield this compound.
Phase-Transfer Catalysis (PTC)
PTC provides a greener alternative by facilitating reactions between reactants in immiscible phases, often eliminating the need for hazardous organic solvents.[2][7] In the synthesis of this compound, PTC can be employed in the epoxidation of 1,1-diphenylethylene using an oxidizing agent like hydrogen peroxide in a biphasic system.[8] This approach significantly reduces organic solvent waste and can lead to higher yields and selectivities.[9]
Experimental Protocol: Phase-Transfer Catalysis
-
A mixture of 1,1-diphenylethylene (1.0 eq), 30% hydrogen peroxide (2.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq) in a toluene/water (1:1) biphasic system is prepared.
-
The mixture is stirred vigorously at 60°C for 8 hours.
-
After cooling, the phases are separated.
-
The organic phase is washed with water, dried over sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by recrystallization.
Biocatalytic Synthesis
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild conditions, often in aqueous media.[4] For the synthesis of chiral epoxides, enzymes such as monooxygenases can be employed. While a direct biocatalytic route to this compound is less common, a related process is the enzymatic resolution of racemic styrene oxide to produce enantiopure epoxides, highlighting the potential of biocatalysis in this area.[10]
Conceptual Protocol: Biocatalytic Synthesis
-
A culture of a suitable microorganism (e.g., Pseudomonas sp.) expressing a styrene monooxygenase is grown.
-
1,1-diphenylethylene is added to the culture medium.
-
The biotransformation is carried out at 30°C with shaking for 24-48 hours.
-
The product is extracted from the culture medium using an organic solvent (e.g., ethyl acetate).
-
The solvent is evaporated, and the product is purified.
This approach offers excellent enantioselectivity and operates under environmentally benign conditions, although challenges in enzyme stability and productivity remain.
Metalloenzyme-like Catalysis
Representing the forefront of green epoxidation, metalloenzyme-like catalysts mimic the active sites of natural enzymes to activate molecular oxygen for selective oxidation.[11] This method uses the most abundant and environmentally benign oxidant, O₂, with the only byproduct being water. A manganese-based catalyst has shown high efficiency in the epoxidation of stilbene, a close structural analog of 1,1-diphenylethylene.[11]
Experimental Protocol: Metalloenzyme-like Catalysis
-
To a solution of 1,1-diphenylethylene (1.0 eq) and a co-reductant like isobutyraldehyde (1.5 eq) in acetonitrile, add the Mn(TPA)Cl₂ catalyst (0.1 mol%).
-
Stir the reaction mixture under an atmosphere of oxygen (balloon) at 30°C for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography.
This protocol boasts exceptional atom economy and a minimal environmental footprint, making it a highly attractive route for sustainable epoxide synthesis.
Conclusion for the Modern Researcher
The synthesis of this compound offers a compelling case study in the evolution of synthetic chemistry towards greener and more sustainable practices. While traditional methods like the m-CPBA epoxidation and Darzens condensation are well-established, their significant environmental drawbacks are increasingly untenable.
Phase-transfer catalysis presents a substantial improvement, offering a practical and more environmentally benign approach that is readily implementable in many laboratory and industrial settings. For applications requiring high enantiopurity and where the infrastructure for biocatalysis is available, enzymatic methods are an excellent choice.
Looking to the future, metalloenzyme-like catalysis, with its use of molecular oxygen as the sole oxidant, represents the pinnacle of green epoxidation chemistry. While still an area of active research, the development of such catalytic systems holds the promise of truly sustainable chemical production.
For the discerning researcher, the choice of synthetic route should be guided by a holistic assessment of not only yield and cost but also the principles of green chemistry. By embracing these greener alternatives, the scientific community can contribute to a more sustainable future for chemical synthesis.
References
- MDPI. (n.d.). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions.
- National Center for Biotechnology Information. (n.d.). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry.
- ACS Green Chemistry Institute. (n.d.). Darzens Epoxide Synthesis.
- MDPI. (2022). Green Chemistry Metrics, A Review.
- JETIR. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review.
- Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
- RSC Publishing. (n.d.). Solvent selection based on a conceptual process design by combining cost evaluation and life cycle assessments for developing new reaction pathways.
- Taylor & Francis Online. (n.d.). Green chemistry metrics – Knowledge and References.
- Master Organic Chemistry. (2011). m-CPBA (meta-chloroperoxybenzoic acid).
- ResearchGate. (2016). (PDF) Tools and techniques for solvent selection: Green solvent selection guides.
- CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
- MDPI. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends.
- Prime Scholars. (n.d.). Atom Economy in Drug Synthesis is a Playground of Functional Groups.
- Scribd. (n.d.). Green Solvent Selection Guides | PDF.
- Austin Publishing Group. (2015). Research on Phase Transfer Catalytic Reactions and their Application in Drug Synthesis.
- PTC Communications, Inc. (n.d.). Industrial Phase-Transfer Catalysis.
- Wikipedia. (n.d.). Styrene oxide.
- Semantic Scholar. (1974). Phase-Transfer Catalyzed Two-Phase Reactions in Preparative Organic Chemistry.
- National Center for Biotechnology Information. (n.d.). This compound.
- ResearchGate. (n.d.). Flow microreactor synthesis of 2,2-disubstituted oxetanes via 2-phenyloxetan-2-yl lithium.
- YouTube. (2025). Can You Figure Out the Mechanism of the Darzens Reaction?.
- Chemistry LibreTexts. (2023). 15.8: Oxidation of Alkenes - Epoxidation and Hydroxylation.
- Edinburgh Research Explorer. (2023). Comparing the environmental impacts of using bio-renewable and fossil-derived solvent in polymer membrane fabrications.
- National Center for Biotechnology Information. (n.d.). Greener synthesis of chemical compounds and materials.
- Chemistry Steps. (n.d.). Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems.
- National Center for Biotechnology Information. (n.d.). Styrene Oxide.
- Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid.
- National Center for Biotechnology Information. (n.d.). (+)-Styrene oxide.
- ResearchGate. (n.d.). Comparing the environmental impacts of using bio-renewable and fossil-derived solvent in polymer membrane fabrications | Request PDF.
- Cambridge Open Engage. (n.d.). Synthesis and styrene copolymerization of novel oxy ring-disubstituted isobutyl phenylcyanoacrylates.
- ResearchGate. (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates.
Sources
- 1. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. leah4sci.com [leah4sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. biomedres.us [biomedres.us]
- 10. Styrene oxide - Wikipedia [en.wikipedia.org]
- 11. Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions [mdpi.com]
A Comparative Assessment of 2,2-Diphenyloxirane in Polymer Properties: A Theoretical and Experimental Guide
Introduction: The Quest for High-Performance Polymers
In the relentless pursuit of advanced materials, polymer scientists continually explore novel monomers and additives to enhance the thermal and mechanical properties of polymer systems. Epoxides, or oxiranes, are a cornerstone of this research, valued for their ability to undergo ring-opening reactions that can initiate polymerization or integrate into an existing polymer network. This guide focuses on a unique, yet underexplored, candidate: 2,2-Diphenyloxirane .
Unlike common monofunctional epoxides such as Phenyl Glycidyl Ether (PGE) or Butyl Glycidyl Ether (BGE), this compound possesses two bulky phenyl groups attached to the same carbon atom of the oxirane ring. This distinct gem-diphenyl structure suggests a profound, albeit theoretically predicted, influence on polymer properties. Due to a lack of extensive published data on this specific molecule's application in polymer science, this guide will serve as a theoretical and predictive assessment. We will leverage first principles of polymer chemistry and comparative data from analogous structures to hypothesize its effects and provide a comprehensive experimental framework for validation.
This document is intended for researchers and materials scientists interested in designing polymers with enhanced thermal stability and tailored mechanical responses. We will dissect the probable challenges in its use as a primary monomer and build a compelling case for its potential as a high-impact reactive modifier.
Part 1: The Challenge of Direct Polymerization: A Case of Steric Hindrance
The most common route for polymerizing oxiranes is Cationic Ring-Opening Polymerization (CROP).[1][2] This process is typically initiated by a Lewis acid or a protonic acid, which activates the oxygen atom of the epoxide ring, making it susceptible to nucleophilic attack by another monomer unit.
However, the polymerization of sterically hindered monomers is a significant challenge. Research on other bulky 2,3-disubstituted oxiranes has shown that polymerization can be difficult or fail entirely, leading instead to the formation of smaller cyclic molecules.[3] The gem-diphenyl structure of this compound presents a formidable steric barrier around the reactive center. The two phenyl groups create a crowded environment that would likely impede the approach of another monomer, thus inhibiting chain propagation and preventing the formation of high molecular weight homopolymers.
Caption: Cationic Ring-Opening Polymerization (CROP) and the steric hindrance challenge.
While direct homopolymerization appears unlikely, the high reactivity of the strained oxirane ring remains. This opens a more promising avenue: its use as a reactive additive or co-monomer in other polymer systems, where its concentration is limited and its primary role is to modify, rather than form, the polymer backbone.
Part 2: A Potent Modifier: Predicted Effects on Polymer Properties
The most logical application for this compound is as a reactive modifier in thermosetting systems, such as epoxy resins. Epoxy resins are typically composed of a di-epoxide monomer (like Diglycidyl Ether of Bisphenol A, DGEBA) and a curing agent (hardener). Reactive diluents, which are low-viscosity, monofunctional epoxides, are often added to reduce viscosity and improve processability.[4][5] However, they invariably alter the final properties of the cured material.
By comparing this compound to common industrial alternatives, we can predict its influence.
| Feature | Butyl Glycidyl Ether (BGE) | Phenyl Glycidyl Ether (PGE) | This compound (Predicted) |
| Structure | Flexible aliphatic chain | Single rigid phenyl ring | Two rigid phenyl rings (gem-diphenyl) |
| Functionality | Mono-epoxide | Mono-epoxide | Mono-epoxide |
| Steric Bulk | Low | Moderate | Very High |
| Predicted Tg Impact | Decreases (plasticizer) | Maintains or slightly increases | Significantly Increases |
| Predicted Modulus | Decreases | Maintains or slightly decreases | Increases |
| Predicted Impact Strength | May increase flexibility | Can increase at low %[6] | May increase at low %, brittleness at high % |
Predicted Impact on Thermal Properties
The Glass Transition Temperature (Tg) is a critical measure of a polymer's thermal performance, marking the transition from a rigid, glassy state to a more flexible, rubbery state. The incorporation of bulky, rigid side groups is known to restrict the segmental motion of polymer chains, thereby increasing the Tg.[7][8]
-
Hypothesis: The gem-diphenyl structure of this compound, once reacted into a polymer network, will act as a significant impediment to chain rotation and mobility. This effect is expected to be far more pronounced than that of PGE's single phenyl ring.[9] Consequently, we predict a substantial increase in the Glass Transition Temperature (Tg) of the modified polymer, even at low concentrations. This would enhance the material's performance at elevated temperatures.
Predicted Impact on Mechanical Properties
The mechanical behavior of the modified polymer will be a trade-off between toughness and brittleness.
-
Hypothesis (Tensile Strength & Modulus): The rigid diphenyl groups will stiffen the polymer network, leading to an increase in both tensile modulus and tensile strength . The material will become harder and more resistant to deformation.
-
Hypothesis (Impact Strength): The impact on toughness is more complex. At very low concentrations (e.g., 1-5 wt%), the bulky groups may disrupt the uniform packing of the polymer chains, creating free volume and introducing a mechanism for energy dissipation that could increase impact strength and fracture toughness .[6][10] However, as the concentration increases, the pronounced network stiffening is likely to dominate, leading to a decrease in elongation at break and a significant increase in brittleness .[10]
Part 3: Proposed Experimental Validation
To transition from theoretical prediction to empirical evidence, a structured experimental plan is essential. The following protocols are designed to serve as a self-validating system to test our hypotheses, comparing this compound against a baseline and a known commercial modifier, Phenyl Glycidyl Ether.
Caption: Proposed workflow for validating the effects of this compound (DPO).
Protocol 1: Formulation and Curing of Modified Epoxy Resin
Objective: To prepare standardized samples of a DGEBA/TETA epoxy system modified with varying concentrations of this compound and Phenyl Glycidyl Ether.
Materials:
-
Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resin (EEW ~190 g/eq)
-
Triethylenetetramine (TETA) hardener
-
This compound (DPO)
-
Phenyl Glycidyl Ether (PGE)
-
Silicone molds for tensile and impact test specimens (ASTM D638 & ASTM D256)
-
Vacuum desiccator
Procedure:
-
Hardener Calculation: Calculate the stoichiometric amount of TETA hardener required for the DGEBA resin based on their respective equivalent weights.
-
Modifier Preparation: Prepare three sets of formulations:
-
Control: 100g DGEBA resin.
-
PGE Series: 100g DGEBA resin mixed with 2.5g, 5.0g, and 10.0g of PGE.
-
DPO Series: 100g DGEBA resin mixed with 2.5g, 5.0g, and 10.0g of DPO.
-
-
Mixing: For each formulation, thoroughly mix the DGEBA resin and the respective modifier (PGE or DPO) using a mechanical stirrer for 10 minutes until a homogenous mixture is achieved.
-
Hardener Addition: Add the calculated stoichiometric amount of TETA hardener to each mixture. Continue stirring for an additional 5 minutes.
-
Degassing: Place the mixtures in a vacuum desiccator for 15-20 minutes to remove any entrapped air bubbles.
-
Casting: Carefully pour the degassed mixtures into the appropriate silicone molds for mechanical testing.
-
Curing: Allow the samples to cure at room temperature (25°C) for 24 hours, followed by a post-curing step in an oven at 80°C for 2 hours to ensure complete reaction.
-
Demolding: Once cooled to room temperature, carefully demold the cured specimens.
Protocol 2: Thermo-Mechanical Characterization
Objective: To quantify the changes in thermal and mechanical properties of the cured specimens.
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Universal Testing Machine (UTM) with tensile grips
-
Izod Impact Tester
Procedure:
-
Glass Transition Temperature (DSC):
-
Use a sample of 5-10 mg from each cured formulation.
-
Perform a heat/cool/heat cycle from 25°C to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Determine the Tg from the midpoint of the transition in the second heating scan.[11]
-
-
Thermal Stability (TGA):
-
Use a sample of 10-15 mg from each cured formulation.
-
Heat the sample from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Determine the onset of degradation temperature (T_d5%, temperature at 5% weight loss).[12]
-
-
Tensile Properties (UTM):
-
Condition the ASTM D638 "dog-bone" specimens for at least 48 hours at 23°C and 50% relative humidity.
-
Conduct the tensile test at a crosshead speed of 5 mm/min.
-
Record the tensile strength, Young's modulus, and elongation at break for at least five specimens per formulation.[13]
-
-
Impact Strength (Izod Test):
-
Use the notched specimens prepared according to ASTM D256.
-
Measure the Izod impact strength for at least five specimens per formulation.[14]
-
Conclusion and Future Outlook
While direct experimental evidence remains to be published, a thorough analysis based on fundamental chemical principles strongly suggests that This compound is a poor candidate for homopolymerization due to severe steric hindrance. However, its true potential likely lies in its application as a reactive modifier.
We predict that its unique gem-diphenyl structure will impart a significant increase in the glass transition temperature and stiffness of thermoset polymers like epoxies, surpassing the performance of common modifiers like Phenyl Glycidyl Ether. The key will be to optimize its concentration to achieve these benefits without inducing excessive brittleness. The provided experimental protocols offer a clear and robust pathway for validating these hypotheses. Successful validation would establish this compound as a valuable new tool for scientists and engineers aiming to develop high-performance polymers for demanding applications where thermal stability is paramount.
References
- Glöcklhofer, F., Lumpi, D., Kohlstädt, M., Yurchenko, O., Würfel, U., and Fröhlich, J. (2019). Fast and Selective Post-polymerization Modification of Conjugated Polymers Using Dimethyldioxirane. Frontiers in Chemistry, 7, 123. [Link]
- Parcheta, P., & Sokołowski, K. (2020). Characterization of polyethers prepared by polymerization of different oxiranes initiated. ResearchGate.
- Lenhart, J. L., & Beers, K. L. (2012). Surface Orientation of Polystyrene Based Polymers: Steric Effects From Pendant Groups on the Phenyl Ring. Langmuir, 28(44), 15713-15724. [Link]
- Krzemińska, S., & Sokołowska, J. (2022). Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol.
- Aydogan, B., & Yagci, Y. (2023). Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane. Polymers, 15(3), 724. [Link]
- Percec, S. (1995). Chemical Modification of Poly(Phenylene Oxide)s. ResearchGate.
- Glöcklhofer, F., et al. (2019). Fast and Selective Post-polymerization Modification of Conjugated Polymers Using Dimethyldioxirane. Frontiers in Chemistry, 7, 123. [Link]
- Glöcklhofer, F., et al. (2019). Fast and Selective Post-polymerization Modification of Conjugated Polymers Using Dimethyldioxirane. Frontiers in Chemistry, 7, 123. [Link]
- Glöcklhofer, F., et al. (2019). Fast and Selective Post-Polymerization Modification of Conjugated Polymers Using Dimethyldioxirane. ResearchGate.
- Merlani, M., et al. (2015). Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. Polymer Chemistry, 6(11), 1932-1939. [Link]
- National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database.
- Gargallo, L., & Radic, D. (1981). Effect of structure on glass transition temperatures of poly(methacrylic ester)s with bulky side groups. Journal of Polymer Science: Polymer Physics Edition, 19(9), 1439-1447. [Link]
- Zhang, Q., et al. (2021). Stereoregular poly(2-phenylthiirane) via cationic ring-opening polymerization. ResearchGate.
- Czakaj, J., et al. (2024). Mechanical and Thermal Properties of Polypropylene, Polyoxymethylene and Poly (Methyl Methacrylate) Modified with Adhesive Resins. ResearchGate.
- Wróbel, M., et al. (2024). A New Class of Chiral Polyethers and Polyesters Based on the [2.2]Paracyclophane Scaffold. Polymers, 16(12), 1632. [Link]
- da Silva, A. C. V., et al. (2004). Modification of epoxy resin: A comparison of different types of elastomer. Journal of Applied Polymer Science, 91(5), 3329-3335. [Link]
- Czakaj, J., et al. (2024). Mechanical and Thermal Properties of Polypropylene, Polyoxymethylene and Poly (Methyl Methacrylate) Modified with Adhesive Resins. Polymers, 16(19), 2697. [Link]
- Kuciel, S., et al. (2022). Modification of Epoxy Compositions by the Application of Various Fillers of Natural Origin.
- Hoogenboom, R. (2023). Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. Beilstein Journal of Organic Chemistry, 19, 268-278. [Link]
- Belbachir, M., & Bensaoula, A. (2001). Cationic Polymerization of 1,2-Epoxypropane by an Acid Exchanged Montmorillonite Clay in the Presence of Ethylene Glycol. Molecules, 6(10), 833-839. [Link]
- Liyanage, J. V. (2023). Synthesis and modification of an Epoxide-containing polymer prepared using Ring Opening Metathesis Polymerization (ROMP)
- Liu, W., et al. (2010). Mechanical and Thermal Properties and Morphology of Epoxy Resins Modified by a Silicon Compound. Journal of Macromolecular Science, Part A, 47(11), 1084-1090. [Link]
- Liu, J., & Lu, X. (2021). Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications. Frontiers in Chemistry, 9, 798413. [Link]
- Yan, H., et al. (2021). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). Polymers, 13(9), 1496. [Link]
- Pączkowski, P., & Gawdzik, B. (2015). Modification of polymeric materials bearing pendant epoxide groups. Chemistry & Chemical Technology, 9(1), 105-114. [Link]
- Uspenskaya, M. V., et al. (2021). Synthesis and Characterization of Macroinitiators Based on Polyorganophosphazenes for the Ring Opening Polymerization of N-Carboxyanhydrides. Polymers, 13(21), 3791. [Link]
- Boudouris, B. W., et al. (2025).
- Rudawska, A., & Abdel-Wahab, M. M. (2025). Effect of Reactive Diluents and Kaolin on the Mechanical Properties of Epoxy Resin.
- Gitsov, I. (2025).
- de Sousa, A. R., et al. (2012). Thermal and Rheological Behavior of Reactive Blends from Metallocene Olefin Elastomers and Polypropylene. Journal of Applied Polymer Science, 124(3), 2245-2253. [Link]
- Lichvanov, A. (2023). Special Issue “Synthesis, Properties and Applications of Polymers”. Polymers, 15(1), 195. [Link]
- Frigione, M., & Calò, E. (2021). Effect of Diluents on Mechanical Characteristics of Epoxy Compounds. Polymers, 13(18), 3121. [Link]
- BBResins (n.d.). Epoxy resins and reactive thinners.
- Tress, M., et al. (2018). Local glass transition temperature T g ( z ) of polystyrene next to different polymers: Hard vs. soft confinement. The Journal of Chemical Physics, 148(19), 194901. [Link]
Sources
- 1. Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. specialchem.com [specialchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2,2-Diphenyloxirane: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are daily endeavors. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical reagents, intermediates, and waste products. This guide provides a detailed, in-depth protocol for the proper disposal of 2,2-Diphenyloxirane, a versatile epoxide intermediate. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the chemical principles that underpin these safety procedures, thereby fostering a culture of proactive laboratory safety.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is paramount. As a flammable solid, it presents a significant fire risk and requires storage and handling away from ignition sources.[1] Furthermore, it is classified as a skin and serious eye irritant, and may cause respiratory irritation.[1] The epoxide functional group, a strained three-membered ring, is the primary source of its reactivity and potential toxicity.[1][2] Epoxides are known to be reactive towards nucleophiles, a property that is exploited in synthesis but also necessitates caution in handling and disposal.[2]
Table 1: Key Hazard Information for this compound
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Flammable Solid, Category 1 | 🔥 | Danger | H228: Flammable solid |
| Skin Irritant, Category 2 | ❗ | Warning | H315: Causes skin irritation |
| Serious Eye Irritation, Category 2A | ❗ | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | ❗ | Warning | H335: May cause respiratory irritation |
Source: SynQuest Labs Safety Data Sheet[1]
The Hierarchy of Waste Management: A Guiding Principle
The most effective approach to chemical waste is to minimize its generation in the first place.[3][4] Before resorting to disposal, consider the following principles:
-
Source Reduction: Order only the necessary quantities of this compound for your experiments.[4]
-
Inventory Management: Maintain a clear and up-to-date inventory of your chemicals to avoid unnecessary purchases and the accumulation of expired stock.[4]
-
Substitution: Where scientifically viable, consider replacing hazardous chemicals with less hazardous alternatives.[4]
Immediate Spill Response and Decontamination
Accidents can happen, and a swift, informed response is critical to mitigating any potential harm.
In case of a this compound spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Containment: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal, minimizing dust generation.[1]
-
Decontamination: The affected area should be thoroughly cleaned. Given the reactivity of the epoxide ring, a decontamination step that promotes its hydrolysis to the less reactive 1,2-diol is recommended. A dilute aqueous acid solution (e.g., 1% hydrochloric acid) can be carefully applied to the spill area, followed by absorption with an inert material like vermiculite or sand. The area should then be washed with soap and water.
Step-by-Step Disposal Procedures
The primary routes for the disposal of this compound and its associated waste are incineration by a licensed hazardous waste disposal company or in-lab treatment to reduce its reactivity prior to entering the waste stream.
Direct Disposal as Hazardous Waste
For pure, unreacted this compound or heavily contaminated materials, direct disposal via your institution's Environmental Health and Safety (EHS) office is the required route.
Protocol for Direct Disposal:
-
Waste Segregation: Collect all this compound waste, including contaminated personal protective equipment (PPE), weighing papers, and reaction vessels, in a designated, compatible hazardous waste container. Ensure the container is in good condition and has a secure lid.
-
Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of initial waste accumulation.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[3][4] The SAA must be under the control of laboratory personnel.
-
Incompatible Wastes: Do not mix this compound waste with incompatible materials, particularly strong acids and strong oxidizing agents, in the same container.[1]
-
Arrange for Pickup: Once the container is full or has been accumulating for the maximum allowable time according to your institution's policy, contact your EHS office to arrange for pickup.
In-Lab Treatment: Hydrolysis of the Epoxide Ring
For dilute solutions or small quantities of this compound, an in-lab hydrolysis procedure can be employed to open the reactive epoxide ring, converting it to the more stable and less hazardous 1,2-diphenyl-1,2-ethanediol. This procedure should only be performed by personnel trained in chemical synthesis and in a properly functioning chemical fume hood.
Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound Waste
Causality: The strained three-membered ring of the epoxide is susceptible to ring-opening under acidic conditions. Protonation of the epoxide oxygen makes the carbon atoms more electrophilic and susceptible to nucleophilic attack by water, leading to the formation of a diol.[4][5]
Materials:
-
This compound waste solution
-
Dilute sulfuric acid or hydrochloric acid (e.g., 1 M)
-
Sodium bicarbonate solution (saturated)
-
pH paper or pH meter
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., Erlenmeyer flask)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Procedure:
-
Setup: In a chemical fume hood, place the this compound waste solution in a suitably sized reaction vessel with a stir bar.
-
Acidification: Slowly and with stirring, add the dilute acid solution to the waste. An excess of acid is not necessary; the goal is to create an acidic environment to catalyze the hydrolysis.
-
Reaction: Allow the mixture to stir at room temperature. The reaction time will vary depending on the concentration of the epoxide. To monitor the reaction, Thin Layer Chromatography (TLC) can be used to track the disappearance of the starting epoxide.
-
Neutralization: Once the reaction is complete (as indicated by TLC or after a sufficient reaction time, e.g., 1-2 hours), carefully neutralize the solution by slowly adding sodium bicarbonate solution until the pH is between 6 and 8. Be cautious as this will generate carbon dioxide gas.
-
Disposal: The resulting neutralized aqueous solution containing 1,2-diphenyl-1,2-ethanediol can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations. Always confirm your institution's specific policies for the disposal of diol solutions.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the chemical principles behind the hazards and the logic of the disposal protocols, researchers can move beyond rote compliance to a more intuitive and proactive approach to chemical safety. This guide provides the foundational knowledge and practical steps to manage this compound waste responsibly, ensuring that scientific advancement and a culture of safety go hand in hand.
References
- Laboratory Waste Management Guidelines. (n.d.). Environmental Health and Safety, Princeton University.
- Laboratory Chemical Waste Management Guidelines. (n.d.). Environmental Health and Radiation Safety, University of Pennsylvania.
- Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
- This compound. (n.d.). PubChem. National Center for Biotechnology Information.
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2021). University of Canterbury.
- Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University.
- Reactions of Epoxides: Ring-Opening. (2023). In Organic Chemistry. OpenStax.
- Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). ChemistrySelect.
- Epoxide Reactions. (n.d.). BYJU'S.
- How To: Monitor by TLC. (n.d.). University of Rochester Department of Chemistry.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2-Diphenyloxirane
Welcome to your essential guide for the safe handling of 2,2-Diphenyloxirane. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind each procedural step and personal protective equipment (PPE) recommendation. Our goal is to empower you with the knowledge to not only follow safety protocols but to understand the causality behind them, ensuring a self-validating system of safety in your laboratory.
This compound is a flammable solid that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Its epoxide functional group, a three-membered ring containing two carbon atoms and one oxygen atom, is characterized by significant ring strain, making it highly reactive.[3] This reactivity is key to its utility in chemical synthesis but also presents specific hazards that necessitate meticulous handling procedures.
Core Hazard Summary for this compound
| Hazard Classification | GHS Hazard Statement | Pictogram |
| Flammable Solid | H228: Flammable solid[1][2] | 🔥 |
| Skin Irritation | H315: Causes skin irritation[1][2][4] | ❗ |
| Eye Irritation | H319: Causes serious eye irritation[1][2][4] | ❗ |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[1] | ❗ |
| Skin Sensitization | H317: May cause an allergic skin reaction[4] | ❗ |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risks of exposure. Below, we detail the essential PPE for handling this compound, explaining the "why" behind each recommendation.
Hand Protection: The Critical Barrier
Recommendation: Nitrile gloves are the preferred choice for handling this compound and other epoxides.[5]
The Rationale:
-
Chemical Resistance: Nitrile offers superior chemical resistance to epoxides compared to latex.[5] Epoxides can be reactive, and the integrity of your glove is paramount.
-
Durability: Nitrile gloves are more puncture and tear-resistant than latex, providing a more robust barrier during handling.[5]
-
Allergen Avoidance: Latex allergies are a common concern in laboratory settings. Nitrile is a synthetic alternative that eliminates this risk.[5]
Field Insight: Always double-glove when handling neat (undiluted) this compound or when performing procedures with a higher risk of splashing. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs, without exposing your skin.
Eye and Face Protection: Shielding from Irritants
Recommendation: Chemical splash goggles are the minimum requirement. For tasks with a higher splash potential, a face shield should be worn in conjunction with goggles.
The Rationale:
-
Serious Eye Irritation: this compound is classified as causing serious eye irritation.[1][2] Chemical splash goggles provide a complete seal around the eyes, protecting against dust particles and splashes from all angles.
-
Comprehensive Coverage: A face shield offers an additional layer of protection for the entire face from splashes of chemical solutions or flying particles.
Body Protection: Preventing Skin Contact
Recommendation: A flame-resistant lab coat should be worn at all times. For larger quantities or when there is a significant risk of dust generation, chemical-resistant coveralls are recommended.
The Rationale:
-
Flammable Solid: The flammable nature of this compound necessitates the use of a flame-resistant lab coat to protect against potential flash fires.
-
Skin Irritant: To prevent skin contact and irritation, a lab coat or coveralls provide a necessary barrier. Clothing should be fully buttoned or zipped.
Respiratory Protection: Safeguarding Your Lungs
Recommendation: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][6] If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.
The Rationale:
-
Respiratory Irritant: The compound may cause respiratory irritation.[1] A fume hood is the primary engineering control to minimize inhalation exposure.
-
Particulate Matter: As a solid, this compound can generate dust. A respirator with a particulate filter (e.g., N95, P100) may be necessary if dust cannot be controlled at the source. For organic vapors that may be present, an organic vapor cartridge would be appropriate.[7][8]
Expert Tip: A user seal check should be performed each time a respirator is worn to ensure a proper fit.[8]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing risk.
Preparation and Handling:
-
Know Your Chemical: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[9]
-
Designated Work Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to control vapors and dust.[6]
-
Assemble PPE: Don all required PPE before handling the chemical.[9]
-
Grounding: As this compound is a flammable solid, proper grounding and bonding of containers and equipment should be in place to prevent static discharge, a potential ignition source.[1]
-
Use of Non-Sparking Tools: Employ tools made of non-sparking materials (e.g., brass, bronze, copper-aluminum alloys) to prevent ignition of flammable dust or vapors.[1]
-
Minimize Dust: Handle the solid gently to minimize dust generation.
-
Container Management: Keep the container of this compound tightly closed when not in use.[1]
Storage:
-
Compatible Containers: Store this compound in a tightly sealed, properly labeled container.[1]
-
Cool, Dry, and Ventilated: The storage area must be cool, dry, and well-ventilated.[1][10]
-
Away from Incompatibles: Store away from strong acids, strong oxidizing agents, and sources of ignition.[1] The epoxide ring can be opened by both acidic and basic conditions, leading to potentially hazardous reactions.[11]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated, clearly labeled hazardous waste container.[12] Do not mix with incompatible waste streams.[12]
-
Container Requirements: The waste container must be made of a compatible material and have a tightly fitting lid.[12]
-
Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[13]
-
Disposal Method: Dispose of the hazardous waste through an authorized waste disposal company. The recommended method is incineration in a facility equipped with an afterburner and scrubber.[1]
Emergency Response: Spill Management Workflow
In the event of a spill, a calm and methodical response is essential.
Caption: Workflow for managing a this compound spill.
References
- 3M. (n.d.). 3M Respirator Selection Guide.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- Epoxycraft. (n.d.). Epoxy Tips – The Ideal Gloves.
- Genie Scientific. (n.d.). Flammable Chemical Storage: Best Practices for Laboratories.
- Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials.
- Master Organic Chemistry. (2015). Epoxides – The Outlier Of The Ether Family.
- National Institutes of Health. (n.d.). This compound. PubChem.
- Ag Health & Safety Alliance. (n.d.). Respirator Selection Quick Reference Guide.
- Somatco. (2025). How to Store and Handle Lab Chemicals Safely.
- Stanford University. (2020). Chemical Incompatibility Guide.
- University of California San Diego. (n.d.). How to Store and Dispose of Hazardous Chemical Waste.
- University of Toronto. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL.
- GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
- Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste.
- Florida State University. (n.d.). Chemical Spills.
- Toolup. (2025). 3M Respirator Selection Guide: Finding the Right Protection for the Job.
- XPRESS CHEMS. (2025). Safety First: Best Practices for Handling Research Chemicals.
- Princeton University. (n.d.). Chemical Spill Procedures.
- University of Manitoba. (n.d.). Chemical Spill Response Procedure.
- Lone Star Hazmat. (2025). Immediate Steps to Take for a Hazardous Material Spill.
- PubChem. (n.d.). This compound.
- University of California, Berkeley. (n.d.). OSHA Glove Selection Chart.
- Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves.
- Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES.
- Wikipedia. (n.d.). Epoxide.
- Università di Bologna. (n.d.). GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY.
- Northwestern University. (2023). Hazardous Waste Disposal Guide.
- The Organic Chemistry Tutor. (2020). Opening Of Epoxides Under Acidic Conditions.
- Master Organic Chemistry. (2015). Epoxides – The Outlier Of The Ether Family.
- LibreTexts Chemistry. (n.d.). Epoxides.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. Epoxide - Wikipedia [en.wikipedia.org]
- 4. This compound | C14H12O | CID 93564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epoxycraft.com [epoxycraft.com]
- 6. gz-supplies.com [gz-supplies.com]
- 7. toolup.com [toolup.com]
- 8. aghealthandsafety.com [aghealthandsafety.com]
- 9. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 10. geniescientific.com [geniescientific.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
